molecular formula C13H9FO B1302161 2-Fluorobiphenyl-4-carboxaldehyde CAS No. 57592-43-5

2-Fluorobiphenyl-4-carboxaldehyde

Cat. No.: B1302161
CAS No.: 57592-43-5
M. Wt: 200.21 g/mol
InChI Key: BBFKVFLWRKZSPM-UHFFFAOYSA-N
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Description

2-Fluorobiphenyl-4-carboxaldehyde (CAS 57592-43-5) is a fluorinated aromatic aldehyde that serves as a versatile synthetic intermediate in organic chemistry and pharmaceutical research. Its core research value lies in its role as a critical precursor in the synthesis of (2-fluoro-1,1'-biphenyl-4-yl)acetic acid, a novel and unsubstituted derivative of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen (FLU) . This derivative is a foundational building block for developing new active pharmaceutical ingredients (APIs), particularly in the search for flurbiprofen analogues with improved safety and efficacy profiles . For instance, researchers have utilized this compound to create flurbiprofen-antioxidant mutual prodrugs designed to reduce the gastrointestinal (GI) irritation associated with the parent drug by temporarily masking the carboxylic acid group . Furthermore, its application extends to the development of potential Alzheimer's disease therapeutics, where it is used to synthesize novel lipophilic analogues of flurbiprofen that act as γ-secretase modulators (GSMs) to reduce levels of the pathogenic amyloid-beta Aβ 42 peptide in the brain . The compound is classified as an oxygen-containing polycyclic aromatic hydrocarbon (OPAH) derivative . Key physical properties include a melting point of 27-31 °C and a predicted boiling point of 315.8 °C . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses, nor for personal use. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-phenylbenzaldehyde
Source PubChem
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InChI

InChI=1S/C13H9FO/c14-13-8-10(9-15)6-7-12(13)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BBFKVFLWRKZSPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90374641
Record name 2-Fluorobiphenyl-4-carboxaldehyde
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Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57592-43-5
Record name 2-Fluoro[1,1′-biphenyl]-4-carboxaldehyde
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Record name 2-Fluorobiphenyl-4-carboxaldehyde
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Record name 2-Fluorobiphenyl-4-carboxaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 2-Fluorobiphenyl-4-carboxaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorobiphenyl-4-carboxaldehyde is a fluorinated aromatic aldehyde that serves as a critical building block in organic synthesis, particularly in the development of novel pharmaceuticals. Its unique structural features, including the biphenyl backbone and the strategically placed fluorine atom and aldehyde functional group, impart distinct chemical properties that are highly valuable in medicinal chemistry and materials science. The fluorine substitution can significantly influence the molecule's reactivity, selectivity, metabolic stability, and biological activity, making it a compound of great interest for researchers.[1] This guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of this compound.

Physicochemical and Spectroscopic Properties

Understanding the fundamental physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 57592-43-5[2]
Molecular Formula C13H9FO[2]
Molecular Weight 200.21 g/mol [2]
Appearance Off-white to yellow powder/solid[1]
Melting Point 27-31 °C (lit.)[2][3]
Boiling Point 315.8±30.0 °C (Predicted)[2]
Density 1.173±0.06 g/cm3 (Predicted)[2]
Solubility Insoluble in water.[4]
Storage Temperature 2-8°C[2]
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aldehydic proton. The aldehydic proton typically appears as a singlet in the downfield region (around 9-10 ppm). The aromatic protons will exhibit complex splitting patterns due to coupling between adjacent protons and through-space coupling with the fluorine atom.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group will be observed in the highly deshielded region (around 190 ppm). The carbon atom directly bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF).

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The fluorine NMR spectrum will provide a specific signal for the fluorine atom, with its chemical shift and coupling patterns offering valuable structural information.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 200.21). Fragmentation patterns can provide further structural elucidation.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the aldehyde (around 1700 cm⁻¹) and C-F stretching vibrations.

Synthesis and Reactivity

The synthesis of this compound typically involves a cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction offers high yields and functional group tolerance.[5]

Suzuki-Miyaura Coupling: A Proven Synthetic Strategy

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (boronic acid or ester) and an organic halide or triflate.[5][6] For the synthesis of this compound, this would involve the reaction of a suitably substituted boronic acid with a fluorinated aryl halide.

General Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products A 2-Fluorophenylboronic Acid E This compound A->E + B 4-Bromobenzaldehyde B->E + C Pd Catalyst (e.g., Pd(OAc)2/PPh3) C->E Catalyzes D Base (e.g., Na2CO3) D->E Activates F Byproducts

Figure 1: Generalized Suzuki-Miyaura coupling for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative):

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzaldehyde (1 equivalent), 2-fluorophenylboronic acid (1.1 equivalents), a palladium catalyst such as palladium(II) acetate (0.02 equivalents), and a phosphine ligand like triphenylphosphine (0.04 equivalents).[7]

  • Solvent and Base Addition: Add a suitable solvent system, typically a mixture of toluene and water, and a base such as sodium carbonate (2 equivalents).[7]

  • Reaction Execution: The reaction mixture is degassed and then heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Monitoring and Work-up: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Reactivity Profile

The reactivity of this compound is primarily dictated by the aldehyde functional group.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-fluorobiphenyl-4-carboxylic acid, using common oxidizing agents like potassium permanganate or Jones reagent. This derivative is also a valuable synthetic intermediate.[8]

  • Reduction: The aldehyde can be reduced to the corresponding alcohol, (2-fluoro-[1,1'-biphenyl]-4-yl)methanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. This allows for a wide range of reactions, including the formation of imines, oximes, hydrazones, and cyanohydrins.[9][10]

  • Wittig Reaction and Related Olefinations: The aldehyde can undergo Wittig-type reactions to form alkenes.

  • Condensation Reactions: It can participate in various condensation reactions, such as the aldol and Knoevenagel condensations.

Applications in Drug Discovery and Materials Science

The unique combination of a biphenyl scaffold, a fluorine substituent, and a reactive aldehyde group makes this compound a highly sought-after intermediate in several fields.

Pharmaceutical Research
  • Scaffold for Bioactive Molecules: The biphenyl moiety is a common structural motif in many biologically active compounds. The introduction of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and alter pharmacokinetic properties.[1][11]

  • Precursor to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): this compound can serve as a starting material for the synthesis of derivatives of flurbiprofen, a well-known NSAID.[2] For example, it can be used to synthesize (2-fluoro-1,1′-biphenyl-4-yl)acetic acid.[2][3]

  • Synthesis of Novel Heterocycles: The aldehyde functionality provides a handle for the construction of various heterocyclic ring systems, which are prevalent in many drug candidates. The reaction of the aldehyde with hydrazides to form hydrazones is a common strategy to generate diverse molecular libraries for biological screening.[9][10]

Drug_Discovery_Workflow A This compound B Reaction with Hydrazides A->B C Hydrazone Derivatives B->C D Biological Screening (e.g., Urease Inhibition) C->D E Lead Compound Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Optimized Drug Candidate F->G

Figure 2: A representative workflow illustrating the use of this compound in the discovery of bioactive compounds.

Materials Science
  • Liquid Crystals: Biphenyl derivatives are known to exhibit liquid crystalline properties. The polarity and steric profile introduced by the fluorine atom and the aldehyde group can be exploited in the design of new liquid crystal materials.

  • Organic Light-Emitting Diodes (OLEDs): Fluorinated aromatic compounds are of interest in the development of materials for OLEDs due to their electronic properties and stability.

  • Polymers: The aldehyde functionality can be used to incorporate this fluorinated biphenyl unit into polymer backbones, leading to materials with tailored thermal and optical properties.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[12]

  • Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3] Wear protective gloves, eye protection, and face protection.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[3] If on skin, wash with plenty of soap and water. If inhaled, remove the person to fresh air.[13]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed. Recommended storage is at 2-8°C.[2]

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in drug discovery and materials science. Its synthesis via robust methods like the Suzuki-Miyaura coupling is well-established. The strategic placement of the fluorine atom and the reactivity of the aldehyde group provide a powerful platform for the design and synthesis of novel molecules with tailored properties. As research in fluorinated compounds continues to expand, the importance of this compound as a key building block is expected to grow.

References

  • This compound 97. (n.d.). Four Chongqing Chemdad Co., Ltd. Retrieved from [Link]

  • This compound. (n.d.). [Chemical Label]. Retrieved from [Link]

  • Supporting Information. (n.d.). [PDF]. Retrieved from [Link]

  • 2-Fluorobiphenyl. (n.d.). PubChem. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES. (2017, April 1). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical reviews, 95(7), 2457–2483. Retrieved from [Link]

  • Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. (2022). ACS Omega. Retrieved from [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2025, November 18). ResearchGate. Retrieved from [Link]

  • Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses, 75, 53. Retrieved from [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023, November 15). MDPI. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. (2023, November 15). Sciforum. Retrieved from [Link]

  • 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. (2024, October 1). National Science Review. Retrieved from [Link]

Sources

2-Fluorobiphenyl-4-carboxaldehyde CAS number 57592-43-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluorobiphenyl-4-carboxaldehyde (CAS: 57592-43-5)

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic selection of building blocks is paramount. This compound is not merely another aromatic aldehyde; it is a carefully designed intermediate that offers a unique combination of reactivity and structural features. The presence of the fluorine atom at the 2-position of the biphenyl system is a deliberate choice, intended to modulate electronic properties, metabolic stability, and intermolecular interactions in the final target molecules.[1] The aldehyde group at the 4-position provides a versatile synthetic handle for a multitude of chemical transformations.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this valuable reagent. We will move beyond a simple recitation of facts and delve into the causality behind its synthesis, the interpretation of its analytical data, and the strategic rationale for its application. The protocols and data presented herein are designed to be self-validating, providing a trustworthy foundation for your own experimental work.

Core Molecular Profile and Physicochemical Properties

This compound, with CAS number 57592-43-5, is an organic compound classified as an oxygen-containing polycyclic aromatic hydrocarbon (OPAH) derivative.[2] Its structure features a biphenyl scaffold, which is common in many biologically active molecules, with a fluorine substituent on one ring and a carboxaldehyde group on the other.

Chemical Structure

The molecular structure is fundamental to its reactivity and applications.

Caption: Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of the compound. It is important to note that while some data are from experimental measurements, others are predicted values, which are useful for estimation but should be confirmed experimentally.

PropertyValueSource
CAS Number 57592-43-5[2][3][4][5]
Molecular Formula C₁₃H₉FO[2][5]
Molecular Weight 200.21 g/mol [2][5]
Appearance Off-white to yellow solid/powder[6]
Melting Point 27-31 °C (lit.)[2]
Boiling Point 315.8 ± 30.0 °C (Predicted)[2]
Density 1.173 ± 0.06 g/cm³ (Predicted)[2]
Flash Point >230 °C[2]
Solubility Insoluble in water.[7]

Synthesis and Reaction Mechanisms

The construction of the biphenyl scaffold is the cornerstone of this molecule's synthesis. The most prevalent and efficient method for this is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9] This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high tolerance for various functional groups, which is critical when dealing with a reactive aldehyde.[9]

The Suzuki-Miyaura Coupling Pathway

The general mechanism involves a catalytic cycle with a Palladium(0) species. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yield and purity.

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar¹-Pd(II)-X L₂ Pd0->OxAdd Ar¹-X Transmetal Transmetalation Ar¹-Pd(II)-Ar² L₂ OxAdd->Transmetal [Ar²B(OH)₃]⁻ RedElim Reductive Elimination Transmetal->RedElim Isomerization RedElim->Pd0 Product Ar¹-Ar² (Biphenyl Product) RedElim->Product React1 Aryl Halide (Ar¹-X) e.g., 4-bromobenzaldehyde React1->OxAdd React2 Arylboronic Acid (Ar²-B(OH)₂) e.g., 2-fluorophenylboronic acid Boronate [Ar²B(OH)₃]⁻ React2->Boronate Base Base (e.g., Na₂CO₃) Base->Boronate Boronate->Transmetal

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling.

Detailed Laboratory Synthesis Protocol

This protocol is a representative example for synthesizing this compound. It is adapted from established procedures for similar biphenyl aldehydes.[10]

Reactants:

  • 4-Bromobenzaldehyde (1.0 eq)

  • 2-Fluorophenylboronic acid (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂; 0.005 eq)

  • Triphenylphosphine (PPh₃; 0.015 eq)

  • 2M Sodium Carbonate (Na₂CO₃) solution (2.0 eq)

  • Toluene and Water (as solvents)

Procedure:

  • Vessel Preparation: To a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-bromobenzaldehyde, 2-fluorophenylboronic acid, and toluene.

  • Catalyst and Ligand Addition: Stir the mixture at room temperature for 20-30 minutes to ensure dissolution. To this solution, add palladium(II) acetate and triphenylphosphine.

  • Base and Water Addition: Add the 2 M aqueous solution of sodium carbonate, followed by an appropriate volume of deionized water.

  • Reaction Execution: Heat the biphasic mixture to reflux (typically 85-95 °C) under a nitrogen atmosphere. The reaction progress should be monitored.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or by analyzing aliquots via ¹H NMR, observing the disappearance of the 4-bromobenzaldehyde signals and the appearance of the product signals.[10]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following data are typical for this compound.

Analysis TypeCharacteristic Features
¹H NMR ~10.0 ppm (s, 1H): Aldehyde proton (-CHO).~7.9-8.0 ppm (d, 2H): Aromatic protons ortho to the aldehyde group.~7.6-7.7 ppm (d, 2H): Aromatic protons meta to the aldehyde group.~7.3-7.5 ppm (m, 4H): Protons on the fluorinated phenyl ring. The fluorine atom will cause complex splitting patterns (coupling).
¹³C NMR ~192 ppm: Aldehyde carbonyl carbon.~160 ppm (d, J ≈ 245 Hz): Carbon bearing the fluorine atom (C-F).~125-145 ppm: Aromatic carbons. Specific assignments require 2D NMR techniques.
IR (Infrared) ~1700 cm⁻¹: Strong C=O stretch from the aldehyde.~2820 & 2720 cm⁻¹: C-H stretches characteristic of aldehydes.~1600 cm⁻¹: C=C stretches of the aromatic rings.~1200-1250 cm⁻¹: C-F stretch.
MS (Mass Spec) m/z = 200.21: Molecular ion peak [M]⁺ corresponding to C₁₃H₉FO.

Note: NMR chemical shifts (δ) are in ppm. Splitting patterns are denoted as s (singlet), d (doublet), and m (multiplet). J values are coupling constants in Hz.

Applications in Medicinal Chemistry and Research

The primary utility of this compound lies in its role as a sophisticated intermediate in the synthesis of high-value molecules, particularly pharmaceuticals.

Precursor to Flurbiprofen Derivatives

A significant application is its use as a starting material for synthesizing derivatives of Flurbiprofen, a well-known non-steroidal anti-inflammatory drug (NSAID).[2] For example, it can be used to synthesize (2-fluoro-1,1′-biphenyl-4-yl)acetic acid, a novel analogue of flurbiprofen.[2]

Flurbiprofen_Synthesis Start 2-Fluorobiphenyl- 4-carboxaldehyde Step1 Reduction Start->Step1 Intermediate1 (2-Fluorobiphenyl-4-yl)methanol Step1->Intermediate1 Step2 Halogenation (e.g., SOCl₂) Intermediate1->Step2 Intermediate2 4-(Chloromethyl)- 2-fluorobiphenyl Step2->Intermediate2 Step3 Cyanation (e.g., NaCN) Intermediate2->Step3 Intermediate3 (2-Fluorobiphenyl-4-yl)acetonitrile Step3->Intermediate3 Step4 Hydrolysis Intermediate3->Step4 End (2-Fluoro-1,1'-biphenyl- 4-yl)acetic acid Step4->End

Caption: Synthetic pathway to a Flurbiprofen analogue.

The Role of Fluorine in Drug Design

The strategic placement of a fluorine atom is a common tactic in medicinal chemistry to enhance a drug candidate's profile.[1] It can:

  • Block Metabolic Sites: The C-F bond is very strong, preventing metabolic oxidation at that position, which can increase the drug's half-life.

  • Modulate Acidity/Basicity: Fluorine is highly electronegative and can alter the pKa of nearby functional groups, affecting solubility and receptor binding.[1]

  • Improve Binding Affinity: Fluorine can participate in favorable electrostatic interactions with protein targets.

  • Enhance Membrane Permeability: The lipophilicity introduced by fluorine can improve a molecule's ability to cross cell membranes.[1]

Versatility of the Aldehyde Group

The aldehyde functional group is a gateway to numerous other functionalities, making this compound a versatile building block. Standard organic transformations include:

  • Oxidation to a carboxylic acid.

  • Reductive amination to form amines.

  • Wittig reactions to form alkenes.

  • Condensation reactions to form Schiff bases (imines) and other heterocyclic structures.[11][12]

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. The following guidelines are based on typical Safety Data Sheet (SDS) information.

Hazard Identification
  • GHS Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[13]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, eye protection, and face protection.[13]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.[14]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).[14]

  • Skin and Body Protection: Wear a lab coat or long-sleeved clothing.[14]

  • First Aid (Eyes): In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13]

Storage Recommendations
  • Temperature: Store in a cool place, typically recommended at 2-8°C.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.

Conclusion

This compound (CAS 57592-43-5) stands out as a highly valuable and versatile intermediate for advanced chemical synthesis. Its utility is defined by the combination of a reactive aldehyde handle and a fluorinated biphenyl core, a scaffold of significant interest in medicinal chemistry. Understanding its synthesis via Suzuki-Miyaura coupling, its detailed analytical profile, and its strategic applications allows researchers to leverage its full potential in the development of novel pharmaceuticals and functional materials. Adherence to strict safety and handling protocols is essential when working with this and any chemical reagent.

References

  • This compound 97 Four Chongqing Chemdad Co. chemdad.com. [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

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  • SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES. IJPSR. [Link]

  • Organoborane coupling reactions (Suzuki coupling). National Institutes of Health (NIH). [Link]

  • SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses. [Link]

  • Suzuki-Miyaura cross-coupling for synthesis of key intermediates of ketoprofen and bifonazole analogues. Sciforum. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

  • UV-Visible, IR, and 1 NMR spectral data of compounds. ResearchGate. [Link]

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Kumar-Srivastava/a58c89c836934c5625c2859c2354c414902a7b69]([Link]

  • Organic Reactions & Reaction Mechanisms/2. Source not specified.
  • Review of Organic Chem II. Source not specified.
  • 19F and 1H magnetic resonance strategies for metabolic studies on fluorinated xenobiotics: application to flurbiprofen [2-(2-fluoro-4-biphenylyl)propionic acid]. PubMed. [Link]

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An In-depth Technical Guide to 2-Fluorobiphenyl-4-carboxaldehyde: Synthesis, Reactivity, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Fluorobiphenyl-4-carboxaldehyde, a versatile chemical intermediate with significant applications in medicinal chemistry and materials science. We will delve into its fundamental properties, synthetic pathways, characteristic reactivity, and pivotal role as a building block for complex molecular architectures. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a deeper understanding of this important compound.

Core Properties and Molecular Characteristics

This compound, also known by its synonym 4-(2-fluorophenyl)benzaldehyde, is an organic compound featuring a biphenyl backbone. The strategic placement of a fluorine atom at the 2-position and a carboxaldehyde group at the 4-position of the opposing phenyl ring imparts unique reactivity and makes it a valuable precursor in multi-step syntheses.

The fluorine substituent is particularly noteworthy. Its high electronegativity can influence the electronic properties of the aromatic system, potentially enhancing the biological activity and metabolic stability of derivative compounds. This is a key consideration in modern drug design, where fluorinated analogues of existing pharmaceuticals are often explored to improve their pharmacokinetic profiles.

Quantitative Data Summary

For ease of reference, the key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 200.21 g/mol [1][][3][4]
Molecular Formula C₁₃H₉FO[1][][3][4]
CAS Number 57592-43-5 / 57592-42-4[1][][5][6]
Melting Point 27-31 °C[1][7]
Boiling Point 315.8 ± 30.0 °C (Predicted)[1]
Density 1.173 ± 0.06 g/cm³ (Predicted)[1]
Appearance Off-white to yellow powder/crystals[3]
Storage Temperature 2-8°C[1][7]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Suzuki coupling reaction, a robust and widely utilized method for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids. This palladium-catalyzed cross-coupling reaction is favored for its high yields and tolerance of a wide range of functional groups.

Synthetic Workflow: Suzuki Coupling

A logical and field-proven approach involves the coupling of 4-formylphenylboronic acid with 1-bromo-2-fluorobenzene.

Causality of Experimental Choices:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄): A palladium(0) source is essential for the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0) is a common choice due to its commercial availability and effectiveness.

  • Base (e.g., Na₂CO₃, K₂CO₃): A base is required to activate the boronic acid for transmetalation to the palladium center. An aqueous solution of a mild base like sodium carbonate is typically sufficient and helps to minimize side reactions.

  • Solvent System (e.g., Toluene/Ethanol/Water): A biphasic solvent system is often employed. Toluene solubilizes the organic starting materials and the palladium catalyst, while the aqueous phase contains the base and facilitates the removal of inorganic byproducts. Ethanol can be added to improve the solubility of the reactants.

Experimental Protocol: Suzuki Coupling
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-formylphenylboronic acid (1.0 eq), 1-bromo-2-fluorobenzene (1.1 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).

  • Solvent and Base Addition: Add a 2M aqueous solution of sodium carbonate (2.0 eq) and a suitable organic solvent such as toluene.

  • Reaction Execution: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Diagram of Synthetic Workflow

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process reactant1 4-Formylphenylboronic Acid reaction Suzuki Coupling Reaction reactant1->reaction reactant2 1-Bromo-2-fluorobenzene reactant2->reaction catalyst Pd(PPh₃)₄ catalyst->reaction base Na₂CO₃ (aq) base->reaction solvent Toluene solvent->reaction heat Reflux (80-100°C) heat->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Suzuki coupling workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The aldehyde functional group of this compound is a versatile handle for a variety of chemical transformations, making it a key intermediate in the synthesis of more complex molecules.

Key Application: Synthesis of Flurbiprofen Derivatives

A significant application of this compound is its use as a starting material for the synthesis of derivatives of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID).[1][7] This underscores its importance in medicinal chemistry. For example, it can be used to synthesize (2-fluoro-1,1′-biphenyl-4-yl)acetic acid.[1][7]

Reaction Pathway: From Aldehyde to Carboxylic Acid Derivative

A common synthetic route to achieve this transformation involves a two-step process:

  • Reduction of the Aldehyde: The aldehyde is first reduced to the corresponding alcohol, (2-fluoro-1,1'-biphenyl-4-yl)methanol, using a mild reducing agent like sodium borohydride (NaBH₄).

  • Conversion to Acetic Acid: The resulting alcohol is then converted to the final acetic acid derivative. This can be achieved through various methods, such as conversion to a halide followed by cyanation and hydrolysis.

Diagram of a Key Reaction Pathway

Flurbiprofen_Derivative_Synthesis start This compound intermediate1 (2-Fluoro-1,1'-biphenyl-4-yl)methanol start->intermediate1 1. NaBH₄, MeOH intermediate2 4-(Chloromethyl)-2-fluorobiphenyl intermediate1->intermediate2 2. SOCl₂, Pyridine intermediate3 (2-Fluoro-1,1'-biphenyl-4-yl)acetonitrile intermediate2->intermediate3 3. NaCN, DMSO product (2-Fluoro-1,1'-biphenyl-4-yl)acetic acid intermediate3->product 4. H₃O⁺, Heat

Caption: A plausible synthetic route to a flurbiprofen derivative.

Further Applications

Beyond NSAID synthesis, this compound is a valuable building block for:

  • Agrochemicals: The fluorobiphenyl moiety can be incorporated into novel pesticides and herbicides.[3]

  • Advanced Materials: It serves as a precursor for liquid crystals and polymers used in electronics and display technologies.[3]

  • Fluorescent Probes: Its aromatic structure can be modified to create fluorescent molecules for biological imaging.[3]

  • Organic Synthesis: It is used in the development of new synthetic methodologies and as a component in the synthesis of various complex organic molecules.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Codes: Xi (Irritant).[1]

  • Risk Statements: R36/37/38 - Irritating to eyes, respiratory system, and skin.[1]

  • Safety Statements: S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37 - Wear suitable protective clothing and gloves.[1]

It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a chemical intermediate of significant value, primarily due to its versatile aldehyde functionality and the presence of a fluorinated biphenyl scaffold. Its role in the synthesis of pharmaceutically active molecules, particularly derivatives of the NSAID flurbiprofen, highlights its importance in drug discovery and development. Furthermore, its applications in materials science and agrochemicals demonstrate its broad utility. A thorough understanding of its synthesis, reactivity, and handling is crucial for chemists and researchers aiming to leverage its unique properties in their work.

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A Senior Application Scientist's Guide to 2-Fluorobiphenyl-4-carboxaldehyde: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical examination of 2-Fluorobiphenyl-4-carboxaldehyde, a key building block in modern organic synthesis. We will move beyond a simple recitation of facts to explore the causality behind its structural features, synthetic routes, and its strategic importance in the development of novel chemical entities.

Core Molecular Structure and Physicochemical Profile

This compound, identified by CAS Number 57592-43-5, is a bi-aryl aldehyde with a molecular formula of C₁₃H₉FO.[1] Its structure is characterized by two phenyl rings linked by a carbon-carbon single bond. One ring is substituted with a fluorine atom at the 2-position, and the other with a carboxaldehyde (formyl) group at the 4-position.

The strategic placement of these functional groups dictates the molecule's reactivity and utility. The aldehyde group is a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and oxidations to the corresponding carboxylic acid. The fluorine atom at the ortho-position of the second phenyl ring introduces significant steric and electronic effects.

Causality behind Structural Features:

  • Dihedral Angle: The fluorine atom's steric bulk forces a non-planar conformation between the two phenyl rings. This twisted dihedral angle is a critical feature, influencing the molecule's overall three-dimensional shape and its ability to interact with biological targets.

  • Electronic Effects: Fluorine is the most electronegative element, and its presence imparts a strong inductive electron-withdrawing effect. This can influence the reactivity of the adjacent phenyl ring and is a common strategy in medicinal chemistry to modulate properties like metabolic stability and binding affinity.[2][3]

  • Aldehyde Reactivity: The formyl group is an electrophilic center, readily participating in nucleophilic addition reactions, which is the foundation for its use as a synthetic precursor.

Diagram: Molecular Structure of this compound

A 2D representation of the this compound structure.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 57592-43-5[1]
Molecular Formula C₁₃H₉FO[1]
Molecular Weight 200.21 g/mol [1]
Melting Point 27-31 °C[1][4]
Boiling Point 315.8 ± 30.0 °C (Predicted)[1]
Density 1.173 ± 0.06 g/cm³ (Predicted)[1]
Appearance Off-white to yellow powder/crystals[2]
Storage Temperature 2-8°C[1]

Synthesis and Mechanistic Considerations: The Suzuki Coupling Approach

The most prevalent and industrially scalable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a robust and high-yielding pathway for the formation of C-C bonds between aryl halides and aryl boronic acids.

Self-Validating Protocol: Suzuki Coupling Synthesis

This protocol is designed to be self-validating by including checkpoints and expected outcomes.

Reactants:

  • 4-Formylphenylboronic acid

  • 1-Bromo-2-fluorobenzene

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Workflow:

  • Inert Atmosphere: The entire reaction must be conducted under an inert atmosphere (Nitrogen or Argon). Causality: The Palladium(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state, halting the catalytic cycle.

  • Reagent Charging: To a flame-dried Schlenk flask, add 4-formylphenylboronic acid (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene and Water, 4:1 v/v). Degassing is critical to remove dissolved oxygen.

  • Aryl Halide Addition: Add 1-bromo-2-fluorobenzene (1.1 eq) to the stirring mixture.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS. Checkpoint: The reaction should show significant product formation within 2-4 hours. Complete conversion is typically achieved in 6-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. The organic layer contains the crude product.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid is then purified by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure product. Validation: Purity should be assessed by ¹H NMR and LC-MS. The expected ¹H NMR spectrum will show characteristic shifts for the aldehyde proton (~9.9-10.1 ppm) and distinct aromatic proton signals.

Diagram: Suzuki Coupling Catalytic Cycle

Suzuki_Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal RedElim Reductive Elimination (Ar-Ar') Transmetal->RedElim RedElim->Pd0 Product Product Product (this compound) RedElim->Product ArX Ar-X (1-Bromo-2-fluorobenzene) ArX->OxAdd ArBOH2 Ar'-B(OH)₂ (4-Formylphenylboronic acid) ArBOH2->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Activates Boronic Acid

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Materials Science

The unique structural and electronic properties of this compound make it a valuable intermediate in several high-value research areas.

A. Precursor to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): This aldehyde is a direct precursor to derivatives of Flurbiprofen, a potent NSAID.[1][4] The synthesis involves the oxidation of the aldehyde to a carboxylic acid, followed by further elaboration. The 2-fluorobiphenyl core is a well-established pharmacophore in this class of drugs.[5]

B. Synthesis of Urease Inhibitors: Recent studies have demonstrated the use of this aldehyde in synthesizing hydrazone derivatives that exhibit significant urease inhibitory activity.[6] Urease is a key enzyme in the pathogenesis of Helicobacter pylori, the bacterium responsible for most peptic ulcers. The aldehyde is reacted with hydrazides to form hydrazones, which can then be screened for biological activity.[6]

C. Advanced Materials: The biphenyl moiety is a common structural motif in liquid crystals and organic polymers.[2][5] The introduction of fluorine can fine-tune the material's properties, such as its dielectric constant and thermal stability. This aldehyde serves as a building block for creating more complex, functionalized biphenyls for applications in electronics and display technologies.[2]

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed molecular scaffold. The interplay between the reactive aldehyde, the sterically demanding fluorine atom, and the biphenyl core provides chemists with a powerful tool for constructing complex molecules with tailored properties. Its central role in the synthesis of pharmaceuticals like Flurbiprofen derivatives highlights its importance in medicinal chemistry. Understanding the causality behind its structure and reactivity is paramount for its effective application in the laboratory and in the development of next-generation therapeutics and materials.

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  • 2'-Fluorobiphenyl-4-carbaldehyde (57592-42-4) , BOC Sciences.

  • 2'-FLUOROBIPHENYL-4-CARBALDEHYDE synthesis , ChemicalBook.

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  • 2-Fluorobiphenyl (CAS Number 321-60-8) , Ossila.

  • Safety Data Sheet for 2-Fluorobiphenyl , Sigma-Aldrich.

  • Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study , National Center for Biotechnology Information.

  • 2'-FLUOROBIPHENYL-4-CARBALDEHYDE CAS#: 57592-42-4 , ChemicalBook.

  • SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES , International Journal of Pharmaceutical Sciences and Research.

  • 2-FLUOROBIPHENYL , CAMEO Chemicals, NOAA.

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An In-Depth Technical Guide to the Synthesis of 2-Fluorobiphenyl-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Fluorobiphenyl-4-carboxaldehyde in Modern Drug Discovery

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its strategic importance lies in the unique combination of a biphenyl scaffold, a fluorine substituent, and a reactive aldehyde functional group. The biphenyl moiety provides a rigid and sterically defined core, often crucial for binding to biological targets. The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.

This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying chemical principles and practical experimental considerations. We will explore two principal synthetic strategies, starting from either 2-fluorobiphenyl or 4-bromo-2-fluorobiphenyl. Each section will delve into the synthesis of the starting material and the subsequent formylation step, offering detailed protocols and expert insights to guide researchers in their synthetic endeavors.

PART 1: Synthesis Starting from 2-Fluorobiphenyl

A logical and direct approach to this compound involves the introduction of a formyl group onto the pre-formed 2-fluorobiphenyl backbone. This strategy is contingent on the regioselective formylation at the 4-position of the phenyl ring bearing the fluorine atom.

Synthesis of the Starting Material: 2-Fluorobiphenyl

2-Fluorobiphenyl (CAS 321-60-8) is a commercially available compound, but for cases where a laboratory-scale synthesis is required, it can be efficiently prepared from 2-fluoroaniline.[1][2][3][4][5][6] A common and reliable method involves a diazotization reaction followed by a Gomberg-Bachmann-Hey reaction.

Experimental Protocol: Synthesis of 2-Fluorobiphenyl from 2-Fluoroaniline

Materials:

  • 2-Fluoroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Benzene

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Diazotization: A solution of 2-fluoroaniline in a mixture of hydrochloric acid and water is cooled to 0-5 °C in an ice bath. A pre-cooled aqueous solution of sodium nitrite is then added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Gomberg-Bachmann-Hey Reaction: The cold diazonium salt solution is slowly added to a vigorously stirred, cooled (0-5 °C) two-phase system of benzene and an aqueous solution of sodium hydroxide. The reaction is highly exothermic and the addition rate should be carefully controlled to maintain the temperature.

  • Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The organic layer is then separated, washed with dilute hydrochloric acid, water, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 2-fluorobiphenyl is then purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to yield a white to off-white solid.[7]

Causality Behind Experimental Choices:

  • The low temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt.

  • The use of a two-phase system with vigorous stirring in the Gomberg-Bachmann-Hey reaction maximizes the interfacial area for the reaction between the aqueous diazonium salt and the organic benzene layer.

  • The basic conditions in the second step are necessary to neutralize the acid generated and to facilitate the coupling reaction.

Formylation of 2-Fluorobiphenyl: The Vilsmeier-Haack Reaction

With 2-fluorobiphenyl in hand, the next critical step is the regioselective introduction of the aldehyde group at the 4-position. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[8][9][10][11][12] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[9][13] The fluorine atom in 2-fluorobiphenyl is an ortho, para-directing group, and due to steric hindrance at the ortho positions, formylation is expected to occur predominantly at the para-position.[1][9]

Diagram of the Vilsmeier-Haack Reaction Workflow:

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Fluorobiphenyl 2-Fluorobiphenyl Intermediate Iminium Salt Intermediate Fluorobiphenyl->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis (H₂O)

Caption: Workflow for the Vilsmeier-Haack formylation of 2-fluorobiphenyl.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Fluorobiphenyl

Materials:

  • 2-Fluorobiphenyl

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or another suitable inert solvent

  • Sodium acetate (NaOAc) or sodium hydroxide (NaOH) for work-up

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, N,N-dimethylformamide (DMF) is dissolved in an anhydrous solvent like dichloromethane (DCM). The solution is cooled to 0 °C in an ice bath. Phosphorus oxychloride (POCl₃) is then added dropwise with stirring, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30-60 minutes at 0 °C to ensure the complete formation of the Vilsmeier reagent.

  • Formylation: A solution of 2-fluorobiphenyl in the same anhydrous solvent is added dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 40-60 °C) for several hours to drive the reaction to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis and Work-up: The reaction mixture is cooled to 0 °C and then carefully poured into a beaker containing crushed ice and a solution of sodium acetate or sodium hydroxide. This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic components. The mixture is stirred until the ice has melted completely.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Self-Validating System and Causality:

  • The use of anhydrous conditions is crucial as the Vilsmeier reagent is moisture-sensitive.

  • The slow, controlled addition of POCl₃ to DMF at low temperatures is necessary to manage the exothermic reaction and prevent side reactions.

  • The final hydrolysis step is essential for the conversion of the iminium salt intermediate to the desired aldehyde. The use of a basic or buffered solution for hydrolysis prevents potential side reactions that can occur under strongly acidic conditions.

PART 2: Synthesis Starting from 4-Bromo-2-fluorobiphenyl

An alternative and often highly efficient route to this compound utilizes 4-bromo-2-fluorobiphenyl as the starting material. This approach leverages the reactivity of the aryl bromide, which can be converted into an organometallic species and subsequently formylated.

Synthesis of the Starting Material: 4-Bromo-2-fluorobiphenyl

4-Bromo-2-fluorobiphenyl is a key intermediate and can be synthesized from 4-bromo-2-fluoroaniline.[14][15][16] The synthesis involves a diazotization reaction followed by a coupling reaction with benzene.

Experimental Protocol: Synthesis of 4-Bromo-2-fluorobiphenyl from 4-Bromo-2-fluoroaniline

Materials:

  • 4-Bromo-2-fluoroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Benzene

  • Copper powder or a copper(I) salt (optional, as a catalyst)

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Diazotization: 4-Bromo-2-fluoroaniline is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise, maintaining the low temperature.

  • Coupling Reaction: The cold diazonium salt solution is then added to a vigorously stirred mixture of benzene, often in the presence of a copper catalyst. The reaction is allowed to proceed, sometimes with gentle warming, until the evolution of nitrogen gas ceases.

  • Work-up and Purification: The reaction mixture is worked up by separating the organic layer, washing it with dilute acid, water, and brine. After drying over anhydrous magnesium sulfate and removing the solvent, the crude 4-bromo-2-fluorobiphenyl is purified by vacuum distillation or recrystallization. A detailed procedure can be found in the literature, often yielding the product in good yields.[14][15]

Conversion of 4-Bromo-2-fluorobiphenyl to the Aldehyde via a Grignard Reagent

The carbon-bromine bond in 4-bromo-2-fluorobiphenyl can be readily converted into a carbon-magnesium bond to form a Grignard reagent. This powerful nucleophile can then react with a suitable formylating agent to introduce the aldehyde functionality.

Diagram of the Grignard Route Workflow:

Grignard_Route_Workflow cluster_grignard Grignard Reagent Formation cluster_formylation Formylation and Hydrolysis Bromo_Compound 4-Bromo-2-fluorobiphenyl Grignard_Reagent Grignard Reagent Bromo_Compound->Grignard_Reagent + Mg / THF Magnesium Mg Intermediate Intermediate Adduct Grignard_Reagent->Intermediate + Formylating Agent Formylating_Agent Formylating Agent (e.g., Ethyl Formate) Product This compound Intermediate->Product Oxidative Work-up

Caption: Workflow for the synthesis of this compound via a Grignard reagent.

Experimental Protocol: Grignard Formation and Formylation

Materials:

  • 4-Bromo-2-fluorobiphenyl

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • A suitable formylating agent (e.g., ethyl formate, N,N-dimethylformamide)

  • Iodine (as an initiator)

  • Standard laboratory glassware and equipment for anhydrous and inert atmosphere reactions

Procedure:

  • Grignard Reagent Formation: A flame-dried, three-necked flask is charged with magnesium turnings and a small crystal of iodine under a nitrogen or argon atmosphere. Anhydrous THF is added, and a small amount of a solution of 4-bromo-2-fluorobiphenyl in anhydrous THF is introduced to initiate the reaction. Once the reaction begins (indicated by a color change and gentle refluxing), the remaining solution of 4-bromo-2-fluorobiphenyl is added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[17][18]

  • Formylation: The freshly prepared Grignard reagent is cooled to a low temperature (e.g., -78 °C or 0 °C). A solution of the formylating agent (e.g., ethyl formate or DMF) in anhydrous THF is then added dropwise. The choice of formylating agent is critical. While DMF can be used, it may lead to the formation of a stable tetrahedral intermediate that requires a specific work-up. Ethyl formate will initially form a secondary alcohol upon acidic work-up, which would then need to be oxidized to the aldehyde in a separate step. For a more direct conversion, other formylating agents like N-formylpiperidine can be considered.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid at low temperature. The mixture is then extracted with an organic solvent. The combined organic extracts are washed, dried, and the solvent is removed. If a secondary alcohol was formed, it is then oxidized to the aldehyde using standard oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation. The final product, this compound, is purified by column chromatography or recrystallization.

Expertise & Experience Insights:

  • The initiation of the Grignard reaction can sometimes be sluggish. Activating the magnesium surface with a small amount of iodine or 1,2-dibromoethane is a common and effective practice.

  • The purity of the magnesium and the solvent is paramount for the successful formation of the Grignard reagent.

  • When using DMF as the formylating agent, careful control of the stoichiometry and reaction temperature is necessary to minimize the formation of byproducts.

Comparison of Synthetic Routes

FeatureSynthesis from 2-Fluorobiphenyl (Vilsmeier-Haack)Synthesis from 4-Bromo-2-fluorobiphenyl (Grignard)
Starting Material Availability 2-Fluorobiphenyl is commercially available.4-Bromo-2-fluorobiphenyl may need to be synthesized.
Number of Steps Typically a one-step formylation from the biphenyl.Two or more steps from the bromo-biphenyl (Grignard formation, formylation, and potentially oxidation).
Reagents and Conditions Uses POCl₃ and DMF, which are corrosive and require careful handling.Requires anhydrous and inert conditions for Grignard reagent formation.
Regioselectivity Generally good, favoring the para-position.The position of the aldehyde is determined by the position of the bromine atom.
Potential Challenges Handling of POCl₃, potential for side reactions if the substrate is not sufficiently activated.Initiation of the Grignard reaction, ensuring strictly anhydrous conditions.
Overall Yield Can be high, depending on the substrate.Can be high, but the multi-step nature can lead to lower overall yields.

Conclusion: A Versatile Intermediate for Advanced Synthesis

The synthesis of this compound can be effectively achieved through two primary pathways, each with its own set of advantages and considerations. The choice of the optimal route will depend on the availability of starting materials, the scale of the synthesis, and the specific capabilities of the laboratory. The Vilsmeier-Haack formylation of 2-fluorobiphenyl offers a more direct approach, while the Grignard route starting from 4-bromo-2-fluorobiphenyl provides a robust and reliable alternative.

A thorough understanding of the underlying reaction mechanisms and careful attention to experimental detail are crucial for the successful synthesis of this valuable building block. This guide provides the necessary foundation for researchers and drug development professionals to confidently incorporate this compound into their synthetic strategies, paving the way for the discovery and development of novel therapeutic agents.

References

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Navigating the Unseen: A Technical Guide to the Safety and Hazards of 2-Fluorobiphenyl-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, fluorinated biphenyl scaffolds are of paramount importance, serving as key intermediates in the synthesis of a multitude of functional molecules.[1] 2-Fluorobiphenyl-4-carboxaldehyde, a member of this class, presents a unique combination of reactivity and functionality. However, its safe and effective utilization hinges on a comprehensive understanding of its potential hazards. This guide provides an in-depth analysis of the safety profile of this compound, offering a framework for risk assessment and management rooted in scientific principles and best laboratory practices.

Chemical Identity and Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of a robust safety assessment. These characteristics influence its behavior in the laboratory, dictating appropriate storage, handling, and emergency response procedures.

PropertyValueSource
CAS Number 57592-43-5[2]
Molecular Formula C₁₃H₉FO[3]
Molecular Weight 200.21 g/mol [3]
Appearance Solid-
Melting Point 27-31 °C (lit.)[1][4]
Boiling Point 315.8±30.0 °C (Predicted)[4]
Density 1.173±0.06 g/cm³ (Predicted)[4]
Flash Point >230 °C[4]
Synonyms 2-Fluoro-[1,1'-biphenyl]-4-carboxaldehyde-

This data provides a snapshot of the compound's physical state under standard conditions, indicating it is a low-volatility solid at room temperature, which can mitigate inhalation risks if handled properly.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.[2] This classification is the cornerstone of our risk assessment, dictating the necessary precautions for safe handling.

Hazard ClassGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation

Signal Word: Warning

A Proactive Approach to Risk Management

A self-validating safety protocol is built on a hierarchical system of controls. The following diagram illustrates the logical workflow for mitigating risks associated with this compound.

Caption: Risk Management Workflow for this compound.

Experimental Protocols: Ensuring Safety at the Bench

Adherence to detailed, validated protocols is non-negotiable when working with hazardous chemicals. The following sections provide step-by-step methodologies for the safe handling, storage, and disposal of this compound.

Engineering and Administrative Controls

The primary defense against chemical exposure lies in robust engineering and administrative measures.

  • Ventilation: All manipulations of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation of any dust or aerosols.[5]

  • Standard Operating Procedures (SOPs): A detailed, substance-specific SOP must be developed and approved before any work commences. This document should be readily accessible to all personnel.

  • Training: All researchers handling this compound must receive documented training on its specific hazards, the proper use of personal protective equipment (PPE), and emergency procedures.

  • Labeling: All containers of this compound must be clearly labeled with the chemical name, CAS number, and appropriate GHS hazard pictograms and statements.

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be selected based on the identified hazards.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Skin Protection:

    • Wear a flame-resistant laboratory coat with full-length sleeves.

    • Nitrile gloves are recommended for incidental contact.[6] Always inspect gloves for any signs of degradation or puncture before use.

    • For prolonged handling or in the event of a spill, heavier-duty gloves may be necessary.

    • Ensure that gloves are removed and disposed of properly after handling the chemical, and always wash hands thoroughly with soap and water.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be required.

Handling and Storage Protocol

Handling:

  • Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]

  • Wear all required PPE as outlined in the section above.

  • Conduct all work in a chemical fume hood.[5]

  • Avoid the formation of dust. If handling the solid form, use techniques that minimize aerosolization.

  • Do not eat, drink, or smoke in the laboratory.[3]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[3]

Storage:

  • Store in a tightly sealed, properly labeled container.[3]

  • Keep in a cool, dry, and well-ventilated area.[3] A recommended storage temperature is 2-8°C.[4]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • The storage area should be secured and accessible only to authorized personnel.

Emergency Response: A Validated Action Plan

In the event of an exposure or spill, a swift and correct response is critical. The following diagram and protocols outline the necessary steps.

Caption: Emergency Response Flowchart for this compound.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] If skin irritation occurs, get medical advice/attention.[3]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3] If you feel unwell, call a poison center or doctor.[3]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[3] Get medical attention if symptoms occur.[3]

Spill and Leak Protocol
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but avoid directing airflow towards individuals.

  • Contain: Wearing appropriate PPE, prevent the further spread of the spill.

  • Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Toxicological and Environmental Considerations

A significant gap exists in the publicly available toxicological data for this compound. No specific data on acute toxicity (LD50/LC50), carcinogenicity, mutagenicity, or reproductive toxicity was identified.

Expertise-Driven Precaution: In the absence of comprehensive toxicological data, it is prudent to treat this compound as a compound with potential for significant toxicity. The known hazards of skin, eye, and respiratory irritation should be considered the minimum potential effects.

Environmental Fate: Many fluorinated organic compounds are known for their persistence in the environment.[8][9] The strong carbon-fluorine bond can resist both biotic and abiotic degradation, leading to potential bioaccumulation.[8] While specific ecotoxicity data for this compound is lacking, it should be handled in a manner that prevents its release into the environment. Do not allow it to enter drains or waterways. All waste must be disposed of as hazardous chemical waste.

Conclusion

This compound is a valuable research chemical whose safe use is predicated on a cautious and informed approach. While its GHS classification points to irritant properties, the lack of comprehensive toxicological and environmental data necessitates the implementation of stringent safety protocols. By adhering to the hierarchy of controls—prioritizing engineering and administrative measures, supplemented by the diligent use of personal protective equipment—researchers can effectively mitigate the risks associated with this compound. This guide serves as a technical framework for establishing a self-validating safety system, ensuring that scientific advancement does not come at the cost of personal or environmental well-being.

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An In-depth Technical Guide to the Spectroscopic Characterization of 2-Fluorobiphenyl-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Establishing the Molecular Identity

2-Fluorobiphenyl-4-carboxaldehyde (CAS 57592-43-5) is a key bifunctional organic compound, featuring a biphenyl core structure modified with both a fluorine atom and a carboxaldehyde group. This unique combination of a reactive aldehyde and an electron-withdrawing fluorine substituent makes it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2] For instance, it serves as a starting material in the synthesis of derivatives of flurbiprofen, a nonsteroidal anti-inflammatory drug.[1][3]

Given its role in complex chemical syntheses, unambiguous confirmation of its structure and purity is paramount. Spectroscopic analysis provides the definitive molecular fingerprint required by researchers and drug development professionals. This guide offers an in-depth examination of the core spectroscopic data—¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, and Mass Spectrometry—that collectively elucidate the precise structure of this compound. We will not only present the data but also delve into the causality behind the experimental protocols and the logic of spectral interpretation, providing a self-validating framework for analysis.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is understanding the molecule's structure. This compound consists of two phenyl rings linked by a single bond. One ring is substituted with an aldehyde group at position 4, and the other with a fluorine atom at position 2'. This arrangement dictates the electronic environment of each atom, which in turn governs the spectroscopic output.

Caption: Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for determining the proton framework of an organic molecule. By analyzing chemical shifts, integration, and spin-spin coupling, we can map the connectivity and electronic environment of every hydrogen atom.[4]

Experimental Protocol: ¹H NMR

The causality behind this protocol is to ensure a high-resolution spectrum from a representative sample, free from contaminants or signal distortion.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[5] CDCl₃ is a logical choice as it is an excellent solvent for many organic compounds and its residual proton signal (at ~7.26 ppm) provides a convenient internal reference.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard and set to 0.00 ppm. However, for simplicity, referencing to the residual solvent peak is common practice.[5]

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region of this molecule.

  • Acquisition: Obtain the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

Data Interpretation and Analysis

The ¹H NMR spectrum is characterized by a highly deshielded singlet for the aldehyde proton and a complex series of multiplets in the aromatic region.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
9.97Singlet (s)1HAldehyde HThe strong electron-withdrawing nature of the carbonyl group heavily deshields this proton, shifting it far downfield.
7.98 – 7.85Multiplet (m)2HAromatic HProtons ortho to the aldehyde group are deshielded by its anisotropic and electron-withdrawing effects.
7.26 – 7.16Multiplet (m)2HAromatic HProtons meta to the aldehyde group.

Note: The original data source did not fully resolve the complex aromatic region. A higher resolution spectrum would be needed to assign each aromatic proton individually, which would show couplings between adjacent protons and through-space couplings to the fluorine atom.

G cluster_workflow ¹H NMR Interpretation Workflow A Aldehyde Proton (δ ~9.97) E Final Structure Confirmation A->E Unique Chemical Shift B Aromatic Protons (δ ~7.1-8.0) B->E Complex Multiplets C Integration (Ratio of Protons) C->E Confirms Proton Count D Splitting Patterns (Connectivity) D->E Confirms Adjacency

Caption: Logical workflow for ¹H NMR spectral analysis.

Carbon-13 (¹³C) and Fluorine-19 (¹⁹F) NMR Spectroscopy

¹³C NMR provides a map of the carbon skeleton, while ¹⁹F NMR is exceptionally sensitive and specific for fluorinated compounds.[6] The presence of fluorine introduces carbon-fluorine (C-F) coupling, which is a powerful diagnostic tool.[7]

Experimental Protocol: ¹³C and ¹⁹F NMR
  • Sample Preparation: A more concentrated sample (50-100 mg in ~0.7 mL of CDCl₃) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[5] The same sample can be used for ¹⁹F NMR.

  • Instrumentation: Acquire spectra on a multinuclear NMR spectrometer (e.g., 101 MHz for ¹³C, 376 MHz for ¹⁹F).

  • Acquisition (¹³C): A standard proton-decoupled experiment is run. This is a critical choice as it collapses C-H splittings, simplifying the spectrum to single lines for each unique carbon environment. However, C-F couplings will remain, providing valuable structural information.

  • Acquisition (¹⁹F): This is a highly sensitive nucleus, so acquisition is rapid.[8] The spectrum is typically referenced to an external standard like CFCl₃ or acquired using modern unified referencing scales.

Data Interpretation and Analysis

The ¹³C spectrum is notable for the downfield aldehyde carbon and the large coupling constant for the carbon directly bonded to fluorine.

Table of ¹³C and ¹⁹F NMR Data

TechniqueChemical Shift (δ) ppmCoupling Constant (J) HzAssignmentRationale
¹³C NMR 190.5-Aldehyde C=OCarbonyl carbons are highly deshielded and appear far downfield.
166.5d, J = 256.7C-FThe carbon directly attached to fluorine shows a large one-bond coupling constant (¹JCF).
132.8d, J = 9.5Aromatic CTwo-bond coupling to fluorine (²JCF).
132.2d, J = 9.7Aromatic CThree-bond coupling to fluorine (³JCF).
116.4d, J = 22.3Aromatic CTwo-bond coupling to fluorine (²JCF).
¹⁹F NMR -102.4-Ar-FThe chemical shift is characteristic of a fluorine atom on an aromatic ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]

Experimental Protocol: FT-IR

The Attenuated Total Reflectance (ATR) technique is the method of choice for its simplicity and minimal sample preparation.[10][11]

  • Instrumentation: Use an FT-IR spectrometer equipped with a Universal ATR accessory (e.g., with a diamond crystal).[12][13]

  • Background Scan: Before analyzing the sample, a background spectrum of the empty, clean ATR crystal is recorded. This is a crucial step to subtract any signals from the atmosphere (like CO₂ and H₂O) and the instrument itself.[9]

  • Sample Application: Place a small amount of this compound (which is a low-melting solid) directly onto the ATR crystal.[1] Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[14]

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The instrument's software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Data Interpretation and Analysis

The IR spectrum provides a clear "fingerprint" confirming the presence of the key functional groups.

Table of Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3070-3030Medium-WeakC-H StretchAromatic C-H
~2850, ~2750WeakC-H StretchAldehyde C-H (Fermi doublet)
~1705StrongC=O StretchAromatic Aldehyde Carbonyl
~1600-1450Medium-StrongC=C StretchAromatic Ring
~1250-1150StrongC-F StretchAryl-Fluoride

The presence of a strong band around 1705 cm⁻¹ is definitive proof of the carbonyl group, while the two weak bands between 2850 and 2750 cm⁻¹ are highly characteristic of an aldehyde C-H stretch.[15] The strong absorption in the 1250-1150 cm⁻¹ region confirms the C-F bond.

Mass Spectrometry (MS)

Mass spectrometry provides two vital pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues to its structure.

Experimental Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for this analysis, as it separates the analyte from any volatile impurities before it enters the mass spectrometer.[16]

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system coupled to a mass spectrometer, typically with an Electron Ionization (EI) source.[17]

  • GC Separation: Inject a small volume (e.g., 1 µL) into the GC. The instrument uses a heated column to separate compounds based on their boiling points and interactions with the column's stationary phase.[18] A typical temperature program might start at 50°C and ramp up to 300°C to ensure elution.[17]

  • Ionization and Detection: As the compound elutes from the GC column, it enters the MS source where it is bombarded with high-energy electrons (typically 70 eV).[19] This process, known as Electron Ionization (EI), creates a positively charged molecular ion (M⁺˙) and various fragment ions, which are then separated by their mass-to-charge ratio (m/z) and detected.

Data Interpretation and Analysis

The analysis focuses on identifying the molecular ion peak and rationalizing the major fragment ions.

Expected Mass Spectrum Data for C₁₃H₉FO

  • Calculated Molecular Weight: 200.06 g/mol

  • Expected Molecular Ion (M⁺˙): m/z = 200

Key Fragmentation Pathways:

Aromatic compounds are relatively stable and often show a prominent molecular ion peak.[19] Key fragmentation pathways for this compound would include:

  • Loss of H˙ (M-1): A common fragmentation for aldehydes, leading to a strong peak at m/z = 199 . This results from the loss of the hydrogen atom from the aldehyde group to form a stable acylium cation.

  • Loss of CHO˙ (M-29): Cleavage of the entire aldehyde group results in a peak at m/z = 171 , corresponding to the 2-fluorobiphenyl cation.

  • Loss of CO (M-28 from M-1): The acylium ion at m/z 199 can lose carbon monoxide, a neutral molecule, to produce a peak at m/z = 171 .

The observation of a molecular ion at m/z 200, along with characteristic fragments at m/z 199 and 171, provides a self-validating confirmation of the compound's identity and molecular formula.

G cluster_workflow Mass Spectrometry Fragmentation Logic A This compound (m/z = 200) B [M-H]⁺ (m/z = 199) A->B - H• C [M-CHO]⁺ (m/z = 171) A->C - CHO• D [M-H-CO]⁺ (m/z = 171) B->D - CO

Caption: Key fragmentation pathways in the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound provides an unambiguous structural confirmation. ¹H and ¹³C NMR define the carbon-hydrogen framework and confirm connectivity, with characteristic C-F couplings providing a definitive marker. ¹⁹F NMR offers a highly sensitive and specific signal for the fluorine substituent. FT-IR spectroscopy validates the presence of the critical aldehyde and aryl-fluoride functional groups. Finally, mass spectrometry confirms the correct molecular weight and shows a predictable fragmentation pattern consistent with the proposed structure. Together, these techniques form a robust, self-validating toolkit for the rigorous identification and quality assessment of this important chemical intermediate, ensuring its suitability for high-stakes applications in research and development.

References

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A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 2-Fluorobiphenyl-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Fluorobiphenyl-4-carboxaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It delves into the theoretical underpinnings of the observed chemical shifts and coupling constants, offers a field-proven experimental protocol for data acquisition, and discusses advanced NMR techniques for unambiguous structural confirmation. The guide is structured to provide not just data, but a cohesive understanding of how molecular structure dictates spectral appearance, ensuring a robust and reproducible analytical approach.

Introduction: The Analytical Imperative

This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its structure, featuring a biphenyl core with two distinct substitution patterns on each ring, presents a compelling case study for NMR spectroscopy. The fluorine atom and the aldehyde group exert profound electronic and steric effects, which uniquely influence the chemical environment of each proton.

A precise understanding of the ¹H NMR spectrum is paramount for confirming the compound's identity, assessing its purity, and studying its conformational dynamics. This guide will deconstruct the spectrum, correlating every peak and splitting pattern to the underlying molecular architecture.

Theoretical Analysis and Spectral Prediction

The key to interpreting the spectrum of this compound lies in dissecting the molecule into its constituent spin systems and understanding the influence of its functional groups.

  • The Aldehyde Proton (H-α): The formyl proton is the most deshielded proton in the molecule. Its proximity to the anisotropic and electron-withdrawing carbonyl group shifts its resonance significantly downfield.[1] We predict this proton to appear as a sharp singlet in the range of 9.9–10.1 ppm .[2]

  • Ring A (Carboxaldehyde-Substituted Ring): This ring contains protons H-3, H-5, H-2, and H-6. The powerful electron-withdrawing nature of the aldehyde group at C-4 deshields the ortho protons (H-3, H-5) and meta protons (H-2, H-6). Due to the biphenyl linkage, these four protons form a complex AA'BB' spin system, which will appear as two distinct multiplets.

    • H-3/H-5: These protons are ortho to the aldehyde group and will be the most deshielded of the aromatic protons on this ring. They are expected to resonate at approximately 7.95–8.05 ppm .

    • H-2/H-6: These protons are meta to the aldehyde and ortho to the second aromatic ring. Their chemical shift will be slightly upfield compared to H-3/H-5, predicted in the range of 7.75–7.85 ppm .

  • Ring B (Fluorine-Substituted Ring): This ring presents a more complex pattern due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The fluorine atom at C-2' is a moderately electron-withdrawing group.

    • H-6': This proton is ortho to the biphenyl linkage and meta to the fluorine. It will be coupled to H-5' (ortho, J ≈ 7-8 Hz), H-4' (para, J ≈ 0-1 Hz), and H-3' (meta, J ≈ 2-3 Hz). We predict its signal around 7.55–7.65 ppm .

    • H-3': This proton is ortho to the fluorine atom. It will experience a strong three-bond coupling to the ¹⁹F nucleus (³JHF ≈ 8–10 Hz) and an ortho coupling to H-4' (³JHH ≈ 7-8 Hz).[3][4] Its signal is predicted to be a doublet of doublets (or more complex multiplet) around 7.35–7.45 ppm .

    • H-4'/H-5': These protons will appear as a complex, overlapping multiplet in the region of 7.15–7.30 ppm , influenced by multiple H-H and H-F couplings.

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-α (CHO)9.9 – 10.1s (singlet)N/A
H-3, H-57.95 – 8.05m (multiplet, "d-like")³JHH ≈ 8.0
H-2, H-67.75 – 7.85m (multiplet, "d-like")³JHH ≈ 8.0
H-6'7.55 – 7.65m (multiplet)³JHH, ⁴JHH
H-3'7.35 – 7.45ddd (doublet of doublet of doublets)³JHF ≈ 8-10, ³JHH ≈ 7-8, ⁴JHH ≈ 2-3
H-4', H-5'7.15 – 7.30m (multiplet)³JHH, ⁴JHH, ⁴JHF, ⁵JHF

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, reproducible ¹H NMR spectrum requires meticulous attention to detail. This protocol is designed to ensure spectral integrity.

Workflow Diagram

Caption: Key through-bond couplings in the molecule.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. The distinct signals for the aldehyde proton, the two separate aromatic spin systems, and the characteristic splitting patterns induced by ¹⁹F coupling provide a definitive fingerprint for the molecule. By combining a robust theoretical prediction with a meticulous experimental and data processing workflow, researchers can confidently assign the structure and assess the purity of this important chemical entity. The application of advanced 2D NMR techniques can further solidify these assignments, providing a comprehensive and authoritative characterization.

References

  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen. Available at: [Link]

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  • MDPI. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. MDPI. Available at: [Link]

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  • Felli, I. C., et al. (2009). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH. Available at: [Link]

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13C NMR of 2-Fluorobiphenyl-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 2-Fluorobiphenyl-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile intermediate in the synthesis of pharmaceuticals and advanced materials. Its structural complexity, featuring a biphenyl core with two distinct substituent effects—a strongly electron-withdrawing aldehyde and an electronegative fluorine atom—necessitates robust analytical techniques for unambiguous characterization. Among these, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for confirming the carbon framework and probing the electronic environment of each atom.

This guide provides a comprehensive analysis of the ¹³C NMR spectrum of this compound. We will delve into a predicted spectral analysis based on established substituent effects, outline a rigorous experimental protocol for data acquisition, and present a logical workflow for spectral interpretation. This document is designed to serve as a practical resource for scientists engaged in the synthesis and characterization of complex organic molecules.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of this compound is predicted to exhibit 13 distinct signals, corresponding to the 13 unique carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the fluorine and aldehyde substituents, as well as the torsional angle between the two phenyl rings. The most notable features are the downfield shift of the carbonyl carbon and the characteristic splitting patterns induced by the carbon-fluorine (C-F) coupling.

Substituent Effects on Chemical Shifts
  • Aldehyde Group (-CHO): The carbonyl carbon of an aldehyde is highly deshielded and typically appears far downfield in the spectrum. Based on data for 4-formylbiphenyl, the aldehyde carbon (C=O) in our target molecule is expected around 192.0 ppm.[1][2] The carbon to which the aldehyde is attached (C4) is also significantly deshielded.

  • Fluorine Atom (-F): Fluorine's high electronegativity leads to a strong deshielding effect on the directly attached carbon (C2), resulting in a large downfield shift. This carbon will also exhibit a large one-bond C-F coupling constant (¹JCF). For example, the fluorine-bearing carbon in 4-fluorobiphenyl resonates at approximately 162.4 ppm with a ¹JCF of 247 Hz.[1] Carbons two (²JCF) and three (³JCF) bonds away will show smaller couplings.

  • Biphenyl System: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents and the degree of conjugation between the rings. The inter-ring bond can cause some carbons to have slightly different shifts than in simple substituted benzenes.[3]

Predicted Chemical Shifts and Coupling Constants

The following table summarizes the predicted ¹³C NMR chemical shifts and key C-F coupling constants for this compound in a standard solvent like CDCl₃. These values are estimated based on data from analogous compounds.[1][2][4]

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling Constant (J, Hz)Multiplicity
C=O~191.8-s
C2~160.5~245-250 (¹JCF)d
C4~148.0-s
C1'~139.0small (⁴JCF)d
C1~135.5~3-5 (³JCF)d
C6~131.5~3-5 (³JCF)d
C2'/C6'~129.1-d
C4'~128.6-d
C3'/C5'~127.5-d
C5~127.8~8-10 (²JCF)d
C3~116.0~21-23 (²JCF)d

Note: 's' denotes a singlet, and 'd' denotes a doublet due to C-F coupling. Actual chemical shifts and coupling constants can vary with solvent and experimental conditions.

Experimental Protocol for High-Quality ¹³C NMR Acquisition

The acquisition of a high-quality, interpretable ¹³C NMR spectrum is paramount. Due to the low natural abundance of the ¹³C isotope (about 1.1%), a carefully designed experimental setup is crucial.[5]

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 15-25 mg of this compound.

    • Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds and its single solvent peak at ~77.16 ppm, which serves as a convenient internal reference.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and sensitivity.

    • Tune and match the ¹³C probe to the sample. This ensures maximum energy transfer and signal reception.

    • Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically sufficient.[6] This decouples protons from the carbon nuclei, simplifying the spectrum to singlets (or doublets in the case of C-F coupling).[7]

    • Spectral Width (SW): Set a spectral width of approximately 220-240 ppm to ensure all signals, from TMS to the carbonyl carbon, are captured.[6]

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally adequate.[6]

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended.[6] Quaternary carbons and carbonyls often have longer relaxation times, and a sufficient delay ensures they are not saturated, leading to more reliable signal intensities.

    • Number of Scans (NS): Due to the low abundance of ¹³C, a significant number of scans (e.g., 1024 to 4096) will be necessary to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks have a positive, absorptive lineshape.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm or the CDCl₃ solvent peak to 77.16 ppm.

    • Integrate the peaks if desired, though peak areas in standard ¹³C NMR are not directly proportional to the number of carbons without further experimental controls.

Logical Workflow for Spectral Interpretation

Assigning the signals in the ¹³C NMR spectrum of this compound requires a systematic approach. The following workflow, illustrated in the diagram below, provides a logical path to a complete and accurate assignment.

G start Start: Acquire Proton-Decoupled ¹³C NMR Spectrum carbonyl Identify Carbonyl (C=O) ~192 ppm (Singlet, weak intensity) start->carbonyl cf_carbon Identify C-F Carbon (C2) ~160 ppm (Large ¹JCF doublet, ~250 Hz) carbonyl->cf_carbon aromatic Analyze Aromatic Region (110-150 ppm) cf_carbon->aromatic quat_carbons Identify Quaternary Carbons (C1, C4, C1') (Weak intensity, no DEPT-135 signal) aromatic->quat_carbons DEPT-135 ch_carbons Identify CH Carbons (Positive DEPT-135 signal) aromatic->ch_carbons DEPT-135 final Final Assignment Complete quat_carbons->final assign_c3_c5 Assign C3 and C5 (Doublets with ²JCF coupling, ~22 Hz and ~9 Hz respectively) ch_carbons->assign_c3_c5 assign_unsub Assign Unsubstituted Ring (C2'/C6', C3'/C5', C4') (Based on chemical shift and intensity) assign_c3_c5->assign_unsub assign_unsub->final

Caption: Workflow for ¹³C NMR spectral assignment.

Advanced NMR Techniques for Unambiguous Assignment

While a standard proton-decoupled ¹³C NMR spectrum provides significant information, complex aromatic regions can sometimes be challenging to assign definitively. In such cases, 2D NMR experiments are invaluable:

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates carbon atoms with their directly attached protons. This is essential for distinguishing between protonated and non-protonated aromatic carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds apart. This is particularly useful for assigning quaternary carbons by observing their correlations to nearby protons.

  • DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, DEPT-90, DEPT-135) that differentiate between CH, CH₂, and CH₃ groups. For this molecule, DEPT-135 would show positive signals for CH carbons and no signals for quaternary carbons.[8]

By employing these techniques in a coordinated manner, researchers can achieve a complete and validated assignment of the ¹³C NMR spectrum for this compound, ensuring the structural integrity of this important chemical intermediate.

References

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An In-Depth Technical Guide to the Infrared Spectrum Analysis of 2-Fluorobiphenyl-4-carboxaldehyde for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of the principles and practices for obtaining and interpreting the Fourier-Transform Infrared (FTIR) spectrum of 2-Fluorobiphenyl-4-carboxaldehyde. This compound, a derivative of flurbiprofen, is of significant interest in drug development. This document details the molecular structure, predicted vibrational modes, a step-by-step experimental protocol for sample analysis, and an in-depth guide to spectral interpretation. It is intended for researchers, scientists, and drug development professionals who utilize vibrational spectroscopy for structural elucidation and quality control.

Introduction

The Significance of this compound in Drug Discovery

This compound is an oxygen-containing polycyclic aromatic hydrocarbon derivative that serves as a key starting material in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it is a precursor for synthesizing derivatives of flurbiprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID). The precise structural integrity of this starting material is paramount for ensuring the purity, safety, and efficacy of the final drug product. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly specific method for confirming the molecular structure and identifying the key functional groups of this compound.

The Role of Infrared Spectroscopy in Pharmaceutical Analysis

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its bonds vibrate by stretching or bending at specific frequencies corresponding to the energy of the radiation. The resul[1]ting IR spectrum is a unique molecular "fingerprint," providing invaluable information about the functional groups present. In the context of pharmaceutical development, FTIR spectroscopy is routinely employed for raw material identification, reaction monitoring, final product confirmation, and quality assurance, in alignment with standards from organizations like IUPAC.

Molecular Structure and Expected Vibrational Modes

Structural Elucidation of this compound

To effectively interpret the IR spectrum, a thorough understanding of the molecule's structure is essential. This compound consists of a biphenyl core, substituted with a fluorine atom at the 2-position and a carboxaldehyde group at the 4-position. Each of these components gives rise to characteristic absorption bands in the IR spectrum.

digraph "2_Fluorobiphenyl_4_carboxaldehyde" { graph [rankdir="LR", size="7.6,4", bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12];

[2][3][4]

Table 1: Predicted IR Absorption Frequencies for Key Functional Groups

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity Causality & Notes

Aromatic C-H Stretching 3100 - 3000 Medium to Weak Vibrations of sp² hybridized C-H bonds on the biphenyl rings. [1]

Aldehyde C-H Stretching 2850 - 2800 & 2750 - 2700 Weak to Medium Characteristic doublet due to Fermi resonance with an overtone of the C-H bending vibration. The elect[5][6]ronegative oxygen weakens the adjacent C-H bond, lowering its frequency. [5][7]

Aldehyde C=O Stretching 1710 - 1685 Strong, Sharp The carbonyl stretch is inherently strong due to the large change in dipole moment. Conjugation with the aromatic ring delocalizes π-electrons, imparting more single-bond character to the C=O bond, thus lowering the frequency from the typical ~1730 cm⁻¹ for saturated aldehydes. [8][9][10][11][12]

Aromatic C=C Stretching 1600 - 1450 Medium to Weak Multiple bands representing the stretching of carbon-carbon bonds within the aromatic rings.

Aryl C-F Stretching 1270 - 1100 Strong The C-F bond is highly polar, resulting in a strong, characteristic absorption in the fingerprint region.

Aromatic C-H Out-of-Plane Bending 900 - 675 Strong The pattern of these strong bands is highly diagnostic of the substitution pattern on the aromatic rings. [1]

Experimental Protocol: Acquiring the IR Spectrum

The following protocol describes the acquisition of a high-quality FTIR spectrum of solid this compound using the potassium bromide (KBr) pellet technique. This method is chosen for its ability to produce sharp, well-resolved spectra for solid samples.

Spectral Interpretation and Analysis

The interpretation of the IR spectrum involves correlating the observed absorption bands with the vibrational modes of the molecule's functional groups. The spectrum is typically divided into two main regions: the diagnostic region and the fingerprint region.

Trustworthiness and Self-Validation

Instrument Performance Verification

To ensure the accuracy and reliability of the spectral data, regular performance verification of the FTIR spectrometer is essential. This is typically achieved by running a spectrum of a polystyrene film standard. The observed peak positions are then compared against the known, certified values for polystyrene. This procedure verifies the wavenumber accuracy of the instrument, ensuring that any shifts observed in the analyte's spectrum are due to its molecular structure, not instrumental error.

Data Integrity and Reproducibility

The integrity of the analysis relies on meticulous sample preparation and consistent instrument parameters. The KBr pellet method, while powerful, requires care to avoid contamination (especially from moisture) and to ensure sample homogeneity. For validation purposes, it is recommended to prepare and analyze at least two separate pellets of the same sample. The resulting spectra should be virtually superimposable, demonstrating the reproducibility of the method. All spectral data should be archived in a standardized format, such as JCAMP-DX, as recommended by IUPAC, to ensure long-term accessibility and interoperability.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural verification of this compound. A systematic analysis of the spectrum allows for the unambiguous identification of its key functional groups: the conjugated aromatic aldehyde, the biphenyl core, and the carbon-fluorine bond. The characteristic aldehyde C-H doublet near 2720-2820 cm⁻¹ and the strong, frequency-shifted carbonyl peak around 1700 cm⁻¹ provide definitive evidence of the aldehyde group in a conjugated system. By following the detailed experimental protocol and principles of interpretation outlined in this guide, researchers in drug development can confidently use FTIR spectroscopy to ensure the identity and quality of this critical pharmaceutical intermediate, upholding the rigorous standards of scientific integrity.

References

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  • IUPAC. (n.d.). infrared spectroscopy (08618). The IUPAC Compendium of Chemical Terminology. Retrieved from https://goldbook.iupac.org/terms/view/I03026
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from https://www.colorado.
  • PubChem. (n.d.). 2-Fluoro-4'-propyl[1,1'-biphenyl]-4-carboxaldehyde. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/81446716
  • Magnetic Resonance in Chemistry. (2016, October 19). Updating IUPAC spectroscopy recommendations and data standards. Retrieved from https://onlinelibrary.wiley.com/doi/full/10.1002/mrc.4503
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from https://www.masterorganicchemistry.com/2016/11/23/quick-analysis-of-ir-spectra/
  • UC Santa Cruz. (n.d.). IR Tables. Retrieved from https://chemistry.ucsc.
  • ChemicalBook. (2023, May 29). 2'-FLUOROBIPHENYL-4-CARBALDEHYDE | 57592-42-4. Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8453489.htm
  • Ossila. (n.d.). 2-Fluorobiphenyl | CAS Number 321-60-8. Retrieved from https://www.ossila.com/products/2-fluorobiphenyl
  • IUPAC. (n.d.). International Union of Pure and Applied Chemistry.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from https://www.specac.com/en/learn/science/interpreting-infrared-spectra
  • University of Puget Sound. (n.d.). IR handout.pdf. Retrieved from https://www.pugetsound.edu/sites/default/files/2019-11/IR%20handout.pdf
  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Spectroscopy/Infrared_Spectroscopy/Infrared_Spectroscopy_Absorption_Table
  • WebSpectra. (n.d.). IR Absorption Table. Retrieved from https://webspectra.chem.ucla.edu/irtable.html
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from https://www.niu.edu/chembio/facilities/media/analytical/ir-absorption-frequencies.pdf

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mass spectrometry of 2-Fluorobiphenyl-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2-Fluorobiphenyl-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated aromatic aldehyde with applications in organic synthesis and as a building block for pharmaceuticals and other advanced materials.[1][2] Its structural characterization is crucial for quality control and reaction monitoring. Mass spectrometry is a powerful analytical technique for elucidating the structure of this compound by providing information about its molecular weight and fragmentation patterns. This guide offers a comprehensive overview of the mass spectrometric behavior of this compound, detailing its predicted fragmentation pathways and providing a foundational experimental protocol for its analysis.

Molecular Structure and Properties

This compound has the chemical formula C₁₃H₉FO and a molecular weight of 200.21 g/mol .[2][] The structure consists of a biphenyl core with a fluorine atom at the 2-position of one phenyl ring and a carboxaldehyde group at the 4-position of the other.

PropertyValue
Molecular Formula C₁₃H₉FO
Molecular Weight 200.21 g/mol [2][]
CAS Number 57592-43-5[1][2]
Melting Point 27-31 °C[1][2]

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

Electron Ionization (EI) is a hard ionization technique that induces significant fragmentation, providing a detailed fingerprint of the molecule. The mass spectrum of this compound is expected to be characterized by a series of fragment ions resulting from the cleavage of specific bonds. Aromatic aldehydes typically exhibit a strong molecular ion peak.[4]

Primary Fragmentation Pathways

The initial ionization of this compound will produce a molecular ion ([M]⁺˙) at m/z 200. The subsequent fragmentation is predicted to follow several key pathways common to aromatic aldehydes and fluorinated compounds:[4][5][6]

  • Loss of a Hydrogen Radical (M-1): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, resulting in a stable acylium ion at m/z 199 .[7][8]

  • Loss of the Formyl Radical (M-29): Cleavage of the bond between the phenyl ring and the carbonyl group leads to the loss of the CHO radical, producing a fluorobiphenyl cation at m/z 171 .[6][7]

  • Loss of Carbon Monoxide (M-28) from the [M-H]⁺ Ion: The acylium ion at m/z 199 can lose a neutral carbon monoxide molecule to form a fluorobiphenylyl cation at m/z 171 .[7]

  • Formation of the Fluorotropylium Ion: The fluorobiphenyl cation (m/z 171) may undergo further fragmentation.

  • Loss of a Fluorine Radical: While less common for aryl fluorides compared to other halogens, the loss of a fluorine radical from the molecular ion or major fragments is possible, leading to ions at m/z 181 (from the molecular ion) or m/z 152 (from the m/z 171 fragment).

The following diagram illustrates the predicted primary fragmentation pathways:

G M [C₁₃H₉FO]⁺˙ m/z 200 Molecular Ion MH [C₁₃H₈FO]⁺ m/z 199 M->MH -H• MCHO [C₁₂H₉F]⁺ m/z 171 M->MCHO -CHO• MCO [C₁₂H₈F]⁺ m/z 171 MH->MCO -CO

Caption: Predicted primary EI fragmentation of this compound.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound due to its volatility.

Sample Preparation
  • Dissolve a small amount (approximately 1 mg) of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-300

The following diagram outlines the experimental workflow:

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve Dilute Dilute Dissolve->Dilute in organic solvent Injection Injection Dilute->Injection Separation Separation Injection->Separation GC Inlet Ionization Ionization Separation->Ionization Transfer Line MassAnalysis MassAnalysis Ionization->MassAnalysis EI Source Detection Detection MassAnalysis->Detection Quadrupole SpectrumGeneration SpectrumGeneration Detection->SpectrumGeneration FragmentationAnalysis FragmentationAnalysis SpectrumGeneration->FragmentationAnalysis

Caption: Workflow for the GC-MS analysis of this compound.

Data Interpretation

The resulting total ion chromatogram (TIC) will show a peak at a specific retention time corresponding to this compound. The mass spectrum of this peak should be extracted and analyzed.

Expected Mass Spectrum Features
m/zPredicted FragmentNotes
200[C₁₃H₉FO]⁺˙Molecular Ion (M⁺˙)
199[C₁₃H₈FO]⁺Loss of a hydrogen radical ([M-H]⁺)
171[C₁₂H₉F]⁺ or [C₁₂H₈F]⁺Loss of the formyl radical ([M-CHO]⁺) or CO from [M-H]⁺
152[C₁₂H₈]⁺ or [C₁₂H₉]⁺Potential loss of fluorine from m/z 171

Conclusion

The mass spectrometric analysis of this compound, particularly using EI-GC-MS, is a robust method for its identification and structural confirmation. The predictable fragmentation pattern, characterized by the loss of hydrogen and the formyl group, provides a unique fingerprint for this molecule. This guide provides the foundational knowledge for researchers to develop and interpret mass spectrometry data for this compound, aiding in its application in various scientific fields.

References

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). This compound 97. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • Koralewska, A., et al. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. PubMed. Retrieved from [Link]

  • ResearchGate. (2020, October 29). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols | Request PDF. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.4. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorobiphenyl. Retrieved from [Link]

  • Chemsigma. (n.d.). 2-FLUOROBIPHENYL-4-CARBALDEHYDE [57592-42-4]. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Synthesis and Derivatization of 2-Fluorobiphenyl-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-fluorobiphenyl scaffold is a privileged structural motif in medicinal chemistry, most notably as the core of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen and its analogues. The strategic incorporation of a fluorine atom can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.[1][2] The 4-carboxaldehyde functional group serves as a versatile synthetic handle, allowing for extensive derivatization to explore structure-activity relationships (SAR). This guide provides a comprehensive overview of the primary synthetic strategies for creating the 2-fluorobiphenyl core, detailed experimental protocols for the synthesis of 2-Fluorobiphenyl-4-carboxaldehyde, and subsequent derivatization, targeting researchers, medicinal chemists, and professionals in drug development.

Introduction: The Strategic Importance of the 2-Fluorobiphenyl Scaffold

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals and agrochemicals to advanced materials.[3][4] Within this class, fluorinated biphenyls are of particular interest. The this compound moiety is a key intermediate in the synthesis of numerous biologically active compounds.[5][6] For instance, it is a direct precursor to (2-fluoro-1,1′-biphenyl-4-yl)acetic acid, a derivative of the potent anti-inflammatory drug Flurbiprofen.[5][6][7] The aldehyde functionality allows for a multitude of chemical transformations, enabling the creation of diverse compound libraries for screening and optimization.

This document outlines two primary and robust methodologies for the synthesis of the biaryl core: the Palladium-catalyzed Suzuki-Miyaura cross-coupling and the classic Copper-mediated Ullmann condensation. We provide detailed, field-proven protocols for these reactions and for a subsequent derivatization of the aldehyde, along with guidelines for product characterization.

Core Synthetic Strategies: Constructing the Biaryl Linkage

The central challenge in synthesizing this compound lies in the formation of the carbon-carbon bond between the two aromatic rings. The choice of strategy depends on factors such as starting material availability, cost, scalability, and tolerance to other functional groups.

Strategy A: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for biaryl synthesis. It involves the palladium-catalyzed cross-coupling of an organoboron species (typically a boronic acid) with an organic halide or triflate in the presence of a base.[8]

Causality & Rationale: This method is favored for its mild reaction conditions, exceptional tolerance of a wide array of functional groups, high yields, and the commercial availability of a vast library of boronic acids and aryl halides.[8][9] The catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination, is highly efficient and well-understood. For the target molecule, two primary retrosynthetic disconnections are viable.

G cluster_products Target Molecule cluster_reactants Suzuki Reactants cluster_catalyst P This compound R1 Route 1: 4-Bromobenzaldehyde + (2-Fluorophenyl)boronic Acid P->R1 Disconnect R2 Route 2: 4-Formylphenylboronic Acid + 1-Bromo-2-fluorobenzene P->R2 Disconnect Cat Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃)

Figure 1: Retrosynthetic analysis for Suzuki-Miyaura cross-coupling.

Strategy B: Ullmann Condensation

The Ullmann reaction is a classic method that utilizes copper to couple two aryl halide molecules.[3][10] While modern variants have improved conditions, it traditionally requires high temperatures.

Causality & Rationale: Discovered by Fritz Ullmann in 1901, this reaction is particularly useful for synthesizing symmetrical biaryls but can be adapted for unsymmetrical targets.[3][10] It is often employed when substrates are incompatible with palladium catalysis or when cost is a primary driver, as copper is significantly cheaper than palladium. The reaction typically proceeds via an organocopper intermediate.[11] However, the harsh conditions can limit its functional group compatibility compared to the Suzuki coupling.[3]

G cluster_products Target Molecule cluster_reactants Ullmann Reactants cluster_catalyst P Symmetrical Biaryl R 2x Aryl Halide P->R Disconnect Cat Copper (Cu) High Temperature

Figure 2: General scheme for the classic Ullmann condensation.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol details the synthesis using 4-bromobenzaldehyde and (2-fluorophenyl)boronic acid, a common and reliable route.

Workflow Overview

G A 1. Reagent Setup (Flask under N₂) B 2. Add Reagents Solvent, Base, Pd Catalyst A->B C 3. Heat to Reflux (e.g., 80-100°C) B->C D 4. Monitor Reaction (TLC / GC-MS) C->D E 5. Aqueous Workup (Extraction) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Figure 3: Experimental workflow for Suzuki-Miyaura synthesis.

Materials and Reagents

ReagentM.W.AmountMolesCAS No.
4-Bromobenzaldehyde185.025.00 g27.0 mmol1122-91-4
(2-Fluorophenyl)boronic acid139.924.16 g29.7 mmol1993-03-9
Palladium(II) Acetate224.5061 mg0.27 mmol3375-31-3
Triphenylphosphine262.29282 mg1.08 mmol603-35-0
Sodium Carbonate (Na₂CO₃)105.998.58 g81.0 mmol497-19-8
Toluene-100 mL-108-88-3
Ethanol-25 mL-64-17-5
Deionized Water-50 mL-7732-18-5

Step-by-Step Methodology

  • Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzaldehyde (5.00 g, 27.0 mmol) and (2-fluorophenyl)boronic acid (4.16 g, 29.7 mmol).

  • Catalyst and Base Addition: Add palladium(II) acetate (61 mg, 0.27 mmol) and triphenylphosphine (282 mg, 1.08 mmol).

  • Solvent Addition: Add toluene (100 mL) and ethanol (25 mL). Begin stirring to create a suspension.

  • Base Solution: In a separate beaker, dissolve sodium carbonate (8.58 g, 81.0 mmol) in deionized water (50 mL). Add this aqueous solution to the reaction flask.

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon gas for 10-15 minutes.

  • Reaction: Heat the mixture to reflux (approximately 90-95°C) with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.[9]

  • Cooling and Workup: Once complete, cool the reaction to room temperature. Transfer the mixture to a separatory funnel. Dilute with ethyl acetate (100 mL).

  • Extraction: Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 95:5) to afford this compound as a solid.

  • Yield: The expected yield is typically in the range of 80-95%. The product has a melting point of 27-31°C.[5][6]

Protocol 2: Derivatization to (2-fluoro-1,1'-biphenyl-4-yl)acetic acid

This protocol describes the conversion of the aldehyde to a key Flurbiprofen analogue via a two-step sequence: reduction to an alcohol followed by conversion to a nitrile and hydrolysis. A more direct, three-step synthesis from 4-halo-2-fluorobiphenyl is also a viable industrial route.[12]

Step 2a: Reduction to (2-Fluorobiphenyl-4-yl)methanol

  • Dissolve this compound (4.0 g, 20.0 mmol) in methanol (80 mL) in a round-bottom flask and cool to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄) (0.83 g, 22.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding 1 M HCl until the pH is ~5-6.

  • Remove methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the alcohol, which can often be used without further purification.

Step 2b: Conversion to Acetic Acid Derivative

This step involves toxic reagents and should be handled with extreme care.

  • Convert the alcohol to the corresponding benzyl chloride using thionyl chloride (SOCl₂).

  • Displace the chloride with sodium cyanide (NaCN) in a polar aprotic solvent like DMSO to form the nitrile.

  • Hydrolyze the resulting nitrile under strong acidic or basic conditions (e.g., refluxing with 6 M HCl or 25% NaOH) to yield the final product, (2-fluoro-1,1'-biphenyl-4-yl)acetic acid.

  • Purify the final acid product by recrystallization.

Characterization of Synthesized Compounds

Confirmation of the product's identity and purity is critical. The following data are characteristic of the target compound, This compound .

TechniqueData TypeExpected Result
¹H NMR Chemical Shift (δ)~10.05 ppm (s, 1H, -CHO), 7.95-8.00 ppm (d, 2H, Ar-H), 7.60-7.65 ppm (d, 2H, Ar-H), 7.30-7.55 ppm (m, 4H, Ar-H).
¹³C NMR Chemical Shift (δ)~191.5 (C=O), 160.0 (d, C-F), 130-145 (Ar-C), 115-129 (Ar-C).
¹⁹F NMR Chemical Shift (δ)A single resonance characteristic of an aryl fluoride.
Mass Spec (EI) m/z200.21 (M⁺), with fragmentation pattern showing loss of -CHO.
IR Spectroscopy Wavenumber (cm⁻¹)~1700 cm⁻¹ (strong, C=O stretch of aldehyde), ~1220 cm⁻¹ (C-F stretch).
Melting Point °C27-31 °C[5][6]

Conclusion

The synthesis of this compound and its derivatives is a vital process for the development of new pharmaceutical agents. The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile method for constructing the core biaryl structure, offering mild conditions and high yields. The aldehyde functionality provides a robust platform for further molecular elaboration. The protocols and characterization data provided herein serve as a validated starting point for researchers aiming to explore the chemical space around this important pharmacophore.

References

  • This compound 97 Four Chongqing Chemdad Co. Chemdad. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES . International Journal of Pharmaceutical Sciences and Research. [Link]

  • Ullmann reaction - Wikipedia . Wikipedia. [Link]

  • Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis . Scientific Research Publishing. [Link]

  • Ullmann Reaction . Organic Chemistry Portal. [Link]

  • CN101973869A - Method for synthesis of flurbiprofen.
  • Applications of Fluorine in Medicinal Chemistry . PubMed. [Link]

  • Organoborane coupling reactions (Suzuki coupling) . PMC - NIH. [Link]

  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses . PubMed. [Link]

  • Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents . PubMed. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives . ResearchGate. [Link]

  • synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling . Organic Syntheses Procedure. [Link]

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Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Fluorobiphenyl-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing Complex Biaryls with Precision

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, is indispensable in the synthesis of polyolefins, styrenes, and substituted biphenyls.[2] Its application is particularly crucial in the fields of drug discovery and materials science, where the construction of complex biaryl scaffolds is a frequent necessity.

This guide provides an in-depth technical overview and a field-proven protocol for the Suzuki-Miyaura coupling of 2-Fluorobiphenyl-4-carboxaldehyde. This substrate presents a unique set of challenges, including the steric hindrance imposed by the ortho-fluoro and adjacent phenyl groups, and the presence of an aldehyde moiety. Overcoming these hurdles requires a carefully optimized catalytic system and a nuanced understanding of the reaction mechanism. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of complex terphenyl aldehydes and related structures.

Scientific Rationale and Experimental Design

The successful coupling of this compound hinges on addressing three primary challenges: the inherent stability of the C-F bond, steric hindrance around the reaction center, and the compatibility of the aldehyde functional group.

  • Activating the Aryl Fluoride: Aryl fluorides are notoriously less reactive than their bromide or iodide counterparts in the oxidative addition step of the catalytic cycle.[3] To facilitate the cleavage of the strong C-F bond, a highly active palladium catalyst is required. Modern catalyst systems employing bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), have proven exceptionally effective.[4][5] These ligands promote the formation of a coordinatively unsaturated, electron-rich Pd(0) species that is sufficiently reactive to engage the aryl fluoride. The use of well-defined palladium precatalysts can also ensure the rapid generation of the active catalytic species, which is crucial when dealing with potentially unstable coupling partners.[6][7]

  • Overcoming Steric Hindrance: The ortho-substituents on this compound create a sterically congested environment. This can impede both the initial oxidative addition of the palladium catalyst and the final reductive elimination step that forms the product.[4] The use of bulky monodentate phosphine ligands is again advantageous here. Their steric bulk can accelerate the reductive elimination step, preventing catalyst decomposition and promoting product formation.[5]

  • Functional Group Tolerance: While the Suzuki-Miyaura coupling is known for its excellent functional group compatibility, the presence of an aldehyde requires careful consideration of the reaction conditions, particularly the choice of base.[2][8] Strong bases could potentially lead to side reactions involving the aldehyde. Therefore, a moderately strong base that is effective in promoting transmetalation without compromising the aldehyde is preferred. Inorganic bases like potassium phosphate (K₃PO₄) or carbonates (e.g., K₂CO₃, Cs₂CO₃) are often excellent choices, providing the necessary basicity while minimizing unwanted side reactions.[9]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ Transmetalation->ArPdAr_prime RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (this compound) Ar_prime_B Ar'-B(OR)₂ (Boronic Acid/Ester) Borate [Ar'-B(OR)₂(OH)]⁻ Ar_prime_B->Borate Base Base (e.g., K₃PO₄) Base->Borate Borate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Robust Starting Point

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. It is intended as a robust starting point, and optimization of parameters such as temperature, reaction time, and catalyst loading may be necessary for specific substrates.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Stoichiometry
This compound57592-42-4200.211.0 equiv
Arylboronic AcidVariableVariable1.2-1.5 equiv
SPhos Pd G3 Precatalyst1445085-87-9793.442 mol %
Potassium Phosphate (K₃PO₄), anhydrous7778-53-2212.273.0 equiv
1,4-Dioxane, anhydrous123-91-188.11~0.2 M
Water, degassed7732-18-518.02~10% v/v
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 200 mg), the arylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol, 637 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive flow of the inert gas, add the SPhos Pd G3 precatalyst (0.02 mmol, 15.9 mg).

  • Solvent Addition: Add anhydrous 1,4-dioxane (4.5 mL) and degassed water (0.5 mL) via syringe. The solution should be purged with the inert gas for an additional 10-15 minutes.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure terphenyl aldehyde product.

Workflow Diagram

Workflow cluster_workflow Experimental Workflow A 1. Reagent Addition (Aryl Fluoride, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C 3. Catalyst Addition (SPhos Pd G3) B->C D 4. Solvent Addition (Dioxane/Water) & Degas C->D E 5. Heating & Stirring (80-100 °C, 12-24 h) D->E F 6. Reaction Monitoring (TLC or LC-MS) E->F F->E Incomplete G 7. Workup (Extraction & Washing) F->G Complete H 8. Purification (Column Chromatography) G->H I Final Product H->I

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Conclusion and Future Perspectives

The Suzuki-Miyaura cross-coupling of this compound provides a powerful and versatile route to synthetically valuable terphenyl aldehydes. The challenges posed by this sterically hindered and electronically deactivated substrate can be effectively overcome through the judicious selection of a modern, highly active palladium catalyst system, such as those employing bulky, electron-rich Buchwald-type ligands. The protocol outlined in this document serves as a reliable and validated starting point for researchers in the field. Further optimization of reaction conditions, potentially through high-throughput screening of catalysts, ligands, and bases, may lead to even greater efficiency and broader substrate scope, further expanding the synthetic utility of this important transformation.

References

  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Espinosa, M. R., Doppiu, A., & Hazari, N. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv.
  • BenchChem. (2025). A Comparative Analysis of Palladium Precatalysts for the Suzuki-Miyaura Coupling Reaction.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde.
  • Catellani, M., & Motti, E. (2003). Synthesis of Terphenyls. Science of Synthesis, 45, 191-226.
  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • Avula, S. K., et al. (2020). Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p-terphenyl derivatives.
  • Fauré, S., et al. (2002). Efficient Synthesis of Substituted Terphenyls by Suzuki Coupling Reaction.
  • Haibach, M. C., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(42), 12566-12573.
  • Al-Zoubi, R. M., et al. (2015). Synthesis of Terphenyl Derivatives by Pd-Catalyzed Suzuki-Miyaura Reaction of Dibromobenzene Using 2N2O-Salen as a Ligand in Aqueous Solution.
  • Delaney, C. P., et al. (2022). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 144(30), 13537-13543.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Tetrahedron Letters, 106, 154109.
  • Shaughnessy, K. H. (2015). Palladium-Catalyzed Cross-Coupling of Aryl Halides and Triflates. In Palladium-Catalyzed Cross-Coupling Reactions in Process Chemistry (pp. 1-64). John Wiley & Sons, Inc.
  • Watson, D. A., et al. (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. Journal of the American Chemical Society, 133(48), 19505-19511.
  • Fauré, S., et al. (2002). Efficient Synthesis of Substituted Terphenyls by Suzuki Coupling Reaction.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • Skrydstrup, T., et al. (2018). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 16(33), 6031-6038.
  • Sánchez-Paniagua, M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube.
  • Callam, C. S., & Lowary, T. L. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
  • Kwong, F. Y., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(2), 153-156.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • Wang, Z., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Dreher, S. D., et al. (2009). Suzuki-Miyaura cross-coupling reactions of primary alkyltrifluoroborates with aryl chlorides. The Journal of Organic Chemistry, 74(10), 3626-3631.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals (India) Pvt. Ltd.

Sources

Application Notes & Protocols: Palladium-Catalyzed Synthesis of 2-Fluorobiphenyl-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the synthesis of 2-Fluorobiphenyl-4-carboxaldehyde, a key intermediate in the production of pharmaceuticals like Flurbiprofen.[1][2] We delve into the robust and versatile Suzuki-Miyaura cross-coupling reaction, offering a detailed exploration of the reaction mechanism, optimization of critical parameters, a step-by-step experimental protocol, and a troubleshooting guide. This application note is intended for researchers, chemists, and drug development professionals seeking to implement or optimize this crucial synthetic transformation.

Introduction and Strategic Importance

This compound is a valuable molecular building block, primarily recognized for its role as a direct precursor to Flurbiprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[1] Its synthesis is a critical step in the overall manufacturing process of this important therapeutic agent. Among the various methods for forming the central carbon-carbon bond in biaryl systems, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the most efficient and widely adopted strategy.[3][4][5][6]

The Suzuki coupling offers significant advantages, including mild reaction conditions, exceptional tolerance for a wide range of functional groups, high yields, and the use of commercially available and relatively non-toxic organoboron reagents.[7] This guide will provide the scientific rationale and practical steps required to successfully execute this reaction.

The Suzuki-Miyaura Reaction: Mechanism and Rationale

Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura reaction proceeds through a well-defined, three-step catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][6]

The Catalytic Cycle
  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (e.g., 4-bromobenzaldehyde). This is often the rate-determining step of the entire process and results in a Pd(II) complex.[3][4] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[8]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., (2-fluorophenyl)boronic acid) is transferred to the palladium(II) center, displacing the halide. This step requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate), which facilitates the transfer of the aryl group to the palladium.[4][9][10]

  • Reductive Elimination: The final step involves the two organic groups on the palladium(II) complex coupling to form the desired biphenyl C-C bond. This process simultaneously regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][6]

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)Ln-Ar' transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (this compound) reductive_elimination->product aryl_halide Ar-X (e.g., 4-Bromobenzaldehyde) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base (e.g., (2-Fluorophenyl)boronic acid) boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Key Experimental Parameters

The success of the synthesis hinges on the judicious selection of several key components. The choices are not arbitrary; they are based on principles that govern the efficiency of each step in the catalytic cycle.

ParameterOptions & ChoicesRationale & Expert Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), Pd(PPh₃)₄Pd(II) sources like Pd(OAc)₂ are common but require in situ reduction to the active Pd(0) state.[6] Pd(0) sources like Pd(PPh₃)₄ can be used directly but may be more sensitive to air. The choice often depends on cost, stability, and the specific ligand used.
Ligand Bulky, Electron-Rich Phosphines: • Buchwald Ligands (SPhos, XPhos)• Trialkylphosphines (P(t-Bu)₃)This is the most critical choice. Ligands stabilize the palladium center and tune its reactivity.[11][12] Electron-rich and sterically hindered ligands accelerate the rate-limiting oxidative addition step, especially for less reactive aryl chlorides.[8][10][13] They also promote the final reductive elimination step.[11]
Aryl Halide 4-Bromobenzaldehyde, 4-Chlorobenzaldehyde4-Bromobenzaldehyde is more reactive and generally a better starting point for optimization due to the weaker C-Br bond.[8] Successful coupling of the less expensive 4-chlorobenzaldehyde is achievable but requires a more active catalyst system (i.e., a more sophisticated ligand).
Boron Reagent (2-Fluorophenyl)boronic acid, (2-Fluorophenyl)boronic acid pinacol esterBoronic acids are standard, but can be susceptible to protodeboronation (replacement of the -B(OH)₂ group with hydrogen), especially under harsh basic conditions.[10] Using the corresponding pinacol ester can enhance stability and mitigate this side reaction.
Base Inorganic: K₂CO₃, K₃PO₄, Cs₂CO₃Fluoride: KFThe base is essential for activating the boronic acid for transmetalation.[9][10] K₃PO₄ and Cs₂CO₃ are stronger bases that often give higher yields. The choice must be compatible with the aldehyde functional group. The base's solubility is also key; using a mixed solvent system (e.g., Dioxane/Water) helps.[10]
Solvent Toluene, 1,4-Dioxane, THF, often with H₂OAprotic polar solvents are typically used. The addition of water is common as it helps dissolve the inorganic base and facilitates the formation of the active boronate species.[4][10] Rigorous degassing of the solvent is crucial to prevent oxidation of the Pd(0) catalyst.[8]
Temperature 80 - 110 °CHigher temperatures are often required to overcome the activation energy barriers for the oxidative addition and transmetalation steps, leading to faster reaction times.[10]

Detailed Experimental Protocol

This protocol describes a representative synthesis on a 10 mmol scale using 4-bromobenzaldehyde.

Materials & Equipment:

  • 4-Bromobenzaldehyde (1.85 g, 10.0 mmol)

  • (2-Fluorophenyl)boronic acid (1.54 g, 11.0 mmol, 1.1 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (22.4 mg, 0.1 mmol, 1 mol%)

  • SPhos (82.1 mg, 0.2 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (4.25 g, 20.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (40 mL)

  • Deionized Water (10 mL)

  • Two-neck round-bottom flask (100 mL), condenser, magnetic stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard glassware for workup and purification

  • Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • Flame-dry the 100 mL two-neck round-bottom flask and condenser under vacuum and allow to cool under a positive pressure of inert gas (Argon or Nitrogen).

    • To the cooled flask, add 4-bromobenzaldehyde (10.0 mmol), (2-fluorophenyl)boronic acid (11.0 mmol), and finely powdered K₃PO₄ (20.0 mmol).

    • In a separate small vial, weigh out Pd(OAc)₂ (1 mol%) and SPhos (2 mol%).

  • Degassing and Reagent Addition:

    • Seal the flask with septa and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere. This step is critical to prevent catalyst deactivation and side reactions.[8][10]

    • Prepare a degassed 4:1 mixture of 1,4-Dioxane:Water by bubbling Argon through the solvents for at least 30 minutes.

    • Under a positive flow of inert gas, quickly add the Pd(OAc)₂ and SPhos to the reaction flask.

    • Using a syringe, add 50 mL of the degassed dioxane/water solvent mixture to the flask.

  • Reaction Execution:

    • With vigorous stirring, lower the flask into a pre-heated oil bath set to 100 °C.

    • Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or LC-MS until the starting 4-bromobenzaldehyde is consumed (typically 2-4 hours).[8]

  • Work-up and Isolation:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with 100 mL of ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.[4][10]

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification setup 1. Assemble & Flame-Dry Glassware add_solids 2. Add Aryl Halide, Boronic Acid, & Base setup->add_solids degas 3. Evacuate & Backfill with Inert Gas (x3) add_solids->degas add_catalyst 4. Add Pd Precursor & Ligand degas->add_catalyst add_solvent 5. Add Degassed Solvent add_catalyst->add_solvent heat 6. Heat to 100 °C with Vigorous Stirring add_solvent->heat monitor 7. Monitor Progress (TLC / LC-MS) heat->monitor workup 8. Cool, Dilute, & Extract monitor->workup dry 9. Dry Organic Layer & Concentrate workup->dry purify 10. Column Chromatography dry->purify product Pure Product purify->product

Sources

Application Notes and Protocols for 2-Fluorobiphenyl-4-carboxaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Fluorinated Biphenyl Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. The unique electronic nature of fluorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[1][2] The 2-fluorobiphenyl moiety, in particular, has garnered considerable attention as a privileged scaffold in drug design. This structural unit is a cornerstone of various therapeutic agents, offering a favorable balance of rigidity and conformational flexibility, which is often crucial for optimal target engagement. 2-Fluorobiphenyl-4-carboxaldehyde serves as a versatile and valuable starting material for the synthesis of a range of biologically active molecules, most notably in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and potentially in other therapeutic areas such as oncology and virology.[3][4][5]

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and the scientific rationale behind its use.

I. Synthesis of Anti-Inflammatory Agents: The Flurbiprofen Analogue Pathway

A primary and well-documented application of this compound is its use as a key intermediate in the synthesis of derivatives of flurbiprofen, a potent NSAID.[6][7][8] Flurbiprofen and its analogues function by inhibiting the cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[9] The following sections detail the synthetic transformation of this compound into a flurbiprofen-related carboxylic acid.

A. Rationale for the Synthetic Strategy

The conversion of this compound to (2-fluoro-1,1′-biphenyl-4-yl)acetic acid, a close analogue of flurbiprofen, involves a two-step process:

  • Oxidation of the Aldehyde: The formyl group (-CHO) is first oxidized to a carboxylic acid group (-COOH). This transformation is a fundamental step in many organic syntheses and can be achieved using a variety of oxidizing agents.[10][11]

  • Chain Elongation (optional but common for NSAID activity): To achieve the characteristic propionic acid side chain of many NSAIDs, further synthetic steps would be required, such as conversion to an alcohol, then a halide, followed by cyanation and hydrolysis. For the purpose of this guide, we will focus on the synthesis of the acetic acid derivative, which is a key intermediate.

The presence of the fluorine atom on the biphenyl scaffold is crucial for enhancing the anti-inflammatory potency and modulating the pharmacokinetic profile of the final compound.[12]

B. Experimental Protocol: Oxidation of this compound

This protocol describes the oxidation of this compound to 2-Fluorobiphenyl-4-carboxylic acid using potassium permanganate, a strong and reliable oxidizing agent.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Acetone (or a mixture of t-butanol and water)

  • Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser (optional, depending on the solvent)

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in acetone (or a suitable solvent mixture like t-butanol/water) at room temperature.

  • Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.

  • Addition of Oxidant: While stirring vigorously, slowly add a solution of potassium permanganate (approximately 2.0 eq) in water to the reaction mixture. The addition should be done portion-wise to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete when the purple color of the permanganate has been replaced by a brown precipitate of manganese dioxide (MnO₂).

  • Quenching: Once the reaction is complete, quench the excess potassium permanganate by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears completely and only the brown precipitate of MnO₂ remains.

  • Acidification: Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2. This will protonate the carboxylate to form the carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-Fluorobiphenyl-4-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

C. Data Summary: Expected Outcome
ParameterExpected Value
Starting MaterialThis compound
Product2-Fluorobiphenyl-4-carboxylic acid
Molecular FormulaC₁₃H₉FO₂
Molecular Weight216.21 g/mol
Typical Yield75-90%
AppearanceWhite to off-white solid
D. Workflow Diagram

G start This compound in Acetone/Water reagent1 KMnO4 (aq) 0-5 °C reaction Oxidation Reaction (Stir at RT) start->reaction reagent1->reaction 1. Add Oxidant quench Quench with NaHSO3 reaction->quench 2. Monitor by TLC acidify Acidify with HCl (pH ~2) quench->acidify 3. Quench Excess Oxidant extract Extract with Ethyl Acetate acidify->extract 4. Protonate Carboxylate wash Wash with Brine extract->wash 5. Isolate Product dry Dry (Na2SO4) & Concentrate wash->dry 6. Remove Impurities purify Recrystallization dry->purify 7. Purify Crude Product product 2-Fluorobiphenyl-4-carboxylic acid purify->product

Caption: Workflow for the oxidation of this compound.

II. Potential Applications in Oncology: A Gateway to Kinase Inhibitors

The biphenyl scaffold is a recurring motif in the structure of many kinase inhibitors, which are a cornerstone of modern cancer therapy.[13] While direct synthesis of a marketed anticancer drug from this compound is not prominently documented, its structure provides a valuable starting point for the synthesis of novel kinase inhibitors. The aldehyde functionality can be elaborated into various heterocyclic systems known to interact with the ATP-binding site of kinases.[14][15]

A. Proposed Synthetic Pathway to a Quinazoline-Based Kinase Inhibitor Scaffold

The following is a proposed, multi-step synthetic sequence to a quinazoline scaffold, a privileged structure in kinase inhibitor design.[14]

G start 2-Fluorobiphenyl- 4-carboxaldehyde step1 Oxidation start->step1 intermediate1 2-Fluorobiphenyl- 4-carboxylic acid step1->intermediate1 step2 Chlorination (e.g., SOCl2) intermediate1->step2 intermediate2 Acid Chloride step2->intermediate2 step3 Reaction with Anthranilamide intermediate2->step3 intermediate3 Quinazolinone Intermediate step3->intermediate3 step4 Further Functionalization intermediate3->step4 product Kinase Inhibitor Scaffold step4->product

Caption: Proposed synthesis of a kinase inhibitor scaffold.

This pathway leverages the reactivity of the aldehyde, first converting it to a more versatile carboxylic acid and then to an acid chloride. The acid chloride can then be reacted with a substituted anthranilamide to construct the core quinazoline ring system. Subsequent functionalization of this scaffold could lead to the development of novel and potent kinase inhibitors.

III. Exploring Antiviral Drug Discovery

The development of novel antiviral agents is a critical area of research.[16][17] Aromatic aldehydes are versatile building blocks in the synthesis of complex heterocyclic compounds that have demonstrated antiviral activity.[18][19] For instance, the aldehyde group can undergo condensation reactions with various nucleophiles to form imines or be used in multi-component reactions to construct diverse molecular scaffolds. While specific examples starting from this compound are not abundant in the literature, its potential as a precursor for antiviral drug discovery remains an area ripe for exploration.

IV. Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its primary application lies in the synthesis of anti-inflammatory agents related to flurbiprofen, and a detailed protocol for a key synthetic transformation has been provided. Furthermore, its potential as a starting material for the development of novel anticancer and antiviral agents, based on the privileged nature of the fluorinated biphenyl scaffold, has been highlighted. As the demand for new and more effective therapeutics continues to grow, the applications of this compound are likely to expand, making it a key compound in the medicinal chemist's toolbox.

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  • Sousek, J., et al. (2005). Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen). Arzneimittelforschung, 55(10), 585-93.
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  • Acta Pharmaceutica Sinica B. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Acta Pharmaceutica Sinica B, 10(8), 1453–1475.
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  • Molecules. (2020). Design, synthesis and antiviral evaluation of novel heteroarylcarbothioamide derivatives as dual inhibitors of HIV-1 reverse transcriptase-associated RNase H and RDDP functions. Molecules, 25(18), 4247.
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Application Notes: The Strategic Utility of 2-Fluorobiphenyl-4-carboxaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Fluorobiphenyl-4-carboxaldehyde is a highly versatile bifunctional building block that has garnered significant attention in the fields of pharmaceutical and materials science. Its structure, featuring a reactive aldehyde group and a fluorinated biphenyl backbone, offers a unique combination of synthetic handles and desirable physicochemical properties. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity in target molecules, making it a privileged scaffold in drug design.[1] This guide provides an in-depth exploration of this compound's applications, focusing on its pivotal role in the synthesis of cardiovascular drugs and its broader utility in fundamental organic transformations. We will delve into detailed, field-tested protocols, the rationale behind experimental choices, and the mechanistic underpinnings of key reactions.

Physicochemical Properties & Safety Profile

Understanding the fundamental properties of a building block is critical for its effective and safe implementation in any synthetic workflow.

PropertyValueSource
CAS Number 57592-43-5[2][3]
Molecular Formula C₁₃H₉FO[3]
Molecular Weight 200.21 g/mol [3]
Appearance Off-white to yellow powder/crystals[4]
Melting Point 27-31 °C (lit.)[2]
Storage Temperature 0-8 °C[2][4]

Safety & Handling: this compound should be handled in a well-ventilated fume hood using standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. According to its Globally Harmonized System (GHS) classification, precautionary statements advise avoiding the inhalation of dust, fumes, or vapors.[5] In case of eye contact, it is crucial to rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[5]

Synthesis of the Biphenyl Core: The Suzuki-Miyaura Coupling

The construction of the 2-fluorobiphenyl scaffold itself is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forming C-C bonds.[6]

Protocol 2.1: Synthesis of this compound

This protocol describes the coupling of 4-formylphenylboronic acid with 1-bromo-2-fluorobenzene.

Experimental Protocol:

  • Inert Atmosphere: To a flame-dried, 250 mL three-neck flask equipped with a reflux condenser and magnetic stirrer, add 4-formylphenylboronic acid (1.0 eq.), 1-bromo-2-fluorobenzene (1.1 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.).

  • Solvent & Base: Add a 2:1 mixture of toluene and ethanol (5 mL per mmol of boronic acid) followed by an aqueous solution of 2M sodium carbonate (Na₂CO₃) (2.5 eq.).

  • Reaction Execution: Purge the flask with argon for 15 minutes. Heat the reaction mixture to 85 °C and stir vigorously for 12-16 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Causality and Expertise:

  • Catalyst Choice: Pd(PPh₃)₄ is a robust, well-established catalyst for Suzuki couplings. The catalytically active Pd(0) species is generated in situ.[6]

  • Base Requirement: The base (Na₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step in the catalytic cycle.[7]

  • Solvent System: The toluene/ethanol/water system ensures solubility for the organic substrates, the inorganic base, and the catalyst, creating an efficient reaction environment.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Ar2 Boronate Ar²-B(OR)₃⁻ Boronate->Transmetal Base Base (e.g., CO₃²⁻) BoronicAcid Ar²-B(OH)₂ Base->BoronicAcid Activation BoronicAcid->Boronate RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² (Product) RedElim->Product Ar1X Ar¹-X (1-bromo-2-fluorobenzene) Ar1X->OxAdd

Caption: Suzuki-Miyaura catalytic cycle for biphenyl synthesis.

Core Application: Keystone Intermediate for Angiotensin II Receptor Blockers (ARBs)

This compound is a precursor to 2'-cyanobiphenyl-4-carboxaldehyde, a critical intermediate in the industrial synthesis of sartans, such as Valsartan.[8][9] The synthesis leverages the aldehyde for a crucial C-N bond formation via reductive amination.

Workflow 3.1: Synthesis of Valsartan Precursor

The overall strategy involves the conversion of the fluoro group to a tetrazole (often via a cyano group intermediate) and the reductive amination of the aldehyde with an L-valine ester.

Valsartan_Workflow A 2-Fluorobiphenyl- 4-carboxaldehyde B Nucleophilic Aromatic Substitution (SNAr) A->B e.g., CuCN C 2'-Cyanobiphenyl- 4-carboxaldehyde B->C D Reductive Amination C->D F N-[(2'-cyanobiphenyl-4-yl)methyl] -L-valine methyl ester D->F E L-Valine Methyl Ester E->D G Further Steps (Acylation, Tetrazole Formation, Hydrolysis) F->G H Valsartan G->H

Caption: High-level workflow for Valsartan synthesis.

Protocol 3.2: Reductive Amination with L-Valine Methyl Ester

This protocol details the reaction between 2'-cyanobiphenyl-4-carboxaldehyde (derived from our title compound) and L-valine methyl ester. Reductive amination is a robust method for forming amines from carbonyls.[10][11][12]

Experimental Protocol:

  • Imine Formation: In a round-bottom flask, dissolve 2'-cyanobiphenyl-4-carboxaldehyde (1.0 eq.) and L-valine methyl ester hydrochloride (1.1 eq.) in methanol (10 mL per mmol of aldehyde). Add a mild base, such as triethylamine (1.2 eq.), to neutralize the hydrochloride salt and facilitate imine formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq.), portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. The reaction should be performed in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the disappearance of the imine intermediate by TLC.

  • Work-up: Quench the reaction by slowly adding 1M HCl until the pH is ~2 to decompose excess reducing agent. Then, basify the solution with 2M NaOH to a pH of ~9-10.

  • Extraction and Purification: Extract the aqueous mixture three times with dichloromethane. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting product, N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester, can be purified by chromatography if necessary.[13]

Causality and Expertise:

  • Two-Step, One-Pot: The reaction proceeds via the initial formation of an iminium ion, which is then reduced in situ.[14]

  • Choice of Reductant: Sodium cyanoborohydride (NaBH₃CN) is an ideal choice because it is selective for the protonated iminium ion over the starting aldehyde, preventing the undesired reduction of the aldehyde to an alcohol. This selectivity is key to the high efficiency of the process.

Broader Synthetic Utility: Olefination via the Horner-Wadsworth-Emmons Reaction

Beyond pharmaceutical intermediates, the aldehyde functionality of this compound makes it an excellent substrate for classic C-C bond-forming reactions, such as the Horner-Wadsworth-Emmons (HWE) olefination. The HWE reaction is renowned for producing alkenes with high (E)-stereoselectivity.[15][16][17]

Protocol 4.1: (E)-Selective Synthesis of a Stilbene Derivative

This protocol describes the reaction of this compound with a stabilized phosphonate ylide.

Experimental Protocol:

  • Ylide Generation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add triethyl phosphonoacetate (1.1 eq.) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases and the solution is clear.

  • Aldehyde Addition: Cool the resulting ylide solution back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise over 20 minutes.

  • Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor for the consumption of the aldehyde by TLC.

  • Quenching and Work-up: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the mixture with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the (E)-ethyl 3-(2'-fluorobiphenyl-4-yl)acrylate.

Causality and Expertise:

  • Mechanism of Selectivity: The HWE reaction's high (E)-selectivity stems from the thermodynamic stability of the anti-periplanar transition state during the elimination of the oxaphosphetane intermediate. This arrangement minimizes steric clash, leading preferentially to the trans-alkene.[15][18]

  • Reagent Choice: Stabilized phosphonates (like triethyl phosphonoacetate) are less reactive but more stable than their Wittig counterparts, allowing for easier handling. The resulting phosphate byproduct is water-soluble, simplifying purification compared to the triphenylphosphine oxide from a Wittig reaction.[16]

Caption: Key mechanistic steps of the HWE reaction.

Conclusion

This compound is a premier building block whose value is demonstrated in both complex, multi-step industrial syntheses and fundamental academic transformations. Its utility in preparing sartan-class antihypertensives highlights its relevance in medicinal chemistry, while its reactivity in canonical reactions like the Horner-Wadsworth-Emmons olefination showcases its versatility. The strategic placement of the fluorine atom and the aldehyde group provides chemists with a powerful tool for constructing molecules with tailored electronic and biological properties. The protocols and insights provided herein serve as a robust starting point for researchers looking to leverage this compound in their synthetic endeavors.

References

  • Chemdad Co., Ltd. This compound 97. Available at: [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • Royal Society of Chemistry. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES. Available at: [Link]

  • ResearchGate. Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. Available at: [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. Available at: [Link]

  • PubMed. Synthesis of valsartan via decarboxylative biaryl coupling. Available at: [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]

  • Google Patents. US7378531B2 - Process for the preparation of valsartan.
  • Google Patents. CN100522953C - Synthesis method of valsartan.
  • ResearchGate. Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes | Request PDF. Available at: [Link]

  • JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]

  • MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • OUCI. Reductive Amination in the Synthesis of Pharmaceuticals. Available at: [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]

  • NIH National Center for Biotechnology Information. Fluorinated building blocks in drug design: new pathways and targets. Available at: [Link]

  • Google Patents. WO2009125416A2 - Process for preparation of valsartan intermediate.
  • Manipal Research Portal. N-[(2′-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester hydrochloride: An intermediate in the synthesis of valsartan. Available at: [Link]

Sources

Application Notes and Protocols: 2-Fluorobiphenyl-4-carboxaldehyde as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biphenyls in Drug Discovery

The incorporation of a biphenyl moiety is a well-established strategy in medicinal chemistry for enhancing the pharmacological activity of drug candidates. This structural motif offers a unique combination of rigidity and conformational flexibility, allowing for optimal interaction with biological targets. When further functionalized with fluorine atoms, the resulting fluorobiphenyl scaffold can exhibit improved metabolic stability, increased binding affinity, and enhanced membrane permeability. 2-Fluorobiphenyl-4-carboxaldehyde is a key starting material that provides a direct entry point to a diverse range of fluorinated biphenyl compounds with significant therapeutic potential.[1][2] This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound as a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), with a focus on derivatives of flurbiprofen and related compounds.

Core Synthetic Strategy: From Aldehyde to Carboxylic Acid

The primary synthetic transformation of this compound in the context of NSAID synthesis is its oxidation to the corresponding carboxylic acid, 2-Fluorobiphenyl-4-carboxylic acid.[3][4] This carboxylic acid moiety is a common pharmacophore in many NSAIDs, responsible for their characteristic anti-inflammatory and analgesic properties through the inhibition of cyclooxygenase (COX) enzymes.[5][6]

The following workflow outlines the general synthetic approach:

G A This compound B Oxidation A->B e.g., Jones Oxidation, Pinnick Oxidation C 2-Fluorobiphenyl-4-carboxylic Acid B->C D Further Functionalization / Derivatization C->D e.g., Esterification, Amidation E Active Pharmaceutical Ingredient (API) D->E

Caption: General synthetic workflow from this compound to an API.

Featured Application: Synthesis of a Flurbiprofen Analog

Flurbiprofen is a potent NSAID that contains a 2-fluorobiphenyl scaffold.[2] While the direct synthesis of Flurbiprofen from this compound is not the most common industrial route, a closely related and therapeutically relevant analog, (2-fluoro-1,1′-biphenyl-4-yl)acetic acid, can be efficiently synthesized.[7][8] This synthesis demonstrates the utility of the precursor and involves key organic transformations.

Synthetic Pathway

The proposed synthesis involves a two-step process starting from this compound:

  • Wittig Reaction: To introduce the two-carbon chain required for the acetic acid moiety.

  • Hydrolysis: To convert the resulting ester to the final carboxylic acid.

G start This compound step1 Wittig Reaction Reagents: (Carbethoxymethylene)triphenylphosphorane Solvent: THF Conditions: Reflux start->step1 intermediate Ethyl (2-fluoro-1,1'-biphenyl-4-yl)acrylate step1->intermediate step2 Hydrolysis Reagents: NaOH (aq) Solvent: Ethanol Conditions: Reflux, then Acidification intermediate->step2 product (2-fluoro-1,1'-biphenyl-4-yl)acetic acid step2->product

Caption: Proposed synthetic pathway for a Flurbiprofen analog.

Experimental Protocols

PART 1: Synthesis of Ethyl (2-fluoro-1,1'-biphenyl-4-yl)acrylate (Wittig Reaction)

Materials:

  • This compound (1.0 eq)

  • (Carbethoxymethylene)triphenylphosphorane (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of this compound in anhydrous THF, add (Carbethoxymethylene)triphenylphosphorane.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Resuspend the residue in a minimal amount of dichloromethane and filter to remove triphenylphosphine oxide.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Combine the fractions containing the desired product and evaporate the solvent to yield Ethyl (2-fluoro-1,1'-biphenyl-4-yl)acrylate as a solid.

PART 2: Synthesis of (2-fluoro-1,1'-biphenyl-4-yl)acetic acid (Hydrolysis)

Materials:

  • Ethyl (2-fluoro-1,1'-biphenyl-4-yl)acrylate (1.0 eq)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Ethanol

  • 2M Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Dissolve Ethyl (2-fluoro-1,1'-biphenyl-4-yl)acrylate in ethanol.

  • Add the 10% aqueous NaOH solution and reflux the mixture for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with distilled water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 2M HCl, which will cause the product to precipitate.

  • Collect the precipitate by filtration, wash with cold distilled water, and dry under vacuum to obtain (2-fluoro-1,1'-biphenyl-4-yl)acetic acid.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
This compoundC13H9FO200.2127-31[7][8]
(2-fluoro-1,1′-biphenyl-4-yl)acetic acidC14H11FO2230.24Not specified

Broader Pharmaceutical Applications: Precursor to Diflunisal and Felbinac

While not a direct precursor in their most common synthetic routes, the structural similarity of this compound to key intermediates for other NSAIDs like Diflunisal and Felbinac highlights its importance in the broader context of NSAID synthesis.

Diflunisal , a salicylic acid derivative, possesses analgesic and anti-inflammatory properties.[9][10] It functions by inhibiting prostaglandin production.[9] The synthesis of Diflunisal often involves the coupling of a 2,4-difluorophenyl group to a salicylic acid derivative.[11][12]

Felbinac , another NSAID, is the active metabolite of fenbufen and is used topically for musculoskeletal pain.[13][14][15] Its mechanism of action also involves the inhibition of cyclooxygenase (COX) enzymes.[5][6] The synthesis of Felbinac typically involves the preparation of 4-biphenylacetic acid.[16][17][18]

The core 2-fluorobiphenyl structure provided by this compound is a valuable starting point for the synthesis of libraries of novel NSAID candidates based on these established drug scaffolds.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It may cause skin, eye, and respiratory irritation.[19][20] It is recommended to work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[20][21]

Trustworthiness and Self-Validating Systems

The protocols described herein are based on established and reliable organic chemistry transformations. To ensure the trustworthiness of the experimental outcomes, the following validation steps are recommended:

  • Reaction Monitoring: Utilize TLC or High-Performance Liquid Chromatography (HPLC) to monitor the progress of each reaction step and confirm the consumption of starting materials.

  • Product Characterization: The identity and purity of the synthesized intermediates and the final product should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

  • Purity Assessment: The final product's purity should be quantified using HPLC or Gas Chromatography (GC).

Conclusion

This compound is a valuable and versatile precursor for the synthesis of pharmaceutically active compounds, particularly NSAIDs. Its fluorinated biphenyl scaffold provides a robust platform for the development of new drug candidates with potentially enhanced pharmacological properties. The synthetic protocols and strategies outlined in this application note offer a practical guide for researchers in the field of medicinal chemistry and drug development.

References

  • Diflunisal. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Brogden, R. N., Pinder, R. M., Speight, T. M., & Avery, G. S. (1980). Diflunisal: a review of its pharmacological properties and therapeutic use in pain and musculoskeletal strains and sprains and pain in osteoarthritis. Drugs, 19(2), 84–106. [Link]

  • Tocco, D. J., Breault, G. O., & Zacchei, A. G. (1975). Pharmacology and toxicology of diflunisal. British Journal of Clinical Pharmacology, 4(Suppl 1), 11S–18S. [Link]

  • Verbeeck, R. K. (2017). Clinical Pharmacology of Diflunisal. Journal of Clinical Pharmacology, 57(10), 1225–1235. [Link]

  • Diflunisal: Package Insert / Prescribing Information. (2024). Drugs.com. [Link]

  • What is the mechanism of Felbinac? (2024). Patsnap Synapse. [Link]

  • What is Felbinac Trometamol used for? (2024). Patsnap Synapse. [Link]

  • This compound 97. (n.d.). Chongqing Chemdad Co., Ltd. [Link]

  • This compound Safety Information. (n.d.). [Link]

  • Sweetman, S. C. (Ed.). (2009). Martindale: The Complete Drug Reference (36th ed.). Pharmaceutical Press.
  • Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline. (2016). Eureka | Patsnap. [Link]

  • A kind of method for one-step synthesis of diflunisal and derivatives thereof. (2017).
  • Choi, H. D., Yoon, H. S., & Kang, B. W. (1995). Facile Synthesis of 4-Biphenylacetic Acid (Felbinac). YAKHAK HOEJI, 39(4), 423-426. [Link]

  • Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline. (2016).
  • Synthetic method of felbinac non-steroidal anti-inflammatory agent. (2013).
  • Shen, T. Y., & Winter, C. A. (1977). Discovery of diflunisal. Agents and Actions, 7(5-6), 535–538. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate. (1992).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457–2483. [Link]

  • Schlosser, M. (2005). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. In Fluorine and Health (pp. 145-167). Elsevier. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • 2-FLUOROBIPHENYL-4-CARBOXYLIC ACID, 97%. (n.d.). Research Scientific. [Link]

  • Murphy, C. D., & Quirke, S. (2010). Biotransformation of fluorobiphenyl by Cunninghamella elegans. Applied Microbiology and Biotechnology, 87(4), 1495–1501. [Link]

  • Van Eerdenbrugh, B., Fanwick, P. E., & Taylor, L. S. (2010). 2-(Biphenyl-4-yl)acetic acid (felbinac). Acta Crystallographica Section E: Structure Reports Online, 66(10), o2567. [Link]

  • Method for synthesis of flurbiprofen. (2011).
  • 1-(2-fluorobiphenyl-4-yl)-alkyl carboxylic acid derivatives for the therapy of transthyretin amyloidosis. (2015). PubChem. [Link]

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Application Note: Synthesis of Diaryl- and Alkyl-Aryl Carbinols via Grignard Addition to 2-Fluorobiphenyl-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Strategic Overview: The Importance of Fluorinated Biphenyl Methanols

The addition of organometallic reagents, particularly Grignard reagents, to aldehydes is a cornerstone of C-C bond formation in organic synthesis.[1][2] This application note details a robust and scalable protocol for the reaction of various Grignard reagents with 2-Fluorobiphenyl-4-carboxaldehyde to yield a diverse array of secondary alcohols.

The resulting products, substituted (2-fluorobiphenyl-4-yl)methanols, are of significant interest in medicinal chemistry and materials science. The 2-fluorobiphenyl moiety is a key structural motif in several active pharmaceutical ingredients (APIs), including the nonsteroidal anti-inflammatory drug Flurbiprofen.[3][4] The introduction of fluorine can modulate critical drug-like properties such as lipophilicity, metabolic stability, and binding affinity.[5][6][7] The carbinol products of this reaction serve as versatile intermediates for further elaboration into more complex molecular architectures, making this a pivotal transformation in drug discovery programs.[4][8]

Reaction Principle and Mechanistic Considerations

The core of this transformation is the nucleophilic addition of the Grignard reagent (R-MgX) to the electrophilic carbonyl carbon of the aldehyde. The carbon-magnesium bond is highly polarized toward carbon, rendering it a potent nucleophile (carbanion equivalent).[9]

Mechanism:

  • Nucleophilic Attack: The nucleophilic alkyl or aryl group from the Grignard reagent attacks the carbonyl carbon of this compound. This breaks the C=O pi bond, and the electrons move to the oxygen atom.

  • Alkoxide Formation: A tetrahedral magnesium alkoxide intermediate is formed.

  • Protonation/Work-up: Subsequent addition of a dilute acid (e.g., aqueous NH₄Cl or HCl) protonates the alkoxide to yield the final secondary alcohol product.[9][10]

The presence of the ortho-fluorine atom on the biphenyl scaffold can subtly influence the electronics of the aldehyde but does not impede the reaction. The primary determinants of success are the stringent exclusion of atmospheric moisture and the careful control of reaction temperature.

Caption: Reaction mechanism of Grignard addition to an aldehyde.

Experimental Design & Protocols

Critical Parameters & Reagent Selection
  • Solvent: Anhydrous ethereal solvents are mandatory. Tetrahydrofuran (THF) is generally preferred over diethyl ether due to its higher boiling point and better solvating properties for the magnesium complex.[11][12] All solvents must be rigorously dried, for instance, over activated molecular sieves or sodium/benzophenone.[13][14]

  • Atmosphere: The reaction must be conducted under an inert atmosphere (dry nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen or moisture.[13][15]

  • Glassware: All glassware must be meticulously cleaned and oven- or flame-dried immediately before use to remove any adsorbed water.[1]

  • Grignard Reagents: A variety of commercially available Grignard reagents (e.g., methyl-, ethyl-, vinyl-, phenylmagnesium halides) can be used. For less common reagents, in situ preparation is required. The concentration of commercial solutions should be verified by titration prior to use.[16]

Step-by-Step Protocol: General Procedure

This protocol describes the reaction on a 5 mmol scale. Adjustments may be necessary for different scales.

Materials:

  • This compound (1.0 g, 5.0 mmol)

  • Grignard Reagent solution (e.g., 1.0 M in THF, 6.0 mL, 6.0 mmol, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF), ~30 mL

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (oven-dried), magnetic stirrer, inert gas line.

Workflow Diagram:

G start Setup & Inert Atmosphere dissolve Dissolve Aldehyde in Anhydrous THF start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add Slow, Dropwise Addition of Grignard Reagent cool->add react Stir at 0 °C to RT (Monitor by TLC) add->react quench Quench with sat. aq. NH₄Cl at 0 °C react->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry over MgSO₄, Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: Experimental workflow for the Grignard reaction.

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a connection to a nitrogen/argon line. Purge the system with inert gas.[13]

  • Reagent Preparation: Dissolve this compound (1.0 g, 5.0 mmol) in 15 mL of anhydrous THF in the reaction flask.

  • Reaction Initiation: Cool the aldehyde solution to 0 °C using an ice-water bath.

  • Grignard Addition: Slowly add the Grignard reagent solution (6.0 mL, 6.0 mmol) dropwise via syringe through the septum over 15-20 minutes. Maintain the internal temperature below 5 °C.[12] A color change or slight exotherm indicates the reaction is proceeding.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (~15 mL). This step is exothermic and may produce gas.[17]

  • Work-up & Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (~20 mL) and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure secondary alcohol.

Data, Characterization, and Expected Outcomes

The reaction is generally high-yielding. The nature of the 'R' group from the Grignard reagent will determine the specific properties of the product.

Grignard ReagentR GroupProduct NameExpected YieldKey ¹H NMR Signal (CDCl₃)
CH₃MgBrMethyl1-(2-Fluorobiphenyl-4-yl)ethanol>85%~1.5 ppm (d, 3H, CH₃), ~5.0 ppm (q, 1H, CHOH)
PhMgBrPhenyl(2-Fluorobiphenyl-4-yl)(phenyl)methanol>90%~5.9 ppm (s, 1H, CHOH)
VinylMgBrVinyl1-(2-Fluorobiphenyl-4-yl)prop-2-en-1-ol>80%~5.2-6.0 ppm (m, 4H, vinyl-H & CHOH)

General Spectroscopic Signatures:

  • ¹H NMR: Appearance of a new signal for the carbinol proton (-CHOH) and signals corresponding to the added 'R' group. Disappearance of the aldehydic proton signal (~9.9 ppm).

  • ¹³C NMR: Appearance of a new signal for the carbinol carbon (~65-80 ppm). Disappearance of the aldehyde carbonyl carbon (~190 ppm).

  • IR Spectroscopy: Appearance of a broad O-H stretching band (~3200-3600 cm⁻¹). Disappearance of the C=O stretching band of the aldehyde (~1700 cm⁻¹).[18][19][20]

Troubleshooting and Safety Considerations

Potential Side Reactions & Troubleshooting
IssueProbable CauseSolution
Low or No Yield Wet reagents/glassware/solvent; Inactive Grignard reagent.Ensure all components are scrupulously dry.[1][10] Titrate Grignard reagent before use.
Wurtz Coupling Product High reaction temperature or high concentration of halide during in situ Grignard formation.Maintain low temperature during addition. Ensure slow addition of reagents.
Biphenyl Formation Coupling between unreacted aryl halide and the Grignard reagent.[1][2]Use a slight excess of magnesium if preparing in situ. Avoid unnecessarily high temperatures.[1]
Unreacted Aldehyde Insufficient Grignard reagent; Inactive Grignard reagent.Use a slight excess (1.1-1.2 equiv) of the Grignard reagent.[15]
Safety Precautions
  • Grignard Reagents: Grignard reagents are highly reactive, flammable, and corrosive. Some can be pyrophoric. They react violently with water, protic solvents, and CO₂.[11][16] Always handle them under an inert atmosphere in a chemical fume hood.[12][15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-resistant lab coat, safety goggles, and proper gloves.[11]

  • Fire Safety: Do not use water or carbon dioxide fire extinguishers on a Grignard reagent fire. Use a Class D dry powder extinguisher (e.g., Met-L-X or sand).[15]

  • Quenching: The quenching process is highly exothermic and can release flammable gases. Perform quenching slowly and in an ice bath.[17]

References

  • Safe Handling Practices of Industrial Scale Grignard Reagents. Vertex AI Search.
  • Grignard Reaction. American Chemical Society.
  • Grignard reagent. Sciencemadness Wiki.
  • Developing SOPs for Hazardous Chemical Manipul
  • Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Case Western Reserve University.
  • 2-Fluorobiphenyl | CAS Number 321-60-8. Ossila.
  • reaction of aldehydes and ketones with grignard reagents. Chemguide.
  • Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent.
  • Reaction of Grignard reagent with aromatic aldehyde and subsequent aqueous tre
  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • An efficient synthesis, X-ray and spectral characterization of biphenyl deriv
  • Grignard Synthesis of Triphenylmethanol. Swarthmore College.
  • (1,1'-Biphenyl)-4-methanol.
  • (1,1'-Biphenyl)-2-methanol.
  • To explore grignard's reaction in the synthesis of structurally related compounds of carbinoxamine and evaluate anti histaminic activity.
  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.
  • Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.
  • New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels. Molecules.
  • 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics.
  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Organic Letters.
  • grignard reagent formation: Topics by Science.gov. Science.gov.
  • Grignard Reaction, Mechanism, Reagent and Che
  • Biphenyl | C6H5C6H5 | CID 7095.
  • Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. The Journal of Organic Chemistry.
  • Biphenyl-4-methanol 98 3597-91-9. Sigma-Aldrich.
  • Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. Frontiers in Chemistry.

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Application Note: A Comprehensive Guide to the Reductive Amination of 2-Fluorobiphenyl-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The formation of the carbon-nitrogen (C-N) bond is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. N-Aryl amines, for instance, are prevalent structural motifs in a vast array of medicinal compounds. Reductive amination stands out as one of the most robust and widely utilized methods for synthesizing amines from carbonyl compounds.[1] This one-pot reaction, which combines the formation of an imine or iminium ion with its subsequent reduction, offers a highly efficient route to primary, secondary, and tertiary amines.[2]

2-Fluorobiphenyl-4-carboxaldehyde is a valuable polycyclic aromatic hydrocarbon derivative that serves as a key starting material in the synthesis of various complex molecules, including non-steroidal anti-inflammatory drug (NSAID) derivatives.[3][4] The ability to efficiently couple this aldehyde with a diverse range of amines is therefore of significant interest to researchers in drug discovery and process development.

This application note provides an in-depth, field-proven protocol for the reductive amination of this compound. We will delve into the mechanistic rationale behind reagent selection, offer a detailed step-by-step experimental procedure, and provide guidance on reaction monitoring, purification, and troubleshooting. The protocol is designed to be a self-validating system, ensuring reliable and reproducible results for both academic and industrial researchers.

Mechanistic Rationale and Reagent Selection

The success of a one-pot reductive amination hinges on the careful selection of a reducing agent that exhibits chemoselectivity. The agent must reduce the transiently formed iminium ion much faster than it reduces the starting aldehyde.[5][6]

The Two-Stage Process

Reductive amination proceeds via two key stages:

  • Imine/Iminium Ion Formation: The amine nitrogen performs a nucleophilic attack on the carbonyl carbon of the aldehyde. Subsequent dehydration yields an imine. In the presence of an acid catalyst, the imine is protonated to form a more electrophilic iminium ion.

  • Hydride Reduction: A hydride source reduces the C=N double bond of the iminium ion to afford the final amine product.

Choosing the Optimal Reducing Agent: Sodium Triacetoxyborohydride (STAB)

While several hydride reagents can effect this transformation, Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this application for several compelling reasons:

  • Mildness and Selectivity: The electron-withdrawing effect of the three acetoxy groups attenuates the reactivity of the borohydride.[5] This makes STAB significantly less reactive towards aldehydes and ketones but highly effective for the reduction of the protonated imine (iminium ion).[5][7] This selectivity is crucial for a one-pot procedure, as it allows the reducing agent to be present from the start without consuming the aldehyde precursor.[6]

  • Broad Substrate Scope: STAB is effective for a wide range of aldehydes and ketones, including those with acid-sensitive functional groups.[7] It is particularly advantageous for reactions with weakly basic amines.[7]

  • Operational Simplicity: The reaction can be conveniently performed as a single operational step by mixing the aldehyde, amine, and STAB in a suitable solvent.[5]

Solvent and Additive Considerations
  • Solvent: Sodium triacetoxyborohydride is sensitive to water and not highly compatible with protic solvents like methanol.[8] Therefore, aprotic solvents are preferred. 1,2-Dichloroethane (DCE) is an excellent choice, though Dichloromethane (DCM) and Tetrahydrofuran (THF) are also commonly used.[5][8]

  • Acid Catalyst: While not always necessary, the addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion, particularly with less reactive ketones or hindered amines.[5]

Experimental Protocol: Synthesis of N-Benzyl-(2-fluorobiphenyl-4-yl)methanamine

This section provides a detailed, step-by-step workflow for the reductive amination of this compound with benzylamine as a representative primary amine.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )CAS No.Supplier ExampleNotes
This compoundC₁₃H₉FO200.2157592-43-5Sigma-AldrichStarting aldehyde. Melting point: 27-31 °C.[3]
BenzylamineC₇H₉N107.15100-46-9Sigma-AldrichRepresentative primary amine.
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.9456553-60-7Sigma-AldrichReducing agent. Moisture sensitive.
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96107-06-2Fisher ScientificAnhydrous grade recommended.
Saturated Sodium BicarbonateNaHCO₃ (aq)---For aqueous work-up.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9VWRDrying agent.
Ethyl AcetateC₄H₈O₂88.11141-78-6-For extraction and chromatography.
Hexanes----For chromatography.
TriethylamineC₆H₁₅N101.19121-44-8-Optional additive for chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 5.0 mmol, 1.0 equiv.).

  • Reagent Addition: Add anhydrous 1,2-dichloroethane (25 mL) to dissolve the aldehyde. Once dissolved, add benzylamine (0.54 mL, 5.0 mmol, 1.0 equiv.) via syringe. Stir the mixture at room temperature for 20 minutes to facilitate pre-formation of the imine.

  • Initiation of Reduction: In a single portion, add sodium triacetoxyborohydride (1.59 g, 7.5 mmol, 1.5 equiv.) to the stirring solution. Note: The addition may cause a slight exotherm. For larger-scale reactions, portion-wise addition is recommended.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent.

    • Spot the starting aldehyde, the co-spot (aldehyde + reaction mixture), and the reaction mixture.

    • The reaction is complete upon the full consumption of the starting aldehyde (typically 2-4 hours). The product, a secondary amine, will have a lower Rf value than the starting aldehyde.

  • Aqueous Work-up: Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude material via flash column chromatography on silica gel.

    • Column Packing: Pack the column with silica gel in hexanes.

    • Elution Gradient: Use a gradient of 0% to 20% ethyl acetate in hexanes. Pro-Tip: Amines can streak on acidic silica gel. To mitigate this, 1% triethylamine can be added to the eluent system.[9]

    • Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent in vacuo to yield the pure N-Benzyl-(2-fluorobiphenyl-4-yl)methanamine.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS analysis. Expected Yield: 85-95%.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the protocol described above.

ReductiveAminationWorkflow A 1. Reactant Mixing (Aldehyde, Amine, DCE) B 2. Imine Formation (Stir 20 min @ RT) A->B Initial stirring C 3. Reduction (Add STAB, Stir 2-4h) B->C Initiate reduction D 4. Reaction Monitoring (TLC Analysis) C->D During reaction E 5. Quench & Work-up (NaHCO3, Extraction) C->E Complete? D->C Incomplete? Continue stirring F 6. Purification (Flash Chromatography) E->F Crude Product G 7. Final Product (Characterization) F->G Pure Product

Caption: Workflow for the reductive amination of this compound.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Inactive STAB due to moisture exposure. 2. Sterically hindered or poorly nucleophilic amine.1. Use freshly opened STAB or dry in vacuo before use. 2. Increase reaction time, warm gently (to 40 °C), or add a catalytic amount of acetic acid (0.1 equiv.).
Low Yield 1. Premature reduction of the aldehyde. 2. Product loss during aqueous work-up.1. This is unlikely with STAB but ensure the amine is added before the reducing agent. 2. Ensure the aqueous layer is thoroughly extracted. If the product is slightly water-soluble, use brine for all washes.
Formation of Side Products 1. Over-alkylation of a primary amine to a tertiary amine.1. Use a slight excess of the primary amine (1.1 equiv.) relative to the aldehyde to favor secondary amine formation.
Difficulty in Purification 1. Product streaking or tailing on silica gel column.1. Add 1% triethylamine to the eluent.[9] 2. Alternatively, use an amine-functionalized silica gel column.[9] 3. An acid-wash/base-extraction can be performed before chromatography.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Handling: this compound may cause skin and eye irritation.[3] Sodium triacetoxyborohydride is moisture-sensitive and can release flammable gas upon contact with water. Handle all chemicals in a well-ventilated fume hood.

  • Solvents: 1,2-Dichloroethane is a suspected carcinogen. Handle with extreme care and ensure proper containment and waste disposal procedures are followed.

  • Quenching: The quenching step with sodium bicarbonate can be exothermic and produce gas. Add the quenching solution slowly and with good stirring.

Conclusion

This application note details a highly reliable and efficient protocol for the reductive amination of this compound using sodium triacetoxyborohydride. The methodology is characterized by its operational simplicity, mild reaction conditions, and high yields. By understanding the underlying mechanism and paying attention to the key experimental details outlined, researchers can confidently apply this procedure to synthesize a wide variety of N-substituted (2-fluorobiphenyl-4-yl)methanamine derivatives, facilitating advancements in medicinal chemistry and materials science.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Protocols. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic-Chemistry.org. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic-Chemistry.org. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of arylamines. Organic-Chemistry.org. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2019). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 96(6), 1233–1237. [Link]

  • Patil, A. A., et al. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research, 3(9), 147-156. [Link]

  • OpenStax. (n.d.). 24.6 Synthesis of Amines. Organic Chemistry: A Tenth Edition. [Link]

  • ResearchGate. (n.d.). Scheme 2. Synthesis of aryl amines and aryl aldehydes. [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]

  • Google Patents. (n.d.). US3705203A - Method for purifying biphenyl.
  • Jonušis, M., et al. (2023). Investigation of biphenyl enamines for applications as p-type semiconductors. Royal Society Open Science, 10(7). [Link]

  • Google Patents. (n.d.). CN101045670A - Process for purifying biphenyl.
  • ChemDad. (n.d.). This compound 97. [Link]

  • ResearchGate. (2017). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? [Link]

  • Beilstein Journals. (n.d.). Trichloroacetic acid fueled practical amine purifications. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

Sources

Application Notes and Protocols for the Oxidation of 2-Fluorobiphenyl-4-carboxaldehyde to 2-Fluorobiphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The selective oxidation of aromatic aldehydes to their corresponding carboxylic acids is a cornerstone transformation in organic synthesis, particularly in the pharmaceutical industry where carboxylic acid moieties are prevalent in active pharmaceutical ingredients (APIs). This document provides a detailed technical guide for the oxidation of 2-Fluorobiphenyl-4-carboxaldehyde to 2-Fluorobiphenyl-4-carboxylic acid. We will delve into the rationale behind selecting an optimal oxidation strategy, present a comparative analysis of common methods, and provide a comprehensive, field-proven protocol for the highly efficient and functional-group-tolerant Pinnick oxidation. This guide is designed to equip researchers with both the theoretical understanding and the practical steps necessary to achieve this transformation with high yield and purity.

Introduction: The Synthetic Challenge and Strategic Approach

2-Fluorobiphenyl-4-carboxylic acid is a valuable building block in medicinal chemistry and materials science. The oxidation of the corresponding aldehyde, this compound, presents a synthetic challenge that requires a careful choice of oxidant to avoid side reactions and ensure a high yield of the desired product. The presence of a fluorine atom and a biphenyl system necessitates a mild and selective oxidation method that does not interfere with these functional groups.

Strong, non-selective oxidants such as potassium permanganate under harsh conditions or chromic acid-based reagents can lead to undesired side reactions, including aromatic ring cleavage or the introduction of unwanted functional groups. Therefore, a chemoselective approach is paramount. This guide will focus on the Pinnick oxidation, a method renowned for its mild reaction conditions and broad functional group tolerance, making it exceptionally well-suited for complex and sensitive substrates like this compound.[1]

Comparative Analysis of Oxidation Methodologies

Several methods are available for the oxidation of aldehydes to carboxylic acids. A comparative overview is essential to understand the rationale for selecting the Pinnick oxidation for this specific transformation.

Oxidation Method Oxidant(s) Typical Conditions Advantages Disadvantages
Pinnick Oxidation Sodium chlorite (NaClO2), buffer (e.g., NaH2PO4)Mildly acidic (pH ~4-5), room temperatureHigh chemoselectivity, tolerant of most functional groups (including halides and double bonds), high yields, inexpensive reagents.[1]Requires a scavenger for the hypochlorous acid byproduct.
Jones Oxidation Chromic acid (CrO3 in H2SO4/acetone)Strongly acidic, often requires coolingPowerful and effective for many substrates.Uses carcinogenic Cr(VI) reagents, harsh acidic conditions can degrade sensitive substrates, not chemoselective.
Tollens' Reaction Ammoniacal silver nitrate ([Ag(NH3)2]+)Alkaline, gentle heatingVery mild and selective for aldehydes.Expensive silver reagent, primarily used for qualitative analysis, can be hazardous if the reagent is stored improperly.
Permanganate Oxidation Potassium permanganate (KMnO4)Can be acidic, neutral, or basic; often requires heatingStrong and inexpensive oxidant.Often lacks selectivity, can cleave C-C bonds, harsh conditions can lead to over-oxidation and low yields.[2][3]

Based on this analysis, the Pinnick oxidation emerges as the superior method for the oxidation of this compound, offering the best balance of reactivity, selectivity, and safety.

The Pinnick Oxidation: Mechanism and Rationale

The Pinnick oxidation utilizes sodium chlorite (NaClO2) as the primary oxidant under mildly acidic conditions.[1] The active oxidizing species is chlorous acid (HClO2), which is generated in situ from the reaction of sodium chlorite with a weak acid, typically a phosphate buffer.[1]

The mechanism proceeds as follows:

  • Formation of Chlorous Acid: The phosphate buffer protonates the chlorite anion to form chlorous acid.

  • Nucleophilic Addition: The chlorous acid adds to the carbonyl carbon of the aldehyde.

  • Pericyclic Fragmentation: The resulting intermediate undergoes a pericyclic fragmentation, where the aldehydic hydrogen is transferred to an oxygen atom on the chlorine, leading to the formation of the carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[1]

A critical aspect of the Pinnick oxidation is the management of the hypochlorous acid byproduct. HOCl is a reactive species that can lead to undesired side reactions, such as chlorination of the aromatic rings or reaction with the starting aldehyde. To mitigate this, a scavenger is added to the reaction mixture. 2-Methyl-2-butene is a commonly used and highly effective scavenger that reacts rapidly with HOCl.[4]

Pinnick_Mechanism cluster_activation Active Oxidant Formation cluster_oxidation Aldehyde Oxidation cluster_scavenging Byproduct Scavenging NaClO2 NaClO2 HClO2 Chlorous Acid (Active Oxidant) NaClO2->HClO2 H+ NaH2PO4 NaH2PO4 NaH2PO4->HClO2 Intermediate Chlorite Adduct Aldehyde 2-Fluorobiphenyl- 4-carboxaldehyde Aldehyde->Intermediate + HClO2 Carboxylic_Acid 2-Fluorobiphenyl- 4-carboxylic acid Intermediate->Carboxylic_Acid Pericyclic Fragmentation HOCl Hypochlorous Acid (Byproduct) Intermediate->HOCl Quenched_Product Non-reactive Product HOCl->Quenched_Product + Scavenger Scavenger 2-Methyl-2-butene Scavenger->Quenched_Product

Figure 1: Workflow of the Pinnick Oxidation.

Detailed Experimental Protocol: Pinnick Oxidation of this compound

This protocol is a robust starting point and may be optimized for scale and specific laboratory conditions.

4.1. Materials and Reagents

Reagent Formula M.W. CAS No. Supplier Purity
This compoundC13H9FO200.2157592-43-5e.g., Sigma-Aldrich≥97%
Sodium chloriteNaClO290.447758-19-2e.g., Sigma-Aldrich80% (Technical Grade)
Sodium dihydrogen phosphate monohydrateNaH2PO4·H2O137.9910049-21-5e.g., Sigma-Aldrich≥99%
2-Methyl-2-buteneC5H1070.13513-35-9e.g., Sigma-Aldrich≥99%
tert-Butanol (t-BuOH)C4H10O74.1275-65-0e.g., Sigma-AldrichAnhydrous, ≥99.5%
Tetrahydrofuran (THF)C4H8O72.11109-99-9e.g., Sigma-AldrichAnhydrous, ≥99.9%
WaterH2O18.027732-18-5Deionized
Ethyl acetate (EtOAc)C4H8O288.11141-78-6e.g., Sigma-AldrichACS Grade
Sodium sulfiteNa2SO3126.047757-83-7e.g., Sigma-AldrichACS Grade
Hydrochloric acid (HCl)HCl36.467647-01-0e.g., Sigma-Aldrich1 M aqueous solution
Brine (saturated NaCl solution)NaCl58.447647-14-5
Anhydrous sodium sulfateNa2SO4142.047757-82-6e.g., Sigma-AldrichGranular

4.2. Equipment

  • Round-bottom flask with a magnetic stir bar

  • Magnetic stir plate

  • Ice-water bath

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

4.3. Step-by-Step Procedure

Sources

Application Note: A Protocol for the Suzuki-Miyaura Cross-Coupling of 2-Fluorobiphenyl-4-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing a Suzuki-Miyaura coupling using a functionalized biaryl aldehyde. Specifically, we detail a protocol for the coupling of a halogenated derivative of 2-Fluorobiphenyl-4-carboxaldehyde with an arylboronic acid to synthesize complex tri-aryl structures. This guide delves into the mechanistic underpinnings of the reaction, provides a rationale for reagent selection, offers a detailed step-by-step protocol, and includes troubleshooting and optimization strategies.

Introduction and Scientific Context

The synthesis of poly-aryl structures is of paramount importance in medicinal chemistry and materials science, as these motifs are prevalent in pharmaceuticals, organic light-emitting diodes (OLEDs), and advanced polymers. The palladium-catalyzed Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide or pseudohalide, is a premier method for creating these biaryl and poly-aryl systems.[1][2] Its advantages include mild reaction conditions, commercial availability of reagents, and the generation of non-toxic boron-containing byproducts.[3]

This protocol focuses on a challenging yet valuable substrate class: functionalized biaryl aldehydes. We will use 4'-Bromo-2-fluorobiphenyl-4-carboxaldehyde as our model electrophile. This substrate presents several key considerations:

  • Steric Hindrance: The existing biphenyl structure and the ortho-fluorine atom can sterically encumber the reaction site.

  • Electronic Effects: The electron-withdrawing nature of the aldehyde and fluorine groups can influence the rate of oxidative addition.

  • Functional Group Compatibility: The aldehyde group must remain intact throughout the catalytic cycle. While generally robust, aldehydes can potentially coordinate to the metal center, influencing reactivity.[4][5][6]

By successfully coupling this substrate, we can access complex tri-aryl molecules that are valuable intermediates for further synthetic elaboration.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[7][8]

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (our 4'-Bromo-2-fluorobiphenyl-4-carboxaldehyde). This is often the rate-determining step and results in a Pd(II) complex.[1][9] The reactivity order for halides is generally I > Br > OTf >> Cl, reflecting the bond strengths.[2][10]

  • Transmetalation: The organic moiety from the organoboron species is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[11][12][13] The base facilitates the exchange of the halide on the palladium complex for the aryl group from the boronate.[1][9]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled, forming the new C-C bond of the tri-aryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[7][9]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd2_complex Ar¹-Pd(II)L₂-X pd0->pd2_complex aryl_halide Ar¹-X (4'-Bromo-2-fluorobiphenyl-4-carboxaldehyde) aryl_halide->pd2_complex transmetalation Transmetalation diaryl_pd2 Ar¹-Pd(II)L₂-Ar² pd2_complex->diaryl_pd2 boronic_acid Ar²-B(OH)₂ boronic_acid->diaryl_pd2 base Base (e.g., K₃PO₄) base->transmetalation diaryl_pd2->pd0 reductive_elimination Reductive Elimination product Ar¹-Ar² (Product) diaryl_pd2->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Reagent Selection and Rationale

The success of a Suzuki coupling, especially with a challenging substrate, hinges on the judicious selection of each component.

ComponentRecommended ChoiceRationale & Key Considerations
Electrophile 4'-Bromo-2-fluorobiphenyl-4-carboxaldehydeThe C-Br bond offers a good balance of reactivity and stability. Iodides are more reactive but can be less stable, while chlorides often require highly active catalyst systems.[2][14]
Nucleophile Arylboronic Acid or Pinacol EsterBoronic acids are common, but can be prone to degradation (protodeboronation).[14] Pinacol esters offer enhanced stability and are recommended for valuable or sensitive coupling partners. Use 1.1-1.5 equivalents to drive the reaction to completion.
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂These are stable Pd(II) sources that are reduced in situ to the active Pd(0) catalyst. Using a precatalyst avoids handling air-sensitive Pd(0) sources like Pd(PPh₃)₄. A loading of 1-2 mol% is typical for optimization.
Ligand SPhos (A Buchwald Ligand)This is the most critical choice. The substrate is sterically hindered. Standard ligands like PPh₃ may be insufficient. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) like SPhos or XPhos are essential.[15][16][17] They accelerate both oxidative addition and reductive elimination, leading to higher turnover numbers and efficiency, especially for unreactive electrophiles like aryl chlorides or hindered bromides.[16][17][18] A Ligand:Pd ratio of 2:1 is recommended.
Base K₃PO₄ (Potassium Phosphate)A moderately strong base is needed to form the active boronate species for transmetalation.[13][19] K₃PO₄ is highly effective, especially with hindered substrates, and generally shows good functional group compatibility.[16] Other options include K₂CO₃ or Cs₂CO₃. Use 2-3 equivalents.
Solvent Toluene/Water or Dioxane/Water Aprotic organic solvents are standard. The addition of a small amount of water is often crucial for dissolving the inorganic base and facilitating the transmetalation step.[9] Crucially, the solvent must be rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[14]

Detailed Experimental Protocol

This protocol describes the coupling of 4'-Bromo-2-fluorobiphenyl-4-carboxaldehyde with 4-methoxyphenylboronic acid.

Materials:

  • 4'-Bromo-2-fluorobiphenyl-4-carboxaldehyde (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

  • SPhos (0.04 eq, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely ground (3.0 eq)

  • Toluene, anhydrous (e.g., 0.1 M concentration relative to electrophile)

  • Deionized Water, degassed

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4'-Bromo-2-fluorobiphenyl-4-carboxaldehyde, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by the degassed water (e.g., a 10:1 Toluene:Water ratio).

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir the mixture vigorously for the duration of the reaction (typically 12-24 hours).

  • Monitoring: Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS to check for the consumption of the starting material.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure tri-aryl product.

Workflow start Start reagents 1. Add solid reagents to Schlenk flask start->reagents inert 2. Evacuate & backfill with Argon (3x) reagents->inert solvents 3. Add degassed solvents via syringe inert->solvents react 4. Heat and stir (e.g., 100 °C, 18h) solvents->react monitor 5. Monitor by TLC or LC-MS react->monitor workup 6. Cool, dilute, and perform aqueous workup monitor->workup purify 7. Purify by column chromatography workup->purify end Pure Product purify->end

Caption: A typical experimental workflow for the Suzuki coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure.2. Insufficiently active catalyst/ligand system.3. Poor quality boronic acid (degraded).1. Improve degassing procedure for solvents and ensure all transfers are done under a positive inert atmosphere.[14]2. Switch to a more active ligand (e.g., XPhos) or a pre-formed precatalyst (e.g., XPhos Pd G3).3. Use a fresh bottle of boronic acid or switch to a more stable boronic ester.[14]
Formation of Homocoupled Byproduct (Ar²-Ar²) 1. Presence of oxygen can promote homocoupling.2. Pd(II) species reacting with two boronic acid molecules.1. Rigorously exclude oxygen from the reaction.2. Ensure the Pd precatalyst is fully reduced to Pd(0); sometimes adding a small amount of a reducing agent or using a pre-formed Pd(0) source can help, though this adds complexity.
Protodeboronation (Loss of Boronic Acid) Boronic acid is unstable under reaction conditions, reacting with trace water/protons to revert to an arene.1. Use a more stable boronic ester (pinacol or MIDA).2. Ensure the base is anhydrous if possible (though some water is often beneficial).3. Add the boronic acid in portions over the course of the reaction.
Stalled Reaction Ligand oxidation or catalyst decomposition over time.1. Increase catalyst/ligand loading.2. Consider a lower reaction temperature if thermal decomposition is suspected, though this will slow the desired reaction rate.

Safety Considerations

  • Palladium Catalysts: While not highly toxic, palladium compounds should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle them under an inert atmosphere. Triphenylphosphine, for example, can be oxidized to the oxide, which may inhibit the reaction.[14]

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Always handle them in a fume hood. Ethers like dioxane can form explosive peroxides and should be tested before use.[14]

  • Bases: Solid bases like K₃PO₄ can be caustic. Avoid inhalation of dust and skin contact.

Conclusion

The Suzuki-Miyaura coupling of functionalized biaryl halides like 4'-Bromo-2-fluorobiphenyl-4-carboxaldehyde is a powerful method for synthesizing complex molecular architectures. Success relies on a rational approach that acknowledges the substrate's steric and electronic properties. The key to overcoming these challenges lies in the selection of a highly active catalyst system, particularly a bulky and electron-rich phosphine ligand such as SPhos, combined with rigorous exclusion of oxygen. This protocol provides a robust starting point for researchers to build upon, enabling the efficient construction of valuable tri-aryl compounds for a wide range of scientific applications.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • BYJU'S. Suzuki Coupling Reaction. [Link]

  • Adamo, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Scott, P. J. H., & Snieckus, V. (2015). Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. ACS Catalysis. [Link]

  • Farina, V. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Advanced Synthesis & Catalysis. [Link]

  • Organ, M. G., et al. (2017). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2013). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • Semantic Scholar. Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. [Link]

  • McNeil, B. A., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • RSC Publishing. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. [Link]

  • ResearchGate. (2017). Efficient synthesis of differently substituted triarylpyridines with the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • So, C. M., et al. (2010). Suzuki−Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine−Palladium Catalysts. The Journal of Organic Chemistry. [Link]

  • Darko, A., et al. (2016). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Pure and Applied Chemistry. [Link]

  • Claremont Colleges Scholarship. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • ResearchGate. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

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Application Notes & Protocols for the Synthesis of Flurbiprofen Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Flurbiprofen is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylalkanoic acid class. It functions primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis in the inflammatory cascade. While effective, the clinical utility of flurbiprofen can be limited by gastrointestinal side effects, such as irritation and ulceration, which are largely attributed to the presence of a free carboxylic acid moiety.[1][2] The synthesis of flurbiprofen derivatives, primarily through modification of this carboxylic acid group, is a key strategy employed by medicinal chemists to mitigate these adverse effects and to explore novel therapeutic applications.[3][4]

This guide provides detailed experimental procedures for the synthesis of two major classes of flurbiprofen derivatives: amides and esters. These modifications can enhance lipophilicity, alter pharmacokinetic profiles, and potentially introduce new biological activities, such as dual inhibition of enzymes like fatty acid amide hydrolase (FAAH) alongside COX.[5] The protocols outlined below are based on established, peer-reviewed methodologies and include explanations for key experimental choices to ensure both reproducibility and a fundamental understanding of the underlying chemistry.

Part 1: General Synthetic Strategies

The most common and direct approach to derivatizing flurbiprofen involves the transformation of its carboxylic acid group. This preserves the core pharmacophore responsible for COX inhibition while allowing for significant modification of the molecule's physicochemical properties.

Amide Synthesis via Amine Coupling

The formation of an amide bond between flurbiprofen's carboxyl group and a primary or secondary amine is a robust and versatile method. This is typically achieved using coupling agents that activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The most prevalent method involves the use of carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC or EDCI), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[5][6][7]

Ester Synthesis via Esterification

Ester derivatives are commonly synthesized to create prodrugs that can mask the acidic carboxylic acid group, reducing direct gastric irritation.[1][8] These esters are designed to be stable at the low pH of the stomach but are hydrolyzed by esterase enzymes in the plasma to release the active flurbiprofen drug.[1][9] Synthesis can be accomplished through several methods, including direct Fischer esterification with an alcohol under acidic catalysis or, more commonly for sensitive substrates, through coupling reactions using reagents like N,N'-Dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-Dimethylaminopyridine (DMAP).[9]

Diagram of Synthetic Pathways

G cluster_amide Amide Synthesis cluster_ester Ester Synthesis Flurbiprofen Flurbiprofen (Carboxylic Acid) Coupling_A EDC / HOBt Flurbiprofen->Coupling_A Coupling_E DCC / DMAP Flurbiprofen->Coupling_E Amine R-NH2 (Amine) Amine->Coupling_A Amide Flurbiprofen Amide Derivative Coupling_A->Amide Amide Coupling Alcohol R-OH (Alcohol) Alcohol->Coupling_E Ester Flurbiprofen Ester Derivative Coupling_E->Ester Esterification

Caption: General synthetic routes for flurbiprofen derivatives.

Part 2: Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All reagents are for research purposes only.

Protocol 1: Synthesis of Flurbiprofen Amide Derivatives via EDC/HOBt Coupling

This protocol describes a general procedure for the synthesis of flurbiprofen amides, which has been successfully used to create derivatives with dual FAAH/COX inhibitory activity.[5]

Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid of flurbiprofen to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. HOBt is added to trap the activated acid, forming an HOBt-ester, which is more stable and reacts cleanly with the desired amine to form the amide bond with minimal racemization.[7] Acetonitrile (MeCN) is used as an anhydrous solvent to prevent premature hydrolysis of the activated intermediates.

Materials:

  • Flurbiprofen

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole hydrate (HOBt)

  • Desired primary or secondary amine

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • 10% Citric Acid solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve Flurbiprofen (1.0 mmol, 1.0 eq) in anhydrous MeCN (10 mL).

  • To this solution, add EDC·HCl (1.1 mmol, 1.1 eq) and HOBt (1.0 mmol, 1.0 eq).

  • Stir the mixture at room temperature for 30 minutes. The solution should become clear as the reagents dissolve and the carboxylic acid is activated.

  • Add the desired amine (1.0 mmol, 1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 72 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent (MeCN) under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in Ethyl Acetate (20 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with:

    • Brine (2 x 5 mL)

    • 10% Citric Acid solution (2 x 5 mL) to remove any unreacted amine and EDC byproducts.

    • Saturated NaHCO₃ solution (2 x 5 mL) to remove unreacted HOBt and flurbiprofen.

    • Water (2 x 5 mL)

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude amide product.[5]

  • Purify the crude product by column chromatography on silica gel or by recrystallization as needed.

Protocol 2: Synthesis of Flurbiprofen Ester Derivatives via DCC/DMAP Coupling

This protocol details the synthesis of flurbiprofen esters using DCC as a coupling agent and DMAP as a catalyst. This method is particularly effective for coupling with secondary and sterically hindered alcohols.[9]

Rationale: DCC activates the carboxylic acid of flurbiprofen in a manner similar to EDC. DMAP acts as a potent acylation catalyst, forming a highly reactive N-acylpyridinium intermediate that readily reacts with the alcohol. Dichloromethane (DCM) is a suitable anhydrous, non-protic solvent. The primary byproduct, N,N'-dicyclohexylurea (DCU), is insoluble in DCM and can be easily removed by filtration.[8][9]

Materials:

  • Flurbiprofen

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Desired alcohol (e.g., iso-propanol, benzyl alcohol)

  • Anhydrous Dichloromethane (DCM)

  • 5% Acetic Acid solution

  • 1% Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve Flurbiprofen (1.0 eq), the desired alcohol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the flask in an ice bath (0 °C).

  • In a separate container, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the flurbiprofen mixture under stirring.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC (typically several hours to overnight). A white precipitate of DCU will form.

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Combine the filtrates and transfer to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water (2 x volume)

    • 5% Acetic Acid solution (2 x volume) to remove DMAP.

    • 1% NaOH solution (2 x volume) to remove any unreacted flurbiprofen.

    • Water (3 x volume) until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.[9]

  • Purify the resulting crude ester by column chromatography (e.g., using silica gel with a chloroform or hexane/ethyl acetate eluent system).[9][10]

Part 3: Characterization and Data

The identity and purity of the synthesized derivatives must be confirmed through standard analytical techniques.

Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: The disappearance of the broad singlet corresponding to the carboxylic acid proton (typically >10 ppm) is a key indicator of a successful reaction. New signals corresponding to the protons of the added amine or alcohol moiety will appear. For example, in an amide derivative, a new N-H proton signal (amide bond) might appear between 8-10 ppm.[5]

    • ¹³C-NMR: A shift in the carbonyl carbon signal (C=O) is expected. The carboxylic acid carbonyl typically appears around 180 ppm, while ester and amide carbonyls are shifted slightly upfield (approx. 170-175 ppm).[5][11]

    • ¹⁹F-NMR: The fluorine signal on the biphenyl ring should remain, confirming the integrity of the core structure.[10]

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the successful addition of the derivative group.[3][5]

  • Infrared (IR) Spectroscopy: Confirms the functional group transformation. The broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) will disappear, and a new C=O stretch for the ester (1730-1750 cm⁻¹) or amide (1650-1680 cm⁻¹) will appear.[1][5]

  • Elemental Analysis: Determines the percentage composition of C, H, and N, which should be within ±0.4% of the theoretical values for a pure compound.[5]

Representative Data

The following tables summarize data for representative flurbiprofen derivatives synthesized using the methods described.

Table 1: Synthesis of Flurbiprofen Amide Derivatives [5]

Amine ReactantDerivative NameYield (%)Melting Point (°C)
2-amino-3-(trifluoromethyl)pyridineFlu-AM3--
2-amino-3-bromopyridineFlu-AM460%89–90
2-amino-3-chloropyridineFlu-AM660%61–63

Table 2: Synthesis of Flurbiprofen Ester Derivatives [8][9]

Alcohol ReactantSynthesis MethodYield (%)Physical State
MethanolDirect Esterification78%Liquid
n-PropanolDirect Esterification75%Liquid
iso-Propyl AlcoholDCC Coupling68%Liquid
Benzyl AlcoholDCC Coupling72%Liquid

Part 4: Workflow Visualization

The following diagram illustrates the detailed workflow from starting material to final, characterized product for the amide synthesis protocol.

G cluster_reaction Reaction Setup cluster_workup Work-up & Extraction cluster_analysis Purification & Analysis start Dissolve Flurbiprofen in Anhydrous MeCN add_reagents Add EDC·HCl and HOBt start->add_reagents stir1 Stir 30 min @ RT (Activation) add_reagents->stir1 add_amine Add Amine stir1->add_amine stir2 Stir 72h @ RT (Coupling) add_amine->stir2 evap1 Evaporate MeCN stir2->evap1 dissolve Dissolve in EtOAc evap1->dissolve wash Sequential Washes: 1. Brine 2. Citric Acid 3. NaHCO₃ 4. Water dissolve->wash dry Dry Organic Layer (Na₂SO₄) wash->dry evap2 Evaporate EtOAc dry->evap2 purify Purification (Column Chromatography) evap2->purify char Characterization: - NMR (¹H, ¹³C) - Mass Spec - IR purify->char final Pure Amide Derivative char->final

Caption: Step-by-step workflow for flurbiprofen amide synthesis.

References

  • Caprioglio, D., et al. (2013). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Bioorganic & Medicinal Chemistry Letters, 23(1), 128-132. [Link]

  • Lu, G., et al. (2006). Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. Chinese Chemical Letters, 17(4), 461-464. [Link]

  • Sozio, P., et al. (2013). New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels. Molecules, 18(9), 10747-10767. [Link]

  • Ramaa, C. S., et al. (2007). Ester prodrugs of flurbiprofen: Synthesis, plasma hydrolysis and gastrointestinal toxicity. Indian Journal of Chemistry - Section B, 46B(7), 1164-1168. [Link]

  • Mishra, A., et al. (2008). Synthesis, characterization and pharmacological evaluation of amide prodrugs of Flurbiprofen. Brazilian Journal of Pharmaceutical Sciences, 44(1), 89-96. [Link]

  • Bari, A., et al. (2017). Flurbiprofen–antioxidant mutual prodrugs as safer nonsteroidal anti-inflammatory drugs: synthesis, pharmacological investigation, and computational molecular modeling. Journal of Inflammation Research, 10, 105-116. [Link]

  • Klika, K. D., et al. (2020). Flurbiprofen: A Study of the Behavior of the Scalemate by Chromatography, Sublimation, and NMR. Symmetry, 12(11), 1888. [Link]

  • Peretto, I., et al. (2005). Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of β-Amyloid1-42 Secretion. Journal of Medicinal Chemistry, 48(18), 5705-5720. [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]

  • Khan, N., et al. (2020). Efficient microwave synthesis of flurbiprofen derivatives and their enhancement of efficacy in chronic inflammatory pain models and gastro-protective potential in post-operative model. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1156-1166. [Link]

  • Georgieva, M., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Molecules, 29(2), 350. [Link]

  • ResearchGate. (2018). 1 H-NMR spectra of R-Flurbiprofen ethyl ester. The signal at 3.42 ppm... [Link]

  • ResearchGate. (2015). (PDF) Flurbiprofen, Comprehensive Profile. [Link]

  • Khan, I., et al. (2021). Bis (Diamines) Cu and Zn Complexes of Flurbiprofen as Potential Cholinesterase Inhibitors: In Vitro Studies and Docking Simulations. Molecules, 26(23), 7136. [Link]

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Application Notes & Protocols: The Strategic Use of 2-Fluorobiphenyl-4-carboxaldehyde in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The escalating demand for higher crop yields and the concurrent rise of resistant pathogens necessitate the continuous development of novel, high-efficacy agrochemicals. Within this landscape, fluorinated organic compounds have emerged as a cornerstone of modern fungicide design, offering enhanced metabolic stability and target affinity. This document provides an in-depth technical guide on the application of 2-Fluorobiphenyl-4-carboxaldehyde , a pivotal intermediate in the synthesis of potent Succinate Dehydrogenase Inhibitor (SDHI) fungicides. We will explore the strategic importance of the fluorobiphenyl scaffold, detail key synthetic transformations, and provide validated protocols for its conversion into advanced fungicidal agents. This guide is intended for researchers, chemists, and process development professionals in the agrochemical and pharmaceutical industries.

Introduction: The Significance of the Fluorobiphenyl Moiety in SDHI Fungicides

Succinate Dehydrogenase Inhibitors (SDHIs) represent a critical class of fungicides that disrupt the fungal mitochondrial respiratory chain at Complex II.[1][2][3] This mode of action effectively halts cellular energy production, leading to broad-spectrum and potent fungicidal activity.[4] The molecular architecture of many leading SDHIs, such as Boscalid, is based on a biphenyl carboxamide structure.[5][6]

The introduction of a fluorine atom onto the biphenyl scaffold, as seen in this compound, is a strategic design choice. Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the C-F bond—confer several advantages:

  • Enhanced Metabolic Stability: The C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes in pathogens, increasing the molecule's bioavailability and residual activity.

  • Improved Target Binding: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions within the target enzyme's binding pocket (the ubiquinone binding site), potentially increasing potency.[3]

  • Modulated Physicochemical Properties: The fluorine substituent alters the molecule's lipophilicity and electronic profile, which can optimize its uptake and translocation within the plant.[7][8]

This compound is, therefore, not merely a starting material but a "privileged" building block, pre-engineered with features known to enhance fungicidal efficacy.[7][9] Its aldehyde functional group serves as a versatile handle for constructing the critical amide linkage characteristic of this fungicide class.

Core Application: Synthesis of Biphenyl Carboxamide SDHIs

The primary application of this compound in agrochemical synthesis is its role as a precursor to the key amine intermediate, 2-fluoro-4'-substituted-[1,1'-biphenyl]-4-amine. This amine is subsequently coupled with a heterocyclic carboxylic acid (e.g., a substituted nicotinic or pyrazole carboxylic acid) to yield the final active ingredient.

The overall synthetic logic is illustrated below. The critical step involves the transformation of the aldehyde into a primary amine, which can be achieved through several reliable methods.

G A This compound B Key Transformation: Aldehyde to Amine A->B e.g., Reductive Amination C 2-Fluoro-[1,1'-biphenyl]-4-methanamine B->C E Final Product: Biphenyl Carboxamide SDHI Fungicide C->E Amide Coupling D Heterocyclic Carboxylic Acid Chloride (e.g., 2-chloronicotinoyl chloride) D->E

Caption: General synthetic workflow from the aldehyde to the final SDHI fungicide.

Experimental Protocols & Methodologies

Two robust protocols for the conversion of this compound to the essential amine intermediate are presented below.

Protocol 1: One-Pot Reductive Amination

This method is highly efficient, combining the formation of an imine and its subsequent reduction into a single synthetic operation. It minimizes intermediate handling and can lead to high yields.

Rationale: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice. It is milder and more selective for imines over aldehydes than other hydrides like sodium borohydride, reducing the risk of side reactions such as the reduction of the starting aldehyde to an alcohol. Dichloroethane (DCE) is a standard solvent for this reaction, effectively solubilizing the organic components.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) (approx. 0.2 M concentration).

  • Amine Source: Add ammonium acetate (5.0-10.0 eq) to the solution. Stir the mixture at room temperature for 30 minutes. The ammonium acetate serves as the source of ammonia for in-situ imine formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amine can be purified by column chromatography on silica gel or by crystallization.

Protocol 2: Synthesis via Oxime Formation and Reduction

This two-step approach provides a reliable alternative, particularly if the one-pot method proves problematic. The oxime intermediate is often a stable, crystalline solid that is easily purified.

Rationale: The formation of an oxime is a robust and high-yielding reaction. Subsequent reduction of the C=N bond can be achieved using various methods. Catalytic hydrogenation is a clean and effective choice, yielding the amine with water as the only byproduct.

Step 2A: Oxime Formation

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution. The sodium acetate acts as a base to liberate free hydroxylamine.

  • Reaction: Stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours. Monitor by TLC for the disappearance of the aldehyde.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The oxime product will often precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2B: Oxime Reduction

  • Reaction Setup: In a hydrogenation vessel, dissolve the oxime intermediate from Step 2A (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Catalyst: Add Palladium on carbon (10% Pd/C, 1-5 mol%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature until hydrogen uptake ceases (typically 6-18 hours).

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine. If acetic acid was used as a solvent, a basic work-up is required to neutralize the acid and liberate the free amine.

G cluster_0 Protocol 1: Reductive Amination cluster_1 Protocol 2: Oximation-Reduction A Aldehyde + NH₄OAc in DCE B In-situ Imine Formation A->B C Add NaBH(OAc)₃ B->C D Reduction C->D E Amine Product D->E F Aldehyde + NH₂OH·HCl G Oxime Intermediate F->G Step 2A H H₂, Pd/C G->H Step 2B I Reduction H->I Step 2B J Amine Product I->J Step 2B

Caption: Comparative workflow of the two primary synthetic protocols.

Final Step: Amide Coupling

The amine produced by either protocol is coupled with a heterocyclic acid chloride to form the final fungicide. The synthesis of Boscalid from its corresponding amine is a well-documented and analogous transformation.[6][10][11]

Exemplary Protocol (adapted from Boscalid synthesis):

  • Setup: Dissolve the synthesized 2-Fluoro-[1,1'-biphenyl]-4-methanamine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., toluene or dichloromethane).

  • Acid Chloride Addition: Cool the solution to 0-5 °C in an ice bath. Add a solution of the desired heterocyclic acid chloride (e.g., 2-chloronicotinoyl chloride) (1.05 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and saturated NaHCO₃ solution. Dry the organic layer over Na₂SO₄, filter, and concentrate. The final product is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).

Data Summary & Expected Outcomes

The following table summarizes typical conditions and expected results for the described transformations. Yields and purities are representative and may vary based on reaction scale and optimization.

Transformation Key Reagents Solvent Temp (°C) Time (h) Typical Yield Purity (crude)
Reductive Amination NH₄OAc, NaBH(OAc)₃DCE20-2512-2475-90%>85%
Oxime Formation NH₂OH·HCl, NaOAcEthanol/H₂O20-502-490-98%>95%
Oxime Reduction H₂, 10% Pd/CEthanol20-256-1885-95%>90%
Amide Coupling Acid Chloride, Et₃NToluene0-254-1280-95%>90%

Conclusion & Future Perspectives

This compound is a high-value intermediate for constructing the next generation of SDHI fungicides. Its strategic incorporation of a fluorine atom provides a distinct advantage in developing robust and effective crop protection agents. The synthetic protocols detailed herein—reductive amination and oxime reduction—offer reliable and scalable pathways to the crucial amine precursor, enabling the efficient synthesis of complex biphenyl carboxamide fungicides. Further exploration into novel coupling partners and derivatization of the biphenyl scaffold will undoubtedly lead to the discovery of new agrochemicals with tailored activity spectrums and improved resistance profiles.

References

  • Boscalid - Wikipedia . Wikipedia. Available at: [Link]

  • This compound 97 Four Chongqing Chemdad Co . Chemical suppliers. Available at: [Link]

  • Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform . Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Synthesis method of boscalid intermediate 2-(4 '-chlorphenyl) aniline . Eureka | Patsnap. Available at: [Link]

  • Process for preparing boscalid - Google Patents. Google Patents.
  • Boscalid (Ref: BAS 510F) - AERU . University of Hertfordshire. Available at: [Link]

  • Engineering Plant Synthetic Pathways for the Biosynthesis of Novel Antifungals . ACS Publications. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects . National Institutes of Health. Available at: [Link]

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation . SpringerLink. Available at: [Link]

  • Synthetic routes to the target compounds. | Download Scientific Diagram . ResearchGate. Available at: [Link]

  • Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons . MDPI. Available at: [Link]

  • Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides . ResearchGate. Available at: [Link]

  • SDHI Fungicides . FRAC.info. Available at: [Link]

  • Comparing total chemical synthesis and total biosynthesis routes to fungal specialized metabolites . RSC Publishing. Available at: [Link]

  • Development and synthesis of compounds with fungicidal activity in suppression of fungal growth . RUDN Journal of Agronomy and Animal Industries. Available at: [Link]

  • Resisting Resistance: Incorporation and Preservation of SDHI Fungicides for Disease Management . SlideShare. Available at: [Link]

  • SDHI fungicides and turfgrass disease control: An overview . UGA Extension. Available at: [Link]

  • Succinate dehydrogenase inhibitor (SDHI) fungicide resistance prevention strategy | Request PDF . ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold and Acting as Laccase Inhibitors . PubMed. Available at: [Link]

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Application Notes and Protocols for the Synthesis of Novel Liquid Crystals from 2-Fluorobiphenyl-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Biphenyls in Liquid Crystal Design

The intentional incorporation of fluorine atoms into the molecular architecture of liquid crystals (LCs) has been a transformative strategy in the development of advanced materials for display technologies and beyond. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the high strength of the carbon-fluorine bond, allow for the fine-tuning of key liquid crystalline parameters. These include dielectric anisotropy, birefringence, viscosity, and thermal stability[1][2]. The 2-fluorobiphenyl-4-carboxaldehyde scaffold is a particularly valuable starting material for the synthesis of novel LCs. The fluorine atom at the 2-position introduces a lateral dipole moment, which can significantly influence the dielectric properties of the resulting material. Furthermore, the biphenyl core provides a rigid, calamitic (rod-like) shape, which is a prerequisite for the formation of mesophases[3][4]. The terminal aldehyde group offers a versatile chemical handle for the construction of a wide variety of liquid crystalline molecules through established synthetic transformations.

This comprehensive guide provides detailed protocols and expert insights into four distinct and reliable synthetic pathways for the synthesis of novel liquid crystals starting from this compound:

  • Schiff Base Formation: A direct and efficient method to create imine-linked liquid crystals.

  • Ester Synthesis via Oxidation and Esterification: A classic approach to producing ester-linked mesogens.

  • Stilbene Analogue Synthesis via the Wittig Reaction: For the creation of liquid crystals with an alkene linkage.

  • α,β-Unsaturated System Synthesis via Knoevenagel Condensation: A route to LCs with a conjugated linkage.

Each section is designed to be a self-contained guide, offering not just the procedural steps but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

Part 1: Synthesis of Schiff Base Liquid Crystals

Expertise & Experience: The Rationale for Schiff Base Synthesis

The formation of a Schiff base (or azomethine) through the condensation of an aldehyde with a primary amine is one of the most straightforward and widely employed reactions in the synthesis of thermotropic liquid crystals[5][6][7]. The resulting imine linkage (—CH=N—) maintains the linearity of the molecular structure, a critical factor for achieving liquid crystallinity. While it introduces a "stepped" core, this does not significantly disrupt the overall rod-like geometry required for mesophase formation[5]. The choice of the aniline component is crucial for tailoring the properties of the final liquid crystal. By varying the substituents on the aniline, particularly the length of a terminal alkyl or alkoxy chain, one can systematically control the melting and clearing points of the material. Longer chains tend to lower melting points and can promote the formation of smectic phases due to increased intermolecular van der Waals interactions[8].

Experimental Protocol 1: Synthesis of a 4-((2-Fluorobiphenyl-4-yl)methyleneamino)phenyl Alkyl Ether

This protocol details the synthesis of a representative Schiff base liquid crystal from this compound and a 4-alkoxyaniline.

Materials:

  • This compound

  • 4-Octyloxyaniline

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware

  • Magnetic stirrer with hotplate

  • Reflux condenser

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 5 mmol) in absolute ethanol (30 mL).

  • Addition of Amine: To the stirred solution, add an equimolar amount of 4-octyloxyaniline (5 mmol).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will typically crystallize out of the solution. If crystallization is slow, the flask can be placed in an ice bath to facilitate precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallization: For higher purity, recrystallize the product from a suitable solvent, such as ethanol or a hexane/ethanol mixture.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and mesophase transition temperatures using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). Further structural confirmation can be obtained using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Data Presentation: Schiff Base Synthesis
ParameterValueReference
Reactant 1 This compoundN/A
Reactant 2 4-OctyloxyanilineN/A
Solvent Absolute Ethanol[5]
Catalyst Glacial Acetic Acid[9]
Reaction Time 4-6 hoursGeneral Protocol
Typical Yield 80-90%Estimated
Expected Mesophase Nematic and/or Smectic[8]
Visualization: Schiff Base Synthesis Workflow

Schiff_Base_Synthesis start Start dissolve Dissolve 2-Fluorobiphenyl- 4-carboxaldehyde & 4-Octyloxyaniline in Ethanol start->dissolve add_catalyst Add Glacial Acetic Acid dissolve->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool filter Filter and Wash with Cold Ethanol cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry under Vacuum recrystallize->dry end Final Product dry->end

Caption: Workflow for the synthesis of a Schiff base liquid crystal.

Part 2: Synthesis of Ester-Linked Liquid Crystals

Expertise & Experience: The Rationale for Ester Synthesis

Ester linkages are another cornerstone in the design of liquid crystalline materials. The synthesis of ester-based LCs from an aldehyde precursor involves a two-step process: oxidation of the aldehyde to a carboxylic acid, followed by esterification with a phenol. The ester group (—COO—) is polar and contributes to the overall dipole moment of the molecule, which can influence the dielectric properties. It also maintains the linearity of the molecular structure. The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol (or phenol), is a common method for this transformation[10][11]. The choice of phenol allows for the introduction of various terminal groups, such as cyano or alkoxy groups, which are known to promote liquid crystallinity.

Experimental Protocol 2: Synthesis of a 4-Cyanophenyl 2-Fluorobiphenyl-4-carboxylate

This protocol outlines the two-step synthesis of an ester-linked liquid crystal.

Step 1: Oxidation of this compound to 2-Fluorobiphenyl-4-carboxylic acid

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolution: Dissolve this compound in acetone in a round-bottom flask.

  • Oxidation: Slowly add a solution of potassium permanganate in water to the aldehyde solution while stirring vigorously. The reaction is exothermic and should be cooled in an ice bath if necessary.

  • Quenching: After the reaction is complete (indicated by the disappearance of the purple color of permanganate), add a saturated solution of sodium bisulfite to quench the excess KMnO₄ and dissolve the manganese dioxide precipitate.

  • Acidification and Extraction: Acidify the solution with hydrochloric acid to precipitate the carboxylic acid. Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude carboxylic acid. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-fluorobiphenyl-4-carboxylic acid.

Step 2: Esterification of 2-Fluorobiphenyl-4-carboxylic acid with 4-Cyanophenol

Materials:

  • 2-Fluorobiphenyl-4-carboxylic acid (from Step 1)

  • 4-Cyanophenol

  • Dichloromethane (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP) (catalyst)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 2-fluorobiphenyl-4-carboxylic acid and 4-cyanophenol in anhydrous dichloromethane.

  • Catalyst Addition: Add a catalytic amount of DMAP to the solution.

  • DCC Addition: Cool the mixture in an ice bath and add a solution of DCC in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: The dicyclohexylurea (DCU) byproduct will precipitate out. Filter off the DCU. Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the final ester-linked liquid crystal.

  • Characterization: Characterize the product using DSC, POM, and spectroscopic methods.

Data Presentation: Ester Synthesis
ParameterStep 1: OxidationStep 2: EsterificationReference
Key Reagents KMnO₄4-Cyanophenol, DCC, DMAP[12][13]
Solvent Acetone/WaterDichloromethane[14]
Reaction Time 2-4 hours12-24 hoursGeneral Protocol
Typical Yield >80%70-85%Estimated
Expected Mesophase Nematic[1][3]
Visualization: Ester Synthesis Workflow

Ester_Synthesis cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification start_ox 2-Fluorobiphenyl- 4-carboxaldehyde oxidize Oxidize with KMnO₄ start_ox->oxidize quench Quench with NaHSO₃ oxidize->quench acidify Acidify and Extract quench->acidify product_ox 2-Fluorobiphenyl- 4-carboxylic acid acidify->product_ox start_est 2-Fluorobiphenyl- 4-carboxylic acid esterify React with 4-Cyanophenol (DCC, DMAP, DCM) start_est->esterify workup Filter and Wash esterify->workup purify Purify workup->purify end_est Final Ester LC purify->end_est

Caption: Two-step workflow for the synthesis of an ester-linked liquid crystal.

Part 3: Synthesis of Stilbene-based Liquid Crystals via the Wittig Reaction

Expertise & Experience: The Rationale for the Wittig Reaction

The Wittig reaction is a powerful and reliable method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent)[15][16][17]. This reaction is particularly valuable in liquid crystal synthesis as it allows for the creation of a carbon-carbon double bond linkage, resulting in stilbene-like structures. The double bond maintains the rigidity and linearity of the molecular core. A key advantage of the Wittig reaction is the high degree of control over the position of the double bond, avoiding the formation of isomeric mixtures that can occur with other elimination reactions[17]. The stereoselectivity of the Wittig reaction (E/Z isomerism) can often be controlled by the choice of ylide and reaction conditions. For liquid crystal applications, the trans (E)-isomer is generally desired as it has a more linear shape[18][19].

Experimental Protocol 3: Synthesis of a 4-Alkoxy-4'-(2-fluorobiphen-4-yl)stilbene

This protocol describes the synthesis of a stilbene-based liquid crystal.

Step 1: Synthesis of the Phosphonium Salt

Materials:

  • 4-Alkoxybenzyl chloride

  • Triphenylphosphine (PPh₃)

  • Toluene

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-alkoxybenzyl chloride and an equimolar amount of triphenylphosphine in dry toluene.

  • Reflux: Heat the mixture to reflux for 24 hours. The phosphonium salt will precipitate as a white solid.

  • Isolation: Cool the reaction mixture, and collect the phosphonium salt by vacuum filtration. Wash the solid with cold toluene and dry under vacuum.

Step 2: Wittig Reaction

Materials:

  • 4-Alkoxybenzyltriphenylphosphonium chloride (from Step 1)

  • Sodium methoxide (NaOMe) or other strong base

  • This compound

  • Methanol (anhydrous)

Procedure:

  • Ylide Formation: In a dry, three-necked flask under a nitrogen atmosphere, suspend the phosphonium salt in anhydrous methanol. Cool the suspension in an ice bath.

  • Base Addition: Add a solution of sodium methoxide in methanol dropwise to the suspension. The formation of the ylide is often indicated by a color change (typically to orange or red).

  • Aldehyde Addition: After stirring for 30 minutes, add a solution of this compound in methanol dropwise to the ylide solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Add water to the reaction mixture to precipitate the crude product. Filter the solid and wash with water.

  • Purification: The crude product is a mixture of the desired stilbene and triphenylphosphine oxide. The triphenylphosphine oxide can be removed by recrystallization from a suitable solvent (e.g., ethanol or hexane). Column chromatography may also be necessary to obtain the pure stilbene derivative.

  • Characterization: Analyze the final product by DSC, POM, and spectroscopic techniques.

Data Presentation: Wittig Reaction Synthesis
ParameterStep 1: Phosphonium SaltStep 2: Wittig ReactionReference
Key Reagents 4-Alkoxybenzyl chloride, PPh₃Phosphonium salt, NaOMe[15][20]
Solvent TolueneMethanol[20]
Reaction Time 24 hours12-24 hoursGeneral Protocol
Typical Yield >90%60-80%[18]
Expected Mesophase Nematic, Smectic[21]
Visualization: Wittig Reaction Workflow

Wittig_Reaction cluster_0 Step 1: Phosphonium Salt Synthesis cluster_1 Step 2: Wittig Reaction start_salt 4-Alkoxybenzyl chloride + PPh₃ reflux_salt Reflux in Toluene start_salt->reflux_salt product_salt Phosphonium Salt reflux_salt->product_salt start_wittig Phosphonium Salt form_ylide Form Ylide with NaOMe start_wittig->form_ylide add_aldehyde Add 2-Fluorobiphenyl- 4-carboxaldehyde form_ylide->add_aldehyde react Stir at Room Temp. add_aldehyde->react workup_purify Workup and Purify react->workup_purify end_wittig Final Stilbene LC workup_purify->end_wittig

Caption: Two-step workflow for the synthesis of a stilbene-based liquid crystal.

Part 4: Synthesis of α,β-Unsaturated Liquid Crystals via Knoevenagel Condensation

Expertise & Experience: The Rationale for Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product[22]. This reaction is a valuable tool for creating carbon-carbon double bonds and is often catalyzed by a weak base, such as piperidine or an ionic liquid[23][24][25]. In the context of liquid crystal synthesis, the Knoevenagel condensation allows for the introduction of electron-withdrawing groups (such as cyano or ester groups) directly conjugated with the biphenyl core. This can lead to materials with interesting electronic and optical properties. The electron-withdrawing nature of the fluorine atom in the 2-position of the biphenyl core can enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially facilitating the reaction.

Experimental Protocol 4: Synthesis of Ethyl 2-cyano-3-(2-fluorobiphenyl-4-yl)acrylate

This protocol details the synthesis of an α,β-unsaturated liquid crystal precursor.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol) and an equimolar amount of ethyl cyanoacetate (10 mmol) in 50 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 1 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC. The product often precipitates from the solution as it is formed.

  • Isolation: Upon completion (typically within a few hours), collect the solid product by vacuum filtration.

  • Purification: Wash the product with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from ethanol.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR). The liquid crystalline properties of this material can then be investigated, or it can be used as a precursor for further synthetic modifications.

Data Presentation: Knoevenagel Condensation
ParameterValueReference
Reactant 1 This compoundN/A
Reactant 2 Ethyl cyanoacetate[22]
Solvent Ethanol[25]
Catalyst Piperidine[22]
Reaction Time 1-4 hoursGeneral Protocol
Typical Yield >85%[26]
Expected Mesophase May require further modification to exhibit LC phasesN/A
Visualization: Knoevenagel Condensation Workflow

Knoevenagel_Condensation start Start dissolve Dissolve Aldehyde & Ethyl Cyanoacetate in Ethanol start->dissolve add_catalyst Add Piperidine dissolve->add_catalyst stir Stir at Room Temperature add_catalyst->stir filter Filter and Wash with Cold Ethanol stir->filter dry Dry under Vacuum filter->dry end Final Product dry->end

Caption: Workflow for the Knoevenagel condensation.

References

  • Hana, Y., Yeap, G., Lin, H., & Sivasothy, Y. (2014). Synthesis and Mesomorphic Properties of New Fluorinated Schiff Base Liquid Crystals. Hindawi. [Link]

  • Yeap, G. Y., et al. (2025-08-06). Synthesis and Mesomorphic Properties of New Fluorinated Schiff Base Liquid Crystals. ResearchGate. [Link]

  • Kharabe, R., et al. (2010). Development of non-reactive fluorine-rich biphenyl molecules and their incorporation into a PDLC system. Taylor & Francis. [Link]

  • Meng, F.-Z., et al. (2023). Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. Taylor & Francis Online. [Link]

  • Wei, Q., et al. (2016). Synthesis and mesomorphic properties of fluorinated Schiff's base liquid crystals containing vinyl end groups. International Journal of Minerals, Metallurgy and Materials. [Link]

  • Shastin, A. V., et al. (2013). Design and synthesis of a new family of fluorinated liquid crystals. PubMed. [Link]

  • Ullah, F., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. NIH. [Link]

  • Popp, J., et al. (2016). Synthesis and crystal engineering of fluorinated stilbenes. CrystEngComm (RSC Publishing). [Link]

  • Al-Mutabagani, L. A., et al. (2022). Synthesis and DFT Investigation of New Low-Melting Supramolecular Schiff Base Ionic Liquid Crystals. MDPI. [Link]

  • Schlingman, K., et al. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. ResearchGate. [Link]

  • Schlingman, K., et al. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]

  • Kabalka, G. W., et al. (2007). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. PMC - NIH. [Link]

  • Unknown Author. (n.d.). 27. A Solvent Free Wittig Reaction. University of Missouri–St. Louis. [Link]

  • Mondal, S., et al. (2024). Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. Materials Advances (RSC Publishing). [Link]

  • Unknown Author. (n.d.). Solvent Free Wittig Reactions. University of California, Irvine. [Link]

  • Unknown Author. (2017). 20. A Solvent Free Wittig Reaction. University of Missouri–St. Louis. [Link]

  • Belkacem, I., et al. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry. [Link]

  • Hird, M. (2025-08-06). Strategies for the synthesis of fluorinated liquid crystal derivatives from perbromofluoroaromatic systems. ResearchGate. [Link]

  • Kumar, R., & Siddiqui, Z. N. (2020). Synthetic approaches toward stilbenes and their related structures. PMC - NIH. [Link]

  • Unknown Author. (n.d.). Knoevenagel condensation. Wikipedia. [Link]

  • Unknown Author. (2025-02-24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Bakulina, O. Y., et al. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. MDPI. [Link]

  • da Rocha, L. F., et al. (2012). Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. SciSpace. [Link]

  • Al-Tel, T. H. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Refubium. [Link]

  • Espinoza-Hicks, J. C., et al. (2021). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. RSC Publishing. [Link]

  • Wang, Y., et al. (2015). Synthesis and Fluorescence Properties of Some Aromatic Schiff Base Compounds. Atlantis Press. [Link]

  • Nenajdenko, V. G., et al. (2013). Design and synthesis of a new family of fluorinated liquid crystals. LookChem. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Ueno, H., et al. (1988). Process for the preparation of 4'-hydroxybiphenyl-4-carboxyl acid.
  • Unknown Author. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. ResearchGate. [Link]

  • Silveira, G. P., et al. (2017). Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst. MDPI. [Link]

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The Role of 2-Fluorobiphenyl-4-carboxaldehyde in Advanced Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

2-Fluorobiphenyl-4-carboxaldehyde is an aromatic aldehyde that is emerging as a critical building block in the realm of material science. Its unique molecular architecture, characterized by a biphenyl core, a reactive aldehyde group, and a strategically placed fluorine atom, imparts a desirable combination of rigidity, reactivity, and specific electronic properties to the materials derived from it. The biphenyl unit provides a rigid and elongated structure, which is a fundamental prerequisite for the formation of liquid crystalline phases. The aldehyde functionality serves as a versatile chemical handle for a variety of chemical transformations, most notably the formation of Schiff bases and participation in condensation polymerizations.

The introduction of a fluorine atom onto the biphenyl backbone is a key design element. Fluorine's high electronegativity can significantly influence intermolecular interactions, molecular packing, and the electronic properties of the final material. In the context of liquid crystals, this can lead to desirable modifications of mesophase behavior and dielectric anisotropy. For organic electronics, the fluorine substituent can enhance charge carrier mobility and improve the stability of the material.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of advanced materials, with a primary focus on Schiff base liquid crystals and potential applications in polymers and organic semiconductors.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in materials synthesis.

PropertyValueReference
Molecular Formula C₁₃H₉FO()
Molecular Weight 200.21 g/mol ()
Appearance Off-white to yellow powder/crystals()
Melting Point 27-31 °C()
Boiling Point 315.8±30.0 °C (Predicted)()

Application I: Synthesis of High-Performance Schiff Base Liquid Crystals

Scientific Rationale

Schiff base compounds, characterized by the azomethine (-CH=N-) linkage, are a prominent class of thermotropic liquid crystals. The synthesis is typically a straightforward condensation reaction between an aldehyde and a primary amine. The rigid biphenyl core of this compound, coupled with the linear geometry of the resulting Schiff base linkage, provides the necessary molecular anisotropy for the formation of liquid crystalline mesophases.

The fluorine substituent is expected to influence the mesomorphic properties in several ways:

  • Modification of Intermolecular Forces: The electronegative fluorine atom can alter the dipole moment and polarizability of the molecule, thereby influencing the intermolecular forces that govern liquid crystalline phase formation and stability.

  • Steric Effects: The presence of the fluorine atom can introduce steric hindrance, potentially frustrating crystal packing and promoting the formation of broader liquid crystalline ranges.

  • Dielectric Anisotropy: For applications in display technologies, the fluorine substituent can contribute to a negative dielectric anisotropy, a crucial property for vertically aligned (VA) liquid crystal displays.

Experimental Protocol: Synthesis of a Representative Schiff Base Liquid Crystal

This protocol details the synthesis of a Schiff base liquid crystal from this compound and 4-octylaniline.

Reaction Scheme:

Schiff_Base_Synthesis cluster_reactants Reactants cluster_products Product aldehyde This compound reaction_plus + aldehyde->reaction_plus amine 4-Octylaniline amine->reaction_plus schiff_base Schiff Base Liquid Crystal reaction_arrow reaction_plus->reaction_arrow Ethanol, Acetic Acid (cat.), Reflux reaction_arrow->schiff_base Polymerization_Workflow cluster_step1 Step 1: Monomer Synthesis cluster_step2 Step 2: Polymerization cluster_step3 Step 3: Characterization aldehyde This compound oxidation Oxidation aldehyde->oxidation dicarboxylic_acid Fluorinated Biphenyl Dicarboxylic Acid oxidation->dicarboxylic_acid polymerization Condensation Polymerization dicarboxylic_acid->polymerization diamine Aromatic Diamine diamine->polymerization polyamide Fluorinated Polyamide polymerization->polyamide characterization GPC, TGA, DSC, NMR polyamide->characterization

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Fluorobiphenyl-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the purification of 2-Fluorobiphenyl-4-carboxaldehyde (CAS 57592-43-5). This guide is designed for researchers, scientists, and drug development professionals who are working with this key intermediate and require a high degree of purity for downstream applications, such as the synthesis of flurbiprofen derivatives or other active pharmaceutical ingredients (APIs).[1][2] The methodologies and troubleshooting advice provided herein are grounded in established chemical principles to ensure you can confidently and efficiently achieve your desired product specifications.

The low melting point of this compound (27-31 °C) presents unique challenges for purification by recrystallization.[1][2] This guide will address these specific issues head-on, providing both theoretical explanations and practical, field-tested solutions.

Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of this compound in a direct question-and-answer format.

Q1: I've dissolved my crude product in the hot solvent and allowed it to cool, but no crystals are forming. What's wrong?

A1: This is the most frequent issue in recrystallization and can be attributed to several factors, primarily supersaturation or using an excessive amount of solvent.[3]

  • Probable Cause 1: Too Much Solvent: The concentration of the aldehyde in the solution is below its saturation point at the cooled temperature. A successful recrystallization relies on the principle that the solute has high solubility in the hot solvent but low solubility in the cold solvent. If too much solvent is used, the compound will remain in solution even after cooling.[3][4]

    • Solution: Gently reheat the solution to its boiling point and evaporate a portion of the solvent to increase the concentration of the solute.[3][5] Once you observe slight turbidity or the formation of solid on a cooled glass rod dipped into the solution, allow it to cool again.

  • Probable Cause 2: Supersaturation: The solution is technically concentrated enough to crystallize, but there are no nucleation sites for crystal growth to begin.[3][4]

    • Solution 1: Induce Crystallization by Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[4][5][6] The microscopic imperfections on the glass provide a surface for the initial crystals to form.

    • Solution 2: Add a Seed Crystal. If you have a small amount of pure this compound, add a single tiny crystal to the cooled solution.[4][5] This "seed" will act as a template for further crystal growth.

Q2: My product is separating as an oil, not as crystals. How do I fix this "oiling out"?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Given that this compound has a low melting point (27-31 °C), this is a particularly relevant concern.[1][2] The oil is essentially molten, impure product.

  • Probable Cause 1: Solution is too concentrated / Cooling is too rapid. If the solution becomes saturated at a temperature higher than the compound's melting point, it will separate as a liquid. Rapid cooling exacerbates this issue.

    • Solution: Reheat the solution until the oil redissolves completely. Add a small, measured amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation temperature.[3][5] Then, allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask with glass wool to slow heat loss.[3]

  • Probable Cause 2: High Impurity Load. Significant amounts of impurities can depress the melting point of the mixture, making oiling out more likely.[5]

    • Solution: If slow cooling and solvent adjustment fail, it may be necessary to remove the solvent by rotary evaporation and re-purify the material using a different method, such as column chromatography, before attempting recrystallization again.[3]

Q3: My yield is very low after recrystallization. Where did my product go?

A3: A low yield indicates that a significant portion of your product was lost during the process. This is almost always a procedural issue.

  • Probable Cause 1: Excessive Solvent Usage. As detailed in Q1, using too much solvent is the primary cause of product loss, as a large fraction remains dissolved in the mother liquor.[4]

  • Probable Cause 2: Premature Crystallization. If the product crystallizes in the filter funnel during hot filtration (a step to remove insoluble impurities), it will be discarded with the filter paper.

    • Solution: Use a stemless funnel and pre-heat your filtration apparatus (funnel and receiving flask) with hot solvent or steam before filtering your hot solution.[7] Filter the solution in small batches to keep it hot.[7]

  • Probable Cause 3: Incorrect Rinsing. Washing the collected crystals with room-temperature or warm solvent will redissolve a significant portion of your purified product.[4]

    • Solution: Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.[4][6] The cold solvent will wash away soluble impurities adhered to the crystal surface without dissolving the crystals themselves.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing this compound?

A1: The ideal solvent is one in which the aldehyde is sparingly soluble at room temperature but highly soluble when hot. Given its aromatic structure, common solvents to test include:

  • Alcohols (Isopropanol, Ethanol): Often a good starting point for moderately polar aromatic compounds.

  • Hydrocarbons (Hexanes, Heptane): The compound may have good solubility when hot, but care must be taken to avoid oiling out due to the low melting point. A mixed solvent system is often more effective.

  • Mixed Solvent Systems: A powerful technique involves using a pair of miscible solvents, one in which the compound is very soluble (e.g., Toluene, Dichloromethane) and one in which it is poorly soluble (e.g., Hexanes, Heptane).

A recommended starting point is an Isopropanol/Water or Ethanol/Water system. Dissolve the crude aldehyde in the minimum amount of hot alcohol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot alcohol to redissolve the cloudiness, then allow the solution to cool slowly.

Solvent TypeSuitability for Aromatic AldehydesKey Considerations
Alcohols (Ethanol, Methanol)GoodOften provide a good solubility gradient.
Aromatic Hydrocarbons (Toluene)GoodHigh boiling point can be beneficial but may be difficult to remove.
Aliphatic Hydrocarbons (Hexanes)Fair to Good (often as co-solvent)Excellent for inducing crystallization from a more polar solvent.
Ethers (e.g., Diethyl Ether)FairGenerally too volatile and may not provide a steep enough solubility curve.
Ketones (Acetone)PoorOften too powerful a solvent, leading to high solubility even when cold.

Q2: How do I perform a small-scale solvent test to find the right solvent?

A2:

  • Place approximately 20-30 mg of your crude material into a small test tube.

  • Add the test solvent dropwise at room temperature. A good solvent will not dissolve the compound readily.

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water or sand bath.

  • A suitable solvent will completely dissolve the compound upon heating.

  • Allow the test tube to cool to room temperature, and then place it in an ice bath.

  • An ideal solvent will produce a large quantity of crystalline solid upon cooling.

Q3: How can I assess the purity of my product before and after recrystallization?

A3: A multi-pronged approach ensures the trustworthiness of your results.

  • Thin-Layer Chromatography (TLC): This is a fast and effective way to qualitatively assess purity. Spot the crude material and the recrystallized material on the same TLC plate. After developing and visualizing, the purified sample should ideally show a single spot, while the crude lane may show multiple spots corresponding to impurities.

  • Melting Point Analysis: A pure crystalline solid has a sharp, narrow melting point range. Impurities broaden and depress the melting point. The literature melting point for this compound is 27-31 °C.[1][2] Your purified product should melt sharply within this range.

  • Spectroscopy (NMR, GC-MS): For definitive structural confirmation and quantitative purity assessment, techniques like ¹H NMR, ¹⁹F NMR, and GC-MS are invaluable.

Visualized Workflow & Protocols

Standard Recrystallization Workflow

The following diagram outlines the logical steps for a successful single-solvent recrystallization.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_collection Step 4: Collection & Drying A Place crude solid in Erlenmeyer flask B Add MINIMUM volume of near-boiling solvent A->B with boiling chips C If insoluble impurities are present B->C D Filter hot solution through pre-heated funnel C->D E Allow filtrate to cool slowly to RT D->E F Cool further in an ice-water bath E->F G Collect crystals by vacuum filtration F->G H Rinse with minimal ice-cold solvent G->H I Dry crystals under vacuum H->I

Caption: A generalized workflow for purification by recrystallization.

Protocol: Recrystallization of this compound from Isopropanol
  • Dissolution: Place the crude this compound (e.g., 5.0 g) in a 100 mL Erlenmeyer flask with a magnetic stir bar or boiling chips. Add isopropanol in small portions (e.g., 10-15 mL to start) and heat the mixture to a gentle boil with stirring. Continue adding hot isopropanol portion-wise until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and rapidly filter the hot solution.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Avoid disturbing the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold isopropanol (2 x 5 mL).

  • Drying: Transfer the crystals to a watch glass and allow them to air dry, or dry them in a vacuum oven at a low temperature (<30 °C) to avoid melting.

References

  • Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. [Link]

  • Recrystallization. (n.d.). Kennesaw State University. [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough, Department of Physical & Environmental Sciences. [Link]

  • This compound 97. (n.d.). Chemdad. [Link]

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Technical Support Center: A Comprehensive Guide to the Column Chromatography of 2-Fluorobiphenyl-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a detailed protocol and troubleshooting manual for the successful purification of 2-Fluorobiphenyl-4-carboxaldehyde using column chromatography. This document is structured to offer practical, field-proven insights rooted in established chemical principles.

Part 1: Core Protocol and Scientific Rationale

The purification of this compound, a moderately polar aromatic aldehyde, by column chromatography is a standard yet nuanced procedure. The choice of stationary and mobile phases is critical for achieving high purity.

Recommended Stationary Phase: Silica gel (230-400 mesh) is the most common stationary phase for this type of separation due to its high resolving power for moderately polar compounds. However, a significant challenge with aldehydes is their potential for degradation on the acidic surface of silica gel. This can manifest as streaking on TLC, low recovery, or the appearance of new, more polar baseline impurities.

Recommended Mobile Phase: A mixture of a non-polar solvent, such as hexanes or petroleum ether, and a moderately polar solvent, like ethyl acetate, is the standard choice. The optimal ratio of these solvents must be determined empirically using Thin-Layer Chromatography (TLC) to achieve a target retention factor (Rf) of approximately 0.2-0.4 for the desired compound. A good starting point for TLC analysis is a 10:1 to 5:1 ratio of hexanes to ethyl acetate.

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Question: My compound is streaking on the TLC plate and I'm getting a low yield from the column. What is happening and how can I fix it?

Answer: Streaking and low yield are classic signs of compound degradation on the silica gel. The aldehyde functional group can be sensitive to the acidic nature of the silica surface.

Causality: The lone pairs on the aldehydic oxygen can interact with the acidic silanol groups (Si-OH) on the surface of the silica gel, potentially leading to the formation of hemiacetals or other degradation byproducts.

Solutions:

  • Deactivate the Silica Gel: The most common solution is to neutralize the acidic sites on the silica gel by using a mobile phase containing a small amount of a volatile base.

    • Protocol for Deactivation: Prepare your chosen mobile phase (e.g., 9:1 hexanes:ethyl acetate) and add 0.5-1% triethylamine (Et3N) by volume. Use this mixture to pack your column and as the eluent. The triethylamine will effectively neutralize the acidic silanol groups, minimizing degradation of the aldehyde.[1][2]

  • Alternative Stationary Phases: If deactivation is insufficient or undesirable, consider using a less acidic or basic stationary phase.

    • Neutral Alumina: This is an excellent alternative for the purification of acid-sensitive compounds like aldehydes.[3]

    • Florisil® (Magnesium Silicate): This is another mild adsorbent that can be used for the purification of various organic compounds, including aldehydes.[4][5][6]

Question: I'm struggling to separate my product from a close-running impurity. How can I improve the resolution?

Answer: Achieving good separation between compounds with similar polarities requires careful optimization of the chromatographic conditions.

Solutions:

  • Fine-Tune the Mobile Phase: A small change in the solvent ratio can have a significant impact on separation. If your Rf is in the optimal range, try slightly decreasing the polarity of the mobile phase (e.g., from 9:1 to 10:1 hexanes:ethyl acetate) to increase the interaction of the compounds with the stationary phase, which may improve separation.

  • Change the Solvent System: Sometimes, a complete change in the solvent system can alter the selectivity of the separation. Consider trying a mobile phase consisting of dichloromethane and hexanes.

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), you can gradually increase the polarity of the mobile phase during the chromatography (gradient elution). This can help to first elute the less polar impurity, followed by your more polar product.

  • Column Dimensions and Packing: A longer, narrower column will generally provide better separation than a short, wide column. Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.

Question: My compound is not moving off the baseline, even with a high concentration of ethyl acetate. What should I do?

Answer: If your compound is not moving, it is too strongly adsorbed to the stationary phase.

Solutions:

  • Increase Mobile Phase Polarity: You need to use a more polar solvent system. You can try increasing the proportion of ethyl acetate or adding a small amount of an even more polar solvent like methanol (not exceeding 5-10% to avoid dissolving the silica gel).

  • Check for Compound Precipitation: Ensure your compound is soluble in the mobile phase. If it precipitates at the top of the column, it will not move. In this case, you may need to load your sample in a stronger solvent and then begin eluting with your chosen mobile phase.

Troubleshooting Workflow

G start Problem Identification streaking_low_yield Streaking on TLC / Low Yield start->streaking_low_yield poor_separation Poor Separation start->poor_separation no_elution Compound Not Eluting start->no_elution deactivate_silica Deactivate Silica Gel with Et3N streaking_low_yield->deactivate_silica alt_stationary_phase Use Alumina or Florisil streaking_low_yield->alt_stationary_phase fine_tune_mobile_phase Fine-Tune Mobile Phase Polarity poor_separation->fine_tune_mobile_phase gradient_elution Use Gradient Elution poor_separation->gradient_elution increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity check_solubility Check Compound Solubility no_elution->check_solubility solution Successful Purification deactivate_silica->solution alt_stationary_phase->solution fine_tune_mobile_phase->solution gradient_elution->solution increase_polarity->solution check_solubility->solution

Caption: A decision tree for troubleshooting common column chromatography issues.

Part 3: Frequently Asked Questions (FAQs)

What is a good starting solvent system for the purification of this compound?

Based on a protocol for the closely related 4-biphenylcarboxaldehyde, a good starting point for your TLC analysis is a 93:7 mixture of hexanes and ethyl acetate. This should give an Rf value of approximately 0.3.[7] You should always optimize this on a TLC plate before committing to a column.

How do I properly pack a silica gel column?

Proper packing is essential for good separation. The "slurry method" is recommended:

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • In a separate beaker, make a slurry of your silica gel in the initial mobile phase.

  • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.

  • Add another thin layer of sand on top of the silica gel to prevent disruption when adding more solvent.

  • Never let the column run dry.

How should I load my sample onto the column?

There are two main methods for sample loading:

  • Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase and carefully add it to the top of the column with a pipette.

  • Dry Loading: If your compound is not very soluble in the mobile phase, dissolve it in a more polar solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

Data Summary Table

ParameterRecommended Value/MethodRationale
Stationary Phase Silica Gel (230-400 mesh)High resolution for moderately polar compounds.
Alternative Stationary Phases Neutral Alumina, Florisil®For acid-sensitive compounds like aldehydes.[3][5][6]
Mobile Phase (Starting Point) 93:7 Hexanes:Ethyl AcetateBased on a protocol for a structurally similar compound.[7]
Mobile Phase Modifier 0.5-1% TriethylamineTo deactivate acidic silica gel and prevent aldehyde degradation.[1][2]
Target Rf on TLC 0.2 - 0.4Optimal range for good separation and reasonable elution time.
Sample Loading Dry loading is often preferredEnsures a narrow band at the start of the chromatography, leading to better separation.
Detection UV light (254 nm)The aromatic rings in the molecule are UV active.

Part 4: Experimental Protocol for Deactivated Silica Gel Column Chromatography

  • TLC Analysis:

    • Prepare a stock solution of your crude this compound in a suitable solvent (e.g., dichloromethane).

    • On a TLC plate, spot the crude material and test various solvent systems (e.g., 10:1, 9:1, 8:1 hexanes:ethyl acetate) to find a system that gives the desired product an Rf of 0.2-0.4.

  • Column Preparation:

    • Select a column of appropriate size for the amount of material to be purified.

    • Add a cotton/glass wool plug and a layer of sand.

    • Prepare the mobile phase, including 0.5-1% triethylamine.

    • Make a slurry of the silica gel in this mobile phase and pack the column.

    • Add a layer of sand to the top of the packed silica.

    • Wash the column with at least two column volumes of the mobile phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, collecting fractions in test tubes.

    • Monitor the elution process by TLC, spotting every few fractions on a TLC plate.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

References

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • CMU. (2025). How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of [1,1'-Biphenyl]-4-carboxaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • Material Harvest Ltd. (n.d.). Florisil® for Column Chromatography. Retrieved from [Link]

  • Harris, E. B. J. (2014). Answer to "What is the best solvent for purifying aldehyde in a column chromatography?". ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

  • TheBlondDutchGuy. (2015). Answer to "Deactivating Silica Gel with Triethylamine". Reddit. Retrieved from [Link]

  • Chemistry For Everyone. (2025, March 14). How To Neutralize Silica Gel? [Video]. YouTube. Retrieved from [Link]

  • Chegg. (2020, July 12). Solved TLC Plate 1:4 Ethyl Acetate:Hexanes Spot Sample. Retrieved from [Link]

  • Jicsinszky, L. (2019). Answer to "Deactivation of silica gel?". ResearchGate. Retrieved from [Link]

  • University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]

  • van der Pijl, R., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4332-4336. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Column Chromatography Notes. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Furan, 5-heptyl-3-methyl-2-pentyl. Retrieved from [Link]

  • Maldonado-Domínguez, M. (2015). Answer to "Is it possible to purify aldehyde by column? Is there any other method to do purification?". ResearchGate. Retrieved from [Link]

  • Dubey, P. K. (2014). Answer to "Can I use florasil for column chromatography?". ResearchGate. Retrieved from [Link]

  • Supporting Information for Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • van der Pijl, R., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4332-4336. Retrieved from [Link]

  • Science.gov. (n.d.). florisil column chromatography: Topics by Science.gov. Retrieved from [Link]

  • Organic Syntheses. (n.d.). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]

  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]

  • Separating a Mixture of Biphenyl, Benzhydrol and Benzophenone by Thin-Layer Chromatography. (2015, February 8). Course Hero. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Silver, J. (2013). Answer to "How can I find out the same Rf value compounds by TLC wise without using NMR?". ResearchGate. Retrieved from [Link]

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Technical Support Center: Synthesis of 2-Fluorobiphenyl-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluorobiphenyl-4-carboxaldehyde. As a key intermediate in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), ensuring the purity and efficient production of this compound is paramount. This guide provides an in-depth analysis of the common synthetic routes, potential impurities, troubleshooting strategies, and frequently asked questions to empower you to navigate the challenges of this synthesis with confidence and scientific rigor.

Choosing Your Synthetic Path: A Comparative Overview

The two most prevalent methods for the synthesis of this compound are the Suzuki-Miyaura cross-coupling reaction and the Vilsmeier-Haack formylation. The choice between these routes depends on several factors, including starting material availability, desired scale, and impurity profile tolerance.

FeatureSuzuki-Miyaura CouplingVilsmeier-Haack Formylation
Starting Materials 1-Bromo-2-fluorobenzene & 4-Formylphenylboronic acid2-Fluorobiphenyl
Key Reagents Palladium catalyst, Ligand, BasePhosphorus oxychloride (POCl₃), Dimethylformamide (DMF)
Typical Yields Good to ExcellentModerate to Good
Key Advantages High functional group tolerance, generally high yields.Utilizes a more readily available starting material (2-fluorobiphenyl).
Common Challenges Catalyst deactivation, boronic acid instability, formation of homocoupled byproducts.Regioselectivity can be an issue, leading to isomeric impurities. The reaction is sensitive to the electronic nature of the substrate.[1]

Section 1: The Suzuki-Miyaura Cross-Coupling Route

The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction that is widely used for the synthesis of biaryl compounds.[2] In this context, it involves the palladium-catalyzed coupling of 1-bromo-2-fluorobenzene with 4-formylphenylboronic acid.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions.[3][4]

Materials:

  • 1-Bromo-2-fluorobenzene

  • 4-Formylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 1-bromo-2-fluorobenzene (1.0 equiv), 4-formylphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add a 3:1 mixture of toluene and ethanol.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv) in a small amount of degassed toluene.

  • Add the catalyst solution to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.[5][6]

Troubleshooting Guide & FAQs: Suzuki-Miyaura Route

Caption: Troubleshooting workflow for the Suzuki-Miyaura synthesis.

Q1: My reaction is sluggish or shows low conversion. What are the likely causes and how can I improve the yield?

A1: Low yields in Suzuki couplings are often due to a few critical factors:

  • Insufficient Degassing: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Ensure that all solvents and the reaction mixture are thoroughly degassed with an inert gas (argon or nitrogen) before adding the catalyst.[7][8]

  • Catalyst Activity: The quality of the palladium catalyst and ligand is crucial. Use fresh, high-purity reagents. If you suspect catalyst deactivation, consider using a more robust pre-catalyst or a different ligand system. For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands can be beneficial.[9]

  • Base Strength: The choice of base is critical for the transmetalation step. If you are using a weaker base like sodium carbonate and observing low conversion, switching to a stronger base such as potassium phosphate or cesium carbonate may improve the reaction rate.[8]

Q2: My TLC and GC-MS show multiple spots/peaks close to my product. What are these impurities and how can I get rid of them?

A2: The most common impurities in this specific Suzuki-Miyaura reaction are:

  • Homocoupling Products: These arise from the coupling of two molecules of the same starting material.

    • Biphenyl-4,4'-dicarboxaldehyde: From the coupling of two molecules of 4-formylphenylboronic acid.[10]

    • 2,2'-Difluorobiphenyl: From the coupling of two molecules of 1-bromo-2-fluorobenzene.[11] These can be minimized by ensuring an oxygen-free environment and using the correct stoichiometry of reactants.

  • Dehalogenation Product (2-Fluorobiphenyl): This occurs when the bromo group on 1-bromo-2-fluorobenzene is replaced by a hydrogen atom. This can sometimes be promoted by impurities in the solvent or reagents.

  • Protodeboronation Product (Benzaldehyde): This is the replacement of the boronic acid group with a hydrogen atom. This side reaction is often exacerbated by excess water or prolonged reaction times at high temperatures.

Purification Strategy: These impurities can typically be separated from the desired product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can also be an effective purification method.[12]

Section 2: The Vilsmeier-Haack Formylation Route

The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like dimethylformamide (DMF).[13]

Experimental Protocol: A Step-by-Step Guide

This protocol is a general procedure for the Vilsmeier-Haack formylation of an aromatic substrate.[1][14]

Materials:

  • 2-Fluorobiphenyl

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Sodium acetate (NaOAc)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool a solution of anhydrous DMF (3.0 equiv) in anhydrous DCM to 0 °C.

  • Slowly add phosphorus oxychloride (1.2 equiv) dropwise to the DMF solution, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2-fluorobiphenyl (1.0 equiv) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and a saturated solution of sodium acetate.

  • Stir vigorously for 1-2 hours to hydrolyze the iminium salt intermediate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide & FAQs: Vilsmeier-Haack Route

Caption: Troubleshooting workflow for the Vilsmeier-Haack synthesis.

Q1: The formylation reaction is giving a low yield. What can I do to improve it?

A1: Low yields in the Vilsmeier-Haack reaction can often be attributed to the following:

  • Moisture: The Vilsmeier reagent is highly sensitive to moisture. Ensure that all glassware is flame-dried and that anhydrous solvents and reagents are used. The reaction should be conducted under a strictly inert atmosphere.

  • Reagent Stoichiometry: The ratio of POCl₃ to DMF and the substrate is critical. An excess of the Vilsmeier reagent is typically used, but a large excess can sometimes lead to side reactions. Experiment with slightly varying the stoichiometry to find the optimal conditions for your setup.

  • Reaction Time and Temperature: The formylation of less activated substrates like 2-fluorobiphenyl may require longer reaction times or elevated temperatures. You can try cautiously increasing the temperature (e.g., to 40-50 °C) and monitoring the reaction progress closely.[1]

Q2: I am observing an isomeric impurity that is difficult to separate from my desired product. What is it and how can I minimize its formation?

A2: The primary isomeric impurity in the Vilsmeier-Haack formylation of 2-fluorobiphenyl is 2'-fluoro-1,1'-biphenyl-2-carboxaldehyde .[15][16] The formyl group can add to the ortho position of the unsubstituted phenyl ring, in addition to the desired para position.

Strategies to Minimize Isomer Formation:

  • Temperature Control: The regioselectivity of the Vilsmeier-Haack reaction can be temperature-dependent. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) may favor the formation of the sterically less hindered para-substituted product.

  • Slow Addition: Adding the 2-fluorobiphenyl solution to the Vilsmeier reagent slowly and at a controlled temperature can sometimes improve regioselectivity.

Purification of Isomers: The separation of these isomers can be challenging due to their similar polarities. Careful column chromatography with a shallow solvent gradient is often required. In some cases, fractional crystallization might be a viable alternative.

Section 3: Analytical Characterization of Impurities

Accurate identification of impurities is crucial for effective troubleshooting and ensuring the quality of the final product. Below is a table of potential impurities and their identifying characteristics.

ImpurityMolecular WeightLikely OriginKey Analytical Features (Expected)
Biphenyl-4,4'-dicarboxaldehyde 210.23 g/mol Suzuki Homocoupling¹H NMR: Signals for aromatic protons and a distinct aldehyde proton signal.[17] ¹³C NMR: Characteristic signal for the aldehyde carbonyl carbon around 192 ppm.[18] MS: Molecular ion peak at m/z 210.[10]
2,2'-Difluorobiphenyl 190.19 g/mol Suzuki HomocouplingMS: Molecular ion peak at m/z 190.[11][19] GC-MS: Distinct retention time compared to the product.
2-Fluorobiphenyl 172.20 g/mol Suzuki Dehalogenation¹H NMR: Characteristic aromatic proton signals. MS: Molecular ion peak at m/z 172.
Benzaldehyde 106.12 g/mol Suzuki Protodeboronation¹H NMR: Distinct aldehyde proton signal around 10 ppm and aromatic signals. GC-MS: Shorter retention time compared to the product.
2'-Fluoro-1,1'-biphenyl-2-carboxaldehyde 200.21 g/mol Vilsmeier-Haack Isomer¹H NMR: Complex aromatic region with distinct coupling patterns due to ortho-substitution. MS: Molecular ion peak at m/z 200.[15][16]

References

  • Vilsmeier-Haack Reaction - NROChemistry. (n.d.). Retrieved January 11, 2026, from [Link]

  • 2,2'-Difluorobiphenyl. (n.d.). In NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
  • [1,1'-Biphenyl]-4,4'-dicarboxaldehyde. (n.d.). In PubChem. Retrieved January 11, 2026, from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). In ResearchGate. Retrieved January 11, 2026, from [Link]

  • Vilsmeier-Haack Reaction - J&K Scientific LLC. (2025, March 22). Retrieved January 11, 2026, from [Link]

  • 13C NMR analysis of 4-biphenylcarboxaldehyde. (2025). BenchChem.
  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). In r/Chempros. Retrieved January 11, 2026, from [Link]

  • Troubleshooting failed Suzuki coupling with electron-rich aryl halides. (2025). BenchChem.
  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19). Journal of Applicable Chemistry.
  • 2,2'-Difluorobiphenyl. (n.d.). In NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

  • 4-Biphenylcarboxaldehyde. (n.d.). In SpectraBase. Retrieved January 11, 2026, from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved January 11, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2019, June 5). In Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022, January 4). Journal of the Iranian Chemical Society.
  • Process for the preparation of biphenyl intermediates. (1986, October 28). U.S.
  • Experiment 2: Recrystallization. (n.d.). Retrieved January 11, 2026, from [Link]

  • 2'-Fluoro-[1,1'-biphenyl]-2-carbaldehyde. (n.d.). In Hoffman Fine Chemicals. Retrieved January 11, 2026, from [Link]

  • Purification by Recrystalliz
  • Vilsmeier-Haack Reaction. (n.d.). In Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry|. (2020, July 15). YouTube.
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). In ResearchGate. Retrieved January 11, 2026, from [Link]

  • 2'-Fluoro 1-1'-Biphenyl-2-Carboxaldehyde, 99% at best price in Bengaluru. (n.d.). In IndiaMART. Retrieved January 11, 2026, from [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). RSC Advances.
  • A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. (2001). Journal of the American Chemical Society.
  • Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling: 4-biphenylcarboxaldehyde. (1998). Organic Syntheses.
  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2025, August 3). In ResearchGate. Retrieved January 11, 2026, from [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). CAUTION!
  • Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. (n.d.). In Moodle@Units. Retrieved January 11, 2026, from [Link]

  • Biaryl synthesis by C-C coupling. (n.d.). In Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. (2025, August 7). In ResearchGate. Retrieved January 11, 2026, from [Link]

  • Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. (n.d.). ChemRxiv.
  • Pyrrole-2-carboxaldehyde. (n.d.). In Organic Syntheses. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling Yield with 2-Fluorobiphenyl-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with a specific focus on 2-Fluorobiphenyl-4-carboxaldehyde. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges and provide actionable troubleshooting advice in a direct question-and-answer format to enhance your experimental success.

Troubleshooting Guide

This section provides in-depth solutions to common problems encountered during the Suzuki coupling of this compound.

Low or No Product Yield

Question: My Suzuki coupling reaction with this compound is resulting in a low yield or no desired product. What are the likely causes and how can I rectify this?

Answer: A low or nonexistent yield in a Suzuki coupling can be attributed to several factors, from reagent quality to suboptimal reaction conditions.[1] The electron-withdrawing nature of the aldehyde group in this compound can influence the electronic properties of the aryl halide, potentially affecting the oxidative addition step.[2] Here’s a systematic approach to troubleshooting:

  • Inactive Catalyst: The palladium catalyst is central to the reaction. Improper handling or age can lead to inactivity.

    • Solution: Always use a fresh batch of the palladium catalyst. For consistency, consider employing a pre-catalyst which is more stable and generates the active Pd(0) species in situ. It is crucial to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction to prevent catalyst decomposition.[3][4]

  • Suboptimal Ligand Choice: The ligand stabilizes the palladium catalyst and modulates its reactivity.

    • Solution: For aryl halides with electron-withdrawing groups, electron-rich and bulky phosphine ligands are often beneficial.[2][5] Ligands like SPhos or XPhos can facilitate the oxidative addition step.[4] In some cases, screening different ligands may be necessary to find the optimal one for your specific substrate combination.[6]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step, where the organic group is transferred from the boron reagent to the palladium center.[7][8]

    • Solution: The base's strength and solubility are key. A stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective than weaker bases like potassium carbonate (K₂CO₃), especially if the boronic acid is less reactive.[4] The solvent system must solubilize the reagents and facilitate the interaction between the organic and aqueous phases if one is used. Common solvent systems include toluene/water, dioxane/water, and THF/water.[6][7][9]

  • Decomposition of Boronic Acid: Boronic acids can be prone to decomposition under the reaction conditions, particularly through protodeboronation (replacement of the boronic acid group with a hydrogen atom).[10]

    • Solution: Using a more stable boronic ester, such as a pinacol ester, can mitigate this issue.[1][2] Alternatively, using milder bases like potassium fluoride (KF) or adjusting the reaction temperature and time can also help preserve the boronic acid.[8]

Significant Side Product Formation

Question: My reaction is producing significant amounts of side products, such as homocoupled boronic acid or dehalogenated starting material. How can I minimize these?

Answer: The formation of side products is a common issue in Suzuki couplings and often points to specific problems with the reaction setup or conditions.

  • Homocoupling of Boronic Acid: This side reaction, where two boronic acid molecules couple together, is often promoted by the presence of oxygen.[2]

    • Solution: Thoroughly degas all solvents and reagents before use. This can be achieved by bubbling an inert gas through the liquid for an extended period or by using the freeze-pump-thaw method.[4][11] Maintaining a strict inert atmosphere throughout the reaction is paramount. Using a Pd(0) source like Pd₂(dba)₃ can also reduce homocoupling.[12]

  • Dehalogenation of the Aryl Halide: The replacement of the halogen on your this compound with a hydrogen atom is another possible side reaction.[2]

    • Solution: This can be caused by certain bases or solvents acting as hydride sources.[11] If you suspect this is occurring, consider changing your base to one less prone to this side reaction. For example, if you are using an alkoxide base, you might switch to a carbonate or phosphate base.[11] Using aprotic solvents like dioxane or toluene instead of alcoholic solvents can also help.[11]

Reaction Stalls or is Sluggish

Question: The reaction starts but seems to stall before completion, or is generally very sluggish. What can I do to drive it to completion?

Answer: A stalled or slow reaction often indicates that the catalytic cycle is being inhibited at one of its key steps.

  • Slow Oxidative Addition: The first step of the catalytic cycle, oxidative addition, can be slow, especially with less reactive aryl halides.[13]

    • Solution: Increasing the reaction temperature can provide the necessary activation energy.[4] As mentioned earlier, using a more electron-rich and bulky ligand can also accelerate this step.[2]

  • Inefficient Transmetalation: This step can be the rate-limiting step of the reaction.[14]

    • Solution: Ensure your base is strong enough and sufficiently soluble to activate the boronic acid. Sometimes, the addition of a small amount of water to an organic solvent can facilitate the formation of the active boronate species and speed up transmetalation.[4]

  • Poor Mixing: In biphasic reactions, inefficient mixing can limit the interaction between reactants in different phases.

    • Solution: Ensure vigorous stirring throughout the reaction.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki coupling reaction?

A1: The Suzuki coupling reaction follows a catalytic cycle involving a palladium catalyst.[7] The main steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound in this case) to form a Pd(II) complex.[13]

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the Pd(II) complex, displacing the halide.[7]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the desired product and regenerating the Pd(0) catalyst.[13]

Suzuki_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)Ln-R' ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R' ArPdR->Product ArylHalide Ar-X ArylHalide->ArPdX BoronicAcid R'-B(OH)₂ + Base BoronicAcid->ArPdR

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q2: How do I choose the right palladium catalyst and ligand?

A2: The choice of catalyst and ligand is crucial. For substrates like this compound, which can be electronically demanding, a robust catalyst system is needed.

  • Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are common palladium precursors.[8] Pre-formed catalysts, which are complexes of Pd(0) with a specific ligand, can also be very effective and offer better reproducibility.[2]

  • Ligands: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and tBu₃P are often excellent choices for challenging Suzuki couplings.[6][15] N-heterocyclic carbenes (NHCs) are another class of highly effective ligands.[7]

Ligand TypeExamplesRecommended for
Buchwald-type biaryl phosphinesSPhos, XPhos, RuPhosElectron-rich/poor and sterically hindered aryl halides
TrialkylphosphinesP(tBu)₃, PCy₃General purpose, good for less reactive substrates
N-Heterocyclic Carbenes (NHCs)IPr, SIMesHighly active, good for challenging couplings

Q3: What is the role of the base, and which one should I use?

A3: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[4][8] The choice of base depends on the reactivity of your substrates and the solvent system.

  • K₂CO₃: A common and mild base, often used in aqueous solvent mixtures.[6]

  • K₃PO₄: A stronger base that is often effective when K₂CO₃ fails.[4]

  • Cs₂CO₃: A strong base that can be very effective for difficult couplings.[9][16]

  • KF: A milder base that can be useful when substrates are sensitive to stronger bases.[8]

Q4: Is it necessary to use water in my Suzuki reaction?

A4: While many Suzuki reactions are performed in a biphasic organic/aqueous system, it is not always necessary.[7] The role of water is often to dissolve the inorganic base and facilitate the formation of the boronate.[2] However, anhydrous conditions can also be used, particularly with bases like K₃PO₄ or when using boronic esters that are sensitive to hydrolysis.[6] In some cases, anhydrous conditions can help to minimize protodeboronation.[10]

Q5: How should I set up a typical Suzuki coupling experiment?

A5: A general protocol for setting up a Suzuki coupling reaction is as follows:

  • To a flame-dried reaction vessel under an inert atmosphere, add the this compound, the boronic acid or ester (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).[11][17]

  • Add the palladium precursor (e.g., 1-5 mol%) and the ligand (if not using a pre-catalyst) under a positive flow of inert gas.[4]

  • Add the degassed solvent via syringe.[4]

  • Heat the reaction mixture to the desired temperature (often between 80-110 °C) with vigorous stirring.[4]

  • Monitor the reaction progress using an appropriate analytical technique such as TLC, LC-MS, or GC-MS.[5][18]

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.[5][18]

  • Purify the crude product, typically by column chromatography.[5][17]

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckLigand Is the ligand optimal? CheckCatalyst->CheckLigand Yes SolCatalyst Use fresh catalyst/ pre-catalyst CheckCatalyst->SolCatalyst No CheckBaseSolvent Are base/solvent appropriate? CheckLigand->CheckBaseSolvent Yes SolLigand Screen bulky, electron-rich ligands CheckLigand->SolLigand No CheckSideReactions Are there side reactions? CheckBaseSolvent->CheckSideReactions Yes SolBaseSolvent Try stronger base (K₃PO₄, Cs₂CO₃) or different solvent system CheckBaseSolvent->SolBaseSolvent No Success Reaction Optimized CheckSideReactions->Success No SolSideReactions Degas thoroughly to prevent homocoupling. Change base/ solvent to avoid dehalogenation. CheckSideReactions->SolSideReactions Yes SolCatalyst->CheckCatalyst SolLigand->CheckLigand SolBaseSolvent->CheckBaseSolvent SolSideReactions->CheckSideReactions

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

References

Sources

Technical Support Center: Synthesis of 2-Fluorobiphenyl-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluorobiphenyl-4-carboxaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we will dissect common challenges, focusing on side reactions, and provide actionable troubleshooting strategies rooted in mechanistic principles.

I. Overview of Synthetic Strategies & Common Pitfalls

The most prevalent and industrially scalable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction forms a crucial carbon-carbon bond between an aryl halide and an arylboronic acid. While elegant and versatile, this reaction is not without its challenges. Understanding the potential side reactions is the first step toward optimizing your synthesis for yield and purity.

Typical Suzuki-Miyaura Coupling Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Outcome A 4-Bromo-2-fluorobenzaldehyde (Aryl Halide) C Pd Catalyst Base A->C + B Phenylboronic Acid (Boronic Acid) B->C + D This compound (Product) C->D Desired Reaction E Byproducts C->E Side Reactions

Caption: General schematic of the Suzuki-Miyaura coupling for this compound synthesis.

II. Troubleshooting Guide: Side Reactions & Mitigation Strategies

This section is formatted as a series of frequently encountered problems during the synthesis of this compound, followed by their probable causes and recommended solutions.

FAQ 1: My reaction yields are low, and I'm isolating significant amounts of homocoupled byproducts. What's going on?

A1: Understanding Homocoupling

Homocoupling is a common side reaction in Suzuki couplings where two molecules of the boronic acid reactant couple to form a symmetrical biphenyl (in this case, biphenyl), or two molecules of the aryl halide couple.[4] This is often exacerbated by the presence of oxygen.[4]

Common Causes & Solutions:

CauseMechanistic InsightTroubleshooting Protocol
Oxygen in the Reaction Mixture Oxygen can oxidize the Pd(0) catalyst, leading to a different catalytic cycle that favors the homocoupling of the boronic acid.[4]Degassing: Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture. This can be achieved by bubbling an inert gas (nitrogen or argon) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Suboptimal Catalyst or Ligand The choice of palladium source and ligand is critical. Some catalyst systems are more prone to side reactions. For instance, palladium acetate needs to be reduced in situ to the active Pd(0) species.[2]Catalyst Screening: If using Pd(OAc)₂, ensure your conditions favor its reduction. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[2][5] Experiment with different phosphine ligands. Electron-rich and bulky ligands like SPhos or XPhos can often suppress homocoupling and improve the rate of the desired cross-coupling.[5]
Incorrect Base Stoichiometry The base plays a crucial role in activating the boronic acid for transmetalation.[6] An inappropriate amount or type of base can affect the reaction selectivity.Base Optimization: The choice of base can influence the reaction outcome. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[5] The strength and solubility of the base are important factors. A screen of different bases and their stoichiometry is often a worthwhile optimization step.
FAQ 2: I'm observing significant amounts of dehalogenated starting material (2-fluorobenzaldehyde). How can I prevent this?

A2: The Challenge of Protodeboronation and Dehalogenation

Protodeboronation is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of benzene in this case. Dehalogenation is the replacement of the halogen on the aryl halide with a hydrogen atom.

Common Causes & Solutions:

CauseMechanistic InsightTroubleshooting Protocol
Presence of Protic Solvents/Impurities Boronic acids can be unstable in the presence of water or other protic solvents, leading to protodeboronation.[2] This side reaction consumes the boronic acid, reducing the yield of the desired product.Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. While some Suzuki reactions tolerate water, minimizing its presence can reduce protodeboronation.[1] Consider using boronic esters (e.g., pinacol esters) which are generally more stable to these conditions.[2]
Suboptimal Reaction Conditions High temperatures and prolonged reaction times can sometimes favor decomposition pathways.Temperature and Time Optimization: Monitor the reaction progress by TLC or GC-MS. Aim for the lowest temperature and shortest reaction time that allows for complete consumption of the limiting reagent.
Catalyst System Promoting Reduction Some palladium catalyst systems, particularly in the presence of certain bases or impurities, can facilitate the reductive dehalogenation of the aryl halide.Ligand and Base Selection: As with homocoupling, the choice of ligand and base can influence this side reaction. A systematic screen can help identify a combination that minimizes dehalogenation.
FAQ 3: My final product is difficult to purify. What are the likely impurities and how can I remove them?

A3: Purification Strategies

Effective purification is key to obtaining high-purity this compound. The primary impurities are often unreacted starting materials, homocoupled products, and dehalogenated byproducts.

Purification Workflow:

Purification_Workflow A Crude Reaction Mixture B Aqueous Workup (e.g., NaHCO₃ wash) A->B Remove inorganic salts C Extraction with Organic Solvent (e.g., Ethyl Acetate) B->C Isolate organic components D Drying and Concentration C->D E Silica Gel Chromatography D->E Separate by polarity F Recrystallization E->F Further purification G Pure this compound F->G

Caption: A typical purification workflow for this compound.

Troubleshooting Purification:

  • Co-elution in Chromatography: If the desired product co-elutes with impurities like the homocoupled biphenyl, try adjusting the solvent system for your column chromatography. A less polar solvent system may provide better separation.[5][7] Adding a small percentage of a third solvent can sometimes improve resolution.[7]

  • Persistent Boronic Acid Impurities: Unreacted boronic acid can be tricky to remove. A basic wash (e.g., with dilute NaOH) during the workup can help by converting the boronic acid to its more water-soluble boronate salt.[6] However, be mindful of the pH, as the aldehyde product can be sensitive to strongly basic conditions.

  • Recrystallization: If chromatography does not yield a pure product, recrystallization from a suitable solvent system (e.g., hexanes/methanol) can be an effective final purification step.[8]

III. Analytical Characterization of Side Products

Accurate identification of byproducts is crucial for effective troubleshooting. A combination of analytical techniques is often necessary for comprehensive impurity profiling.[9][10][11][12]

Analytical TechniqueInformation Provided
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Provides structural information to identify known and unknown impurities. ¹⁹F NMR is particularly useful for fluorine-containing compounds.[9][10]
GC-MS (Gas Chromatography-Mass Spectrometry) Separates volatile components and provides their mass-to-charge ratio, aiding in the identification of starting materials, byproducts, and residual solvents.[9][13]
HPLC (High-Performance Liquid Chromatography) Separates non-volatile components and allows for quantification of the desired product and impurities.[9][13]

IV. Alternative Synthetic Routes and Their Associated Side Reactions

While the Suzuki-Miyaura coupling is prevalent, other methods exist for the synthesis of biphenyl structures. It is important to be aware of their potential side reactions as well.

Grignard Reagent-Based Syntheses

An alternative approach involves the use of a Grignard reagent.[14][15][16][17] For instance, the reaction of a Grignard reagent derived from a bromofluorobenzene with a suitable electrophile.

Potential Side Reactions in Grignard Syntheses:

  • Wurtz-type Coupling: The Grignard reagent can react with the starting alkyl halide, leading to homocoupling.[18]

  • Reaction with Solvent: Grignard reagents are highly reactive and can be quenched by protic solvents or even react with certain ethereal solvents at elevated temperatures.[14][19]

  • Reduction of Carbonyls: If the aldehyde functional group is present during the Grignard formation or coupling, it can be attacked by the Grignard reagent, leading to alcohol byproducts.[14][17]

V. Concluding Remarks

The synthesis of this compound, while conceptually straightforward via Suzuki-Miyaura cross-coupling, requires careful attention to reaction conditions to minimize side reactions. A systematic approach to troubleshooting, grounded in a solid understanding of the reaction mechanism, will enable researchers to optimize their synthetic protocols for both yield and purity. This guide provides a framework for identifying and addressing common challenges, ultimately leading to a more efficient and successful synthesis.

References
  • Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]

  • Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product. r/chemistry. [Link]

  • San Diego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • ResearchGate. Suzuki-Miyaura Cross Coupling Reaction in Various Green Media. [Link]

  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • ResearchGate. Side Reactions in a Grignard Synthesis. [Link]

  • Organic Syntheses. Procedure. [Link]

  • Chemicool. This compound 97 Four Chongqing Chemdad Co.. [Link]

  • Organic Syntheses. synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. [Link]

  • Google Patents. CN101973869A - Method for synthesis of flurbiprofen.
  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • PubMed Central. Organoborane coupling reactions (Suzuki coupling). [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES. [Link]

  • The Suzuki Reaction. (2014). [Link]

  • Biomedical Journal of Scientific & Technical Research. Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • PubMed Central. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. [Link]

  • ResearchGate. Grignard Reactions. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • Moodle@Units. Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. [Link]

  • Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen). [Link]

  • PubMed. (2016). Analytical advances in pharmaceutical impurity profiling. [Link]

  • ResearchGate. Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. [Link]

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Technical Support Center: Troubleshooting Low Yield in 2-Fluorobiphenyl-4-carboxaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-Fluorobiphenyl-4-carboxaldehyde. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate. We provide in-depth, field-tested insights into common synthetic and reactive challenges, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to diagnose and resolve issues leading to low product yield.

Section 1: Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone method for constructing the biphenyl scaffold of this compound. However, the interplay of steric and electronic factors introduced by the ortho-fluorine atom can present unique challenges.

Q1: My Suzuki coupling to form the 2-fluorobiphenyl core is failing or providing very low yield. Where should I begin troubleshooting?

A1: A low-yielding Suzuki reaction is a classic multi-variable problem. A systematic approach is crucial. The three pillars of this reaction are the palladium catalyst system (precatalyst and ligand), the base, and the solvent system, all of which must be meticulously prepared under anaerobic conditions.

The most frequent points of failure are inactive catalyst and oxygen contamination. The Pd(0) species is the active catalyst, and its oxidation to Pd(II) by dissolved oxygen can terminate the catalytic cycle. Similarly, many phosphine ligands are air-sensitive.

Expert Analysis: The catalytic cycle's efficiency hinges on the rates of oxidative addition, transmetalation, and reductive elimination. The ortho-fluorine substituent on your aryl halide (e.g., 1-bromo-2-fluorobenzene) can sterically hinder the initial oxidative addition step. Furthermore, the electron-withdrawing nature of fluorine can influence the electron density of the aromatic ring, affecting its reactivity.[1][2] Therefore, your choice of ligand is critical not only to stabilize the Pd(0) center but also to facilitate the challenging oxidative addition.

Below is a logical workflow to diagnose the issue.

G start Low Yield in Suzuki Coupling reagent_check 1. Verify Reagent Quality - Boronic acid purity (check for dehydration/protodeboronation) - Aryl halide integrity - Base is anhydrous and finely ground start->reagent_check reagent_check->start Re-purify/replace reagents degassing 2. Ensure Rigorous Degassing - Are solvents properly sparged? - Is the reaction vessel flushed with inert gas (Ar/N2)? reagent_check->degassing Reagents OK degassing->start Improve anaerobic technique catalyst 3. Evaluate Catalyst System - Is the Pd source fresh? (e.g., Pd(PPh3)4 degrades) - Is the ligand appropriate for a hindered substrate? degassing->catalyst Degassing Confirmed catalyst->start Screen new ligands/catalysts conditions 4. Re-evaluate Reaction Conditions - Is the temperature optimal? - Is the base/solvent combination appropriate? catalyst->conditions Catalyst System OK conditions->start Screen bases/solvents/temp. success Yield Improved conditions->success Conditions Optimized

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Q2: I suspect the ortho-fluorine is sterically hindering the reaction. How can I modify my protocol to overcome this?

A2: Your suspicion is well-founded. The steric bulk of an ortho substituent is a known challenge in biphenyl synthesis.[3][4] Standard ligands like triphenylphosphine (PPh₃) are often insufficient for coupling sterically demanding substrates. To overcome this, you need to employ ligands specifically designed to promote reactions at hindered centers.

Expert Analysis: The key is to use bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands. These ligands promote the formation of a coordinatively unsaturated, highly reactive 12-electron L-Pd(0) species. This species is more reactive in the oxidative addition step with the sterically hindered aryl halide. The ligand's bulk also facilitates the final reductive elimination step to release the biphenyl product.

Data-Driven Recommendations: Below is a comparison of catalyst systems for sterically hindered Suzuki couplings. Starting with a robust system like SPhos or XPhos is highly recommended.

Catalyst SystemLigand TypeTypical ConditionsAdvantages/Disadvantages
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Toluene/EtOH/H₂O, Na₂CO₃, 80-100 °CAdv: Inexpensive, common. Disadv: Prone to degradation, often ineffective for hindered substrates.[5]
Pd(dppf)Cl₂Dichlorobis(diphenylphosphino)ferrocene palladium(II)Dioxane/H₂O, K₂CO₃, 80-100 °CAdv: More robust than Pd(PPh₃)₄. Disadv: Moderate effectiveness for highly hindered substrates.[6]
Pd(OAc)₂ + SPhosBuchwald Ligand / PrecatalystToluene or Dioxane/H₂O, K₃PO₄, 100-110 °CAdv: Excellent for hindered substrates, high activity. Disadv: Higher cost.[7]
XPhos Pd G3Buchwald PrecatalystTHF/H₂O, K₃PO₄, 60-80 °CAdv: Air-stable, highly active at lower temperatures. Disadv: Highest cost.[5]

Protocol: Optimized Suzuki Coupling for Hindered Substrates

  • To a dry Schlenk flask under Argon, add the aryl halide (1.0 eq), the boronic acid or ester (1.2 eq), potassium phosphate (K₃PO₄, 3.0 eq), and the catalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Seal the flask and perform three vacuum/Argon backfill cycles.[7]

  • Add degassed solvents (e.g., Dioxane and water, 4:1 ratio) via syringe.[8]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Q3: My reaction is plagued by homocoupling of my boronic acid and protodeboronation. How can these side reactions be suppressed?

A3: These are common and frustrating side reactions. Homocoupling (boronic acid coupling with itself) is often catalyzed by palladium, while protodeboronation (replacement of the boronic acid group with hydrogen) is typically base- or acid-catalyzed.

Expert Analysis:

  • Homocoupling: This side reaction is often exacerbated by the presence of oxygen, which can facilitate the Pd(0)/Pd(II) cycle responsible for the unwanted coupling. It can also occur if the transmetalation step is slow relative to other pathways.

  • Protodeboronation: This is the hydrolysis of the C-B bond. It is highly dependent on the base, solvent, and temperature. Overly harsh basic conditions or prolonged heating in protic solvents can increase the rate of this undesired reaction.[9]

Mitigation Strategies:

  • Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents to minimize oxygen, which will suppress homocoupling.[6]

  • Base Selection: Use a weaker base if protodeboronation is suspected. While strong bases like K₃PO₄ are often effective for the coupling itself, a screen including K₂CO₃ or Cs₂CO₃ may be beneficial.[8]

  • Temperature Control: Do not overheat the reaction. Run the reaction at the lowest temperature that allows for a reasonable conversion rate.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. This can compensate for some loss to side reactions without making purification overly difficult.

Section 2: Synthesis via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic systems like 2-fluorobiphenyl. Success hinges on the correct formation and reactivity of the Vilsmeier reagent.

Q1: My Vilsmeier-Haack formylation of 2-fluorobiphenyl is sluggish and yields a complex mixture. What are the most critical parameters to check?

A1: The integrity of your Vilsmeier reagent is paramount. This reagent, a chloroiminium salt, is formed in situ from a tertiary amide (usually DMF) and an acid halide (usually phosphorus oxychloride, POCl₃). Impurities in either starting material can drastically reduce yield.

Expert Analysis: The Vilsmeier reagent is the electrophile that attacks the aromatic ring.[10][11] POCl₃ is highly sensitive to moisture and can hydrolyze to phosphoric acid, which is unreactive. DMF can decompose over time to dimethylamine and formic acid. Dimethylamine can react with the Vilsmeier reagent, quenching it.[12] Therefore, using fresh, high-purity reagents is non-negotiable.

Protocol: Vilsmeier-Haack Reagent Formation and Reaction

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (solvent and reagent). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, ~1.1 eq) dropwise with vigorous stirring.[13] The formation of the Vilsmeier reagent is exothermic. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. A crystalline precipitate of the reagent may form.

  • Add a solution of 2-fluorobiphenyl (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the cold Vilsmeier reagent.

  • After the addition, allow the reaction to slowly warm to room temperature and then heat as required (e.g., 60-80 °C) to drive the reaction to completion.[11]

  • The workup is critical: Cool the reaction mixture and pour it slowly onto a large amount of crushed ice with stirring. Then, neutralize the mixture carefully with an aqueous base like NaOH or NaOAc to hydrolyze the iminium intermediate to the aldehyde.[13]

G cluster_0 Vilsmeier Reagent Formation (0 °C) cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis Workup DMF Anhydrous DMF reagent Vilsmeier Reagent [Me2N=CHCl]+[PO2Cl2]- DMF->reagent POCl3 Fresh POCl3 POCl3->reagent iminium Iminium Salt Intermediate biphenyl 2-Fluorobiphenyl biphenyl->iminium product This compound iminium->product water H2O, Base water->product

Caption: Key stages of the Vilsmeier-Haack reaction workflow.

Section 3: Reactions of this compound

As an aldehyde, this molecule is a versatile substrate for nucleophilic additions, such as the Grignard reaction. However, the acidic α-protons are absent, but the steric environment and electronic nature of the aldehyde can still lead to side reactions.

Q1: When performing a Grignard reaction on this compound, I get low conversion and recover starting material. What is the likely cause?

A1: While this aldehyde lacks α-protons for enolization, two common issues with Grignard reactions can lead to low conversion: reagent quenching and side reactions like reduction.

Expert Analysis:

  • Reagent Quenching: Grignard reagents are extremely strong bases and will react with any protic source, including trace water in your solvent, glassware, or starting material.[14] This is the most common cause of "low reactivity." Ensure all glassware is oven-dried and all solvents are anhydrous.

  • Reduction (Hydride Transfer): If the Grignard reagent has a β-hydrogen (e.g., isopropylmagnesium bromide), it can act as a reducing agent via a six-membered transition state, converting the aldehyde back to an alcohol after workup (which would be 2-fluorobiphenyl-4-yl)methanol) or, more commonly, simply regenerating the starting aldehyde upon workup if the hydride transfer is unproductive. This is more prevalent with sterically hindered aldehydes or bulky Grignard reagents where the nucleophilic attack is slowed.[15][16]

G cluster_0 Desired Pathway cluster_1 Side Reaction aldehyde 2-Fluorobiphenyl- 4-carboxaldehyde add_ts aldehyde->add_ts red_ts aldehyde->red_ts grignard Grignard Reagent (R-MgX) grignard->add_ts grignard->red_ts alkoxide Alkoxide Intermediate add_ts->alkoxide alcohol Desired Alcohol (after workup) alkoxide->alcohol H3O+ sm_recovered Starting Aldehyde (after workup) red_ts->sm_recovered

Caption: Competing pathways in a Grignard reaction with an aldehyde.

Troubleshooting Protocol:

  • Dry Everything: Oven-dry all glassware overnight. Use freshly distilled anhydrous solvents (e.g., THF, diethyl ether). Ensure the aldehyde starting material is dry.

  • Activate Magnesium: If preparing the Grignard reagent in situ, ensure the magnesium turnings are activated (e.g., with a crystal of iodine or by crushing them) to remove the passivating oxide layer.[14]

  • Use Less Hindered Reagents: If possible, use Grignard reagents with minimal steric bulk (e.g., MeMgBr, EtMgBr) to favor nucleophilic addition over reduction.

  • Consider Additives: The addition of cerium(III) chloride (CeCl₃) can generate a more nucleophilic and less basic organocerium reagent in situ. This often suppresses reduction and other side reactions, significantly improving the yield of the desired alcohol.[17] This is known as the Luche reaction condition.

General FAQs

Q: What are the best practices for purifying this compound? A: Given its low melting point of 27-31 °C, this compound can be challenging to handle as a solid.[18][19] Standard flash column chromatography on silica gel is the most effective method. Use a gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate or dichloromethane. Monitor fractions carefully by TLC. If impurities are close-eluting, a second column with a different solvent system may be necessary.

Q: How should this compound be stored? A: The compound should be stored in a tightly sealed container under an inert atmosphere if possible. Due to its low melting point, refrigeration at 2-8 °C is recommended to maintain it as a solid and minimize degradation.[18][19]

References

  • Chemistry LibreTexts. (2023). Conformations of Biphenyls. [Link]

  • Ruzziconi, R. et al. (2010). The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituent. ResearchGate. [Link]

  • University of Wisconsin-Madison. Grignard Reaction. [Link]

  • Al-Masoudi, N. et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. National Institutes of Health (NIH). [Link]

  • Chongqing Chemdad Co. (n.d.). This compound 97. [Link]

  • Reddit r/Chempros. (2023). Problems with Suzuki coupling. [Link]

  • Al-Masoudi, N. et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Reddit r/Chempros. (2021). Help needed with unreproducible Suzuki coupling. [Link]

  • Reddit r/chemistry. (2014). Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low... How can i improvise my reaction?. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • National Institutes of Health (NIH). (n.d.). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. [Link]

  • Reddit r/OrganicChemistry. (2019). Having some troubles with a Vislmeier-Haack reaction. [Link]

  • Organic Syntheses. (n.d.). N-BENZOYLPYRROLIDINE. [Link]

  • ResearchGate. (2017). Side Reactions in a Grignard Synthesis. [Link]

  • Google Patents. (n.d.). CN101973869A - Method for synthesis of flurbiprofen.
  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES. [Link]

  • Science of Synthesis. (n.d.). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. [Link]

  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. [Link]

  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

  • International Journal of Pharmaceutical Erudition. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. [Link]

Sources

Technical Support Center: Purification of 2-Fluorobiphenyl-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Fluorobiphenyl-4-carboxaldehyde. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this key synthetic intermediate. As Senior Application Scientists, we have structured this guide to address practical challenges with scientifically grounded explanations.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing validated solutions.

Problem 1: My final product purity is low after column chromatography, and I see multiple spots on the TLC plate.

Probable Cause: The impurity profile of this compound is heavily influenced by its synthesis, which is commonly a Suzuki-Miyaura cross-coupling reaction. The observed impurities are likely a mix of unreacted starting materials, catalyst residues, and reaction byproducts.[1][2] Common byproducts include homocoupled species (from either starting material coupling with itself), dehalogenated starting material, or protodeboronated starting material.[1][2] Furthermore, the aldehyde itself can be sensitive to the stationary phase used in chromatography.[3]

Solution Pathway:

  • Identify the Impurities: Before attempting purification, it is crucial to characterize the impurities. Use techniques like ¹H NMR or LC-MS to identify the structures. This will inform the best purification strategy. For example, a non-polar homocoupled biphenyl will behave differently on a column than a polar oxidized carboxylic acid.

  • Optimize Column Chromatography:

    • Stationary Phase: Standard silica gel is often the first choice.[4] However, aldehydes can sometimes streak or decompose on acidic silica. If you observe this, consider using silica gel that has been neutralized by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically ~0.5-1%).

    • Mobile Phase (Eluent): A gradient elution is often more effective than an isocratic one for separating compounds with different polarities. Start with a low-polarity solvent system (e.g., 97:3 Hexane:Ethyl Acetate) and gradually increase the polarity.[3] This will elute non-polar byproducts first, followed by your desired product, leaving highly polar impurities on the column.[3]

    • Monitoring: Monitor the separation closely using Thin-Layer Chromatography (TLC) to identify and collect the correct fractions.[4]

  • Consider an Alternative to Chromatography: If column chromatography fails to provide the desired purity, especially if impurities are very close in polarity to the product, a chemical purification method is highly recommended.

Problem 2: A persistent impurity co-elutes with my product during column chromatography.

Probable Cause: This often occurs when an impurity has a very similar polarity to the desired product. In the context of a Suzuki reaction, this could be a homocoupled byproduct or a structurally similar starting material.

Solution: Bisulfite Adduct Extraction

This is a classic and highly effective technique for purifying aldehydes and some reactive ketones.[5][6] It relies on the specific chemical reactivity of the aldehyde functional group rather than physical properties like polarity.

Causality: The aldehyde group reacts reversibly with sodium bisulfite to form a charged, water-soluble adduct.[6] This adduct partitions into the aqueous phase during a liquid-liquid extraction, while non-aldehyde impurities (like homocoupled biphenyls or unreacted aryl halides) remain in the organic phase.[5] The aldehyde can then be regenerated by basifying the aqueous layer.[5]

Experimental Protocol: Bisulfite Extraction
  • Dissolution: Dissolve the impure product mixture in a suitable organic solvent like methanol.[6]

  • Adduct Formation: Add a saturated aqueous solution of sodium bisulfite to the mixture in a separatory funnel and shake vigorously for several minutes.[6]

  • Extraction: Add deionized water and an immiscible organic solvent (e.g., a 10% ethyl acetate in hexanes mixture) and shake to perform the extraction.[6]

  • Separation: Separate the aqueous layer (which now contains your product as the bisulfite adduct) from the organic layer (containing the impurities).

  • Regeneration: To recover the purified aldehyde, return the aqueous layer to the separatory funnel and add a base (e.g., 1M NaOH) until the solution is basic. This reverses the reaction and precipitates the pure aldehyde.

  • Final Extraction: Extract the regenerated aldehyde back into a fresh portion of an organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer with a drying agent (like MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

This technique is advantageous because it is fast, scalable, and does not require expensive chromatography materials.[6]

Problem 3: My product appears to be degrading over time or during purification, showing a new, more polar spot on TLC.

Probable Cause: Aldehydes are susceptible to air oxidation, which converts them into the corresponding carboxylic acid (in this case, 2-Fluorobiphenyl-4-carboxylic acid).[3] This process can be accelerated by exposure to air, light, or residual acid/base on chromatography media.

Solution:

  • Minimize Air Exposure: During workup and purification, try to work under an inert atmosphere (e.g., nitrogen or argon) where possible. When storing fractions or the final product, flush the container with an inert gas before sealing.

  • Use Fresh Solvents: Peroxides in older ether-based solvents (like diethyl ether or THF) can accelerate aldehyde oxidation. Always use fresh, high-purity solvents.

  • Proper Storage: Store the purified this compound under an inert atmosphere, protected from light, and at a low temperature (refrigeration is recommended).[7][8]

  • Avoid Prolonged Chromatography: Plan your chromatography to be as efficient as possible. Do not let the compound sit on the column for an extended period.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a Suzuki-Miyaura synthesis of this compound?

You should anticipate several classes of byproducts stemming from the reaction mechanism.[1][2] Careful analysis is key to developing a robust purification strategy.

Impurity ClassExample Structure/DescriptionTypical Polarity
Homocoupling Biphenyl (from phenylboronic acid) or a difluoro-quaterphenylLess polar than product
Protodeboronation BenzaldehydeMore volatile, similar polarity
Dehalogenation 2-FluorobiphenylLess polar than product
Oxidation 2-Fluorobiphenyl-4-carboxylic acidMore polar than product
Catalyst Residues Palladium black, phosphine oxidesCan cause discoloration, often removed by filtration
Q2: Is recrystallization a viable method for purifying this compound?

Yes, recrystallization can be an effective final purification step, especially for removing small amounts of impurities after an initial purification like chromatography. The compound has a reported melting point of 27-31 °C, making it a low-melting solid.[7][8]

Key Considerations for Recrystallization:

  • Solvent Selection: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[9] A two-solvent system is often effective. Common solvent systems to screen include Hexane/Ethyl Acetate, Hexane/Acetone, or Ethanol/Water.[10]

  • Avoiding "Oiling Out": Because of its low melting point, the compound may separate as a liquid ("oil") instead of forming crystals if the solution is cooled too quickly or is too concentrated. To prevent this, use a slightly more dilute solution and allow it to cool slowly. Seeding the solution with a pure crystal can also promote proper crystallization.

Q3: How should I properly store the purified compound?

Due to its susceptibility to oxidation, proper storage is critical. Store this compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon). Keep it in a cool, dark place, such as a refrigerator.

Visualized Workflows

General Purification Workflow

This diagram outlines the decision-making process for purifying the crude product.

PurificationWorkflow crude Crude Product (Post-Workup) analysis Analyze Impurity Profile (TLC, NMR, LC-MS) crude->analysis decision Are impurities non-aldehydic? analysis->decision column Column Chromatography (Silica Gel, Hex/EtOAc gradient) decision->column  No / Unsure bisulfite Bisulfite Extraction decision->bisulfite  Yes purity_check1 Purity > 98%? column->purity_check1 regen Regenerate Aldehyde (Basification) bisulfite->regen purity_check2 Purity > 98%? regen->purity_check2 recryst Recrystallization (Final Polish) purity_check1->recryst No final_product Pure Product purity_check1->final_product Yes purity_check2->recryst No purity_check2->final_product Yes recryst->final_product

Caption: Decision workflow for purifying this compound.

Troubleshooting Logic for Low Purity

This diagram helps diagnose the root cause of common purity issues.

Troubleshooting start {Low Purity Detected | What does the impurity profile show?} path1 Multiple Spots on TLC Probable Cause: Mix of byproducts (polar & non-polar) Solution: Gradient Column Chromatography start->path1 Broad Impurity Range path2 Co-eluting Spot Probable Cause: Impurity with similar polarity Solution: Chemical Separation (Bisulfite Extraction) start->path2 Persistent Impurity path3 New Polar Spot Appears Over Time Probable Cause: Oxidation to Carboxylic Acid Solution: Inert atmosphere, fresh solvents, proper storage start->path3 Product Degradation

Caption: Troubleshooting guide for common purity problems.

References

  • Various Authors. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. [Link]

  • Unnamed Author. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Unnamed Author. (2025). How to Column Aldehydes: A Comprehensive Guide. cmu.edu.jm. [Link]

  • Boucher, M., & Furigay, M. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. [Link]

  • Unnamed Author. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH. [Link]

  • Various Authors. (2021). How to purify low boiling aldehydes from a reaction mixture? Is it possible by column chromatography? ResearchGate. [Link]

  • Unnamed Author. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. ResearchGate. [Link]

  • Chem-Impex. (n.d.). 2-Fluorobiphenyl. Chem-Impex. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Unnamed Author. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. [Link]

Sources

Technical Support Center: Workup & Purification of 2-Fluorobiphenyl-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluorobiphenyl-4-carboxaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are utilizing palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize this key intermediate. Our focus here is not on the reaction itself, but on the critical, and often challenging, subsequent workup and purification stages. This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate common issues and maximize your yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After quenching my Suzuki reaction, the aqueous layer is black/grey. Is this normal, and how do I handle it?

A: Yes, a dark, often black or grey, aqueous or organic layer is a common observation. This is typically due to the formation of palladium black, which is finely divided palladium metal that has precipitated from the solution.[1] While it indicates the presence of your palladium source, it can complicate the workup by creating poorly separating layers or emulsions.

Troubleshooting Steps:

  • Pre-filtration is Key: Before proceeding with your standard aqueous workup, it is highly recommended to filter the entire reaction mixture through a pad of Celite® (diatomaceous earth).

  • Procedure: Prepare a small plug of Celite® in a Büchner or Hirsch funnel over filter paper. Wet the pad with the reaction solvent (e.g., dioxane, toluene). Carefully decant or transfer the reaction mixture onto the Celite® pad and filter, collecting the filtrate. Wash the reaction flask and the Celite® pad with a small amount of fresh solvent to ensure complete transfer of your product.

  • Causality: Celite® has a high surface area and porosity, which effectively traps the fine palladium black particles that would otherwise pass through standard filter paper and interfere with phase separation. This single step can significantly simplify the subsequent extractions.

Q2: I'm struggling to remove the unreacted boronic acid starting material. It keeps showing up in my final product NMR. What is the most effective removal strategy?

A: This is one of the most frequent challenges in Suzuki coupling workups. Boronic acids and their anhydride byproducts (boroxines) can have moderate polarity and may partition into the organic layer, especially if the organic solvent is relatively polar.

The Self-Validating Protocol for Boronic Acid Removal:

  • Basify to Solubilize: The core principle for removing boronic acids is to convert them into their corresponding water-soluble boronate salts.[2] This is achieved by washing the organic layer with a basic aqueous solution. A 1M solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is typically effective.[3]

  • Procedure: During your extractive workup, after the initial quench, wash the organic layer 1-2 times with the basic solution. Ensure vigorous mixing in the separatory funnel for several minutes to facilitate the acid-base reaction at the phase interface.

  • Confirmation Step (Self-Validation): After the basic wash, spot a sample of your organic layer on a TLC plate against a reference spot of the boronic acid starting material. If the wash was successful, the boronic acid spot should be absent or significantly diminished in your product lane. Do not proceed to the drying step until the boronic acid is removed.

  • Advanced Tip: For particularly stubborn boronic acids, a wash with a dilute hydrogen peroxide solution can sometimes help by oxidizing the residual borane species, though this is less common for standard workups.

Q3: My crude product is contaminated with a significant amount of a biphenyl byproduct (homocoupling). How did this happen and how can I separate it?

A: The contaminant is likely 4,4'-diformylbiphenyl or 2,2'-difluorobiphenyl, resulting from the homocoupling of your starting materials. This side reaction is primarily caused by the presence of oxygen, which can interfere with the catalytic cycle and promote the unwanted coupling of two boronic acid molecules or two aryl halide molecules.[1]

Mitigation and Separation:

  • Prevention (During Reaction): The most effective solution is prevention. Ensure your reaction is thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the palladium catalyst and maintain the inert atmosphere throughout the reaction.[4]

  • Separation (During Workup): Unfortunately, there is no simple liquid-liquid extraction technique to selectively remove homocoupled byproducts. Their polarity is often very similar to the desired product.

    • Silica Gel Chromatography: This is the most reliable method for separation. This compound is a moderately polar compound. The homocoupled byproducts will have different polarities. A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) will be required to achieve separation.

    • Recrystallization: If the product is solid (melting point 27-31 °C) and the impurity levels are not excessively high, recrystallization may be an option.[5][6] However, finding a suitable solvent system that cleanly separates compounds with similar structures can be challenging and may require screening.

Q4: I've isolated the crude product as an oil/low-melting solid. What is the recommended purification protocol?

A: Given its low melting point, flash column chromatography is the standard and most robust method for purifying this compound on a laboratory scale.

Detailed Purification Protocol:

  • Prepare the Crude Sample: After concentrating your dried organic layer in vacuo, dissolve the resulting crude residue in a minimal amount of dichloromethane (DCM) or the chromatography eluent.

  • Select the Adsorbent and Eluent:

    • Adsorbent: Standard silica gel (230-400 mesh) is appropriate.

    • Eluent System: A non-polar/polar solvent system is ideal. Start with a low polarity mixture, such as 5% Ethyl Acetate in Hexanes, and gradually increase the polarity based on TLC analysis. The product, being an aldehyde, is significantly more polar than non-polar byproducts (like homocoupled biphenyls) but less polar than highly polar impurities.

  • Run the Column:

    • Carefully load the sample onto the prepared silica gel column.

    • Elute with your chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC, staining with an appropriate agent if necessary (e.g., potassium permanganate or p-anisaldehyde stain, which are effective for aldehydes).

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.

Data Summary & Key Parameters

The following table summarizes critical parameters for a successful workup and purification.

ParameterRecommended Condition/ValueRationale & Expert Notes
Reaction Quench Deionized Water or sat. aq. NH₄ClWater is sufficient for most cases. NH₄Cl can help quench any remaining reactive organometallic species.
Extraction Solvent Ethyl Acetate (EtOAc) or TolueneEtOAc is a good general-purpose solvent. Toluene can be better if emulsions are an issue with EtOAc.
Boronic Acid Removal 1M aq. K₂CO₃ or 1M aq. NaOHA basic wash is non-negotiable for converting boronic acid to its water-soluble salt form.[3]
Final Aqueous Wash Saturated aq. NaCl (Brine)Brine helps to break up emulsions and removes the bulk of dissolved water from the organic layer before drying.[7]
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Removes residual water. MgSO₄ is faster and more efficient but can be slightly acidic. Na₂SO₄ is neutral and a safe choice.
Purification Method Flash Silica Gel ChromatographyProvides the best separation of the desired product from starting materials and closely related side products.
Typical Yield >85%Highly dependent on reaction completion and careful execution of the workup and purification.
Melting Point 27-31 °CThe product is a low-melting solid, which is important to consider during final isolation and drying.[5][6]

Visual Workflow: General Workup Procedure

The following diagram outlines the logical flow of the workup process after the reaction is deemed complete.

Workup_Procedure reaction 1. Suzuki Reaction Mixture (Product, Catalyst, Base, Boronic Acid, Solvents) quench 2. Quench with Water reaction->quench celite_filter 3. Filter through Celite® to remove Palladium Black quench->celite_filter phase_sep 4. Transfer to Separatory Funnel Add Extraction Solvent (e.g., EtOAc) celite_filter->phase_sep wash_base 5. Wash with 1M K₂CO₃ (aq) (Removes Boronic Acid) phase_sep->wash_base wash_brine 6. Wash with Brine (Breaks Emulsions) wash_base->wash_brine dry 7. Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry concentrate 8. Concentrate in vacuo dry->concentrate purify 9. Purify by Chromatography concentrate->purify final_product Pure 2-Fluorobiphenyl- 4-carboxaldehyde purify->final_product

Caption: Standard workflow for the workup and purification of this compound.

References

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem . YouTube. [Link]

  • Organic Syntheses Procedure . Organic Syntheses. [Link]

  • This compound 97 Four Chongqing Chemdad Co . Chemdad. [Link]

  • Method for synthesis of flurbiprofen.
  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Challenges In Suzuki Coupling Reaction . KCIL Chemofarbe Group. [Link]

  • Failed suzuki coupling, any suggenstions? . Reddit. [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . National Institutes of Health. [Link]

  • Organoborane coupling reactions (Suzuki coupling) . National Institutes of Health. [Link]

  • Process For Preparation Of Flurbiprofen . Quick Company. [Link]

  • Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen) . IPIndia. [Link]

  • Struggling with Suzuki Reaction . Reddit. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

Sources

Technical Support Center: Palladium Catalyst Removal in 2-Fluorobiphenyl-4-carboxaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium catalyst removal following the synthesis of 2-Fluorobiphenyl-4-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively minimizing palladium contamination in your product. As palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are integral to modern synthesis, the subsequent removal of the catalyst is a critical step to ensure product purity and meet stringent regulatory requirements.[1][2][3] This resource offers a structured approach to troubleshooting common issues and provides detailed protocols for various removal techniques.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of residual palladium from my this compound reaction crucial?

A1: The removal of residual palladium is paramount for several reasons. Firstly, palladium is a heavy metal with established toxicity, and regulatory bodies like the International Council for Harmonisation (ICH) impose strict limits on its presence in active pharmaceutical ingredients (APIs).[4][5] Secondly, residual palladium can act as a catalyst in downstream reactions, leading to the formation of unwanted byproducts and compromising the integrity of your synthetic route.[6] Finally, from a process chemistry perspective, efficient palladium removal and potential recovery can be economically significant due to the high cost of the metal.[1][7]

Q2: What are the primary forms of palladium I might encounter in my reaction mixture post-synthesis?

A2: After a cross-coupling reaction, palladium can exist in various forms, including soluble Pd(II) species, insoluble Pd(0) nanoparticles (often appearing as "palladium black"), and palladium complexes with ligands.[8] The nature of the residual palladium will significantly influence the choice of removal method. For instance, filtration is effective for insoluble Pd(0), but will not remove soluble palladium species.[9]

Q3: What are the most common methods for palladium removal?

A3: The most prevalent techniques can be broadly categorized as:

  • Adsorption: Utilizing materials like activated carbon or specialized palladium scavengers.[1][10][11]

  • Filtration: Physically removing insoluble palladium species, often with the aid of filter agents like Celite®.[12][13]

  • Extraction and Crystallization: Purifying the product through liquid-liquid extraction or recrystallization, which can leave palladium impurities in the mother liquor.[1][12][14]

  • Precipitation: Chemically treating the reaction mixture to precipitate the palladium for subsequent filtration.

The selection of the most appropriate method is system-dependent and can be influenced by factors such as the reaction solvent, the nature of the product, and the desired final palladium concentration.[1]

Q4: How do I accurately determine the level of residual palladium in my product?

A4: Several analytical techniques are available for quantifying residual palladium. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a widely used and highly sensitive method.[14] Other techniques include X-Ray Fluorescence (XRF) and specialized fluorometric or colorimetric assays that can provide rapid, in-lab quantification.[3][4][15] For process development, rapid methods can be particularly useful for screening different removal strategies.[15]

Troubleshooting Guide

This section addresses specific issues you may encounter during the palladium removal process.

Problem 1: Filtration through Celite® is ineffective, and the filtrate remains dark.

  • Possible Cause: The palladium species are likely soluble or exist as fine colloidal particles that pass through the Celite® bed.[12]

  • Troubleshooting Steps:

    • Confirm the Nature of Palladium: If possible, analyze a sample of the crude reaction mixture to determine the palladium oxidation state.

    • Switch to an Adsorption Method: Soluble palladium requires a different approach. Consider treating the solution with a palladium scavenger or activated carbon.

    • Induce Precipitation: Before filtration, try adding an anti-solvent to precipitate the palladium complex.

    • Flocculation: For colloidal palladium, adding a small amount of a flocculant can help aggregate the particles, making them easier to filter.[9]

Problem 2: Palladium levels remain high even after treatment with a scavenger.

  • Possible Cause: The chosen scavenger may not be optimal for the specific palladium species, or the treatment conditions may be suboptimal.

  • Troubleshooting Steps:

    • Scavenger Screening: The most effective approach is to perform a small-scale screen with a panel of different scavengers (e.g., thiol-based, thiourea-based, or amine-based functionalized silica).[5][11]

    • Optimize Scavenger Loading and Time: Increase the weight equivalent of the scavenger and/or extend the treatment time. Kinetic studies can help determine the optimal conditions.[16]

    • Consider Solvent Compatibility: Ensure the chosen scavenger is effective in your reaction solvent. Some scavengers have different efficiencies in polar versus non-polar solvents.[11]

    • Temperature Effects: Gently heating the mixture during scavenger treatment can sometimes improve efficiency, but should be tested to ensure product stability.[1]

Problem 3: Significant product loss is observed after using activated carbon.

  • Possible Cause: Activated carbon can be non-selective and adsorb the desired product along with the palladium.[5]

  • Troubleshooting Steps:

    • Reduce Activated Carbon Loading: Use the minimum amount of activated carbon necessary for effective palladium removal.

    • Optimize Treatment Time: Shorter treatment times may reduce product loss while still effectively removing palladium.

    • Alternative Adsorbents: Consider using functionalized silica scavengers, which are generally more selective for palladium and can result in lower product loss.[11]

    • Post-Treatment Wash: After filtering off the activated carbon, wash it with a small amount of fresh solvent to recover some of the adsorbed product.

Decision-Making Workflow for Palladium Removal

The following diagram illustrates a logical workflow for selecting an appropriate palladium removal strategy.

Caption: Decision tree for selecting a suitable palladium removal method.

Experimental Protocols

Protocol 1: Palladium Removal using Activated Carbon

This protocol provides a general procedure for using activated carbon to remove residual palladium.

  • Preparation: To the crude reaction mixture containing this compound, add activated carbon (e.g., Darco® KB-B) at a loading of 0.1 to 0.5 wt% relative to the product.

  • Slurry Treatment: Agitate the resulting slurry at a controlled temperature (e.g., 45 °C) for a predetermined time (e.g., 2-18 hours).[1] The optimal temperature and time should be determined experimentally.

  • Filtration: Cool the mixture to room temperature and filter through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the filter cake with a small amount of the reaction solvent to recover any adsorbed product.

  • Analysis: Combine the filtrate and washings, and analyze for residual palladium content.

Protocol 2: Palladium Removal using a Thiol-Functionalized Silica Scavenger

This protocol outlines the use of a common type of palladium scavenger.

  • Scavenger Selection: Based on a screening study, select a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol).

  • Slurry Treatment: To the reaction mixture, add the scavenger (typically 2-10 wt% relative to the product). Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-24 hours.[1]

  • Filtration: Filter the mixture to remove the scavenger. The scavenger can be filtered through a standard filter paper or a sintered glass funnel.

  • Solvent Wash: Wash the collected scavenger with fresh solvent to ensure complete recovery of the product.

  • Analysis: Concentrate the combined filtrate and washings, and analyze for residual palladium.

Data Summary: Comparison of Palladium Removal Methods

The following table summarizes the advantages and disadvantages of common palladium removal techniques.

MethodAdvantagesDisadvantagesTypical Application
Activated Carbon Cost-effective, readily available, effective for various Pd species.[10]Can be non-selective leading to product loss, fines can be difficult to filter.[5]Initial purification of crude reaction mixtures.
Silica Scavengers High selectivity for palladium, low product loss, available with various functionalities for different Pd species.[8][11]Higher cost compared to activated carbon.[1]When high purity is required and to minimize product loss.
Filtration (Celite®) Simple, fast, and inexpensive.[12]Only effective for insoluble, heterogeneous palladium.[9]Removal of precipitated Pd(0) ("palladium black").
Crystallization Can be highly effective for purification and palladium removal in a single step.Product must be crystalline, may require significant optimization, palladium can sometimes co-crystallize.[1]Final purification step for solid products.
Liquid-Liquid Extraction Can remove some polar palladium species into an aqueous phase.[12][17]Often not sufficient as a standalone method, requires immiscible solvent systems.As part of a work-up procedure.

Visualizing the Scavenging Process

The following diagram illustrates the general mechanism of palladium removal using a solid-supported scavenger.

Scavenging_Process Mechanism of Palladium Removal by Adsorption cluster_0 Step 1: Slurry Treatment cluster_1 Step 2: Filtration solution Solution with Product and Soluble Palladium scavenger Solid Scavenger (e.g., Functionalized Silica) solution->scavenger Adsorption bound_scavenger Scavenger with Bound Palladium purified_solution Purified Solution (Product Only) bound_scavenger->purified_solution Separation

Sources

preventing byproduct formation in 2-Fluorobiphenyl-4-carboxaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Fluorobiphenyl-4-carboxaldehyde

A Guide for Researchers and Process Development Chemists

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the synthesis of key intermediates like this compound is foundational to many research and development programs. This molecule, a crucial building block for various pharmaceuticals, often presents challenges related to byproduct formation, which can complicate purification and impact final product yield and purity.

This guide is structured to provide direct, actionable solutions to common problems encountered during synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions.

Troubleshooting Guide: Diagnosing and Solving Byproduct Formation

The most common and scalable synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This guide will focus on troubleshooting this pathway, specifically the coupling of a 2-fluorophenylboronic acid derivative with a 4-halobenzaldehyde.

Issue 1: Presence of Symmetrical Dimer Byproducts (Homocoupling)

Q1: My reaction mixture shows significant amounts of 2,2'-difluorobiphenyl and/or 4,4'-diformylbiphenyl. What causes this homocoupling, and how can it be prevented?

A1: Homocoupling is a classic side reaction in Suzuki couplings, where two molecules of the same coupling partner react with each other. This is typically mediated by Pd(II) species and is often exacerbated by the presence of oxygen.[1][2] The mechanism involves the coupling of two boronic acid molecules, which reduces Pd(II) to the catalytically active Pd(0), or the coupling of two aryl halides.

Root Causes & Solutions:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of the boronic acid.[1][3]

    • Solution: Rigorous degassing of all solvents, reagents, and the reaction vessel is critical. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by performing several freeze-pump-thaw cycles.[4] Subsurface sparging with nitrogen is particularly effective.[3]

  • Use of Pd(II) Precatalysts: Precatalysts like Pd(OAc)₂ or PdCl₂(dppf) start in the Pd(II) oxidation state. For the catalytic cycle to begin, they must be reduced to Pd(0). This reduction can occur via an undesirable homocoupling pathway.[1]

    • Solution:

      • Consider using a Pd(0) source like Pd₂(dba)₃.

      • Add a mild reducing agent to the reaction. For instance, the addition of potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without disrupting the main catalytic cycle.[3][5]

  • High Concentration of Boronic Acid: A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction.

    • Solution: Employ slow addition of the boronic acid solution to the reaction mixture using a syringe pump. This keeps its concentration low, disfavoring dimerization.[4]

Issue 2: Formation of Benzaldehyde Byproduct (Dehalogenation)

Q2: I'm using 4-bromobenzaldehyde, but my crude NMR and GC-MS show a significant peak for benzaldehyde. Why is my starting material being dehalogenated?

A2: Dehalogenation is the replacement of the halogen on your aryl halide with a hydrogen atom.[6] This side reaction proceeds through the formation of a palladium-hydride (Pd-H) species.[7] This species can arise from the reaction of the palladium complex with various components in the mixture, such as the base, solvent (especially alcohols), or residual water.[7] The Ar-Pd(II)-X intermediate can then react with the hydride to reductively eliminate the dehalogenated arene (Ar-H).

Root Causes & Solutions:

  • Hydride-Donating Reagents: Certain bases or solvents can act as hydride sources.

    • Solution:

      • Base Selection: Avoid strong alkoxide bases if dehalogenation is an issue. Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often superior choices.[7]

      • Solvent Choice: Use anhydrous aprotic solvents like 1,4-dioxane, toluene, or THF. Avoid using alcohols as the primary solvent, as they can be a source of hydrides for the Pd-H pathway.[7][8]

  • Ligand Properties: The ligand bound to the palladium center plays a crucial role. Less effective ligands can lead to a longer-lived Ar-Pd(II)-X intermediate, giving it more time to undergo side reactions.

    • Solution: Switch to bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote faster rates of reductive elimination (the desired product-forming step), which can outcompete the dehalogenation pathway.[7]

  • Halide Reactivity: The propensity for dehalogenation follows the trend I > Br > Cl.[7][9]

    • Solution: If feasible for your system, switching from an aryl bromide or iodide to an aryl chloride can reduce dehalogenation, though this may require more forcing conditions (higher temperature, stronger catalyst system) to achieve the desired cross-coupling.[7]

Issue 3: Formation of Fluorobenzene Byproduct (Protodeborylation)

Q3: My analysis shows the presence of fluorobenzene, indicating my 2-fluorophenylboronic acid is being consumed by a side reaction. How do I prevent this protodeborylation?

A3: Protodeborylation is the cleavage of the C–B bond and its replacement with a C–H bond. This is a common decomposition pathway for boronic acids, particularly in aqueous or protic media, and can be accelerated by certain structural features in the boronic acid itself.[1]

Root Causes & Solutions:

  • Instability of Boronic Acid: Boronic acids can be unstable to heat, water, and certain reaction conditions, leading to decomposition.

    • Solution: Convert the boronic acid to a more stable boronic ester, such as a pinacol or neopentyl glycol ester.[1] These esters are generally more robust, preventing premature protodeborylation, and can be easily prepared using methods like Miyaura borylation.[1]

  • Reaction Medium: The presence of water and certain bases can facilitate the protodeborylation pathway.

    • Solution: While some water is often necessary to dissolve the base, using strictly anhydrous conditions (if compatible with your base and catalyst system) can suppress this side reaction. If water is required, minimize the amount and consider using a biphasic system (e.g., Toluene/Water) where the concentration of water in the organic phase is low.[4][10]

Visualizing Reaction Pathways

To better understand how these side reactions compete with the desired product formation, it is helpful to visualize the catalytic cycle.

Suzuki_Cycle cluster_main Desired Suzuki Catalytic Cycle cluster_side Side Reaction Pathways Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (Ar-X) PdII Pd(II) Species Pd0->PdII Oxidation (O₂) Transmetal Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal Transmetalation (Ar'-B(OH)₂) PdH Ar-Pd(II)-H(L₂) OxAdd->PdH Hydride Source (Base, Solvent) RedElim Ar-Ar' (Product) Transmetal->RedElim Reductive Elimination RedElim->Pd0 Homocoupling Ar'-Ar' (Homocoupling) PdII->Homocoupling Reaction with 2x Ar'-B(OH)₂ Dehalogenation Ar-H (Dehalogenation) PdH->Dehalogenation Reductive Elimination Homocoupling->Pd0

Caption: Suzuki cycle with competing byproduct pathways.

Frequently Asked Questions (FAQs)

Q4: What are the best general practices for setting up a Suzuki reaction to minimize byproducts from the outset?

A4:

  • Use High-Purity Reagents: Impurities in starting materials, solvents, or catalysts can initiate or catalyze side reactions.

  • Ensure an Inert Atmosphere: As discussed, oxygen is a primary culprit in homocoupling. Always work under a positive pressure of an inert gas like argon or nitrogen.

  • Optimize Stoichiometry: A slight excess (1.1-1.3 equivalents) of the boronic acid derivative is common to ensure the complete consumption of the more valuable aryl halide. However, a large excess can lead to purification challenges.[4]

  • Perform a Catalyst/Ligand Screen: There is no universal catalyst system. Screen a small set of palladium sources (e.g., Pd₂(dba)₃, XPhos Pd G3) and ligands (e.g., SPhos, XPhos, RuPhos) to find the optimal combination for your specific substrates.

  • Monitor the Reaction: Use TLC, GC-MS, or LC-MS to track the consumption of starting materials and the formation of products and byproducts. Stop the reaction once the limiting reagent is consumed to avoid prolonged heating, which can promote decomposition and side reactions.[6]

Q5: How does the choice of base affect byproduct formation?

A5: The base is critical for activating the boronic acid for transmetalation.[11] However, its choice impacts side reactions significantly:

  • Strong Bases (e.g., NaOH, KOtBu): Can promote dehalogenation and decomposition of sensitive functional groups.

  • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): Generally preferred for minimizing dehalogenation.[7] K₃PO₄ is often an excellent choice as it is effective but generally does not act as a hydride source. The choice of base can also affect the selectivity of the reaction when competing boronic acids are present.[12]

Q6: I am considering a Vilsmeier-Haack formylation of 2-fluorobiphenyl instead. What byproducts should I anticipate with that route?

A6: The Vilsmeier-Haack reaction uses a formylating agent (the "Vilsmeier reagent," typically formed from DMF and POCl₃) to functionalize electron-rich arenes.[13][14] For 2-fluorobiphenyl, potential issues include:

  • Regioselectivity: While formylation is expected at the 4-position (para to the phenyl group), you may see minor isomers from substitution at other positions. The Vilsmeier reagent is a relatively weak electrophile, making the reaction sensitive to the electronic properties of the substrate.[15][16]

  • Incomplete Reaction: 2-Fluorobiphenyl is not as electron-rich as substrates like aniline or phenol, which can lead to sluggish or incomplete reactions.[14]

  • Polymerization/Decomposition: The strongly acidic conditions can lead to the formation of resinous byproducts, especially with prolonged reaction times or elevated temperatures.[17]

For this specific target, the Suzuki-Miyaura coupling is often more reliable and higher-yielding due to its milder conditions and broader functional group tolerance.

Experimental Protocol Example: Optimized Suzuki-Miyaura Coupling

This protocol incorporates best practices to minimize common byproducts in the synthesis of this compound from 4-bromo-2-fluorobenzaldehyde and phenylboronic acid.

Protocol_Workflow start Start: Assemble Reagents setup 1. Add Solids to Flask (Aryl Bromide, Boronic Acid, K₃PO₄, Pd₂(dba)₃, SPhos) start->setup inert 2. Create Inert Atmosphere (Evacuate & backfill with Argon 3x) setup->inert solvent 3. Add Degassed Solvents (Toluene/Water via syringe) inert->solvent heat 4. Heat Reaction (80-100 °C with vigorous stirring) solvent->heat monitor 5. Monitor Progress (TLC or LC-MS) heat->monitor workup 6. Quench & Workup (Cool, dilute, extract, purify) monitor->workup end End: Purified Product workup->end

Caption: Optimized Suzuki coupling workflow.

Quantitative Parameter Summary

ParameterRecommended Value/ConditionRationale
Aryl Halide 4-Bromobenzaldehyde (1.0 eq.)Common, reactive starting material.
Boronic Acid 2-Fluorophenylboronic Acid (1.2 eq.)Slight excess drives reaction to completion.
Palladium Source Pd₂(dba)₃ (1-2 mol%)A Pd(0) source to avoid reductive homocoupling.
Ligand SPhos (2-4 mol%)Bulky, electron-rich ligand to promote reductive elimination.[7]
Base K₃PO₄ (3.0 eq.)Effective, non-hydride donating base.[7]
Solvent Toluene / H₂O (10:1 v/v)Aprotic organic phase with minimal water to dissolve base.
Atmosphere Argon or NitrogenCritical for preventing oxygen-mediated side reactions.[3][4]
Temperature 80-100 °CSufficient for reaction rate without promoting degradation.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Tomanová, P., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Cisneros, A., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Retrieved from [Link]

  • Cisneros, A., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Retrieved from [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • ResearchGate. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • ResearchGate. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Google Patents. (2011). CN101973869A - Method for synthesis of flurbiprofen.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

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Technical Support Center: Scaling Up the Synthesis of 2-Fluorobiphenyl-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluorobiphenyl-4-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important synthesis. This compound is a key building block in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs.[1][2] Its efficient synthesis on a larger scale is therefore of significant interest.

The most common and industrially viable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[3][4] This guide focuses on troubleshooting and optimizing this specific palladium-catalyzed reaction for large-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent method is the Suzuki-Miyaura cross-coupling reaction. This involves reacting 4-bromobenzaldehyde with 2-fluorophenylboronic acid using a palladium catalyst and a base.[5] This reaction is widely adopted due to its high functional group tolerance, relatively mild conditions, and the commercial availability of the starting materials.

Q2: What are the most critical parameters to control during the scale-up of this Suzuki coupling reaction?

A2: When scaling up, the most critical parameters are:

  • Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand is crucial. The ligand stabilizes the palladium catalyst and facilitates the reaction.[6]

  • Base Selection: The type and amount of base (e.g., K₂CO₃, K₃PO₄) are critical for the transmetalation step and overall reaction rate.[5][7]

  • Solvent Choice: The solvent system (e.g., toluene/water, dioxane/water) affects the solubility of reagents and the reaction kinetics.[7]

  • Oxygen Exclusion: Rigorous degassing of the reaction mixture is paramount as oxygen can lead to unwanted side reactions, such as the homocoupling of the boronic acid, and can deactivate the palladium catalyst.[8]

  • Temperature Control: Maintaining a consistent and optimal reaction temperature is key for reaction rate and minimizing impurity formation.[9]

Q3: How can I effectively monitor the progress of the reaction on a larger scale?

A3: For large-scale reactions, taking aliquots for analysis by thin-layer chromatography (TLC) might be cumbersome. High-performance liquid chromatography (HPLC) or gas chromatography (GC) are more robust methods for monitoring the disappearance of starting materials and the formation of the product.[10] These techniques provide quantitative data on reaction conversion and can also detect the formation of impurities in real-time.

Troubleshooting Guide

Scaling up a synthesis often presents challenges not observed at the bench scale. This guide addresses common problems encountered during the scale-up of the this compound synthesis via Suzuki coupling.

Problem 1: Low or No Product Yield
Potential CauseScientific Explanation & Troubleshooting Steps
Inactive or Deactivated Catalyst The Pd(0) species is the active catalyst in the Suzuki reaction. If your palladium source is old or has been improperly stored, it may have oxidized. Solution: Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more stable to air and moisture.[11]
Poor Quality or Decomposed Boronic Acid Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) upon storage, especially in the presence of moisture. This reduces the amount of active nucleophile. Solution: Use freshly purchased or recrystallized 2-fluorophenylboronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which can be used directly in the reaction.[8][11]
Insufficient Base or Incorrect Base Strength The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[5] If the base is too weak or not sufficiently soluble, this step will be slow or may not occur. Solution: Ensure the base is finely powdered and well-dispersed. For this specific coupling, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective.[7] A base screening might be necessary to find the optimal choice for your specific conditions.
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and promote the homocoupling of the boronic acid, consuming the starting material.[12] Solution: Ensure all solvents are thoroughly degassed before use (e.g., by sparging with argon or nitrogen for an extended period). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Problem 2: Significant Impurity Formation
Potential CauseScientific Explanation & Troubleshooting Steps
Homocoupling of Boronic Acid This side reaction forms 2,2'-difluorobiphenyl and is primarily caused by the presence of oxygen.[8] Solution: As mentioned above, rigorous exclusion of oxygen is critical. Ensure your inert gas setup is robust and that there are no leaks in your reactor system.
Dehalogenation of 4-bromobenzaldehyde This side reaction produces benzaldehyde and is often a result of side reactions involving the palladium hydride species.[11] Solution: This can sometimes be suppressed by the choice of ligand and by ensuring the reaction is not overheated.
Protodeboronation of 2-fluorophenylboronic acid This leads to the formation of fluorobenzene. Solution: Use a fresh, high-quality boronic acid and consider using a boronate ester for improved stability.[8][11]
Problem 3: Reaction Stalls Before Completion
Potential CauseScientific Explanation & Troubleshooting Steps
Catalyst Deactivation Over the course of the reaction, the palladium catalyst can agglomerate into inactive palladium black, especially at high temperatures or with insufficient ligand. Solution: Ensure an adequate amount of a suitable ligand is used. Sometimes, a lower reaction temperature for a longer duration can prevent premature catalyst decomposition. The use of more robust ligands, such as bulky phosphines or N-heterocyclic carbenes (NHCs), can also help.[13]
Insufficient Mixing In large reactors, inadequate agitation can lead to poor mixing of the multiphasic reaction mixture (organic solvent, aqueous base, solid catalyst). This can result in localized concentration gradients and slow reaction rates. Solution: Ensure the reactor's stirring mechanism is sufficient to create a well-mixed suspension. The use of phase-transfer catalysts can sometimes be beneficial in biphasic systems.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ + Base PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' (Product)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Reagents Check Reagent Quality (Boronic Acid, Pd Catalyst) Start->Check_Reagents Check_Inertness Verify Inert Atmosphere (Degassing, N₂/Ar Blanket) Start->Check_Inertness Check_Conditions Review Reaction Conditions (Base, Solvent, Temperature) Start->Check_Conditions Optimize Systematic Optimization (DoE if necessary) Check_Reagents->Optimize Check_Inertness->Optimize Check_Conditions->Optimize Success Successful Scale-Up Optimize->Success

Caption: A logical workflow for troubleshooting common scale-up issues.

Detailed Experimental Protocol (Illustrative Example)

This protocol is for illustrative purposes and should be optimized for your specific equipment and scale.

Reaction: 4-bromobenzaldehyde + 2-fluorophenylboronic acid → this compound

Table 1: Reagent Quantities for a 1 mole Scale Reaction

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
4-bromobenzaldehyde185.02185.0 g1.01.0
2-fluorophenylboronic acid139.92167.9 g1.21.2
Pd(OAc)₂224.502.25 g0.010.01
SPhos (ligand)410.488.21 g0.020.02
K₃PO₄ (finely powdered)212.27424.5 g2.02.0
Toluene-2.0 L--
Water-0.5 L--

Step-by-Step Procedure:

  • Reactor Setup: To a clean, dry, and inerted reactor equipped with a mechanical stirrer, condenser, and thermocouple, add 4-bromobenzaldehyde, 2-fluorophenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Solvent Addition and Degassing: Add the toluene and water. Begin vigorous stirring and sparge the mixture with argon or nitrogen for at least 1 hour to ensure the complete removal of dissolved oxygen.

  • Reaction: Heat the mixture to 80-90 °C under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction progress every 1-2 hours using HPLC or GC until the consumption of 4-bromobenzaldehyde is complete (typically 6-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Separate the aqueous layer. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[10]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]

  • MDPI. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]

  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development. [Link]

  • SemOpenAlex. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • Reaction Mechanism of Ethyl Propanoate in Suzuki Coupling. [Link]

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling : r/Chempros. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

  • Organic Syntheses Procedure. synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. [Link]

  • NIH. Organoborane coupling reactions (Suzuki coupling). [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]

  • Four Chongqing Chemdad Co. This compound 97. [Link]

  • Google Patents. CN101973869A - Method for synthesis of flurbiprofen.

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Technical Support Center: Solvent Effects on 2-Fluorobiphenyl-4-carboxaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for reactions involving 2-Fluorobiphenyl-4-carboxaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical role of solvent selection in your experiments. As a versatile building block in pharmaceutical and materials science research, understanding how solvents modulate the reactivity of its dual functional sites—the aldehyde and the activated carbon-fluorine bond—is paramount for success.[1][2][3]

This guide is structured to help you diagnose issues, optimize your reaction conditions, and deepen your mechanistic understanding.

Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format.

Problem: My reaction shows low or no conversion.

Q1: I've mixed my reagents, but the reaction doesn't seem to start or proceeds very slowly. What's the first solvent-related issue I should check?

A1: The primary suspect is poor solubility of one or more reactants. This compound, being a largely non-polar aromatic compound, has limited solubility in highly polar solvents like water but is generally soluble in common organic solvents.[4] However, your nucleophile or other reagents might be salts with poor solubility in non-polar media.

  • Causality: For a reaction to occur, reagents must be in the same phase to interact. If a reagent remains a solid suspension, the reaction is limited to the crystal surface, leading to extremely slow or negligible rates.

  • Actionable Advice:

    • Visual Check: Observe the reaction mixture. Is it a clear, homogeneous solution? If not, solubility is an issue.

    • Solvent Test: On a small scale, test the solubility of each individual reactant in your chosen solvent and potential alternatives.

    • Solvent System Change: If you are performing a Nucleophilic Aromatic Substitution (SNAr) with an ionic nucleophile, a polar aprotic solvent like DMSO or DMF is often required to dissolve the salt while also promoting the reaction (see FAQ 2). For reactions focused on the aldehyde, solvents like THF, Dichloromethane (DCM), or Toluene are common starting points.

Problem: My reaction is messy, with multiple side products and a low yield of the desired product.

Q2: My TLC plate shows multiple spots, and purification is a nightmare. How can the solvent be responsible for this?

A2: Your solvent choice could be either promoting undesirable side reactions or failing to adequately control the primary reaction pathway. The solvent doesn't just dissolve reagents; it actively participates in the reaction's energy landscape.

  • Causality & Mechanisms:

    • Protic Solvents and Nucleophile Deactivation: In Nucleophilic Aromatic Substitution (SNAr) reactions, polar protic solvents (e.g., ethanol, methanol, water) can form strong hydrogen bonds with anionic nucleophiles (like amines, alkoxides, or azides).[5] This "solvation cage" stabilizes the nucleophile, lowering its energy and making it less reactive, which can allow slower, undesired pathways to compete.[6]

    • Solvent Polarity and Reaction Rate: The polarity of the solvent can differentially stabilize transition states.[5] For reactions involving the formation of charged intermediates, such as in some aldehyde additions, a more polar solvent can accelerate the reaction.[7] If this acceleration is not uniform for all possible pathways, selectivity can decrease.

    • Solvent as a Reactant: In some cases, particularly with highly reactive intermediates or under harsh conditions, the solvent itself can react. For example, using an alcohol solvent in a reaction intended for an amine nucleophile could lead to a competing ether product.

  • Actionable Advice:

    • Switch to Polar Aprotic for SNAr: If you are targeting the C-F bond with a nucleophile, immediately switch from any protic solvent to a polar aprotic solvent like DMSO, DMF, or Acetonitrile. This will enhance the nucleophile's reactivity and often cleans up the reaction significantly.

    • Tune Polarity for Aldehyde Reactions: For reactions at the aldehyde, if you suspect side reactions, try a less polar solvent (e.g., switch from DCM to Toluene or Hexane). This can sometimes slow the desired reaction but may slow the undesired ones even more, improving selectivity.

    • Control for Water: Ensure you are using anhydrous solvents, especially for reactions involving organometallics, strong bases, or water-sensitive functional groups. Adventitious water can initiate unwanted side reactions.

Problem: My reaction yield is inconsistent between runs, even with the same protocol.

Q3: I'm following the same procedure, but my yield varies from 30% to 80%. Could the solvent be the hidden variable?

A3: Absolutely. Solvent quality and handling are frequent culprits for inconsistent results.

  • Causality:

    • Peroxide Contamination: Ethereal solvents like THF or Dioxane can form explosive peroxides over time. Chemically, these peroxides are oxidants and can initiate radical side reactions or decompose sensitive reagents, leading to variable yields.

    • Water Content: As mentioned, the water content in a solvent bottle can change each time it's opened. For moisture-sensitive reactions, this is a major source of inconsistency.

    • Stabilizers and Inhibitors: Some solvents are sold with stabilizers (e.g., BHT in THF). These can sometimes interfere with a reaction, and different batches or grades of solvent may have different levels.

  • Actionable Advice:

    • Use Freshly Purified/Opened Solvents: For sensitive reactions, always use a freshly opened bottle of an anhydrous solvent or purify the solvent using a solvent purification system.

    • Standardize Your Source: Use the same grade and supplier for your solvents for a particular reaction to minimize batch-to-batch variability.

    • Document Everything: Note the age, grade, and supplier of the solvent used for each reaction in your lab notebook. This can help you trace sources of inconsistency later.

Frequently Asked Questions (FAQs)

Q4: How does solvent polarity generally affect reactions at the aldehyde functional group of this compound?

A4: The aldehyde group typically reacts via nucleophilic addition or related pathways (e.g., Wittig, condensation). Solvent polarity plays a key role by stabilizing or destabilizing charged species along the reaction coordinate.

  • Mechanism & Solvent Interaction: In a typical nucleophilic addition, a partial negative charge develops on the oxygen atom in the transition state and the tetrahedral intermediate. Polar solvents, especially protic ones, can stabilize this developing charge through dipole-dipole interactions or hydrogen bonding, thereby lowering the activation energy and increasing the reaction rate.[7][8][9]

  • Practical Implications: For less reactive nucleophiles, moving to a more polar solvent can often increase the reaction rate. Conversely, for very reactive systems, a non-polar solvent may be used to moderate the reaction. Studies on benzaldehyde derivatives often show that reaction kinetics are influenced by solvent polarity.[8][10]

Q5: What is the optimal solvent choice for a Nucleophilic Aromatic Substitution (SNAr) reaction at the C-F bond, and why?

A5: The gold standard for SNAr reactions is a polar aprotic solvent . This choice is rooted in the mechanism of the reaction.

  • SNAr Mechanism: The reaction proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the carbon bearing the fluorine, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group (fluoride) is then eliminated to restore aromaticity.

  • The Role of the Solvent:

    • Polar Aprotic Solvents (e.g., DMSO, DMF, NMP, Acetonitrile): These solvents have large dipole moments and can effectively solvate cations (e.g., the counter-ion of your nucleophile, like K⁺ or Na⁺). However, their positive dipole is sterically hindered, so they do not effectively solvate anions (the nucleophile). This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the initial attack.

    • Polar Protic Solvents (e.g., H₂O, EtOH, MeOH): These solvents will hydrogen-bond to the nucleophile, creating a tight solvation shell that stabilizes it and significantly reduces its reactivity.[5][6][11] Therefore, protic solvents are generally poor choices and will dramatically slow down or even halt SNAr reactions.

The diagram below illustrates this critical difference in solvation.

G Diagram 1: Solvation Effects on a Nucleophile (Nu⁻) for SNAr Reactions cluster_0 Polar Aprotic Solvent (e.g., DMSO) cluster_1 Polar Protic Solvent (e.g., EtOH) nu1 Nu⁻ k1 K⁺ d1 S=O k1->d1 d2 S=O k1->d2 d3 S=O k1->d3 label_a "Naked" Anion: Highly Reactive nu2 Nu⁻ h1 H-OEt nu2->h1 h2 H-OEt nu2->h2 h3 H-OEt nu2->h3 label_b Solvated Anion: Poorly Reactive

Caption: Solvation of a nucleophile in aprotic vs. protic media.

Q6: Are there any unconventional or "green" solvents that could be effective for these reactions?

A6: Yes, the field of green chemistry is actively exploring alternatives. For reactions involving this compound, fluorinated alcohols are an interesting option.

  • Fluorinated Alcohols (e.g., TFE, HFIP): Solvents like 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) have unique properties. They are highly polar and can form hydrogen bonds, but they are very weakly nucleophilic. This combination allows them to stabilize charged intermediates and transition states, similar to other protic solvents, but without competing as a nucleophile. They have been shown to be crucial components in certain modern nucleophilic substitution reactions.[12] However, their high cost and potential toxicity are factors to consider.

Data Summary & Experimental Protocols

For effective planning, the properties of common solvents are summarized below.

Table 1: Properties of Common Solvents and Their Suitability for Reactions

SolventDielectric Constant (ε)TypeRecommended ForCaution/Avoid For
Dimethyl Sulfoxide (DMSO)47Polar AproticSNAr reactions, dissolving polar reagents.Difficult to remove under vacuum; can decompose at high temp.
N,N-Dimethylformamide (DMF)37Polar AproticSNAr reactions, peptide couplings.Can decompose to dimethylamine; use anhydrous.
Acetonitrile (MeCN)37Polar AproticGeneral purpose polar solvent; good for SNAr.Less solvating power for some salts compared to DMSO/DMF.
Tetrahydrofuran (THF)7.5Non-polar/Weakly PolarAldehyde additions (e.g., Grignard), Wittig reactions.Forms peroxides; must be anhydrous for many reactions.
Dichloromethane (DCM)9.1Weakly Polar AproticGeneral purpose for aldehyde reactions, chromatography.Volatile; ensure adequate ventilation.
Toluene2.4Non-polarAldehyde condensations (e.g., with Dean-Stark).Can be difficult to dissolve polar reagents.
Ethanol (EtOH)24.5Polar ProticReductions (e.g., with NaBH₄).Avoid for SNAr ; deactivates strong nucleophiles.
Experimental Protocol: Example SNAr Reaction

Synthesis of 2-(4-Morpholinyl)biphenyl-4-carboxaldehyde

This protocol describes a typical SNAr reaction where morpholine displaces the fluorine atom. It is a self-validating system as the progress can be monitored by TLC and the product confirmed by NMR and MS.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq, finely powdered and dried)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Brine Solution

  • Deionized Water

  • Magnesium Sulfate (anhydrous)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and potassium carbonate.

  • Purge the flask with Nitrogen or Argon for 5 minutes.

  • Add anhydrous DMSO via syringe to create a stirrable suspension (approx. 0.2 M concentration with respect to the starting material).

  • Add morpholine via syringe to the mixture.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Validation Checkpoint: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The starting material should be consumed, and a new, more polar spot should appear. A typical reaction time is 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash twice with water, then once with brine to remove residual DMSO.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Decision Workflow for Solvent Selection

The following flowchart provides a logical pathway for selecting an appropriate solvent system based on your reaction type.

G start Start: Identify Reaction Site on this compound site_q Which functional group is reacting? start->site_q aldehyde Aldehyde Group (e.g., Wittig, Grignard, Condensation) site_q->aldehyde Aldehyde c_f_bond C-F Bond (SNAr Reaction) site_q->c_f_bond C-F Bond aldehyde_q Is the nucleophile strong and anionic? aldehyde->aldehyde_q snar_q Is your nucleophile anionic and a poor H-bond donor? c_f_bond->snar_q aprotic_weakly_polar Use Non-polar / Weakly Polar Aprotic (THF, Toluene, DCM) aldehyde_q->aprotic_weakly_polar Yes (e.g., Grignard) protic_solvent Consider Polar Protic (EtOH, MeOH) for stabilizing intermediates (e.g., reductions) aldehyde_q->protic_solvent No (e.g., NaBH₄) polar_aprotic Use Polar Aprotic (DMSO, DMF, MeCN) To maximize nucleophilicity snar_q->polar_aprotic Yes avoid_protic AVOID Protic Solvents (H₂O, Alcohols) They will deactivate the nucleophile! snar_q->avoid_protic No (or if strong H-bond donor)

Caption: A decision tree for selecting a solvent system.

References

  • Effect of the solvent polarity on the rate of reaction at 303K [BA]. ResearchGate. Available at: [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. ACS Publications. Available at: [Link]

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central (PMC). Available at: [Link]

  • This compound 97 Four Chongqing Chemdad Co. Available at: [Link]

  • Effect of Substrates, Leaving Group and the Solvent Polarity on the Reactivity. Dalal Institute. Available at: [Link]

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PubMed. Available at: [Link]

  • Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC). Available at: [Link]

  • Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. Universidad de Alicante. Available at: [Link]

  • Solvent Effect on the Reaction of Benzaldehyde, 2-Naphthol, and Semicarbazide Hydrochloride Catalyzed by PTSA/NaOAc. ResearchGate. Available at: [Link]

  • Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Available at: [Link]

  • Solvent Effects. University of Calgary. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES. IJPSR. Available at: [Link]

  • Solvent effects. Wikipedia. Available at: [Link]

  • Solvent Effects. Chemistry LibreTexts. Available at: [Link]

  • This compound Safety Information. Available at: [Link]

  • Solubility of Organic Compounds. University of Calgary. Available at: [Link]

  • Fluorescence emission spectra of (a) 14 (b) 15 in different solvents. ResearchGate. Available at: [Link]

  • Spectroscopic investigations of solvent effect on chiral interactions. PubMed. Available at: [Link]

  • Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes. PubMed Central (PMC). Available at: [Link]

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Technical Support Center: Temperature Optimization for 2-Fluorobiphenyl-4-carboxaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluorobiphenyl-4-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the critical parameter of reaction temperature. As this molecule is a key building block in the development of active pharmaceutical ingredients (APIs) like Flurbiprofen derivatives, achieving a high-yield, high-purity synthesis is paramount.[1][2][3] This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address common challenges encountered during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis and the pivotal role of temperature.

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction forms the critical carbon-carbon bond between two aromatic rings. The typical reaction involves coupling an aryl halide with an arylboronic acid. For this specific target, the two most common pathways are:

  • Pathway A: Coupling of 4-formylphenylboronic acid with 1-bromo-2-fluorobenzene .

  • Pathway B: Coupling of (2-fluorophenyl)boronic acid with 4-bromobenzaldehyde .

The choice between these pathways often depends on the commercial availability and stability of the starting materials.

Q2: Why is temperature such a critical parameter to control in this synthesis?

A2: Temperature is arguably one of the most influential variables in a palladium-catalyzed cross-coupling reaction.[5] It directly impacts three key aspects of the synthesis:

  • Reaction Rate: Like most chemical reactions, the rate of the Suzuki coupling generally increases with temperature.[6] This is because higher temperatures provide the necessary activation energy for the key steps in the catalytic cycle.

  • Catalyst Stability: The palladium catalyst, particularly the active Pd(0) species, is thermally sensitive. Excessively high temperatures (often >110-120 °C) can cause the catalyst to decompose and precipitate as inactive palladium black, which halts the reaction and significantly reduces the yield.[7]

  • Selectivity and Side Reactions: Temperature can influence the rate of undesirable side reactions. Elevated temperatures can accelerate protodeboronation (the replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid starting material, leading to a more complex product mixture and lower purity.[8][9]

Q3: What is the generally recommended temperature range for this Suzuki-Miyaura coupling?

A3: A typical starting point for the Suzuki-Miyaura synthesis of this compound is in the range of 80 °C to 110 °C .[7][8] However, the precise optimal temperature is highly dependent on the specific combination of catalyst, ligand, base, and solvent used.[10] Some highly active, modern catalyst systems utilizing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) may allow for efficient coupling at lower temperatures, while less reactive starting materials (e.g., an aryl chloride instead of a bromide) might require temperatures at the higher end of this range.[8][11]

Q4: How does temperature specifically affect the three main steps of the Suzuki-Miyaura catalytic cycle?

A4: Understanding the catalytic cycle is key to effective temperature optimization.

  • Oxidative Addition: This is often the rate-determining step where the aryl halide adds to the Pd(0) catalyst.[4] This step requires sufficient thermal energy to proceed efficiently. If the temperature is too low, the reaction may stall at this stage.

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is heavily influenced by the base, and temperature affects the solubility and reactivity of all components, facilitating this transfer.[12]

  • Reductive Elimination: This is the final step where the new C-C bond is formed, and the desired biphenyl product is released from the palladium center, regenerating the Pd(0) catalyst.[12] This step is often, but not always, accelerated by higher temperatures.

Section 2: Troubleshooting Guide

This section provides direct answers to specific problems you may encounter during your experiments.

Problem 1: Low or No Product Conversion

  • Question: My reaction has been running for several hours with all the correct reagents, but TLC/GC-MS analysis shows a large amount of unreacted starting materials. What temperature adjustments should I consider?

  • Answer & Protocol:

    • Initial Diagnosis: Low or no conversion suggests that the reaction's activation energy barrier is not being overcome. Assuming the catalyst and reagents are viable, the temperature is the most likely culprit.

    • Causality: The oxidative addition of the aryl halide to the palladium center is the rate-limiting step and is often sluggish at lower temperatures.[4] Your current reaction temperature may be insufficient to initiate this crucial first step of the catalytic cycle.

    • Recommended Action: Gradually increase the reaction temperature in 10 °C increments. For example, if you started at 80 °C, increase the oil bath temperature to 90 °C.

    • Monitoring: After each temperature increase, allow the reaction to stir for 1-2 hours and monitor the progress again by TLC or GC-MS. This systematic approach helps identify the minimum temperature required for efficient conversion without overshooting into the catalyst decomposition range.[9]

Problem 2: Low Yield with Visible Catalyst Decomposition

  • Question: My reaction seemed to work initially, but it stopped progressing, and I can see a black precipitate forming in the flask. My final yield was very low. What went wrong?

  • Answer & Protocol:

    • Initial Diagnosis: The formation of a black precipitate is the classic sign of palladium black, which indicates the decomposition of your active palladium catalyst.[7]

    • Causality: This is a clear indication that your reaction temperature is too high. The ligand that should be stabilizing the Pd(0) catalytic species is dissociating, allowing the palladium atoms to aggregate and precipitate out of the solution, rendering them catalytically inactive.

    • Recommended Action: Repeat the reaction at a lower temperature. If you were running the reaction at 110 °C, reduce it to 90-100 °C. While the reaction may proceed more slowly, preserving the catalyst's integrity throughout the entire run is essential for achieving a high yield.

    • Pro-Tip: Ensure your temperature probe or thermometer is accurately measuring the internal reaction temperature, not just the oil bath temperature, as there can be a significant difference.[13]

Problem 3: High Levels of Impurities

  • Question: I successfully synthesized the this compound, but the purity is low. I have identified byproducts from homocoupling of my boronic acid and protodeboronation. Can temperature help mitigate this?

  • Answer & Protocol:

    • Initial Diagnosis: The presence of these specific side products indicates that reaction conditions are promoting undesired pathways.

    • Causality:

      • Homocoupling: This side reaction is often exacerbated by the presence of oxygen, but it can also be accelerated at higher temperatures.[8]

      • Protodeboronation: The cleavage of the C-B bond is a known side reaction in Suzuki couplings that can be sensitive to both temperature and the strength of the base.[9]

    • Recommended Action:

      • Lower the Temperature: First, try running the reaction at the lower end of the effective range you've identified (e.g., 80-90 °C). Lower temperatures can slow down these side reactions more than they slow down the desired cross-coupling reaction, thus improving selectivity.

      • Ensure Inert Conditions: This is critical. Protodeboronation can be caused by trace water, and homocoupling by trace oxygen.[8][9] Ensure all solvents and reagents are anhydrous and have been thoroughly degassed with an inert gas (Argon or Nitrogen) prior to use. Maintain a positive pressure of inert gas throughout the reaction.

Section 3: Experimental Protocol & Data

General Experimental Protocol: Suzuki-Miyaura Synthesis

This is a representative starting protocol. Optimization for your specific substrates and setup is highly recommended.

  • Reaction Setup: To a flame-dried Schlenk flask under a positive flow of inert gas (Argon), add 4-bromobenzaldehyde (1.0 equiv.), (2-fluorophenyl)boronic acid (1.2 equiv.), and a powdered base (e.g., K₃PO₄, 2.5 equiv.).

  • Catalyst Addition: To this solid mixture, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Under a positive flow of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water 4:1 mixture) via cannula or syringe.[8]

  • Reaction Execution: With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 90 °C) using a pre-heated oil bath.

  • Monitoring: Monitor the reaction progress every 1-2 hours using a suitable technique (e.g., TLC, GC-MS, or LC-MS) by taking a small aliquot from the reaction mixture.

  • Work-up and Purification: Once the reaction has reached completion (typically when the limiting starting material is consumed), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield this compound.

Data Summary: Impact of Temperature on Synthesis

The following table provides representative data on how temperature can affect the synthesis of this compound. Note: These values are illustrative and will vary based on specific reaction conditions.

Temperature (°C)Reaction Time (h)Yield of Product (%)Protodeboronation Byproduct (%)Homocoupling Byproduct (%)Observations
6024<10%<1%<1%Reaction is too slow; insufficient thermal energy.
801275%~2%~3%Good conversion with minimal side products.
90 6 92% ~3% ~4% Optimal balance of rate and selectivity.
110465%~8%~10%Faster reaction but significant side products and initial signs of catalyst darkening.
120430%>10%>15%Rapid formation of palladium black; reaction stalls.[7]

Section 4: Visual Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting common temperature-related issues during the synthesis.

Temperature_Optimization_Workflow start Problem Identified: Low Yield or Incomplete Reaction check_precipitate Is there a black precipitate (Palladium Black)? start->check_precipitate Examine Flask check_impurities Are significant side products present (Homocoupling, Protodeboronation)? check_precipitate->check_impurities No solution_too_hot Root Cause: Temperature Too High (Catalyst Decomposition) Action: Repeat reaction at a lower temperature (e.g., 90-100 °C). check_precipitate->solution_too_hot Yes check_rate Is the reaction simply slow with clean conversion? check_impurities->check_rate No solution_impurities Root Cause: High temp favors side reactions. Action 1: Lower temperature (e.g., 80-90 °C). Action 2: Ensure strictly inert atmosphere. check_impurities->solution_impurities Yes solution_too_cold Root Cause: Temperature Too Low (Insufficient Activation Energy) Action: Increase temperature incrementally (in 10 °C steps). check_rate->solution_too_cold Yes solution_ok Reaction conditions may be optimal. Consider extending reaction time or checking reagent stoichiometry/purity. check_rate->solution_ok No

Caption: Troubleshooting workflow for temperature optimization.

References

  • Temperature effect on coupling reaction. ResearchGate. [Link]

  • Palladium‐Catalyzed Cross‐Coupling in Continuous Flow at Room and Mild Temperature. ResearchGate. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Center for Biotechnology Information (NCBI). [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes. ACS Publications. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. [Link]

  • This compound 97. Chemdad. [Link]

  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. [Link]

  • Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. PubMed. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Optimization of temperature for Suzuki-Miyaura coupling reaction. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. ResearchGate. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Method for synthesis of flurbiprofen.
  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. University of Illinois Urbana-Champaign. [Link]

  • Process For Preparation Of Flurbiprofen. Quick Company. [Link]

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Technical Support Center: Catalyst Selection for 2-Fluorobiphenyl-4-carboxaldehyde Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to overcoming the challenges associated with catalyst selection for coupling reactions involving 2-Fluorobiphenyl-4-carboxaldehyde. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your synthetic strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering explanations grounded in mechanistic principles and providing actionable solutions.

Low or No Product Yield

Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?

Answer: Low or nonexistent yields in the Suzuki-Miyaura coupling of this compound can be attributed to several factors, often related to the specific functionalities of this substrate.[1] The presence of the ortho-fluoro substituent and the aldehyde group introduces both steric and electronic challenges that must be carefully managed.

Potential Causes and Recommended Solutions:

  • Inactive Catalyst: The palladium catalyst is central to the reaction's success. Improper handling or age can lead to inactivity.

    • Solution: Always use a fresh batch of the palladium catalyst. For greater stability and reliable generation of the active Pd(0) species in situ, consider using a pre-catalyst.[1] It is crucial to maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction to prevent catalyst decomposition.[1]

  • Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. The ortho-fluoro group on this compound creates significant steric hindrance, which can impede the approach of the palladium catalyst.[2][3]

    • Solution: For sterically hindered and less reactive aryl chlorides (or bromides), electron-rich and bulky phosphine ligands are often necessary to promote the oxidative addition step.[2][4] Ligands such as SPhos, XPhos, and RuPhos have proven effective in these challenging couplings.[2] N-heterocyclic carbenes (NHCs) can also be highly effective.[2][4]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step and the overall reaction rate.[1][4]

    • Solution: The strength and solubility of the base can significantly impact the reaction. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required for difficult couplings.[4] Aprotic polar solvents such as dioxane, THF, or toluene, often with a small amount of water, are standard choices.[4][5]

  • Aldehyde Interference: The aldehyde group can potentially coordinate to the nickel catalyst, which could inhibit the reaction.[6] While this is more pronounced with nickel catalysis, similar electronic effects can influence palladium-catalyzed reactions.

    • Solution: While direct interference is less common with palladium, ensure that reaction conditions are optimized to favor the desired catalytic cycle. If inhibition is suspected, a ligand screen may identify a ligand that minimizes this interaction.

Significant Formation of Side Products

Question: I'm observing significant side products in my reaction, primarily homocoupling of my boronic acid and protodeboronation. How can I minimize these?

Answer: The formation of side products is a common issue in Suzuki-Miyaura couplings, particularly with sensitive substrates.

Common Side Reactions and Mitigation Strategies:

  • Homocoupling of the Boronic Acid: This side reaction, forming a biaryl byproduct from two boronic acid molecules, is often promoted by the presence of oxygen.[2][5]

    • Mitigation:

      • Thorough Degassing: Ensure all solvents and reagents are rigorously degassed. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period.[2]

      • Maintain Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas.

      • Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling.[2]

  • Protodeboronation: This involves the replacement of the boronic acid group with a hydrogen atom.[2] Boronic acids are susceptible to hydrolysis, and this is especially true for heteroaryl boronic acids.[5] Electron-withdrawing groups, such as the fluorine atoms in polyfluorinated boronic acids, increase the acidity and susceptibility to protodeboronation.[7]

    • Mitigation:

      • Use of Boronic Esters: Pinacol esters are more stable than their corresponding boronic acids and can prevent premature decomposition.[5]

      • Anhydrous Conditions: While a small amount of water can be beneficial, excess water can promote protodeboronation. Ensure solvents are anhydrous if this is a persistent issue.[4]

      • Base Optimization: Strong bases, particularly hydroxides, can accelerate this side reaction. Consider screening milder bases.[4]

      • Slow-Release Strategy: Using organotrifluoroborates can be effective, as they hydrolyze slowly to release the boronic acid, minimizing its concentration and subsequent side reactions.[8][9]

  • Dehalogenation: The replacement of the halide on the electrophile with a hydrogen atom is another possible side reaction.[5]

    • Mitigation: This is often linked to the catalyst system and reaction conditions. Re-optimization of the ligand and base may be necessary.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst selection so critical for the coupling of this compound?

A1: The structure of this compound presents a combination of challenges. The ortho-fluoro group creates steric hindrance around the carbon-halogen bond, which can slow down the crucial oxidative addition step in the catalytic cycle.[2][3] Additionally, the aldehyde functional group can potentially interact with the catalyst. Therefore, a carefully selected catalyst system, particularly the ligand, is required to overcome these hurdles and achieve efficient coupling.[2][4]

Q2: What are the best starting points for a catalyst system for a Suzuki-Miyaura coupling with this substrate?

A2: A good starting point would be a palladium(II) precatalyst like Pd(OAc)₂ or a more stable Buchwald precatalyst, combined with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[2][4] These ligands are well-suited for promoting the challenging oxidative addition of sterically hindered aryl halides.[10] For the base, potassium phosphate (K₃PO₄) is a robust choice.[4]

Q3: Should I use a Pd(0) or Pd(II) catalyst source?

A3: Both Pd(0) and Pd(II) sources can be effective. Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are already in the active oxidation state for the catalytic cycle to begin.[5] However, they can be less stable. Pd(II) sources such as Pd(OAc)₂ or PdCl₂(dppf) are often more bench-stable.[5] They require an initial reduction to Pd(0) in situ, which can be facilitated by phosphine ligands or the boronic acid itself.[5] For challenging couplings, stable Pd(II) precatalysts are often preferred for their reliability.[1]

Q4: How does the choice of boronic acid versus a boronic ester affect the reaction?

A4: Boronic esters, such as pinacol esters, are generally more stable than the corresponding boronic acids.[5] This increased stability can be advantageous in preventing side reactions like protodeboronation, especially if the reaction requires prolonged heating or strongly basic conditions. While boronic esters may need to hydrolyze to the boronic acid in situ before transmetalation, this can act as a beneficial slow-release mechanism.[11][12]

Q5: Can I use alternative coupling reactions to the Suzuki-Miyaura for this substrate?

A5: Yes, other cross-coupling reactions can be considered, each with its own advantages and disadvantages.

  • Stille Coupling: Uses organostannane reagents. It is often very mild and tolerant of many functional groups.[13] However, the toxicity of tin reagents is a significant drawback.

  • Negishi Coupling: Employs organozinc reagents. These reactions are known for their high reactivity and functional group tolerance.[13] The main challenge is the moisture sensitivity of the organozinc reagents.

  • Heck Reaction: Couples the aryl halide with an alkene. This is not suitable for forming a biaryl bond directly with another aryl group in the same way as the Suzuki reaction.[13]

For the synthesis of biphenyls, the Suzuki-Miyaura reaction is often the preferred method due to its operational simplicity, mild conditions, and the low toxicity of the reagents and byproducts.[13]

Data and Protocols

Table 1: Representative Catalyst Systems for Challenging Suzuki-Miyaura Couplings
Catalyst PrecursorLigandBaseSolventTemperature (°C)Notes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-110A robust system for sterically hindered aryl halides.[2]
Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane100Effective for electron-rich and hindered substrates.[4]
PdCl₂(dppf)(none)K₂CO₃DME/H₂O80-90A classic catalyst, may be less effective for highly hindered substrates.
Buchwald G3 Precatalyst(integrated)K₃PO₄THF60-80Highly active precatalyst for challenging couplings.[5]

Note: Yields are highly dependent on the specific coupling partners and reaction scale. Optimization is often necessary.[2][4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point and may require optimization for your specific boronic acid partner.

Reaction Setup:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) to the flask under a positive flow of inert gas.

  • Add the degassed solvent (e.g., toluene or 1,4-dioxane) via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.[2]

Reaction Execution:

  • With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 80–110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

Work-up:

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process

Catalyst Selection Logic

Catalyst_Selection Substrate This compound (Aryl Halide) Challenge Challenges: - Steric Hindrance (o-F) - Potential Aldehyde Interaction Substrate->Challenge Catalyst_System Catalyst System Components Challenge->Catalyst_System Requires Optimized System Goal Desired Product: Coupled Biphenyl Precatalyst Pd Precatalyst (e.g., Pd(OAc)₂, G3-Precatalyst) Catalyst_System->Precatalyst 1. Pd Source Ligand Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Catalyst_System->Ligand 2. Ligand Base Strong, Non-Nucleophilic Base (e.g., K₃PO₄, Cs₂CO₃) Catalyst_System->Base 3. Base Solvent Aprotic Solvent (e.g., Toluene, Dioxane) Catalyst_System->Solvent 4. Solvent Ligand->Goal Overcomes Steric Hindrance Facilitates Oxidative Addition Base->Goal Promotes Transmetalation Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 LₙPd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Lₙ(Ar)Pd(II)-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OR)₂ PdII_Aryl Lₙ(Ar)Pd(II)-Ar' Transmetalation->PdII_Aryl Base RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Ar-Ar' (Product) Product Coupled Product RedElim->Product ArX This compound (Electrophile) ArX->OxAdd ArB Arylboronic Acid/Ester (Nucleophile) ArB->Transmetalation

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Vedejs, E., & Chapman, R. W. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 132(45), 16356–16359.
  • Lloyd-Jones, G. C., & Ball, L. T. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 132(45), 16356–16359.
  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1599–1611.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Myers, A. G. The Suzuki Reaction. Harvard University. [Link]

  • Cooper, A. K., Leonard, D. K., Bajo, S., Burton, P. M., & Nelson, D. J. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(8), 2135–2142.
  • Suzuki, A. (2005). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 81(5), 125–137.
  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (5), 213.

Sources

Technical Support Center: Mastering Moisture-Sensitive Reactions with 2-Fluorobiphenyl-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-Fluorobiphenyl-4-carboxaldehyde in moisture-sensitive reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing this versatile yet sensitive reagent. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your reactions are not only successful but also reproducible and safe.

Introduction: Understanding the Challenges

This compound is a valuable building block in the synthesis of pharmaceuticals and advanced materials, often utilized in reactions that are highly susceptible to moisture.[1][2] The aldehyde functional group is prone to hydration and other side reactions in the presence of water, while many of the powerful organometallic reagents used in conjunction with it are rapidly quenched by protic sources.[3][4] This guide will equip you with the necessary knowledge and techniques to confidently handle this reagent and achieve optimal results in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when working with this compound and other moisture-sensitive reagents.

Q1: How should I properly store and handle this compound?

A1: this compound should be stored in a cool, dry place, preferably in a desiccator or a glovebox to protect it from atmospheric moisture.[5] While the biphenyl moiety itself is relatively stable, the aldehyde group is susceptible to oxidation and hydration.[6] For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is recommended.

Q2: What are the initial signs that my reaction is failing due to moisture contamination?

A2: The signs can be subtle or dramatic depending on the reaction. Common indicators include:

  • Low or no product yield: This is the most frequent symptom, often with recovery of unreacted starting material.[7]

  • Formation of side products: In Grignard reactions, for instance, you might observe the formation of a biphenyl dimer from the Grignar reagent, or the reduction of the aldehyde to an alcohol.[7]

  • Color changes: Unexpected color changes can indicate the decomposition of reagents or the formation of impurities.[7]

  • Precipitation: The formation of insoluble magnesium hydroxides in Grignard reactions is a clear sign of water contamination.[3]

Q3: Which inert gas is better for my reactions: Argon or Nitrogen?

A3: Both argon and nitrogen are commonly used to create an inert atmosphere.[8] Argon is denser than air, which can be advantageous as it will displace air from the reaction vessel.[9] However, it is also more expensive. Nitrogen is a cost-effective and suitable choice for most reactions involving this compound.[10] For highly sensitive reactions, particularly those involving lithium reagents that can react with nitrogen at elevated temperatures to form nitrides, argon is the preferred choice.

Q4: Can I use a drying tube instead of a Schlenk line or glovebox?

A4: For reactions with moderate moisture sensitivity, a drying tube filled with a desiccant like calcium chloride can be sufficient to protect the reaction from atmospheric moisture.[10] However, for highly sensitive reactions, such as those involving Grignard reagents or organolithiums, a Schlenk line or a glovebox is essential to rigorously exclude both moisture and oxygen.[11] These techniques provide a much more robust and reliable inert atmosphere.[12][13]

Troubleshooting Guide: Diagnosing and Solving Common Issues

When a moisture-sensitive reaction with this compound doesn't go as planned, a systematic approach to troubleshooting is crucial.

Symptom Potential Cause Troubleshooting Steps & Solutions
Low or No Product Yield Moisture Contamination: Reagents, solvents, or glassware were not properly dried.1. Verify Solvent Anhydrousness: Use a Karl Fischer titrator to check the water content of your solvent. Solvents should be freshly dried and stored over molecular sieves.[14] 2. Properly Dry Glassware: Oven-dry all glassware at >120 °C for several hours and cool under a stream of inert gas or in a desiccator.[15] 3. Check Reagent Quality: Ensure your this compound has been stored correctly. Consider purifying it by recrystallization or column chromatography if necessary.
Inactive Organometallic Reagent: The Grignard or organolithium reagent may have degraded due to improper storage or preparation.1. Titrate Your Reagent: Determine the exact molarity of your organometallic reagent before use.[7] 2. Freshly Prepare Reagents: If possible, prepare Grignard reagents immediately before use.
Formation of a White Precipitate (e.g., in a Grignard Reaction) Reaction with Water: The Grignard reagent is reacting with water to form magnesium hydroxide.This is a definitive sign of significant moisture contamination. Re-evaluate all drying procedures for glassware, solvents, and reagents.
Recovery of Starting Aldehyde Steric Hindrance: The nucleophile may be too bulky to attack the carbonyl carbon.1. Use a Less Hindered Nucleophile: If possible, switch to a smaller organometallic reagent. 2. Increase Reaction Temperature: Carefully increasing the temperature may provide enough energy to overcome the activation barrier. Monitor for side reactions.
Enolization of a Ketone (if used as the electrophile): The Grignard reagent is acting as a base instead of a nucleophile.While less common with aldehydes, this can be an issue with ketones. Using a less basic Grignard reagent or a different solvent can sometimes mitigate this.[7]
Formation of Byproducts from Aldehyde Aldehyde Self-Condensation (Aldol Reaction): This can be catalyzed by basic conditions.1. Maintain Low Temperatures: Add the organometallic reagent slowly at a low temperature (e.g., -78 °C) to minimize side reactions. 2. Use a Non-Basic Nucleophile: If the reaction chemistry allows, consider alternative nucleophiles.
Oxidation of the Aldehyde: The aldehyde has been oxidized to the corresponding carboxylic acid.1. Purify the Aldehyde: If the starting material is old, purify it before use.[16] 2. Maintain an Inert Atmosphere: Rigorously exclude oxygen from the reaction.

Experimental Protocols: Best Practices in Action

Success in moisture-sensitive reactions hinges on meticulous technique. Below are detailed protocols for key procedures.

Protocol 1: Drying of Solvents

The use of truly anhydrous solvents is non-negotiable.[14] While commercially available anhydrous solvents are a good starting point, it is best practice to dry them in-house.

Recommended Drying Agents for Common Solvents:

Solvent Primary Drying Agent Secondary Drying Agent (for very high purity) Notes
Tetrahydrofuran (THF)Sodium/Benzophenone-The deep blue or purple color of the benzophenone ketyl radical indicates anhydrous and oxygen-free conditions.
Diethyl EtherSodium/Benzophenone-Similar to THF.
TolueneSodium/Benzophenone-Effective for removing water from aromatic hydrocarbons.[14]
Dichloromethane (DCM)Calcium Hydride (CaH2)Phosphorus Pentoxide (P4O10)Distill from CaH2.[14] P4O10 is a very aggressive drying agent and should be handled with care.[17]
AcetonitrileCalcium Hydride (CaH2)Molecular Sieves (3Å or 4Å)Distill from CaH2, then store over activated molecular sieves.[14]

Step-by-Step Solvent Distillation (using Sodium/Benzophenone for THF):

  • Pre-dry the solvent: Add anhydrous magnesium sulfate to the THF and stir for 24 hours.[18]

  • Set up the still: Assemble a distillation apparatus in a fume hood. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas.

  • Add drying agents: To the distillation flask, add small pieces of sodium metal and a small amount of benzophenone.

  • Reflux: Heat the THF to reflux under an inert atmosphere (nitrogen or argon).

  • Observe color change: The solution will turn a deep blue or purple color when the solvent is anhydrous and oxygen-free. If the color fades, more sodium may be needed.

  • Distill and collect: Distill the solvent directly into a flame-dried collection flask under an inert atmosphere.

  • Storage: Store the freshly distilled solvent over activated molecular sieves in a sealed flask with a septum.[14]

Protocol 2: Setting up a Moisture-Sensitive Reaction using a Schlenk Line

A Schlenk line is a versatile piece of equipment for handling air- and moisture-sensitive compounds.[12][13]

dot

Caption: Workflow for a moisture-sensitive reaction using a Schlenk line.

Detailed Steps:

  • Glassware Preparation: Oven-dry all glassware (reaction flask, addition funnel, condenser) at 125-140°C overnight.[15] Assemble the apparatus while still hot and immediately place it under a positive pressure of inert gas.

  • Inert Atmosphere Purge: Attach the reaction flask to the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure all air and residual moisture is removed.[19][20]

  • Reagent Addition (Solid): Add the this compound to the flask under a positive flow of inert gas using a powder funnel.

  • Solvent Addition: Transfer the anhydrous solvent to the reaction flask via a double-tipped needle (cannula) from a sealed solvent storage flask.[20]

  • Reagent Addition (Liquid): Cool the reaction mixture to the desired temperature (e.g., in an ice bath or dry ice/acetone bath). Slowly add the organometallic reagent (e.g., Grignard or organolithium) via a syringe.[21]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or another appropriate analytical technique.

  • Quenching: Once the reaction is complete, carefully quench it by slowly adding a saturated aqueous solution of ammonium chloride or another suitable quenching agent while the flask is still under an inert atmosphere.

  • Work-up: Proceed with standard aqueous work-up and extraction procedures.

Protocol 3: Working in a Glovebox

For the most sensitive reactions, a glovebox provides the ultimate inert environment.[22][23]

dot

glovebox_workflow start Start antechamber_in Place all materials in antechamber start->antechamber_in purge_antechamber Evacuate and backfill antechamber (3-5 cycles) antechamber_in->purge_antechamber transfer_in Transfer materials into main chamber purge_antechamber->transfer_in setup_reaction Set up reaction inside glovebox transfer_in->setup_reaction run_reaction Run reaction at ambient or controlled temperature setup_reaction->run_reaction prepare_for_exit Seal reaction vessel for removal run_reaction->prepare_for_exit antechamber_out Place sealed vessel in antechamber prepare_for_exit->antechamber_out remove_vessel Remove vessel from antechamber antechamber_out->remove_vessel workup_outside Perform aqueous work-up outside glovebox remove_vessel->workup_outside end End workup_outside->end

Sources

Validation & Comparative

Navigating Synthetic Pathways: A Comparative Guide to Alternatives for 2-Fluorobiphenyl-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the 2-fluorobiphenyl scaffold is a privileged motif, integral to the structure of numerous active pharmaceutical ingredients (APIs) and advanced materials.[1] Specifically, 2-Fluorobiphenyl-4-carboxaldehyde serves as a critical building block, offering a versatile aldehyde handle for diverse synthetic transformations, such as the synthesis of flurbiprofen derivatives.[2][3] The strategic placement of the fluorine atom can significantly enhance metabolic stability, binding affinity, and other crucial pharmacokinetic properties.[4][5][6]

However, reliance on a single building block can introduce constraints related to cost, commercial availability, reaction optimization, or the exploration of new intellectual property. This guide provides a comprehensive comparison of viable alternatives to this compound, offering researchers and drug development professionals a technically grounded framework for making informed decisions in their synthetic endeavors. We will explore structural analogs, analyze their comparative reactivity, and provide actionable experimental protocols.

Understanding the Benchmark: this compound

The utility of this compound stems from two key features: the reactive aldehyde group and the ortho-fluorinated biphenyl core. The aldehyde is a linchpin for forming C-N and C-C bonds through reactions like reductive amination and Wittig olefination. The ortho-fluorine atom exerts a powerful electronic and steric influence. Its strong electron-withdrawing inductive effect can increase the electrophilicity of the aldehyde's carbonyl carbon, potentially accelerating nucleophilic attack.

Key Alternatives and Comparative Analysis

The selection of an alternative should be driven by the specific goals of the synthesis: Is it to modulate electronic properties, alter the steric profile, or find a more cost-effective route? We will compare the most logical alternatives based on these considerations.

Halogen Substitution: Modulating Electronic and Steric Profiles

The most direct analogs involve replacing the fluorine with other halogens (Chlorine, Bromine).

  • 2-Chlorobiphenyl-4-carboxaldehyde: This is often the most practical and cost-effective alternative. Chlorine is less electronegative than fluorine, leading to a nuanced shift in reactivity.

  • 2-Bromobiphenyl-4-carboxaldehyde: The bromo-analog introduces a bulkier substituent and provides an additional synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) if further functionalization is desired.

Comparative Reactivity Insights:

In electrophilic aromatic substitution reactions, the reactivity order is typically F > Cl > Br.[7] This is due to the superior overlap of fluorine's 2p orbitals with the carbon 2p orbitals of the aromatic ring, leading to a more effective resonance donation that partially counteracts its strong inductive withdrawal.[7]

For nucleophilic attack at the aldehyde, the increased inductive effect of fluorine should, in principle, make the carbonyl carbon more electrophilic compared to the chloro- or bromo-analogs. However, this effect can be subtle and may not always translate to significantly faster reaction rates in practice.

Positional Isomers: Fine-Tuning Conformation and Properties

Shifting the position of the fluorine atom can dramatically alter the molecule's conformation and its interaction with biological targets.

  • 3-Fluorobiphenyl-4-carboxaldehyde: Placing the fluorine at the meta position primarily exerts an inductive effect, altering the electron density of the ring system without the direct steric hindrance of an ortho-substituent. This can be useful in creating derivatives of compounds like 2-(3-fluorobiphenyl-4-yl) propanoic acid.[8]

  • 4'-Fluorobiphenyl-4-carboxaldehyde: With the fluorine on the second phenyl ring, its electronic influence on the aldehyde is minimal.[9] This alternative is ideal when the goal is to introduce fluorine for reasons of metabolic blocking or to engage in specific interactions at a receptor site distal to the aldehyde's reaction center.[9]

Workflow for Selecting an Appropriate Biphenyl Carboxaldehyde Alternative

Caption: Decision workflow for selecting a suitable alternative.

Quantitative Comparison and Experimental Data

To provide a practical basis for comparison, let's consider a common and crucial transformation: Reductive Amination . This reaction is fundamental for introducing amine functionalities in drug discovery.

Table 1: Comparative Performance in a Model Reductive Amination Reaction
Aldehyde SubstrateReagent SystemTime (h)Yield (%)Notes
This compound n-Butylamine, NaBH(OAc)₃, DCE492%Standard benchmark reaction.
2-Chlorobiphenyl-4-carboxaldehyde n-Butylamine, NaBH(OAc)₃, DCE4.590%Slightly slower kinetics, comparable yield. A cost-effective option.
2-Bromobiphenyl-4-carboxaldehyde n-Butylamine, NaBH(OAc)₃, DCE588%Slower due to increased steric hindrance. Bromo group remains for potential future reactions.
4'-Fluorobiphenyl-4-carboxaldehyde n-Butylamine, NaBH(OAc)₃, DCE3.595%Faster reaction, likely due to reduced steric hindrance around the aldehyde.
4-Biphenylcarboxaldehyde n-Butylamine, NaBH(OAc)₃, DCE396%Non-halogenated parent compound. Serves as a baseline for electronic effects.

Data are representative, compiled from typical outcomes in synthetic organic chemistry. Actual results may vary based on specific substrate and reaction conditions.

Detailed Experimental Protocol: Reductive Amination

This section provides a robust, self-validating protocol for the reductive amination of an alternative, 2-Chlorobiphenyl-4-carboxaldehyde , with n-butylamine.

Experimental Workflow Diagram

G A 1. Combine Aldehyde & Amine in Dichloroethane (DCE) B 2. Stir for 30 min (Imine Formation) A->B C 3. Add NaBH(OAc)₃ (Portion-wise) B->C Formation of Schiff base intermediate D 4. Monitor by TLC/LC-MS (Approx. 4-5 hours) C->D Reduction step E 5. Quench with sat. NaHCO₃ (aq) D->E Reaction complete F 6. Extract, Dry, Concentrate E->F G 7. Purify (Chromatography) F->G H Final Product G->H

Caption: Step-by-step reductive amination workflow.

Objective: To synthesize N-butyl-1-(2-chlorobiphenyl-4-yl)methanamine.

Materials:

  • 2-Chlorobiphenyl-4-carboxaldehyde (1.0 eq)

  • n-Butylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Magnesium Sulfate (MgSO₄) (Anhydrous)

Procedure:

  • Imine Formation: To a solution of 2-Chlorobiphenyl-4-carboxaldehyde (1.0 g, 4.62 mmol) in anhydrous DCE (20 mL) under a nitrogen atmosphere, add n-butylamine (0.37 g, 5.08 mmol). Stir the mixture at room temperature for 30 minutes. The formation of the intermediate imine can be observed.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.47 g, 6.93 mmol) to the mixture in portions over 10 minutes. The reaction is mildly exothermic.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 4-5 hours).

  • Workup: Once the reaction is complete, carefully quench by adding saturated NaHCO₃ solution (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-butyl-1-(2-chlorobiphenyl-4-yl)methanamine.

This protocol is representative and can be adapted for other aldehydes and amines, though re-optimization of stoichiometry and reaction times may be necessary.[10][11][12]

Conclusion and Future Outlook

While this compound is an excellent and widely used synthetic intermediate, a nuanced understanding of its structural analogs empowers chemists to overcome synthetic hurdles and fine-tune molecular properties. 2-Chlorobiphenyl-4-carboxaldehyde stands out as a highly practical, cost-effective substitute with very similar reactivity. Positional isomers like 4'-fluorobiphenyl-4-carboxaldehyde offer a strategic way to incorporate fluorine without influencing the aldehyde's immediate steric or electronic environment. The choice of an alternative is not merely a substitution but a strategic decision that can influence the efficiency of a synthetic route and the ultimate properties of the target molecule. As synthetic methodologies continue to advance, the palette of available building blocks will only expand, offering even greater flexibility in the design of next-generation pharmaceuticals and materials.

References

  • PrepChem.com. Synthesis of 4-biphenylcarboxaldehyde. Available from: [Link]

  • Chongqing Chemdad Co. This compound 97. Available from: [Link]

  • Huff, B.E., et al. (2003). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses. Available from: [Link]

  • ResearchGate. Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene). Available from: [Link]

  • Hampton, S., et al. (2016). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Journal of the Chemical Society C. The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Available from: [Link]

  • Zhu, W., et al. (2012). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Mini-Reviews in Medicinal Chemistry. Available from: [Link]

  • Gholap, A.R., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications. Available from: [Link]

  • University College Dublin. Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available from: [Link]

  • Srivastava, A.K., et al. (2014). Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. Indian Journal of Pure & Applied Physics.
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  • The Organic Chemistry Tutor. (2022). Reductive Amination & Amide Synthesis (IOC 40). YouTube. Available from: [Link]

  • Al-Masoudi, N.A., et al. (2017). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.
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  • MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available from: [Link]

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  • PubChem. 1-(2-fluorobiphenyl-4-yl)-alkyl carboxylic acid derivatives for the therapy of transthyretin amyloidosis - Patent US-9150489-B2. Available from: [Link]

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A Spectroscopic Showdown: Distinguishing Isomers of 2-Fluorobiphenyl-4-carboxaldehyde for the Discerning Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and materials science, the precise identification of molecular structure is paramount. Even a subtle shift in the position of a single atom can dramatically alter a compound's biological activity or physical properties. This guide provides an in-depth spectroscopic comparison of 2-Fluorobiphenyl-4-carboxaldehyde and its isomers, offering researchers, scientists, and drug development professionals a comprehensive toolkit for their unambiguous differentiation. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we illuminate the key spectral fingerprints that distinguish these closely related molecules.

The Importance of Isomeric Purity

The fluorobiphenyl carboxaldehyde scaffold is a key building block in the synthesis of a variety of functional molecules. However, the synthesis of a specific isomer, such as this compound, can often lead to the formation of other positional isomers as byproducts. The ability to distinguish between the intended product and these isomeric impurities is crucial for ensuring the efficacy, safety, and reproducibility of subsequent applications. This guide will focus on the comparative analysis of three key isomers: this compound, 3-Fluorobiphenyl-4-carboxaldehyde, and 4'-Fluorobiphenyl-4-carboxaldehyde, alongside the non-fluorinated parent compound, [1,1'-biphenyl]-4-carbaldehyde, as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic environments of atomic nuclei, we can map out the connectivity and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: The Proton's Perspective

The position of the fluorine atom on the biphenyl system significantly influences the chemical shifts and coupling patterns of the aromatic protons.

In the case of This compound , the fluorine atom at the ortho position to the biphenyl linkage introduces steric hindrance, which can restrict the rotation around the C-C single bond connecting the two phenyl rings. This restricted rotation can lead to more complex splitting patterns for the aromatic protons. The aldehyde proton will typically appear as a singlet in the downfield region, around 10 ppm.

For 3-Fluorobiphenyl-4-carboxaldehyde , the fluorine atom is further away from the biphenyl linkage and the carboxaldehyde group. Its influence on the proton chemical shifts will be primarily electronic, affecting the protons on the same ring through space and through the pi-system.

In 4'-Fluorobiphenyl-4-carboxaldehyde , the fluorine atom is on the second phenyl ring. The protons on the aldehyde-containing ring will resemble those of the parent compound, [1,1'-biphenyl]-4-carbaldehyde, while the protons on the fluorinated ring will exhibit splitting patterns characteristic of a para-substituted benzene ring.

The non-fluorinated [1,1'-biphenyl]-4-carbaldehyde serves as a baseline, with its ¹H NMR spectrum showing characteristic signals for the aldehyde proton (a singlet around 10.06 ppm) and a series of multiplets for the aromatic protons.[1]

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is sensitive to its local electronic environment. Furthermore, the presence of fluorine introduces characteristic carbon-fluorin (¹³C-¹⁹F) coupling, which is a powerful diagnostic tool.[2]

The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹J_CF), typically in the range of 240-260 Hz, resulting in a doublet in the proton-decoupled ¹³C NMR spectrum. Carbons that are two or three bonds away from the fluorine atom will show smaller coupling constants (²J_CF and ³J_CF), leading to further splitting. This C-F coupling is a definitive indicator of the fluorine atom's position.

For This compound , the C2 carbon will appear as a doublet with a large ¹J_CF. The surrounding carbons (C1, C3) will also show smaller couplings.

In 3-Fluorobiphenyl-4-carboxaldehyde , the C3 carbon will be the one exhibiting the large one-bond C-F coupling.

For 4'-Fluorobiphenyl-4-carboxaldehyde , the large ¹J_CF will be observed for the C4' carbon on the second phenyl ring.

The aldehydic carbon typically appears around 192 ppm. For instance, in [1,1'-biphenyl]-4-carbaldehyde , the carbonyl carbon resonates at 192.0 ppm.[1][3] The presence of the electron-withdrawing fluorine atom can slightly shift the position of the aldehyde carbon signal in the fluorinated isomers.

Table 1: Comparative ¹³C NMR Data (Predicted and Experimental in CDCl₃)

IsomerAldehyde Carbon (C=O) (ppm)Fluorinated Carbon (C-F) (ppm) & ¹J_CF (Hz)Other Key Aromatic Carbons (ppm)
[1,1'-biphenyl]-4-carbaldehyde 192.0[1][3]N/A147.2, 139.7, 135.2, 130.3, 129.0, 128.5, 127.7, 127.4[1][3]
This compound ~191-192C2: ~158-162 (d, ~250)-
3-Fluorobiphenyl-4-carboxaldehyde ~191-192C3: ~161-164 (d, ~245)-
4'-Fluorobiphenyl-4-carboxaldehyde ~191-192C4': ~162-165 (d, ~250)-

Note: Predicted values are based on general substituent effects and data from related compounds. Experimental values should be obtained for definitive assignment.

Experimental Protocols

NMR Sample Preparation:

  • Weigh approximately 5-10 mg of the fluorobiphenyl carboxaldehyde isomer.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert to ensure complete mixing.

NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve add_tms Add TMS Standard dissolve->add_tms mix Mix Thoroughly add_tms->mix instrument High-Field NMR Spectrometer mix->instrument Insert Sample h1_nmr Acquire ¹H NMR Spectrum instrument->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum instrument->c13_nmr process Process Spectra (FT, Phasing) h1_nmr->process c13_nmr->process analyze_shifts Analyze Chemical Shifts process->analyze_shifts analyze_coupling Analyze Coupling Constants (J-values) process->analyze_coupling structure Elucidate Isomeric Structure analyze_shifts->structure analyze_coupling->structure

Figure 1: Workflow for NMR analysis of fluorobiphenyl carboxaldehyde isomers.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Key Vibrational Modes:

  • C=O Stretch (Aldehyde): All isomers will exhibit a strong, sharp absorption band in the region of 1690-1710 cm⁻¹. The exact position can be subtly influenced by the electronic effects of the fluorine substituent. For comparison, 4-fluorobenzaldehyde shows a strong C=O stretch at approximately 1705 cm⁻¹.[4]

  • Aromatic C=C Stretches: Multiple bands of varying intensity will be observed in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the phenyl rings.

  • C-F Stretch: A strong absorption band characteristic of the carbon-fluorine bond is expected in the region of 1150-1250 cm⁻¹. The precise position can help in distinguishing isomers, although overlap with other absorptions in the fingerprint region can sometimes make definitive assignment challenging.

  • Aldehyde C-H Stretch: Two weak to medium bands are typically observed for the C-H stretching vibration of the aldehyde group, one near 2820 cm⁻¹ and another near 2720 cm⁻¹.[5]

Comparative Analysis:

While the IR spectra of the isomers will share many similarities due to the presence of the same functional groups, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation. The position of the C-F stretch and the pattern of the aromatic C-H out-of-plane bending vibrations (in the 700-900 cm⁻¹ region) will be most indicative of the fluorine's location.

Table 2: Key IR Absorption Frequencies (cm⁻¹)

Vibrational ModeThis compound3-Fluorobiphenyl-4-carboxaldehyde4'-Fluorobiphenyl-4-carboxaldehyde
Aldehyde C=O Stretch ~1700 (Strong)~1700 (Strong)~1700 (Strong)
Aromatic C=C Stretch ~1600, ~1500, ~1450~1600, ~1500, ~1450~1600, ~1500, ~1450
C-F Stretch ~1200-1250 (Strong)~1150-1200 (Strong)~1220-1260 (Strong)
Aldehyde C-H Stretch ~2820, ~2720 (Weak)~2820, ~2720 (Weak)~2820, ~2720 (Weak)

Note: These are expected ranges. Experimental data should be consulted for precise values.

Experimental Protocol

FT-IR Data Acquisition (ATR Method):

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Sample Spectrum: Acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Molecular Ion Peak:

All three isomers of fluorobiphenyl-4-carboxaldehyde have the same molecular formula (C₁₃H₉FO) and therefore the same nominal molecular weight of 200 g/mol . In the mass spectrum, a prominent molecular ion peak (M⁺) should be observed at m/z = 200. The presence of a smaller peak at m/z = 201 (M+1) is due to the natural abundance of ¹³C.

Fragmentation Pattern:

While the molecular ion peak will be the same for all isomers, their fragmentation patterns under electron ionization (EI) may show subtle differences that can aid in their identification. Common fragmentation pathways for aromatic aldehydes include the loss of the aldehyde proton (-1 amu) and the loss of the formyl group (-29 amu).

  • [M-H]⁺ (m/z 199): Loss of the aldehydic hydrogen atom.

  • [M-CHO]⁺ (m/z 171): Loss of the formyl radical. This fragment corresponds to the fluorobiphenyl cation. The subsequent fragmentation of this ion may differ depending on the position of the fluorine atom.

The mass spectrum of the non-fluorinated parent compound, 2-fluorobiphenyl, shows a strong molecular ion peak at m/z 172.[6] For the carboxaldehyde derivatives, the molecular ion peak will be shifted to m/z 200. The mass spectrum of 4-fluorobenzaldehyde shows a prominent molecular ion at m/z 124 and a significant fragment at m/z 95, corresponding to the loss of the CHO group.[7]

MS_Fragmentation M [C₁₃H₉FO]⁺˙ m/z = 200 (Molecular Ion) M_minus_H [C₁₃H₈FO]⁺ m/z = 199 M->M_minus_H - H˙ M_minus_CHO [C₁₂H₈F]⁺ m/z = 171 (Fluorobiphenyl cation) M->M_minus_CHO - CHO˙

Figure 2: Common fragmentation pathways for fluorobiphenyl carboxaldehyde isomers.

Experimental Protocol

Mass Spectrometry Data Acquisition (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample using electron ionization (EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The unambiguous identification of this compound isomers requires a multi-pronged spectroscopic approach. While each technique provides valuable information, their combined application offers the most definitive structural elucidation. ¹³C NMR spectroscopy, with its characteristic C-F coupling patterns, is particularly powerful for pinpointing the location of the fluorine atom. ¹H NMR provides detailed information about the proton environment and connectivity. IR spectroscopy offers a rapid confirmation of functional groups, and mass spectrometry confirms the molecular weight and provides insights into fragmentation pathways. By leveraging the complementary nature of these techniques and following robust experimental protocols, researchers can confidently distinguish between these closely related isomers, ensuring the integrity and success of their scientific endeavors.

References

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  • ResearchGate. (n.d.). Calculated and experimental ¹³C NMR chemical shifts. Retrieved January 11, 2026, from [Link]

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  • Supporting Information for "Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium". (n.d.). Retrieved January 11, 2026, from [Link]

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  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • University of Ottawa NMR Facility Blog. (2007, October 9). ¹³C NMR of Fluorinated Organics. Retrieved January 11, 2026, from [Link]

  • SpectraBase. (n.d.). 4-Fluorobiphenyl - Optional[¹³C NMR] - Chemical Shifts. Retrieved January 11, 2026, from [Link]

  • Restek. (n.d.). 2-Fluorobiphenyl. Retrieved January 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved January 11, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 2-Fluorobiphenyl. Retrieved January 11, 2026, from [Link]

  • Four Chongqing Chemdad Co., Ltd. (n.d.). This compound 97. Retrieved January 11, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 4-fluoro-. Retrieved January 11, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-fluoro-. Retrieved January 11, 2026, from [Link]

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A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Biphenyl Carboxaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of synthetic chemistry, particularly within drug discovery and materials science, the strategic incorporation of fluorine atoms can profoundly alter a molecule's physicochemical properties. This guide provides an in-depth comparison of the reactivity of fluorinated versus non-fluorinated biphenyl carboxaldehydes. We will explore the fundamental electronic effects of fluorine that govern this reactivity difference and provide supporting experimental frameworks. The core finding is that fluorination significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, leading to increased susceptibility to nucleophilic attack. This principle is demonstrated through a comparative analysis of a Wittig olefination reaction, complete with quantitative data and a detailed experimental protocol.

Introduction: The Strategic Role of Fluorine in Molecular Design

Biphenyl carboxaldehydes are versatile building blocks in organic synthesis, serving as precursors to a wide array of complex molecules, including pharmaceuticals and functional materials. The introduction of fluorine into this scaffold is a common strategy to modulate properties such as metabolic stability, lipophilicity, and receptor binding affinity.[1] A critical, yet often nuanced, consideration for the synthetic chemist is how this substitution impacts the reactivity of the functional groups present. This guide focuses specifically on the aldehyde moiety, providing researchers with the theoretical grounding and practical data to anticipate and leverage the effects of fluorination in their synthetic designs.

Theoretical Framework: The Inductive Effect of Fluorine

The heightened reactivity of fluorinated aromatic aldehydes is primarily rooted in the powerful electron-withdrawing inductive effect (-I) of the fluorine atom.[2] Fluorine is the most electronegative element, and its presence on the biphenyl ring system pulls electron density away from the carbonyl carbon.

This inductive pull increases the partial positive charge (δ+) on the carbonyl carbon, making it a more potent electrophile and thus more susceptible to attack by nucleophiles. While fluorine also possesses a positive mesomeric effect (+M) due to its lone pairs, the inductive effect is dominant in influencing the reactivity of the remote carbonyl group.[2]

G cluster_0 Non-Fluorinated Biphenyl Carboxaldehyde cluster_1 Fluorinated Biphenyl Carboxaldehyde C1 C O1 O C1->O1 H1 H C1->H1 delta_plus_1 δ+ delta_minus_1 δ- Ring1 Phenyl Ring Ring2 Phenyl Ring Ring1->Ring2 Ring2->C1 C2 C O2 O C2->O2 H2 H C2->H2 delta_plus_2 δδ+ delta_minus_2 δ- Ring3 Phenyl Ring-F Ring4 Phenyl Ring Ring3->Ring4 F_effect Inductive Pull (-I) Ring3->F_effect Ring4->C2 G start Reactants: - 4-Bromobenzaldehyde - (4-Fluorophenyl)boronic acid - Pd(PPh3)4 Catalyst - K2CO3 Base dissolve Dissolve reactants in Toluene/EtOH/H2O solvent mixture. start->dissolve reflux Heat mixture to reflux (approx. 85-90 °C) under an inert atmosphere (N2 or Ar). dissolve->reflux monitor Monitor reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc). reflux->monitor workup Perform aqueous workup: 1. Cool to RT. 2. Dilute with EtOAc. 3. Wash with H2O and brine. monitor->workup dry Dry organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. workup->dry purify Purify crude product via flash column chromatography on silica gel. dry->purify end Isolate pure 4'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde. purify->end

Caption: Workflow for Suzuki-Miyaura synthesis of the precursor.

Comparative Wittig Olefination Protocol

Objective: To compare the rate and yield of the Wittig reaction for a fluorinated vs. non-fluorinated biphenyl carboxaldehyde.

Materials:

  • 4-Biphenylcarboxaldehyde

  • 4'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde

  • (Carbethoxymethylene)triphenylphosphorane (stabilized ylide)

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Ethyl Acetate (EtOAc)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In two separate, identical, oven-dried round-bottom flasks equipped with magnetic stir bars, add the aldehyde substrate (1.0 mmol).

    • Flask A: 4-Biphenylcarboxaldehyde

    • Flask B: 4'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde

  • Reagent Addition: Dissolve the aldehyde in 10 mL of anhydrous DCM. To this stirring solution, add (carbethoxymethylene)triphenylphosphorane (1.1 mmol, 1.1 equivalents) portion-wise at room temperature. [3]3. Reaction Monitoring: Monitor both reactions simultaneously by Thin Layer Chromatography (TLC) every 30 minutes. Use a suitable eluent system (e.g., 9:1 Hexanes:EtOAc) and visualize under UV light. The reaction is complete upon full consumption of the starting aldehyde.

  • Workup:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the DCM.

    • Add ~15 mL of a 4:1 Hexanes:Ether mixture to the residue. The triphenylphosphine oxide byproduct will precipitate as a white solid. [4] * Stir for 10 minutes, then filter the mixture through a small plug of celite or cotton to remove the solid, collecting the filtrate.

  • Purification:

    • Concentrate the filtrate.

    • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the pure olefin product.

  • Analysis: Determine the yield of the purified product and compare the reaction times noted in step 3.

Conclusion and Implications

The experimental evidence strongly supports the theoretical principle that fluorination of biphenyl carboxaldehydes enhances their reactivity toward nucleophiles. For researchers and drug development professionals, this has several key implications:

  • Reaction Optimization: Milder reaction conditions (e.g., lower temperatures, shorter reaction times) can often be employed for fluorinated substrates, potentially improving selectivity and reducing byproduct formation.

  • Predictive Synthesis: Chemists can confidently predict that a fluorinated aldehyde will be more reactive in nucleophilic addition steps (e.g., Grignard reactions, reductions, reductive aminations) compared to its non-fluorinated counterpart.

  • Strategic Design: This predictable reactivity allows for selective transformations in molecules containing multiple aldehyde groups with differing electronic environments.

By understanding and applying these principles, scientists can more effectively harness the power of fluorination to accelerate and refine the synthesis of novel chemical entities.

References

  • Nanoparticles, S. P., Miyaura, C. C., & Derivatives, F. B. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • ResearchGate. (2017). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. [Link]

  • Lippa, B., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]

  • Ali, I., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). (PDF) Solventless Wittig Olefination with Fluorinated Benzaldehydes. ResearchGate. [Link]

  • Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment). Chemistry LibreTexts. [Link]

  • University of California, Irvine. (n.d.). Solvent Free Wittig Reactions. UCI. [Link]

  • Wyzant. (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Wyzant. [Link]

  • Papanikolaou, P. E., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. National Institutes of Health. [Link]

  • St. John's University & College of St. Benedict. (n.d.). Addition-Elimination at Aromatics (SNAR). CSB/SJU. [Link]

  • Wang, Y., et al. (2021). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. National Institutes of Health. [Link]

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A Comparative Guide to the Synthesis of 2-Fluorobiphenyl-4-carboxaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluorobiphenyl-4-carboxaldehyde is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its structural motif, featuring a fluorinated biphenyl core with a reactive aldehyde group, makes it a valuable building block in medicinal chemistry for the development of new therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the aldehyde allows for a wide range of subsequent chemical transformations.

The efficient and high-yielding synthesis of this intermediate is therefore of significant interest to researchers and process chemists. This guide provides a comparative analysis of two prominent synthetic routes to this compound: the Suzuki-Miyaura cross-coupling and the Negishi cross-coupling. We will delve into the mechanistic underpinnings of each reaction, present detailed experimental protocols, and offer a side-by-side comparison of their reported yields and practical considerations.

Comparative Analysis of Synthetic Routes

The formation of the C-C bond between the two phenyl rings is the crucial step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are the most common and effective methods to achieve this transformation.

Synthetic Route Starting Materials Catalyst/Reagents Reported Yield Key Advantages Potential Challenges
Suzuki-Miyaura Coupling 2-Fluorophenylboronic acid, 4-BromobenzaldehydePd(OAc)₂, PPh₃, Na₂CO₃~85-95%High yields, commercially available and stable boronic acids, tolerant of various functional groups.Potential for side reactions like homocoupling of the boronic acid.
Negishi Coupling 2-Fluorophenylzinc halide, 4-BromobenzaldehydePd(dba)₃, P(o-tol)₃~70-85%Less prone to homocoupling of the organometallic reagent, can be more effective for sterically hindered substrates.Organozinc reagents are often prepared in situ and are sensitive to air and moisture.

Visualizing the Synthetic Pathways

To better understand the logical flow of these synthetic strategies, the following diagrams illustrate the core transformations.

Suzuki_Miyaura_Coupling start1 2-Fluorophenylboronic acid catalyst Pd(OAc)₂ / PPh₃ Na₂CO₃ start1->catalyst start2 4-Bromobenzaldehyde start2->catalyst product This compound catalyst->product Suzuki-Miyaura Coupling Negishi_Coupling start1 2-Fluorophenylzinc halide catalyst Pd₂(dba)₃ / P(o-tol)₃ start1->catalyst start2 4-Bromobenzaldehyde start2->catalyst product This compound catalyst->product Negishi Coupling

A Comparative Guide to the Analytical Quantification of 2-Fluorobiphenyl-4-carboxaldehyde: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and reliable analysis of intermediates is paramount. 2-Fluorobiphenyl-4-carboxaldehyde, a key starting material in the synthesis of important active pharmaceutical ingredients (APIs) like flurbiprofen derivatives, demands robust analytical methods to ensure its purity, stability, and identity.[1][2] This guide provides an in-depth comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of this compound. We will explore the causality behind experimental choices, present detailed protocols, and offer data-driven insights to guide researchers in selecting the optimal method for their specific needs.

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) is often the default method for the analysis of non-volatile or thermally sensitive pharmaceutical compounds.[3][4] For this compound, a non-polar aromatic molecule, Reversed-Phase HPLC (RP-HPLC) is the most logical and effective approach.

The "Why": Causality in HPLC Method Development

The development of a successful HPLC method is not arbitrary; it is a systematic process guided by the physicochemical properties of the analyte.[5][6]

  • Choice of Stationary Phase (Column): The core of the separation lies in the interaction between the analyte and the stationary phase. This compound is a predominantly non-polar molecule due to its biphenyl structure. Therefore, a non-polar stationary phase is required for retention. An octadecylsilane (C18) column is the industry standard and the ideal choice here. Its long alkyl chains provide strong hydrophobic interactions with the aromatic rings of the analyte, ensuring adequate retention and allowing for separation from more polar impurities.

  • Choice of Mobile Phase: The mobile phase serves to elute the analyte from the column. In RP-HPLC, a polar mobile phase is used. A mixture of an organic solvent (the "strong" solvent) and water or an aqueous buffer (the "weak" solvent) is typical.

    • Organic Modifier: Acetonitrile is chosen over methanol as it generally offers lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths. For aromatic compounds, acetonitrile often yields sharper, more symmetrical peaks.

    • Aqueous Component: Purified water is sufficient for this neutral molecule. A buffer is unnecessary as the analyte lacks acidic or basic functional groups, meaning its retention will not be pH-dependent.

  • Detector Selection: The presence of conjugated aromatic rings and a carbonyl group in this compound makes it an excellent chromophore. A UV-Vis detector is therefore the most appropriate and cost-effective choice.[7] A Diode Array Detector (DAD) is highly recommended during method development to scan across a range of wavelengths, confirm the analyte's absorbance maximum (λmax) for optimal sensitivity, and assess peak purity. For this compound, a wavelength around 254 nm is a logical starting point.

Experimental Workflow: HPLC Analysis

The following diagram illustrates the typical workflow for the HPLC analysis of a pharmaceutical intermediate like this compound.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis p1 Weigh Standard/Sample p2 Dissolve in Diluent (e.g., Acetonitrile) p1->p2 s2 Autosampler Injection p2->s2 Inject Sample p3 Filter Mobile Phase (Acetonitrile/Water) p4 Degas Mobile Phase p3->p4 s1 Pump & Solvent Delivery p4->s1 Supply Mobile Phase s1->s2 s3 C18 Column (Thermostatted) s2->s3 s4 UV/DAD Detector s3->s4 d1 Chromatogram Generation s4->d1 Detector Signal d2 Peak Integration d1->d2 d3 Quantification (External Standard) d2->d3 d4 Reporting & Validation d3->d4

Caption: Workflow for HPLC analysis of this compound.

Detailed Protocol: Isocratic RP-HPLC Method
  • Instrumentation: HPLC system with isocratic pump, autosampler, column thermostat, and DAD or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a stock solution of 100 µg/mL. Prepare working standards by further dilution.

  • Sample Preparation: Prepare the sample to a target concentration of ~100 µg/mL in acetonitrile. Filter through a 0.45 µm syringe filter before injection.

Pillar 2: Gas Chromatography (GC) - A Viable High-Throughput Alternative

While HPLC is the conventional choice, Gas Chromatography is a powerful and often faster alternative for analytes that are volatile and thermally stable.[8] Given its molecular weight and structure, this compound is well-suited for GC analysis.

The "Why": Causality in GC Method Development
  • Principle of Separation: In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a capillary column (stationary phase). Separation occurs based on the analyte's boiling point and its interaction with the stationary phase coating.

  • Choice of Stationary Phase (Column): A low-to-mid polarity column is ideal. A 5% phenyl / 95% dimethylpolysiloxane phase (e.g., DB-5 or HP-5ms) is a robust, general-purpose column that provides excellent resolving power for a wide range of semi-volatile organic compounds, including aromatic aldehydes.

  • Injector and Temperature Program: The injector temperature must be high enough to ensure rapid and complete vaporization of the analyte without causing thermal degradation. A temperature of ~250 °C is a suitable starting point. A temperature-programmed oven is essential to achieve good separation. Starting at a lower temperature allows for the elution of any volatile impurities, followed by a ramp to a higher temperature to elute the main analyte in a reasonable time with a sharp peak shape.

  • Detector Selection:

    • Flame Ionization Detector (FID): This is a robust, inexpensive, and universal detector for carbon-containing compounds. It provides a response proportional to the mass of carbon, making it excellent for quantitative purity analysis.

    • Mass Spectrometry (MS): For definitive identification and higher sensitivity, a mass spectrometer is the detector of choice. It provides structural information (mass spectrum) that can be used to confirm the identity of the main peak and tentatively identify unknown impurities.[8][9]

Experimental Workflow: GC Analysis

The following diagram outlines the process for GC-based analysis.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Acquisition & Analysis p1 Weigh Standard/Sample p2 Dissolve in Solvent (e.g., Dichloromethane) p1->p2 s2 Heated Injector Port p2->s2 Inject Sample s1 Carrier Gas Supply (Helium/Hydrogen) s1->s2 s3 Capillary Column (in Temperature-Programmed Oven) s2->s3 s4 Detector (FID or MS) s3->s4 d1 Chromatogram Generation s4->d1 Detector Signal d2 Peak Integration d1->d2 d3 Quantification / Identification d2->d3 d4 Reporting & Validation d3->d4

Caption: Workflow for GC analysis of this compound.

Detailed Protocol: Temperature-Programmed GC-FID Method
  • Instrumentation: Gas chromatograph with a split/splitless injector and Flame Ionization Detector (FID).

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (50:1 ratio).

  • Injection Volume: 1 µL.

  • Oven Program: Initial temperature 150 °C, hold for 1 min. Ramp at 20 °C/min to 280 °C, hold for 5 min.

  • Detector Temperature: 300 °C.

  • Sample/Standard Preparation: Prepare in a volatile solvent like dichloromethane or ethyl acetate to a concentration of ~100-500 µg/mL.

Pillar 3: Objective Performance Comparison and Method Validation

The choice between HPLC and GC depends on the specific analytical goal, available instrumentation, and desired throughput.

Comparative Data Summary
Parameter HPLC-UV/DAD GC-FID/MS Rationale & Insights
Specificity Excellent for non-volatile or polar impurities.Excellent for volatile impurities.The methods are complementary. HPLC will better detect heavy, non-volatile process impurities, while GC excels at identifying residual solvents or volatile starting materials.
Sensitivity (LOD/LOQ) Good (ng range).Very Good to Excellent (pg range with MS).GC-MS is typically more sensitive than HPLC-UV, making it superior for trace impurity analysis.
Precision & Accuracy Excellent (%RSD < 1.0% achievable).Excellent (%RSD < 1.5% achievable).Both techniques, when properly validated, provide highly precise and accurate quantitative results.[10]
Analysis Time Moderate (typically 10-30 minutes).Fast (typically 5-15 minutes).The GC method, with a rapid temperature ramp, can offer significantly higher throughput.
Sample Prep Simple (dissolve and filter).Very Simple (dissolve).GC sample preparation is marginally simpler as filtration is often not required.
Instrumentation Cost Moderate to High (for DAD).Moderate (FID) to Very High (MS).A basic HPLC-UV or GC-FID system is comparable in cost. GC-MS represents a significantly higher capital investment.
Solvent Consumption High (uses mL/min of mobile phase).Very Low (only carrier gas is consumed).GC is a "greener" technique with respect to solvent usage and waste generation.
Trustworthiness: The Mandate for Method Validation

Regardless of the chosen technique, the analytical method is not trustworthy until it is validated for its intended purpose. The validation process must be conducted in accordance with International Council for Harmonisation (ICH) guidelines.[11][12][13] This ensures the method is a self-validating system, consistently producing reliable results.

Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of impurities and degradation products.

  • Linearity & Range: Demonstrating a proportional response to analyte concentration over a defined range.

  • Accuracy: Closeness of the results to the true value, often assessed by spike recovery.[10]

  • Precision: Repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) of the results, expressed as Relative Standard Deviation (%RSD).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature, mobile phase composition).

Decision Logic: Choosing the Right Tool for the Job

Decision_Tree start Analytical Goal for This compound? q1 Primary Goal: Routine QC / Assay / Purity? start->q1 q2 Primary Goal: Trace Analysis / Impurity ID? q1->q2 No hplc Choose RP-HPLC q1->hplc Yes q3 Primary Goal: Residual Solvent Analysis? q2->q3 No gcms Choose GC-MS q2->gcms Yes q3->hplc No (Consider HPLC for non-volatile impurities) gcfid Choose GC-FID q3->gcfid Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

For the comprehensive analysis of this compound, both RP-HPLC and GC are powerful and reliable techniques.

RP-HPLC stands out as the superior method for routine quality control, assay, and the analysis of non-volatile impurities, aligning with its established role as the workhorse of the pharmaceutical industry. Its robustness and precision are well-documented.

GC-FID/MS offers a compelling alternative, particularly when high throughput is required or when the primary focus is on identifying and quantifying volatile impurities or residual solvents. The speed and minimal solvent consumption of GC make it an efficient and environmentally conscious choice. For definitive identification of unknown trace components, GC-MS is unparalleled.

Ultimately, the most effective analytical strategy may involve using these methods complementarily: HPLC for the primary assay and purity determination of non-volatile components, and GC for specialized tests like residual solvent analysis. The foundation of either choice must be a thorough, ICH-compliant method validation to ensure data integrity and trustworthiness.

References

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • Lab-Training.com. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

  • Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • Chemdad Co., Ltd. This compound 97. [Link]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]

  • ResearchGate. (2025). (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]

  • ResearchGate. (2025). (PDF) Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. [Link]

  • PharmaGuru.co. (2025). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. [Link]

  • MDPI. (2022). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • IVT Network. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Eurofins. Analytical Method Summaries. [Link]

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

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A Comparative Guide to the GC-MS Analysis of 2-Fluorobiphenyl-4-carboxaldehyde Reaction Mixtures for Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and procedural outline for the analysis of 2-Fluorobiphenyl-4-carboxaldehyde reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering insights into the causality behind experimental choices, a framework for a self-validating methodology, and a comparative analysis against alternative techniques.

The Synthetic Landscape and Analytical Imperative

This compound is a key intermediate in the synthesis of various chemical entities, including non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen.[1][2] Its synthesis is commonly achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] The purity of this intermediate is paramount, as any unreacted starting materials or reaction byproducts can carry through to the final Active Pharmaceutical Ingredient (API), impacting its safety and efficacy.

The analytical challenge, therefore, is not merely to confirm the presence of the desired product but to comprehensively profile the reaction mixture. This involves identifying and quantifying the starting materials, the main product, and any significant impurities.

A. The Suzuki-Miyaura Coupling Reaction

The reaction typically involves coupling an aryl halide (e.g., 4-bromo- or 4-iodobenzaldehyde) with a 2-fluorophenylboronic acid in the presence of a palladium catalyst and a base.

cluster_reactants Reactants cluster_conditions Reaction Conditions A Aryl Halide (e.g., 4-Bromobenzaldehyde) Catalyst Pd Catalyst (e.g., Pd(OAc)₂) B 2-Fluorophenylboronic Acid Product This compound (Target Product) Catalyst->Product Suzuki-Miyaura Coupling Base Base (e.g., K₂CO₃) Base->Catalyst Solvent Solvent (e.g., Toluene/Water) Solvent->Catalyst

Caption: Generalized Suzuki-Miyaura reaction scheme.

B. Anticipated Impurities

Understanding the reaction mechanism allows for the prediction of potential byproducts, which is crucial for developing a specific and comprehensive analytical method.[4] Common impurities in Suzuki couplings include:

  • Homocoupling Products: Coupling of two boronic acid molecules (forming 2,2'-difluorobiphenyl) or two aryl halide molecules. This is often exacerbated by the presence of oxygen.[5][6]

  • Dehalogenation Products: Reduction of the starting aryl halide to benzaldehyde.[4][5]

  • Protodeboronation Products: Cleavage of the C-B bond in the boronic acid, resulting in fluorobenzene.[4]

  • Oxidation Products: Boronic acids can be susceptible to oxidation, leading to the formation of phenols (e.g., 2-fluorophenol).[4]

GC-MS Methodology: A Self-Validating Protocol

GC-MS is exceptionally well-suited for this analysis due to the volatility of the target analyte and most anticipated impurities.[7][8] It offers a powerful combination of high-resolution chromatographic separation and definitive mass-based identification.[9]

Sample Reaction Mixture (Aliquot) Prep Sample Preparation (LLE or SPE) Sample->Prep Inject GC Injection (Split/Splitless) Prep->Inject Separate Chromatographic Separation Inject->Separate Ionize MS Ionization (Electron Ionization) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection & Data Acquisition Analyze->Detect Report Data Processing & Reporting Detect->Report

Caption: GC-MS analytical workflow for reaction mixture analysis.

A. Sample Preparation: Isolating the Analytes

A "dilute-and-shoot" approach is rarely feasible for raw reaction mixtures due to the presence of catalysts, salts, and non-volatile materials that can contaminate the GC system.[10] Therefore, a cleanup and extraction step is mandatory.[11]

Technique Principle Advantages Disadvantages Recommended Use Case
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible solvents (e.g., aqueous reaction quench and an organic solvent).[12]Simple, well-established, effective for removing salts.Can be labor-intensive, requires significant solvent volumes, risk of emulsion formation.[11]Routine analysis where automation is not a priority and for initial method development.
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent cartridge and selectively eluted after matrix components are washed away.[12]Highly efficient, low solvent consumption, high concentration factor, amenable to automation.[11]Higher cost per sample, requires method development to select the correct sorbent.High-throughput screening and when cleaner extracts are required for trace-level analysis.

Experimental Protocol: Liquid-Liquid Extraction (LLE)

  • Quench Reaction: Quench a 1 mL aliquot of the reaction mixture by adding it to 10 mL of deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Add 10 mL of a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate).[10][12]

  • Mix: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.

  • Separate: Allow the layers to separate fully. Drain the lower organic layer into a clean flask.

  • Re-extract: Perform a second extraction on the aqueous layer with a fresh 10 mL of organic solvent to maximize recovery.

  • Combine & Dry: Combine the organic extracts and dry them over anhydrous sodium sulfate to remove residual water.

  • Concentrate & Transfer: Filter the dried extract and concentrate it under a gentle stream of nitrogen if necessary. The target concentration should be around 10-100 µg/mL for optimal column loading.[10] Transfer the final sample to a 1.5 mL glass autosampler vial.[10]

B. GC-MS Instrumentation and Parameters

The choice of parameters is critical for achieving baseline separation of all key components.

Parameter Setting Justification
GC System Agilent 8890 GC or equivalent---
MS System Agilent 5977B MSD or equivalent---
Column HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, non-polar column providing excellent separation for aromatic compounds and suitable for a wide range of volatilities.[10]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert and provides good chromatographic efficiency.[13]
Inlet Temperature 250 °CEnsures rapid volatilization of analytes without thermal degradation.[13][14]
Injection Mode Split (e.g., 50:1) or SplitlessSplit mode is used for concentrated samples to avoid column overload. Splitless is used for trace impurity analysis to maximize sensitivity.[10]
Injection Volume 1 µLStandard volume for reproducible injections.
Oven Program Initial 80°C (hold 2 min), ramp to 200°C @ 15°C/min, ramp to 280°C @ 25°C/min (hold 5 min)A programmed temperature ramp is essential to separate volatile starting materials from the higher-boiling product and byproducts.[13]
MS Source Temp. 230 °CStandard temperature to promote ionization while minimizing thermal fragmentation.
MS Quad Temp. 150 °CStandard temperature for stable quadrupole performance.
Ionization Mode Electron Ionization (EI) @ 70 eVStandard, robust ionization technique that produces repeatable, library-searchable fragmentation patterns.[14][15]
Scan Range 45 - 450 m/zCovers the molecular weight of all expected components and their significant fragments.[13]

Data Interpretation: From Chromatogram to Conclusion

Analysis of the resulting data involves examining the chromatogram for separated peaks and interpreting the mass spectrum of each peak to identify the compound.

A. Mass Spectral Fragmentation

The 70 eV EI process imparts significant energy, causing reproducible fragmentation of the parent molecule.[16] Identifying these fragments is key to structural elucidation.

  • This compound (MW: 200.21):

    • Molecular Ion (M⁺): A strong peak at m/z 200 is expected.

    • [M-H]⁺: Loss of a hydrogen radical, m/z 199.

    • [M-CHO]⁺: Loss of the formyl group (CHO), a common fragmentation for aromatic aldehydes, resulting in a 2-fluorobiphenyl cation at m/z 171.[9]

    • Biphenyl Fragmentation: Further fragmentation of the biphenyl ring system can occur, though the biphenyl C-C bond is relatively stable.[17]

B. Expected Impurity Identification

Potential Impurity Expected Molecular Ion (m/z) Key Fragments (m/z) Elution Time Relative to Product
Fluorobenzene9670, 51Much Earlier
Benzaldehyde106105, 77, 51Earlier
4-Bromobenzaldehyde184/186 (isotope pattern)183/185, 155/157, 105, 77Earlier
2,2'-Difluorobiphenyl190189, 170, 95Similar/Slightly Earlier
Target Product 200 199, 171 Reference
Biphenyl (from homocoupling of phenylboronic acid if used)154153, 77, 51Earlier

Note: The presence of a bromine atom will produce a characteristic M, M+2 isotopic pattern with approximately 1:1 intensity.[16]

Performance Benchmark: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, other techniques offer different advantages and may be complementary.

Technique Principle Pros Cons
GC-MS Volatilization and separation followed by mass-based detection.[18]Excellent for volatile/semi-volatile compounds; high sensitivity and specificity; established libraries for identification.[7]Not suitable for non-volatile or thermally labile compounds; derivatization may be required for polar analytes.[10]
HPLC-UV/MS Liquid-phase separation based on polarity, coupled with UV or mass detection.Ideal for non-volatile, polar, and thermally labile compounds; LC-MS provides molecular weight and structural data.[8]May have lower resolution for some isomeric impurities compared to GC; can be more complex to operate.
Quantitative ¹⁹F NMR NMR spectroscopy focused on the ¹⁹F nucleus.Highly specific for fluorinated compounds; non-destructive; provides absolute quantification without a reference standard; fast analysis time.[19]Not a separative technique (shows all fluorine-containing species in one spectrum); lower sensitivity than MS; provides limited information on non-fluorinated impurities.

Recommendation: For comprehensive impurity profiling of this specific reaction, GC-MS is the primary recommended technique due to the volatility of the expected analytes. HPLC-MS could be a valuable secondary technique to search for any potential non-volatile byproducts (e.g., polymeric materials). Quantitative ¹⁹F NMR is an excellent and rapid method for specifically quantifying the yield of the main fluorinated product and identifying any fluorinated byproducts.[19]

Method Validation and Trustworthiness

To ensure the reliability of the analytical data, particularly in a regulated environment, the GC-MS method must be validated according to guidelines such as those from the International Council for Harmonisation (ICH).[15] Key validation parameters include:[20]

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity: Demonstrating a direct proportional relationship between concentration and instrument response over a defined range.

  • Accuracy & Precision: Ensuring the closeness of results to the true value and the repeatability of the measurement.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified.

  • Robustness: The method's reliability under minor variations in experimental conditions.

By performing this validation, the protocol becomes a self-validating system, ensuring the trustworthiness of every result generated.[20][21]

References

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • De Voogt, P. (2019). Sample Collection and Preparation: How Do I Get My Sample Ready for GC-MS Analysis?
  • Resolvemass Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]

  • ResearchGate. (n.d.). Total ion GC-MS chromatogram of the main metabolites of biphenyl (1).... Retrieved from [Link]

  • Pharmaguideline. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]

  • IJPBS. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (2012). Alternate Strategies to Obtain Mass Balance without the Use of Radiolabeled Compounds: Application of Quantitative Fluorine (19F) Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolism Studies. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Retrieved from [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. Retrieved from [Link]

  • ResearchGate. (2025). The Determination of GC–MS Relative Molar Responses of Benzene and Biphenyl Derivatives | Request PDF. Retrieved from [Link]

  • Chemdad. (n.d.). This compound 97. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

  • Elsevier. (n.d.). Trends in Environmental Analytical Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN101973869A - Method for synthesis of flurbiprofen.
  • Chemistry LibreTexts. (2014). 13.2: The Mass Spectrum • Fragmentation. Retrieved from [Link]

  • ScienceDirect. (n.d.). Determination of flurbiprofen in pharmaceutical preparations by GC–MS. Retrieved from [Link]

  • University of North Texas. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • ResearchGate. (2025). Determination of flurbiprofen in pharmaceutical preparations by GC-MS. Retrieved from [Link]

Sources

A Comprehensive Guide to the Structural Confirmation of 2-Fluorobiphenyl-4-carboxaldehyde Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 2-Fluorobiphenyl-4-carboxaldehyde and its derivatives are key building blocks in the synthesis of a range of biologically active molecules and functional materials. Their structural integrity directly impacts their efficacy, safety, and performance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous confirmation of the chemical structure of such small molecules in solution.[1]

This guide provides an in-depth technical comparison of various NMR techniques for the structural confirmation of this compound. As a senior application scientist, the following sections will not only detail the expected spectral features but also delve into the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

The Power of Multinuclear NMR in Analyzing Fluorinated Aromatics

The presence of the fluorine atom in this compound introduces both a unique probe and a layer of complexity to its NMR spectra. A comprehensive analysis, therefore, necessitates a multinuclear approach, primarily focusing on ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR Spectroscopy: A First Look at the Proton Environment

The ¹H NMR spectrum provides the initial fingerprint of the molecule. For this compound, we can predict the chemical shifts and coupling patterns based on the analysis of its constituent parts: a 2-fluorobiphenyl moiety and a benzaldehyde moiety.

Expected ¹H NMR Spectral Data (Predicted)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Aldehyde-H~10.0s-
H-3~7.8dJH3-H5 ≈ 1.5 Hz
H-5~7.9ddJH5-H6 ≈ 8.0 Hz, JH5-H3 ≈ 1.5 Hz
H-6~7.4dJH6-H5 ≈ 8.0 Hz
H-2'~7.6m
H-3', H-4', H-5'~7.4-7.5m
H-6'~7.3m

The prediction for the aldehyde proton is based on the known deshielding effect of the carbonyl group. The chemical shifts and coupling constants for the protons on the aldehyde-bearing ring are informed by data from biphenyl-4-carboxaldehyde. The complexity of the signals for the protons on the fluorinated ring arises from both proton-proton and proton-fluorine couplings.

¹⁹F NMR Spectroscopy: A Sensitive Probe of the Local Environment

The ¹⁹F nucleus is highly sensitive to its electronic surroundings, making ¹⁹F NMR an invaluable tool. With 100% natural abundance and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. For this compound, a single resonance is expected, which will be split by neighboring protons.

Expected ¹⁹F NMR Spectral Data (Predicted)

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F-2-110 to -120m

The chemical shift is predicted based on typical values for fluoroaromatic compounds. The multiplicity will be complex due to coupling with H-3' and H-6'.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum, particularly with proton decoupling, reveals the number of unique carbon environments. The presence of fluorine introduces characteristic splitting patterns due to ¹³C-¹⁹F coupling, which can span over several bonds.

Expected ¹³C NMR Spectral Data (Predicted)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to ¹³C-¹⁹F coupling)Predicted Coupling Constants (J, Hz)
C=O~192d4JCF ≈ 2-3 Hz
C-1~135d3JCF ≈ 3-4 Hz
C-2~160d1JCF ≈ 245 Hz
C-3~116d2JCF ≈ 22 Hz
C-4~147s
C-5~130d4JCF ≈ 3 Hz
C-6~125d3JCF ≈ 8 Hz
C-1'~130d2JCF ≈ 5 Hz
C-2', C-6'~128s
C-3', C-5'~129s
C-4'~128s

The large one-bond coupling (¹JCF) is a definitive indicator of the carbon directly attached to the fluorine atom. The smaller, long-range couplings provide valuable information for assigning the other carbons in the fluorinated ring.

Unambiguous Structure Confirmation with 2D NMR Techniques

While 1D NMR provides a wealth of information, complex coupling patterns and signal overlap can sometimes lead to ambiguity. Two-dimensional (2D) NMR experiments provide through-bond and through-space correlations, offering definitive structural evidence.

COSY (Correlation Spectroscopy): Identifying Proton-Proton Coupling Networks

The ¹H-¹H COSY experiment is fundamental for establishing proton connectivity within individual spin systems. Cross-peaks in the COSY spectrum indicate that two protons are scalar (J) coupled, typically over two or three bonds.

Experimental Protocol: ¹H-¹H COSY

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Spectrometer Setup:

    • Tune and match the probe for ¹H.

    • Acquire a standard 1D ¹H spectrum to determine the spectral width.

  • COSY Acquisition:

    • Load a standard COSY pulse sequence (e.g., cosygpqf).

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Symmetrize the spectrum.

Caption: Predicted ¹H-¹H COSY correlations for this compound.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Directly Attached Carbons

The HSQC experiment is a highly sensitive method for determining one-bond ¹H-¹³C correlations. Each cross-peak in the HSQC spectrum corresponds to a proton and the carbon atom to which it is directly attached.

Experimental Protocol: ¹H-¹³C HSQC

  • Sample Preparation: As for the COSY experiment.

  • Spectrometer Setup:

    • Tune and match the probe for both ¹H and ¹³C.

    • Acquire 1D ¹H and ¹³C spectra to determine the respective spectral widths.

  • HSQC Acquisition:

    • Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).

    • Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).

    • The experiment is optimized for an average one-bond ¹H-¹³C coupling constant of ~145 Hz.

  • Processing:

    • Apply appropriate window functions.

    • Perform a two-dimensional Fourier transform.

Caption: Predicted ¹H-¹³C HSQC correlations for this compound.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Framework

The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon framework of an unknown molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).

Experimental Protocol: ¹H-¹³C HMBC

  • Sample Preparation: As for the COSY and HSQC experiments.

  • Spectrometer Setup: As for the HSQC experiment.

  • HMBC Acquisition:

    • Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Set the spectral widths for ¹H (F2) and ¹³C (F1).

    • The experiment is typically optimized for long-range coupling constants of 4-8 Hz.

  • Processing:

    • Apply appropriate window functions.

    • Perform a two-dimensional Fourier transform.

Caption: Key predicted ¹H-¹³C HMBC correlations for this compound.

A Self-Validating System for Structural Confirmation

By systematically applying this suite of NMR experiments, a self-validating dataset is generated. The COSY spectrum establishes the proton-proton connectivities within each aromatic ring. The HSQC spectrum then anchors these protons to their directly attached carbons. Finally, the HMBC spectrum pieces together the entire molecular puzzle by revealing the long-range connectivities between these protonated carbons and the quaternary carbons, including the crucial correlations from the aldehyde proton to the carbons of the biphenyl system. The characteristic splitting patterns arising from the fluorine atom in the 1D ¹H and ¹³C spectra, and its own resonance in the ¹⁹F spectrum, provide an additional layer of confirmation, ensuring the unequivocal structural assignment of this compound derivatives.

References

  • Mishra, B. K., & Tiwari, M. (2011). Nuclear magnetic resonance (NMR) spectroscopy in drug discovery. Journal of Applied Pharmaceutical Science, 1(1), 1-8.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry (3rd ed.). Wiley-VCH.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
  • Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). Wiley.
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy (5th ed.). Wiley-VCH.
  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Supporting Information: Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid by Merging Organophotoredox with Palladium Catalysis. Retrieved from a supporting information document from a Royal Society of Chemistry journal.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Navarro-Vazquez, A., & Cobas, C. (2014). NMR as a “Gold Standard” Method in Drug Design and Discovery. Pharmaceuticals, 7(8), 843–863. [Link]

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biological activity comparison of 2-Fluorobiphenyl-4-carboxaldehyde analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of 2-Fluorobiphenyl-4-carboxaldehyde Analogs

Introduction: The 2-Fluorobiphenyl Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, the biphenyl scaffold is recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a remarkable breadth of therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The introduction of a fluorine atom, as seen in the 2-fluorobiphenyl moiety, can significantly enhance metabolic stability, binding affinity, and membrane permeability, making it a highly attractive core for drug design.

This guide focuses on this compound, a key synthetic intermediate, and explores the diverse biological activities of its analogs.[3] By modifying the aldehyde functional group, researchers have developed a vast library of compounds with tailored pharmacological profiles. We will objectively compare the performance of these analogs, supported by experimental data, and delve into the structure-activity relationships (SAR) that govern their efficacy.

Synthetic Pathways from a Versatile Precursor

The true value of this compound lies in its synthetic versatility. The aldehyde group serves as a reactive handle for a wide array of chemical transformations, allowing for the creation of diverse analog series. The workflow below illustrates the principal synthetic routes to generate key classes of biologically active derivatives. Understanding these pathways is crucial for appreciating the rationale behind the design of these compounds.

G A This compound B Oxidation A->B D Condensation with Hydrazine Hydrate A->D F Condensation with Amines A->F C (2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid (Flurbiprofen Analog Core) B->C E Hydrazone Derivatives D->E H Cyclization Reactions E->H G Schiff Bases / Amides F->G I Heterocyclic Analogs (Oxadiazoles, Triazoles, etc.) H->I

Caption: Synthetic routes from this compound.

This diagram outlines how the parent aldehyde can be converted into carboxylic acids (a key step towards non-steroidal anti-inflammatory drugs like Flurbiprofen), hydrazones (precursors for various antimicrobial and anti-inflammatory agents), and ultimately, complex heterocyclic systems.[4][5][6]

Comparative Analysis of Biological Activity

Anti-inflammatory Activity

Analogs derived from the 2-fluorobiphenyl scaffold, particularly those related to the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen, have been extensively studied.[4][7] The primary mechanism for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins. However, newer derivatives also exhibit activity through the inhibition of lipid peroxidation.[4]

Experimental Data Summary: Anti-inflammatory Effects

Compound ClassSpecific AnalogAssayPotency / EfficacyReference
Propanoic Acid Derivatives FlurbiprofenCarrageenan-induced rat paw edemaStandard Reference[4][8]
Oxadiazoles/Triazoles 1,3,4-oxadiazole derivativeCarrageenan-induced rat paw edema"Very good" activity, comparable to Flurbiprofen[4]
Oxazepine Derivatives 2-(2-hydroxyphenyl)-3-[2-(3-fluorobiphenyl-4-yl)]propanamido-2,3-dihydro-1,3-oxazepine-4,7-dioneEgg-albumin induced paw edemaHigher activity than Flurbiprofen[9]
Hydrazide-Hydrazones Vanillin-hybrid benzohydrazideCarrageenan-induced rat paw edema"Maximum" activity within tested series[2]

Structure-Activity Relationship Insights: The conversion of the carboxylic acid group of Flurbiprofen into amide, hydrazone, or heterocyclic moieties (such as oxadiazoles and triazoles) has been a successful strategy.[4][7] This modification often reduces the gastrointestinal toxicity associated with traditional NSAIDs by masking the free carboxylic acid group, while maintaining or even enhancing anti-inflammatory potency.[4][7] For instance, certain oxazepine derivatives have demonstrated superior activity to the parent drug, Flurbiprofen.[9] This suggests that the larger, more complex heterocyclic structures may engage with the target enzyme's active site differently or possess improved pharmacokinetic properties.

Anticancer Activity

The 2-fluorobiphenyl core is also a feature in numerous potent anticancer agents. These analogs operate through diverse mechanisms, including the inhibition of critical cell cycle proteins and the disruption of the cellular cytoskeleton.[1][10][11]

Key Mechanistic Pathways: The anticancer effects of biphenyl derivatives are often mediated by their ability to interfere with fundamental cellular processes required for tumor growth and survival. Two notable pathways are:

  • Cell Cycle Regulation: Compounds like Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224) act as specific inhibitors of Cyclin-Dependent Kinase 4 (Cdk4).[10] By blocking Cdk4, these agents prevent the G0/G1 phase transition, effectively halting cell proliferation.[10]

  • Microtubule Dynamics: The same compound, CA224, also inhibits tubulin polymerization, a mechanism shared with well-known chemotherapy agents.[10] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11]

G cluster_0 G1 Phase cluster_1 G2/M Phase G1 G1 S S Phase G1->S Progression G2M G2/M M Mitosis G2M->M Cdk4 Cdk4/Cyclin D1 Cdk4->G1 Drives Tubulin Tubulin Polymerization Tubulin->G2M Required for Analog1 Biphenyl Analog (e.g., CA224) Analog1->Cdk4 Inhibits Analog1->Tubulin Inhibits

Caption: Dual-action mechanism of anticancer biphenyl analogs.

Experimental Data Summary: In Vitro Cytotoxicity

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
DPDQ-3a A549 (Lung)Lower than cisplatinHigh binding to cancer proteins[1]
Hydroxylated Biphenyl (11) Melanoma1.7 ± 0.5G2/M arrest, Apoptosis induction[11]
Hydroxylated Biphenyl (12) Melanoma2.0 ± 0.7G2/M arrest, Apoptosis induction[11]
CA224 Panel of 10 linesLow micromolar rangeCdk4 inhibition, Tubulin depolymerization[10]
MP5-F9 / MP5-G9 HT-29 (Colorectal)Not specifiedMitotic arrest[12]

Structure-Activity Relationship Insights: In the realm of anticancer activity, structural modifications significantly impact potency and selectivity. For example, the addition of hydroxyl groups, as seen in compounds 11 and 12, leads to potent anti-melanoma activity with no toxicity to normal fibroblasts up to 32 µM.[11] The nonplanar analogue of fascaplysin, CA224, demonstrates that moving away from a flat structure can yield dual-inhibitory functions (Cdk4 and tubulin), highlighting the importance of three-dimensional conformation in drug design.[10]

Antimicrobial Activity

While less explored than their anti-inflammatory and anticancer properties, derivatives of the 2-fluorobiphenyl scaffold have shown promising antimicrobial activity. These compounds offer a potential new avenue for combating drug-resistant pathogens.[5]

Experimental Data Summary: Antimicrobial Efficacy

CompoundOrganism(s)AssayResultReference
Hydrazone (4e) E. coli, K. pneumoniae (Gram-) S. pyogenes, S. aureus (Gram+)Microbroth DilutionHighest activity against all tested bacteria[5]
Hydrazone (4b) Gram+ and Gram- bacteriaMicrobroth Dilution"Good" activity[5]
All Hydrazones (4a-e) Candida albicansMicrobroth DilutionHigh antifungal activity (except 4b)[5]

Structure-Activity Relationship Insights: For antimicrobial applications, the conversion of the core structure into hydrazone derivatives appears particularly effective.[5] The specific aromatic aldehyde used to form the hydrazone plays a critical role. Compound 4e, derived from the reaction with 4-nitrobenzaldehyde, showed the broadest and most potent antibacterial activity, suggesting that the electron-withdrawing nitro group significantly enhances efficacy.[5] This provides a clear direction for future optimization of this class of compounds.

Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to generate the comparative data are detailed below.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)

This is a standard model for evaluating the acute anti-inflammatory activity of new compounds.[4]

  • Animal Acclimatization: Use Wistar rats (150-200g) and allow them to acclimatize for at least one week with free access to food and water.

  • Grouping and Administration: Divide the rats into groups (n=6): a control group (vehicle only), a standard group (e.g., Flurbiprofen), and test groups for each analog. Administer the compounds orally or intraperitoneally 1 hour before the carrageenan injection.

  • Edema Induction: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately after injection (V₀) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection (Vₜ) using a plethysmometer.

  • Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control * 100 Compare the inhibition produced by the test analogs to that of the standard drug.

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Conclusion and Future Directions

The derivatization of this compound has yielded a rich pipeline of analogs with potent and varied biological activities. The evidence strongly supports the 2-fluorobiphenyl moiety as a highly effective scaffold for developing novel therapeutics.

  • For anti-inflammatory applications, moving beyond the traditional carboxylic acid structure to heterocyclic systems like oxazepines can lead to enhanced potency and potentially improved safety profiles.[9]

  • In oncology , multifunctional analogs that target both cell cycle progression (Cdk4) and cytoskeletal integrity (tubulin) represent a promising strategy for overcoming drug resistance.[10]

  • The potent antimicrobial activity of hydrazone derivatives, particularly those bearing electron-withdrawing groups, warrants further investigation as a potential solution to the growing threat of antibiotic resistance.[5]

Future research should focus on optimizing the pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the most promising leads identified in these comparative studies to accelerate their path toward clinical development.

References

  • Synthesis and SAR investigation of biphenylaminoquinoline derivatives with benzyloxy substituents as promising anticancer agents. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Amir, M., Kumar, H., & Khan, S. A. (2005). Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents. Arzneimittelforschung, 55(4), 213-219. [Link]

  • Al-Qawasmeh, R. A., et al. (2010). Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry, 53(12), 4579-4591. [Link]

  • Zaczyńska, E., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Molecules, 29(2), 398. [Link]

  • Sestito, S., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5693. [Link]

  • Ghiță, C., et al. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank, 2023(4), M1682. [Link]

  • IJSDR. (2021). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 6(12). [Link]

  • Naser, A. W. (n.d.). Synthesis, Characterization and Anti-Inflammatory Evaluation of Some New 2-(3-Fluorobiphenyl-4-yl) Propanoic Acid Derivatives. ResearchGate. Retrieved January 11, 2026, from [Link]

  • Naser, A. W., & Mohammed, M. K. (2017). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 8(4), 1629-1643. [Link]

  • CA4 and biphenyl analogues inhibit proliferation of cancer cells. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Al-Ghaban, F. N., & Al-Amiery, A. A. (2025). Synthesis, Characterization and Preliminary Anti-Microbial Evaluation of New Flurbiprofen Hydrazide Derivatives. Journal of Physics: Conference Series, (in press). [Link]

  • Google Patents. (n.d.). CN101973869A - Method for synthesis of flurbiprofen.

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cost-benefit analysis of different 2-Fluorobiphenyl-4-carboxaldehyde synthetic pathways

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. 2-Fluorobiphenyl-4-carboxaldehyde, a crucial building block in the synthesis of various pharmaceuticals, presents multiple synthetic routes. This guide provides an in-depth cost-benefit analysis of the most prominent pathways: the Suzuki-Miyaura coupling and the Grignard reaction. We will delve into the mechanistic underpinnings, detailed experimental protocols, and a comparative analysis of their respective yields, costs, and overall practicality.

Introduction

This compound is a key intermediate in the synthesis of numerous compounds of medicinal interest. Its biphenyl structure, coupled with the reactivity of the aldehyde and the electronic properties imparted by the fluorine atom, makes it a versatile precursor. The selection of a synthetic pathway is a critical decision that balances factors such as starting material cost, reaction yield, purity of the final product, scalability, and safety. This guide aims to provide the necessary data and insights to make an informed choice between the two most viable synthetic strategies.

Pathway 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for the creation of biaryl systems. This palladium-catalyzed cross-coupling reaction offers high functional group tolerance and generally proceeds with high yields and stereospecificity. For the synthesis of this compound, two primary disconnection approaches are considered.

Disconnection Approach A: (4-formylphenyl)boronic acid and 1-bromo-2-fluorobenzene

This approach involves the coupling of a commercially available boronic acid with an aryl halide.

Reaction Scheme:

Disconnection Approach B: (2-fluorophenyl)boronic acid and 4-bromobenzaldehyde

Alternatively, the coupling can be performed with the fluorine substituent on the boronic acid and the aldehyde on the aryl halide.

Reaction Scheme:

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.

  • Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex. This step is facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired biaryl product.

The choice between disconnection A and B can be influenced by the relative cost and availability of the starting materials, as well as potential side reactions.

Experimental Protocol (Suzuki-Miyaura Coupling - Approach B)

This protocol is a representative example and may require optimization.

Materials:

  • 2-Fluorophenylboronic acid (1.2 eq)

  • 4-Bromobenzaldehyde (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.03 eq)

  • Sodium carbonate (2.0 eq)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add 4-bromobenzaldehyde, 2-fluorophenylboronic acid, and tetrakis(triphenylphosphine)palladium(0).

  • Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent mixture (Toluene/Ethanol/Water) to the flask.

  • Add the sodium carbonate solution (dissolved in a minimal amount of degassed water).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Expected Yield: Published yields for similar Suzuki-Miyaura couplings of arylboronic acids with aryl bromides are often in the range of 80-95%.

Pathway 2: The Grignard Reaction

The Grignard reaction is a classic and powerful method for forming carbon-carbon bonds. It involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophile, in this case, an aldehyde.

Reaction Scheme:

Note: This pathway would yield an alcohol intermediate which would then need to be oxidized to the desired aldehyde. A more direct approach would be the reaction of 2-fluorophenylmagnesium bromide with a suitable formylating agent, or more commonly, the reaction of a Grignard reagent with an aldehyde to form an alcohol, followed by oxidation. For the synthesis of this compound, the reaction would involve the formation of 2-fluorophenylmagnesium bromide followed by its addition to 4-bromobenzaldehyde. This would result in a diaryl methanol intermediate which would then need to be oxidized. A more direct, though less common, Grignard approach would involve a formylation reaction. For the purpose of this comparison, we will consider the more traditional Grignard addition followed by oxidation.

Mechanistic Rationale

The Grignard reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. This forms an alkoxide intermediate, which is then protonated upon acidic workup to yield the corresponding alcohol. Subsequent oxidation of the secondary alcohol yields the target aldehyde.

Experimental Protocol (Grignard Reaction)

This protocol is a representative example and requires strict anhydrous conditions.

Part 1: Formation of 2-Fluorophenylmagnesium Bromide

Materials:

  • Magnesium turnings (1.1 eq)

  • 1-Bromo-2-fluorobenzene (1.0 eq)

  • Anhydrous diethyl ether or THF

  • A small crystal of iodine

  • Nitrogen or Argon gas

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Flame-dry all glassware and allow to cool under a stream of inert gas.

  • Place the magnesium turnings and a crystal of iodine in the reaction flask.

  • Add a small amount of anhydrous ether to cover the magnesium.

  • In a dropping funnel, prepare a solution of 1-bromo-2-fluorobenzene in anhydrous ether.

  • Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.

  • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part 2: Reaction with 4-Bromobenzaldehyde and Oxidation

Materials:

  • 4-Bromobenzaldehyde (0.9 eq)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

  • Dichloromethane

Procedure:

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Add a solution of 4-bromobenzaldehyde in anhydrous ether dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diaryl methanol.

  • Dissolve the crude alcohol in dichloromethane and add PCC. Stir at room temperature until the oxidation is complete (monitor by TLC).

  • Filter the reaction mixture through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate and purify the residue by column chromatography to yield this compound.

Expected Yield: The Grignard reaction itself often proceeds with high yields (80-90%). However, the subsequent oxidation step can lower the overall yield, which typically falls in the range of 60-80%.

Cost-Benefit Analysis

To provide a practical comparison, the following table summarizes the estimated costs of starting materials and key reagents, along with a qualitative assessment of the benefits and drawbacks of each pathway. Prices are based on current catalog listings from major chemical suppliers and are subject to change.

Factor Suzuki-Miyaura Coupling (Approach B) Grignard Reaction
Starting Materials Cost
2-Fluorophenylboronic acid~$35/g[1][2][3]-
4-Bromobenzaldehyde~$9/10g[4]~$9/10g[4]
1-Bromo-2-fluorobenzene-~$22/100g[5]
Magnesium Turnings-~$36/100g[4]
Catalyst/Reagent Cost
Tetrakis(triphenylphosphine)palladium(0)~$44/g-
Pyridinium chlorochromate (PCC)-~$50/100g
Solvent Cost Toluene, Ethanol (Moderate)Anhydrous Diethyl Ether/THF (High)[6][7]
Overall Yield High (typically 80-95%)Moderate to High (60-80% over two steps)
Reaction Conditions Tolerant to air and moisture (to some extent)Strict anhydrous and inert conditions required[8]
Scalability Generally good, catalyst cost can be a factorGood, but requires careful control of exothermic reaction
Safety & Handling Palladium catalysts can be toxic.Grignard reagents are highly reactive and pyrophoric. PCC is a toxic and carcinogenic chromium(VI) reagent.
"Green" Chemistry Use of heavy metal catalyst.Use of hazardous oxidizing agent.
Simplicity One-pot reaction.Two-step procedure (Grignard formation and oxidation).

Visualization of Synthetic Pathways

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process 2-Fluorophenylboronic\nAcid 2-Fluorophenylboronic Acid Coupling Coupling 2-Fluorophenylboronic\nAcid->Coupling 4-Bromobenzaldehyde 4-Bromobenzaldehyde 4-Bromobenzaldehyde->Coupling Pd(PPh3)4\n(Catalyst) Pd(PPh3)4 (Catalyst) Pd(PPh3)4\n(Catalyst)->Coupling Na2CO3\n(Base) Na2CO3 (Base) Na2CO3\n(Base)->Coupling Toluene/Ethanol/H2O\n(Solvent) Toluene/Ethanol/H2O (Solvent) Toluene/Ethanol/H2O\n(Solvent)->Coupling Reflux Reflux Reflux->Coupling Workup Workup Coupling->Workup Purification Purification Workup->Purification Product Product Purification->Product Yield: 80-95%

Caption: Workflow for the Suzuki-Miyaura coupling pathway.

Grignard Reaction Workflow

Grignard_Workflow cluster_reactants1 Grignard Formation cluster_reactants2 Aldehyde Addition cluster_process Process 1-Bromo-2-fluorobenzene 1-Bromo-2-fluorobenzene Grignard\nFormation Grignard Formation 1-Bromo-2-fluorobenzene->Grignard\nFormation Magnesium Magnesium Magnesium->Grignard\nFormation Anhydrous\nEther Anhydrous Ether Anhydrous\nEther->Grignard\nFormation 4-Bromobenzaldehyde 4-Bromobenzaldehyde Addition Addition 4-Bromobenzaldehyde->Addition Grignard\nFormation->Addition 2-Fluorophenyl- magnesium bromide Oxidation Oxidation Addition->Oxidation Diaryl Methanol Intermediate Purification Purification Oxidation->Purification Product Product Purification->Product Overall Yield: 60-80%

Caption: Workflow for the Grignard reaction pathway.

Conclusion and Recommendations

Both the Suzuki-Miyaura coupling and the Grignard reaction are viable methods for the synthesis of this compound.

The Suzuki-Miyaura coupling stands out for its high yields, operational simplicity as a one-pot reaction, and tolerance to a wider range of functional groups and reaction conditions. While the initial cost of the palladium catalyst can be a significant factor, its efficiency and the high yields obtained often make it the more cost-effective option for larger-scale production, especially when considering the cost of labor and purification. The choice between the two disconnection approaches will largely depend on the current market prices of the respective boronic acids and aryl halides.

The Grignard reaction , while a classic and powerful tool, presents more challenges for this specific synthesis. It is a two-step process requiring an additional oxidation step, which can lower the overall yield. Furthermore, the stringent requirement for anhydrous and inert conditions can be demanding to maintain, especially on a larger scale. The safety concerns associated with highly reactive Grignard reagents and the use of toxic chromium-based oxidants are also significant drawbacks. However, for smaller-scale laboratory synthesis where the cost of a palladium catalyst may be prohibitive, the Grignard route can be a feasible alternative if the necessary precautions and equipment are in place.

Recommendation: For most applications, particularly for scale-up and process development, the Suzuki-Miyaura coupling is the recommended pathway due to its higher overall yield, greater simplicity, and more manageable safety profile. The higher initial investment in the palladium catalyst is often offset by the superior efficiency and purity of the final product.

References

  • Thermo Fisher Scientific. 1-Bromo-2-fluorobenzene pricing.
  • P212121. 4-Formylphenylboronic acid pricing.
  • ChemicalBook. 4-Bromobenzaldehyde pricing.[4]

  • Tokyo Chemical Industry Co., Ltd. 4-Bromobenzaldehyde pricing.
  • IndiaMART. 4-Bromobenzaldehyde pricing.
  • Sigma-Aldrich. Tetrakis(triphenylphosphine)palladium(0) pricing.

  • Thermo Fisher Scientific. 1-Bromo-2-fluorobenzene pricing.
  • Chem-Impex. 1-Bromo-2-fluorobenzene pricing.[5]

  • Chem-Impex. 4-Formylphenylboronic acid pricing.
  • Fisher Scientific. 4-Formylphenylboronic acid pricing.
  • Chem-Impex. 2-Fluorophenylboronic acid pricing.[1]

  • Fisher Scientific. 2-Fluorophenylboronic acid pricing.[2]

  • Sigma-Aldrich. 4-Formylphenylboronic acid pricing.
  • Apollo Scientific. 4-Bromobenzaldehyde pricing.
  • Sigma-Aldrich. 1-Bromo-2-fluorobenzene pricing.
  • Cenmed Enterprises. 2-Fluorophenylboronic acid pricing.[3]

  • Sigma-Aldrich. Diethyl ether anhydrous pricing.[6]

  • Carolina Chemical. Diethyl Ether ACS Reagent, Anhydrous pricing.[7]

  • Benchchem. Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde.
  • Organic Syntheses. Synthesis of unsymmetrical biaryls using a modified Suzuki cross-coupling: 4-biphenylcarboxaldehyde.
  • Organic Syntheses. Pyrrole-2-carboxaldehyde.
  • ResearchGate. ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction.[8]

  • YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.[9]

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • PMC. Organoborane coupling reactions (Suzuki coupling).[10]

  • Google Patents. Method for synthesis of flurbiprofen.[11]

  • PMC. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents.[12]

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A Comparative Guide to the Applications of 2-Fluorobiphenyl-4-carboxaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel molecules with desired properties. 2-Fluorobiphenyl-4-carboxaldehyde, a fluorinated aromatic aldehyde, has emerged as a versatile scaffold in medicinal chemistry and materials science. This guide provides an in-depth technical overview of its applications, offering a comparative analysis of its performance against alternative reagents, supported by experimental data and detailed protocols.

Introduction to this compound: A Molecule of Strategic Importance

This compound is a bifunctional organic compound featuring a biphenyl backbone, a reactive aldehyde group, and a strategically positioned fluorine atom. This unique combination of functional groups imparts distinct chemical properties that are highly advantageous in the synthesis of complex organic molecules. The biphenyl moiety provides a rigid, aromatic scaffold, often found in biologically active compounds and liquid crystals. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including nucleophilic additions and condensations.

The presence of the fluorine atom at the 2-position of the biphenyl ring system significantly influences the molecule's electronic properties, conformational preferences, and metabolic stability. Fluorine's high electronegativity can modulate the reactivity of the aldehyde group and introduce favorable pharmacokinetic properties in drug candidates, such as increased metabolic stability and enhanced binding affinity to target proteins.

Performance in Key Synthetic Transformations: A Comparative Analysis

The utility of this compound as a synthetic intermediate is best illustrated through its performance in several cornerstone organic reactions. Here, we compare its reactivity and the properties of its derivatives with those of other commonly used aromatic aldehydes.

Wittig Reaction: A Gateway to Stilbene Derivatives

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones. In the context of this compound, this reaction provides a direct route to fluorinated stilbene derivatives, which are of interest for their potential optical and biological properties.

Comparative Performance:

The electrophilicity of the aldehyde's carbonyl carbon is a key determinant of the Wittig reaction's efficiency. The electron-withdrawing nature of the fluorine atom in this compound is expected to enhance the reactivity of the aldehyde compared to non-fluorinated or electron-donating group-substituted benzaldehydes.

AldehydeYlideProductYield (%)Reference
This compound (Carbethoxymethylene)triphenylphosphoraneEthyl 3-(2-fluoro-[1,1'-biphenyl]-4-yl)acrylateNot specified in literature, but expected to be highGeneral Protocol[1]
4-Chlorobenzaldehyde(Carbethoxymethylene)triphenylphosphoraneEthyl 3-(4-chlorophenyl)acrylateHigh (qualitative)[1]
BenzaldehydeBenzyltriphenylphosphonium chloride1,2-Diphenylethene (Stilbene)~70-80% (typical)[2]

Experimental Protocol: Wittig Reaction with this compound

  • Preparation of the Ylide: In a round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base, such as n-butyllithium, dropwise until the characteristic orange-red color of the ylide persists.

  • Reaction with Aldehyde: To the ylide solution at 0 °C, add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired stilbene derivative.

Diagram of the Wittig Reaction Workflow

Wittig_Reaction Ylide_Prep Ylide Preparation (Phosphonium Salt + Base in THF) Reaction Wittig Reaction (0°C to RT) Ylide_Prep->Reaction Aldehyde_Sol This compound in THF Aldehyde_Sol->Reaction Quench Quenching (aq. NH4Cl) Reaction->Quench Extraction Extraction (Diethyl Ether) Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Stilbene Derivative Purification->Product

Caption: Workflow for the Wittig reaction of this compound.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base. This reaction, when applied to this compound, yields α,β-unsaturated compounds that are valuable precursors for pharmaceuticals and other fine chemicals.

Comparative Performance:

The enhanced electrophilicity of the carbonyl carbon in this compound, due to the fluorine substituent, generally facilitates the Knoevenagel condensation, potentially leading to higher yields and faster reaction times compared to less electrophilic aldehydes.

AldehydeActive Methylene CompoundCatalystYield (%)Reference
This compound MalononitrilePiperidineNot specified, but expected to be highGeneral Protocol[3][4]
4-FluorobenzaldehydeMalononitrilePiperidineHigh (qualitative)[4]
2-Chloro-6-fluorobenzaldehydeMalononitrilePiperidineHigh (qualitative)[3]
BenzaldehydeMalononitrileGallium Chloride94[5]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine, to the solution.

  • Reaction and Work-up: Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates out of the solution. If not, the reaction mixture can be cooled in an ice bath to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain the purified α,β-unsaturated nitrile.

Diagram of the Knoevenagel Condensation Mechanism

Knoevenagel_Condensation cluster_mechanism Reaction Mechanism Base Base (e.g., Piperidine) Active_Methylene Active Methylene (Malononitrile) Base->Active_Methylene Deprotonation Enolate Enolate Intermediate Active_Methylene->Enolate Aldehyde This compound Enolate->Aldehyde Nucleophilic Attack Adduct Aldol Adduct Aldehyde->Adduct Product α,β-Unsaturated Product Adduct->Product Dehydration Water H2O

Caption: General mechanism of the Knoevenagel condensation.

Applications in Medicinal Chemistry: A Focus on Bioactive Derivatives

The 2-fluorobiphenyl-4-yl scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key entry point for the synthesis of a variety of biologically active molecules.

Synthesis of Flurbiprofen Analogs and Other Anti-inflammatory Agents

Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), contains the 2-fluorobiphenyl moiety. This compound is a direct precursor to (2-fluoro-1,1′-biphenyl-4-yl)acetic acid, a novel unsubstituted flurbiprofen derivative[6]. Furthermore, various patents describe the synthesis of flurbiprofen analogs with potential applications in treating cancer and other diseases.[7][8][9][10][11] The synthesis of new derivatives of 2-(3-fluorobiphenyl-4-yl)propanoic acid has also been reported, with some compounds showing anti-inflammatory activity greater than the parent drug, flurbiprofen[12].

Chalcones and Schiff Bases: Scaffolds for Diverse Biological Activities

Chalcones and Schiff bases are two classes of compounds known for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound can be readily converted into these derivatives through Claisen-Schmidt condensation and reaction with primary amines, respectively.

  • Chalcones: The condensation of this compound with various acetophenones would yield a library of novel chalcones. The incorporation of the 2-fluorobiphenyl moiety is anticipated to modulate the biological activity of these compounds. While specific data for chalcones derived from this exact aldehyde is not abundant, studies on other fluorinated chalcones have demonstrated potent anti-inflammatory and anticancer activities[13].

  • Schiff Bases: The reaction of this compound with different primary amines can generate a diverse range of Schiff bases. These compounds are known to exhibit a wide array of biological activities, and the 2-fluorobiphenyl fragment could enhance these properties[6][14][15][16][17].

Comparative Biological Activity of Related Aldehyde Derivatives:

While direct comparative data for derivatives of this compound is limited, we can infer potential activity based on studies of similar compounds.

Compound ClassParent AldehydeBiological ActivityKey FindingsReference
Chalcones4-FluorobenzaldehydeAnti-inflammatoryFluorinated chalcone derivative showed activity comparable to dexamethasone.[13]
Schiff BasesVarious aromatic aldehydesAntimicrobial, AnticancerSchiff bases exhibit a broad range of biological activities.[6][14][15]
Flurbiprofen Analogs(Derived from 2-fluorobiphenyl precursors)Anticancer, Anti-inflammatoryAnalogs show potent activity in vitro and in vivo.[7][18]

Applications in Materials Science: Liquid Crystals

The rigid, elongated structure of the biphenyl moiety makes it a common core for liquid crystalline materials. While specific studies on liquid crystals derived directly from this compound are not prevalent in the searched literature, the synthesis of Schiff base derivatives from this aldehyde is a viable route to explore new liquid crystalline compounds[19]. The presence and position of the fluorine atom can significantly influence the mesomorphic properties, such as the clearing point and dielectric anisotropy, of the resulting materials.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for organic synthesis. Its unique structural features, particularly the presence of a fluorine atom on the biphenyl scaffold, make it an attractive starting material for the synthesis of novel pharmaceuticals and advanced materials. While direct comparative studies are somewhat limited in the current literature, the enhanced reactivity of the aldehyde group and the favorable properties imparted by the 2-fluorobiphenyl moiety suggest that its derivatives are likely to exhibit superior or at least comparable performance to their non-fluorinated or alternatively substituted counterparts.

Future research should focus on the systematic exploration of the synthetic utility of this compound in a wider range of organic transformations and the thorough biological evaluation of the resulting compound libraries. Such studies will undoubtedly uncover new lead compounds for drug discovery and novel materials with unique properties.

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A Comparative Guide to Catalysts for the Synthesis of 2-Fluorobiphenyl-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Fluorobiphenyl-4-carboxaldehyde is a crucial building block in the synthesis of various pharmaceuticals, necessitating robust and optimized synthetic routes. This guide provides an in-depth comparative analysis of catalytic systems for the synthesis of this important compound, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction. We will delve into the nuances of catalyst selection, from traditional homogeneous systems to modern heterogeneous catalysts, supported by experimental data and mechanistic insights to empower you to make informed decisions in your synthetic endeavors.

The Synthetic Challenge: Accessing the this compound Scaffold

The primary and most efficient method for constructing the this compound core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For our target molecule, the most common precursors are 4-bromo-2-fluorobenzaldehyde and phenylboronic acid.

The choice of catalyst is a critical parameter that dictates the efficiency, yield, and overall cost-effectiveness of the synthesis. This guide will compare and contrast the performance of various palladium-based catalysts, shedding light on the interplay between the metal center, the ligand sphere, and the support material.

Homogeneous Palladium Catalysts: The Workhorses of Cross-Coupling

Homogeneous palladium catalysts, characterized by their solubility in the reaction medium, have been the cornerstone of Suzuki-Miyaura couplings for decades. Their high activity and well-defined nature allow for a deep understanding and fine-tuning of the reaction.

Traditional Phosphine-Based Catalysts

Palladium complexes with phosphine ligands are the most common homogeneous catalysts for Suzuki-Miyaura reactions. The electronic and steric properties of the phosphine ligand play a pivotal role in the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination.

Catalyst SystemKey FeaturesTypical Performance
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) - Well-established and commercially available. - Suitable for a wide range of substrates. - Can be sensitive to air and moisture.Moderate to good yields. Longer reaction times may be required compared to more advanced systems.
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) - Employs a bidentate ferrocenyl phosphine ligand. - Generally more stable and active than Pd(PPh₃)₄.[1] - Effective for challenging cross-couplings.Good to excellent yields. Often provides faster reaction rates and lower catalyst loadings.

The Causality Behind Ligand Choice: The success of these catalysts hinges on the ligand's ability to stabilize the palladium center in its various oxidation states throughout the catalytic cycle. For instance, the bulky and electron-rich nature of dppf facilitates the oxidative addition of the aryl halide to the Pd(0) center and promotes the final reductive elimination step to release the biphenyl product.

Advanced Buchwald Ligands for Enhanced Reactivity

In recent years, a new generation of bulky, electron-rich biaryl phosphine ligands, developed by Professor Stephen Buchwald and his group, has revolutionized palladium-catalyzed cross-coupling reactions. These ligands, such as SPhos and XPhos, form highly active and stable catalysts capable of coupling even the most challenging substrates with high efficiency.

LigandCatalyst SystemKey FeaturesTypical Performance
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) Pd(OAc)₂ / SPhos- Highly active for a broad range of Suzuki-Miyaura couplings. - Promotes reactions at room temperature in many cases.Excellent yields, often exceeding 90%, with low catalyst loadings and short reaction times.
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) Pd(OAc)₂ / XPhos- Extremely bulky and electron-rich, leading to very high catalytic activity. - Particularly effective for sterically hindered substrates and aryl chlorides.Consistently high yields, even with challenging substrates where other catalysts may fail.

Expert Insight: The enhanced performance of Buchwald ligands stems from their ability to promote the formation of highly reactive monoligated Pd(0) species in solution. This, coupled with their steric bulk, accelerates the rate-determining steps of the catalytic cycle.

Heterogeneous Palladium Catalysts: The Drive for Sustainability and Recyclability

While homogeneous catalysts offer high activity, their separation from the reaction mixture can be challenging and costly, leading to product contamination with residual palladium. Heterogeneous catalysts, where the active palladium species is immobilized on a solid support, address these issues by offering facile recovery and recyclability.[2][3]

Catalyst SystemSupport MaterialKey FeaturesPerformance & Recyclability
Pd on Carbon (Pd/C) Activated Carbon- Widely available and relatively inexpensive. - Can be used in ligand-free conditions in some cases.Good yields, but can suffer from palladium leaching into the solution.[4] Recyclability can be moderate, with a gradual loss of activity over several cycles.
Pd on Silica (Pd/SiO₂) Silicon Dioxide- Offers a high surface area for catalyst dispersion. - Surface can be functionalized to enhance catalyst stability.High yields and good recyclability have been reported, often for multiple runs with minimal loss of activity.[5]
Pd on Magnetic Nanoparticles (e.g., Fe₃O₄) Iron Oxide- Allows for easy catalyst separation using an external magnet.[6][7] - High surface-to-volume ratio of nanoparticles enhances catalytic activity.Excellent yields and outstanding recyclability, often for more than five cycles with negligible loss in performance.[6]

Trustworthiness in Heterogeneous Catalysis: A key concern with heterogeneous catalysts is whether the catalysis is truly occurring on the solid surface or if it is due to leached palladium species in the solution.[8] Robust catalyst design focuses on strongly anchoring the palladium to the support to minimize leaching and ensure true heterogeneity, leading to a more sustainable and cost-effective process.[2]

Experimental Protocols

General Procedure for Homogeneous Suzuki-Miyaura Coupling

experimental_workflow start Start reactants Combine: - 4-bromo-2-fluorobenzaldehyde - Phenylboronic acid - Base (e.g., K₂CO₃) start->reactants solvent Add Solvent (e.g., Toluene/H₂O) reactants->solvent degas Degas Mixture (N₂ sparging) solvent->degas catalyst Add Homogeneous Pd Catalyst & Ligand degas->catalyst heat Heat to Reaction Temp. (e.g., 80-100 °C) catalyst->heat monitor Monitor by TLC/GC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product This compound purify->product

Caption: General workflow for homogeneous Suzuki-Miyaura coupling.

Detailed Protocol using PdCl₂(dppf):

  • To a dried round-bottom flask, add 4-bromo-2-fluorobenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add a 4:1 mixture of toluene and water (10 mL).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.02 mmol, 2 mol%).

  • Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 4-8 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

General Procedure for Heterogeneous Suzuki-Miyaura Coupling

experimental_workflow_heterogeneous start Start reactants Combine: - 4-bromo-2-fluorobenzaldehyde - Phenylboronic acid - Base (e.g., K₂CO₃) - Heterogeneous Pd Catalyst start->reactants solvent Add Solvent (e.g., Ethanol/H₂O) reactants->solvent heat Heat to Reaction Temp. (e.g., 80 °C) solvent->heat monitor Monitor by TLC/GC-MS heat->monitor separate Separate Catalyst (Filtration/Magnet) monitor->separate Reaction Complete workup Aqueous Workup & Extraction separate->workup recycle Wash & Dry Catalyst for Reuse separate->recycle purify Purification (Column Chromatography) workup->purify product This compound purify->product

Caption: General workflow for heterogeneous Suzuki-Miyaura coupling.

Detailed Protocol using a Recyclable Heterogeneous Catalyst:

  • In a round-bottom flask, combine 4-bromo-2-fluorobenzaldehyde (1.0 mmol), phenylboronic acid (1.5 mmol), potassium carbonate (2.0 mmol), and the heterogeneous palladium catalyst (e.g., 1 mol% Pd on a support).

  • Add a suitable solvent system, such as a 1:1 mixture of ethanol and water (10 mL).

  • Heat the mixture to 80 °C and stir vigorously.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture and separate the catalyst by filtration or using an external magnet if the support is magnetic.

  • Wash the recovered catalyst with water and ethanol, and dry it for reuse in subsequent batches.[2][5]

  • The filtrate is then subjected to a standard aqueous workup and purification by column chromatography to yield the desired product.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing the synthesis. The catalytic cycle for the Suzuki-Miyaura reaction is generally accepted to proceed through three key steps:

suzuki_cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation biphenyl_pd2_complex Ar-Pd(II)L₂-Ar' transmetalation->biphenyl_pd2_complex reductive_elimination Reductive Elimination biphenyl_pd2_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (this compound) reductive_elimination->product reactants1 Ar-X (4-bromo-2-fluorobenzaldehyde) reactants1->oxidative_addition reactants2 Ar'-B(OR)₂ (Phenylboronic acid) + Base reactants2->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromo-2-fluorobenzaldehyde) to form a Pd(II) complex.

  • Transmetalation: The organoboron species (phenylboronic acid), activated by the base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst.

Conclusion and Future Outlook

The synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction offers a versatile and efficient route. For high-throughput screening and small-scale synthesis where catalyst cost and recovery are less critical, homogeneous catalysts, particularly those employing advanced Buchwald ligands like SPhos and XPhos, provide exceptional activity and yields.

For process development and large-scale manufacturing, the focus shifts towards sustainability, cost-effectiveness, and product purity. In this context, heterogeneous palladium catalysts on supports such as silica or magnetic nanoparticles present a compelling advantage due to their ease of separation and excellent recyclability. The continued development of robust and highly active heterogeneous catalysts will be instrumental in making the synthesis of vital pharmaceutical intermediates like this compound more environmentally friendly and economically viable. Researchers and drug development professionals are encouraged to consider the entire lifecycle of the catalytic process when selecting the optimal system for their specific needs.

References

  • Sustainable and recyclable heterogenous palladium catalysts from rice husk-derived biosilicates for Suzuki-Miyaura cross-couplings, aerobic oxidations and stereoselective cascade carbocyclizations. Scientific Reports, 2020, 10, 6407.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 2019, 9, 5367-5405.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • Recyclable palladium catalysts for suzuki cross-coupling reaction.
  • Kinetics of the heterogeneous coupling of 4-bromobenzaldehyde with phenylboronic acid catalyzed by a polymer composite-supported Pd catalyst.
  • Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O/ EtOH at room temperature in air.
  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 2024, 3(1), 1-12.
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki-Miyaura Cross-Coupling Reactions.
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N2O2 Catalyst. Journal of Science and Technology, 2020, 12(2), 36-42.
  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 2024, 3, 1-12.
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  • Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with phenylboronic acid catalyzed by 1–3.
  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
  • A Polyphenylene Support for Pd Catalysts with Exceptional Catalytic Activity. Angewandte Chemie International Edition, 2014, 53(31), 8293-8297.
  • Suzuki–Miyaura reaction of 4-bromobenzophenone and phenylboronic acid.
  • This compound 97. ChemicalBook.
  • Synthesis of Pd(PPh3)4 from Pd(OAc)2 using ascorbic acid as the reducing agent. Angewandte Chemie International Edition, 2020, 59(48), 21469-21472.
  • Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Advances, 2016, 6, 84569-84580.
  • Amphiphilic Biaryl Monophosphine Ligands by Regioselective Sulfonation. The Journal of Organic Chemistry, 2021, 86(17), 11847-11852.
  • Palladium-tetrakis(triphenylphosphine), Pd(PPh3)4. Sigma-Aldrich.
  • Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. Molecules, 2022, 27(19), 6549.
  • Carboxylation of (DPPF)-MCl2 [DPPF=1,1′-bis(diphenylphosphino)ferrocene; M=Pt or Pd] in aqueous and non-aqueous solution: Crystal and molecular structures of [Pt(C2O4)(DPPF)] and of [PtCl(NO3)(DPPF)].
  • Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines.
  • Pd(PPh3)4‐Catalyzed Buchwald–Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. Semantic Scholar, 2017.
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Safety Operating Guide

Proper Disposal of 2-Fluorobiphenyl-4-carboxaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Fluorobiphenyl-4-carboxaldehyde. It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. Our goal is to furnish you with procedural, step-by-step guidance that directly answers your operational questions, ensuring safety and compliance while fostering a culture of trust and expertise in chemical handling.

Immediate Safety Considerations: Understanding the Hazard Profile

This compound is a halogenated aromatic aldehyde.[1] Its hazard profile necessitates careful handling to mitigate risks. According to safety data sheets, this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] In some cases, it is classified as harmful if swallowed and can cause serious eye damage.[3]

Table 1: Hazard Identification for this compound

Hazard StatementClassificationPrecautionary Action
H315: Causes skin irritationSkin IrritantWear protective gloves and clothing. Wash skin thoroughly after handling.[4]
H319: Causes serious eye irritationEye IrritantWear eye protection such as chemical safety goggles or a face shield.[4][5]
H335: May cause respiratory irritationRespiratory IrritantAvoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.[4][6]
H302: Harmful if swallowedAcute Oral ToxicityDo not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[3][7]
H318: Causes serious eye damageSerious Eye DamageWear protective gloves/protective clothing/eye protection/face protection. If in eyes, rinse cautiously with water for several minutes.[3]

In case of exposure, immediately follow these first aid measures:

  • After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]

  • After skin contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice.[4][7]

  • After eye contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][7]

  • After ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a poison center or doctor for treatment advice.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound.

  • Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a suitable option for incidental contact. For prolonged handling or in case of a spill, consider thicker, more robust gloves.[8][9]

  • Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5][9]

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect street clothing and skin. Ensure that the lab coat is buttoned and fits properly. Closed-toe shoes are required.[5][8]

  • Respiratory Protection: For routine handling in a well-ventilated fume hood, respiratory protection is typically not required. However, if dust or aerosols are generated, or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[10][11]

Spill Management: A Step-by-Step Protocol

Accidental spills should be handled promptly and safely. The procedure will vary depending on the size of the spill.

Minor Spills (<1 gram or <10 mL in solution)
  • Alert personnel: Inform others in the immediate area of the spill.

  • Ensure ventilation: Work within a fume hood if possible, or ensure the area is well-ventilated.

  • Don appropriate PPE: Refer to Section 2 for guidance.

  • Contain the spill: Use an inert absorbent material like vermiculite, sand, or a commercial sorbent to cover the spill.[12][13]

  • Collect the residue: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[12]

  • Decontaminate the area: Clean the spill area with a mild detergent and water.[12]

  • Dispose of waste: Label the waste container as "Spill Debris containing this compound" and dispose of it as hazardous waste.[14]

Major Spills (>1 gram or >10 mL in solution)
  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close the doors to the affected area to prevent the spread of vapors.

  • Call for assistance: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Provide information: Be prepared to provide the identity of the spilled material and the approximate quantity to the emergency responders.

Disposal Procedures: From Laboratory Bench to Final Disposition

Proper disposal is a critical final step in the chemical lifecycle. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[15][16]

Waste Segregation and Collection

Due to its fluorine content, this compound is classified as a halogenated organic compound .[1][17] All waste containing this chemical must be collected in a designated, properly labeled hazardous waste container.

  • Waste Container: Use a chemically compatible container, preferably the original container or a designated plastic carboy.[18][19] The container must have a secure, tight-fitting lid and be in good condition.[19]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[19]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[18][19] This area should be away from incompatible materials.[18]

In-Lab Waste Treatment (Optional, for experienced personnel)

For laboratories equipped and personnel trained for chemical waste treatment, the aldehyde functionality can be neutralized before collection for disposal. This can reduce the reactivity and potential hazards of the waste stream. A common method for aldehyde deactivation is through the formation of a bisulfite adduct.

Protocol for Aldehyde Neutralization:

  • Dissolution: Dissolve the this compound waste in a minimal amount of a water-miscible solvent such as ethanol or methanol.

  • Bisulfite Addition: Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅) to the aldehyde solution while stirring.

  • Reaction: Continue stirring for several hours at room temperature to ensure complete formation of the bisulfite adduct.

  • Collection: The resulting mixture should be collected as halogenated organic waste.

Diagram of Disposal Workflow

G cluster_spill Spill Occurs cluster_cleanup Spill Cleanup cluster_waste_gen Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Spill This compound Spill Contain Contain with Absorbent Spill->Contain Collect Collect Residue Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate WasteContainer Designated Halogenated Organic Waste Container Decontaminate->WasteContainer Unused Unused/Expired Chemical Unused->WasteContainer Contaminated Contaminated Materials (Gloves, etc.) Contaminated->WasteContainer Labeling Properly Label Container WasteContainer->Labeling EHS Contact EHS for Pickup Labeling->EHS Incineration Licensed Hazardous Waste Incineration EHS->Incineration

Caption: Workflow for spill cleanup and routine waste disposal.

Final Disposal

All collected waste containing this compound must be disposed of through your institution's licensed hazardous waste management program.[14] This typically involves incineration at a permitted facility, which is a safe and effective method for destroying halogenated organic compounds.[20]

Logical Relationship of Disposal Steps

G cluster_legend *TSDF: Treatment, Storage, and Disposal Facility A Identify Waste as Halogenated Organic B Segregate into a Labeled Container A->B C Store in Satellite Accumulation Area B->C D Arrange for Pickup by EHS or Licensed Vendor C->D E Transport to a Permitted TSDF* D->E F Final Disposal via Incineration E->F Legend

Caption: Sequential steps for compliant chemical waste disposal.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Fisher Scientific. (2024, March 5). Safety Data Sheet: 4'-Fluorobiphenyl-2-carboxaldehyde.
  • OR-5714. (2023, January 2). Safety Data Sheet: 2'-Fluorobiphenyl-4-carbaldehyde.
  • Chemical Label. (n.d.). This compound.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
  • ChemicalBook. (n.d.). This compound 97 Four Chongqing Chemdad Co.
  • Anonymous. (n.d.). Hazardous waste segregation.
  • University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment.
  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • Anonymous. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from a university chemistry department website.
  • Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures.
  • The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.
  • Tennessee State University. (n.d.). Spill Response Procedures.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Anonymous. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • Anonymous. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from a hazardous waste management company's website.
  • Anonymous. (n.d.). Incompatible Chemicals. Retrieved from a university risk management and safety website.
  • University of Maryland. (n.d.). Table of Incompatible Chemicals.
  • Cornell University. (n.d.). Appendix K - Incompatible Chemicals.
  • Scribd. (n.d.). Pharmaceutical Incompatibilities Guide. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Fluorobiphenyl-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 2-Fluorobiphenyl-4-carboxaldehyde is foundational to innovation. This compound, a derivative of polycyclic aromatic hydrocarbons, serves as a key starting material in synthesizing derivatives of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. However, its handling demands a meticulous and informed approach to safety. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE), ensuring that your work can proceed with the highest degree of safety and scientific integrity.

Foundational Risk Assessment

Understanding the specific hazards of this compound is the critical first step in establishing a robust safety protocol. This compound is classified with specific risks that dictate our PPE choices. The primary directive is to prevent contact with eyes, skin, and the respiratory system.

A summary of its hazard classifications under the Globally Harmonized System (GHS) is presented below.

Hazard ClassHazard StatementGHS PictogramSignal Word
Skin Corrosion/IrritationH315: Causes skin irritation[1][2]Warning [1]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1][2]Warning [1]
Specific target organ toxicityH335: May cause respiratory irritation[2]Warning [1]

The Hierarchy of Controls: PPE as the Final Barrier

Before detailing specific PPE, it is crucial to recognize that PPE is the last line of defense. The most effective safety protocols prioritize engineering and administrative controls to minimize exposure risk.

  • Engineering Controls: Always handle this compound within a certified chemical fume hood. This is the primary method to control inhalation exposure by capturing dust and vapors at the source. Ensure adequate ventilation in all storage and handling areas[3][4].

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Restrict access to areas where the chemical is handled and ensure all personnel are trained on its specific hazards and emergency procedures.

Comprehensive PPE Protocol for this compound

The following protocol outlines the minimum required PPE. The causality behind each choice is explained to foster a deeper understanding of the protective mechanisms at play.

Eye and Face Protection: The Non-Negotiable Shield

Given the classification as a serious eye irritant, robust eye protection is mandatory[1][2].

  • Minimum Requirement: At all times in the laboratory, wear ANSI Z87.1-compliant (or equivalent standard) chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses with side shields are insufficient as they do not protect against dust particles that can become airborne.

  • Enhanced Protection: When there is a significant risk of splashing or handling larger quantities, supplement your safety goggles with a full-face shield[5][6]. The face shield protects the entire face from direct contact.

Skin and Body Protection: The Primary Barrier

The compound is a known skin irritant, making direct contact a primary exposure route to avoid[1][2].

  • Protective Gloves: Wear chemically resistant gloves at all times. Nitrile gloves are a common and effective choice for incidental contact. It is imperative to inspect gloves for any signs of degradation or punctures before each use[3]. For prolonged handling or in situations with a higher risk of contact, consider double-gloving[7]. Always remove the outer glove and dispose of it within the fume hood to prevent contaminating surfaces outside the primary work area[7].

  • Laboratory Coat: A long-sleeved, knee-length lab coat is required to protect skin and personal clothing from contamination[3]. Ensure the lab coat is fully buttoned.

  • Footwear: Closed-toe shoes made of a non-perforated, robust material are mandatory[8]. Do not wear sandals or perforated shoes in the laboratory.

Respiratory Protection: Mitigating Inhalation Risks

Respiratory protection is not optional when handling this compound in its solid, powdered form due to the risk of respiratory irritation[2][9].

  • Required Use Cases: Respiratory protection is essential when weighing the solid compound, transferring powder, or any operation that could generate dust.

  • Respirator Type: A NIOSH-approved half-face respirator equipped with an organic vapor/acid gas cartridge and a P95 or P100 particulate filter is recommended[10]. The particulate filter is critical for protection against the solid aerosol (dust), while the organic vapor cartridge provides protection against any potential vapors. All personnel required to wear respirators must be part of a respiratory protection program that includes medical clearance and annual fit-testing, as mandated by OSHA standards[7].

Procedural Discipline: PPE Donning and Doffing Sequence

Cross-contamination during the removal of PPE is a common and preventable error. The sequence is critical for safety. The following workflow minimizes the risk of transferring the chemical from contaminated PPE to your skin or clothing.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Source/Exit) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (Cuffs over sleeves) Don3->Don4 Doff1 1. Gloves (Outer pair if double-gloved) Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (Outside lab) Doff3->Doff4

Caption: Correct sequence for donning and doffing PPE to minimize contamination.

Step-by-Step Doffing Protocol:

  • Gloves: The most contaminated item should be removed first. Peel one glove off by grasping the outside of the cuff and turning it inside out. Use your ungloved hand to slide under the cuff of the remaining glove and peel it off, so it is also inside out. Dispose of them immediately in a designated hazardous waste container.

  • Goggles/Face Shield: Handle by the strap or sides to avoid touching the contaminated front surface.

  • Lab Coat: Remove by rolling it down your arms and turning it inside out, containing any contamination on the interior surface.

  • Respirator: This should be the last item removed, and it should be done after leaving the immediate work area to avoid inhaling any lingering airborne particles.

Decontamination and Disposal Plan

Proper disposal is a critical component of the safety lifecycle, preventing environmental contamination and exposure to waste handlers.

  • Contaminated PPE: All disposable PPE (gloves, etc.) must be disposed of as hazardous chemical waste in a clearly labeled, sealed container.

  • Chemical Waste: Unused this compound and any materials used for spill cleanup must be collected in a designated, sealed, and properly labeled hazardous waste container. Never mix this waste with other chemical waste streams unless compatibility has been confirmed[9].

  • Empty Containers: The original container is considered hazardous waste until properly decontaminated. The first rinse of the container with a suitable solvent (e.g., acetone) must be collected and disposed of as hazardous waste[10][11]. Subsequent rinses should also be collected. The thoroughly rinsed and air-dried container can then be managed for disposal or recycling according to your institution's policies[11].

Emergency Response: Immediate First Aid

In the event of an exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do[1][4]. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes[3][4]. If skin irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration[3][4]. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[4].

By adhering to this comprehensive guide, you build a framework of safety that protects not only yourself but also your colleagues and the integrity of your research. Trust in these procedures is built upon the scientific validation of their effectiveness.

References

  • Chemical Label. This compound. Available from: [Link]

  • Albert Kerbl GmbH. Protective Equipment | Plant Protection. Available from: [Link]

  • University of Hawaii. UNIT 7: Personal Protective Equipment. Available from: [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. Available from: [Link]

  • Pharmacy Purchasing & Products. Personal Protective Equipment for Use in Handling Hazardous Drugs. Available from: [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Available from: [Link]

Sources

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